4,4'-Bipiperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-4-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNRUOJLUPUJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352918 | |
| Record name | 4,4'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15336-72-8 | |
| Record name | 4,4'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bipiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Aliphatic Bridge: A Technical Guide to 4,4'-Bipiperidine in Advanced Synthesis
This document serves as a comprehensive technical guide on 4,4'-Bipiperidine, a cornerstone building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data reporting to provide an in-depth analysis of its core attributes, synthesis, reactivity, and applications, grounded in the principles of scientific integrity and field-proven expertise. Every protocol and claim is designed to be a self-validating system, supported by authoritative references.
Core Identity and Physicochemical Landscape of this compound
This compound is a saturated heterocyclic compound featuring two piperidine rings joined by a carbon-carbon bond at their respective 4-positions. This structure provides a unique, conformationally restricted yet flexible three-dimensional scaffold that is of significant interest in the design of complex molecular architectures.
Definitive Identification: Structure and CAS Number
Precise identification is critical in research and development. The universally recognized identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
-
IUPAC Name: 4-(Piperidin-4-yl)piperidine[4]
-
Synonyms: 4,4'-Dipiperidine, [4,4']Bipiperidinyl
The molecule's structure consists of two interconnected saturated nitrogen-containing rings, which are key to its chemical utility.
Caption: 2D representation of the this compound structure.
Key Physicochemical Data
A compound's utility in experimental work is dictated by its physical properties. These parameters are essential for solvent selection, reaction setup, and purification strategies.
| Property | Value | Source(s) |
| Molecular Weight | 168.28 g/mol | [1][2] |
| Appearance | White to off-white/green crystalline powder | [1] |
| Melting Point | 169 - 173 °C | [1] |
| Solubility | Soluble in methanol | |
| pKa | ~10.5 - 11.0 (Estimated for protonated amines) |
Note: Data points are aggregated from supplier technical sheets and may vary slightly based on purity and analytical method.
Synthesis and Chemical Reactivity
The accessibility of this compound is predicated on efficient synthetic routes. Its subsequent utility stems from the predictable reactivity of its secondary amine functionalities.
Prevailing Synthesis Route: Catalytic Hydrogenation
The industrial-scale production of this compound is predominantly achieved through the catalytic hydrogenation of its aromatic precursor, 4,4'-bipyridine. This process reduces the two pyridine rings to their saturated piperidine counterparts.
Causality Behind Methodological Choices:
-
Catalyst Selection: Noble metal catalysts are required to overcome the high activation energy associated with aromatic ring reduction. Rhodium on alumina (Rh/Al₂O₃) and Ruthenium on carbon (Ru/C) are frequently chosen. Rhodium often provides high activity under milder conditions, while ruthenium can be a more cost-effective option, albeit sometimes requiring more forcing conditions. The solid support (alumina or carbon) provides high surface area for the catalyst, maximizing efficiency.
-
Solvent Environment: Protic solvents like ethanol, methanol, or acetic acid are commonly used. They effectively solubilize the starting material and product, and can also facilitate the protonation steps involved in the hydrogenation mechanism on the catalyst surface.
-
Reaction Conditions: High hydrogen pressure (typically 5-50 bar) and elevated temperatures (40-100 °C) are necessary to drive the reaction to completion by increasing the concentration of hydrogen available at the catalyst surface and providing the thermal energy to overcome the aromaticity of the pyridine rings.
Caption: General workflow for the synthesis of this compound.
Core Reactivity: N-Functionalization
The synthetic value of this compound is realized through the reactivity of its two secondary nitrogen atoms. These nucleophilic centers are readily functionalized, allowing the scaffold to be elaborated into more complex structures.
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.
Self-Validating Protocol: Selective Mono-Boc Protection
For sequential, differentiated functionalization of the two nitrogen atoms, a protection strategy is essential. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions. Achieving mono-protection over di-protection is a common challenge.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Acidification (Optional but recommended for selectivity): Add one equivalent of a strong acid (e.g., HCl or trifluoroacetic acid). This protonates one of the nitrogen atoms, rendering it non-nucleophilic and statistically favoring reaction at the other site.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the reaction rate and improve selectivity.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in the same solvent.
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of starting material and the formation of mono- and di-protected products by TLC or LC-MS.
-
Work-up: Upon completion, neutralize the acid with a base (e.g., saturated NaHCO₃ solution). Extract the product into an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude material, a mixture of starting material, mono-, and di-protected product, is then purified by silica gel column chromatography to isolate the desired mono-Boc-4,4'-bipiperidine.
Applications in Drug Discovery and Materials Science
The rigid, non-planar structure of the this compound core makes it a privileged scaffold in medicinal chemistry, serving as a three-dimensional anchor for pharmacophoric elements.
Central Scaffold in CNS and Kinase Inhibitor Drug Design
The piperidine motif is ubiquitous in drugs targeting the central nervous system (CNS). The this compound core extends this utility, providing a framework to orient functional groups for optimal interaction with receptors and enzymes. It has been investigated as a key intermediate in the synthesis of agents for neurological disorders and as a scaffold for potent kinase inhibitors in oncology. In many designs, one piperidine nitrogen acts as an attachment point for a hinge-binding moiety, while the other is used to attach a group that projects into a solvent-exposed region, often to tune solubility and pharmacokinetic properties.
Caption: Logical workflow for utilizing the this compound scaffold.
Ligand in Materials Science
Beyond pharmaceuticals, this compound serves as a bidentate ligand in coordination chemistry. Its two nitrogen atoms can coordinate with metal centers to form metal-organic frameworks (MOFs) and specialty polymers, contributing to materials with enhanced thermal stability and specific mechanical properties.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety.
-
Hazard Identification: Causes skin irritation and serious eye damage.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Always consult the full Safety Data Sheet (SDS) from the supplier before use.
References
- This compound Summary.
- Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooper
- Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications, Royal Society of Chemistry. [Link]
- [1,4′-Bipiperidine]-1′-carboxylic acid. CAS Common Chemistry. [Link]
- Epipropidine Inform
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]
- CNS stimulants and antihypertensive agents.
- [1,4′-Bipiperidine]-4′-carboxamide deriv
Sources
An In-depth Technical Guide to 4,4'-Bipiperidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 4,4'-Bipiperidine
This compound is a versatile diamine featuring two piperidine rings linked at their 4-positions. This unique structural motif imparts a combination of rigidity and conformational flexibility, making it a valuable building block in medicinal chemistry and materials science.[1] Its stable, saturated heterocyclic framework can serve as a scaffold for the synthesis of complex molecules with diverse therapeutic applications, including analgesics and anti-inflammatory agents.[2] The presence of two secondary amine groups provides reactive sites for further functionalization, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its synthesis and reactivity, and its applications in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀N₂ | [2] |
| Molecular Weight | 168.28 g/mol | [2] |
| CAS Number | 15336-72-8 | [2] |
| Appearance | White to orange to green crystalline powder | [2] |
| Melting Point | 169 - 173 °C | [2] |
| Boiling Point (Predicted) | 278.6 ± 8.0 °C | [3] |
| Density (Predicted) | 0.942 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 10.68 ± 0.10 | [3] |
| Solubility | Soluble in Methanol | [3] |
Note: The boiling point, density, and pKa are predicted values. Experimental determination is recommended for applications requiring high precision.
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, 4,4'-bipyridine.
Caption: Synthesis of this compound via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of 4,4'-Bipyridine
This protocol is a representative example based on established procedures for the hydrogenation of pyridine derivatives.[4]
Materials:
-
4,4'-Bipyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
Hydrogen gas (high purity)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite® or other filter aid
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
To a high-pressure reaction vessel, add 4,4'-bipyridine (1.0 g) and glacial acetic acid (5 mL).
-
Carefully add a catalytic amount of PtO₂ (5 mol%).
-
Seal the reactor and purge with nitrogen gas before introducing hydrogen gas to a pressure of 50-70 bar.
-
Stir the reaction mixture at room temperature for 6-10 hours.
-
Upon completion of the reaction (monitored by TLC or GC-MS), carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Quench the reaction by slowly adding a saturated solution of NaHCO₃ until the acetic acid is neutralized.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography or recrystallization.
Chemical Reactivity
The chemical reactivity of this compound is dominated by its two secondary amine functionalities. These amines are nucleophilic and can readily undergo reactions such as N-alkylation and N-acylation.
Caption: Key reactions of this compound.
Experimental Protocol: N,N'-Dialkylation of this compound
This protocol provides a general procedure for the N-alkylation of secondary amines.[5][6]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous acetonitrile or DMF
-
Non-nucleophilic base (e.g., potassium carbonate, N,N-diisopropylethylamine)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the non-nucleophilic base (2.2 eq).
-
Add anhydrous acetonitrile or DMF to dissolve the reactants.
-
Slowly add the alkyl halide (2.2 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, filter off the solid byproducts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Experimental Protocol: N,N'-Diacylation of this compound
This protocol provides a general procedure for the N-acylation of secondary amines.
Materials:
-
This compound
-
Acyl halide (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride)
-
Anhydrous dichloromethane or THF
-
Tertiary amine base (e.g., triethylamine)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the tertiary amine base (2.2 eq).
-
Add anhydrous dichloromethane or THF to dissolve the reactants.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl halide or anhydride (2.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Spectral Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound dihydrochloride in D₂O shows distinct signals corresponding to the different protons in the molecule.[7] The protons on the carbons adjacent to the nitrogen atoms are expected to be deshielded and appear at a lower field (higher ppm) compared to the other methylene protons. The spectrum would show complex multiplets due to the coupling between adjacent protons in the piperidine rings.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound provides information about the carbon framework.[8] The carbons directly bonded to the nitrogen atoms will appear at a lower field compared to the other carbons in the rings due to the electron-withdrawing effect of the nitrogen.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following key absorptions:[8]
-
N-H stretch: A broad peak in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine N-H bonds.
-
C-H stretch: Sharp peaks in the region of 2800-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the piperidine rings.
-
N-H bend: A peak in the region of 1590-1650 cm⁻¹ corresponding to the bending vibration of the N-H bonds.
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 168.[8] The fragmentation pattern is expected to involve the cleavage of the C-C bond between the two piperidine rings and α-cleavage adjacent to the nitrogen atoms, leading to characteristic fragment ions.[9]
Applications in Drug Discovery and Development
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds.[10][11] Its rigid yet three-dimensional nature allows for precise positioning of functional groups to interact with biological targets. Derivatives of this compound have been investigated for their potential as:
-
Opioid Receptor Modulators: For the development of novel analgesics.[10]
-
Histamine H3 Receptor Antagonists: For the treatment of neurological disorders.[10]
-
Chemokine Receptor Antagonists: As potential anti-HIV agents.[11]
The ability to readily functionalize the two nitrogen atoms allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
This compound is a fundamentally important building block with a unique combination of structural rigidity and chemical reactivity. Its straightforward synthesis and the versatility of its secondary amine functionalities make it an attractive scaffold for the development of novel pharmaceuticals and functional materials. A thorough understanding of its physical and chemical properties, as detailed in this guide, is crucial for unlocking its full potential in scientific research and development.
References
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- PubChem. This compound | C10H20N2 | CID 736050. [Link]
- ResearchGate. Determining the pKa1 and pKa2 Values of 4,4′-Trimethylenedipiperidine (TMDP), a Diprotic Organic Base with Unknown pKa Values | Request PDF. [Link]
- NIST WebBook. 4,4'-Bipyridine. [Link]
- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
- ResearchGate. FTIR spectra (a) and XRD patterns (b) of HCTP-CH2Cl, 4,4′-bipyridine... [Link]
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- The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
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- ResearchGate. High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. [Link]
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- Wikipedia. 4,4'-Bipyridine. [Link]
- ResearchGate. 4, 4′-Bipyridine as a molecular catalyst for electrochemical hydrogen production. [Link]
- Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. [Link]
- ResearchGate. 13C-NMR chemical shifts. | Download Table. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 4,4'-Bipiperidine
Abstract
4,4'-Bipiperidine is a versatile saturated heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate in the development of pharmaceuticals, specialty polymers, and ligands for coordination chemistry necessitates a thorough understanding of its fundamental physicochemical properties.[1] This technical guide provides a comprehensive analysis of the solubility and stability of this compound. We delve into its solubility profile in various common laboratory solvents, present robust, field-proven protocols for its empirical determination, and explore its chemical and physical stability under various conditions. This document is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective handling, formulation, and application of this important chemical entity.
Introduction: The Role of this compound in Modern Chemistry
This compound, with its symmetrical structure composed of two interconnected piperidine rings, offers a unique scaffold for the synthesis of complex molecules.[1] The presence of two secondary amine groups provides reactive sites for further functionalization, while the saturated rings confer specific conformational properties to the resulting molecules. These attributes make it a valued component in the design of a wide array of compounds, from analgesics and anti-inflammatory agents to materials with enhanced thermal stability.[1]
A comprehensive understanding of solubility is paramount for any laboratory or industrial application, dictating solvent selection for synthesis, purification, and formulation. Similarly, knowledge of a compound's stability profile is critical for ensuring its integrity during storage, preventing the formation of degradation impurities, and defining its shelf-life. This guide synthesizes available data with established scientific principles to provide a practical and in-depth resource on these core characteristics.
Key Physicochemical Properties
A summary of the essential physicochemical properties of this compound is provided below. These data serve as a foundational reference for its handling and use in experimental design.
| Property | Value | Reference(s) |
| IUPAC Name | 4-(piperidin-4-yl)piperidine | [2] |
| CAS Number | 15336-72-8 | [3] |
| Molecular Formula | C₁₀H₂₀N₂ | [2] |
| Molecular Weight | 168.28 g/mol | [2] |
| Appearance | White to orange to green crystalline powder | [1] |
| Melting Point | 169 - 173 °C | [1] |
| pKa (Predicted) | 10.68 ± 0.10 | [4] |
The Solubility Profile of this compound
The solubility of this compound is governed by its molecular structure: two saturated, non-polar carbocyclic rings coupled with two polar secondary amine groups capable of acting as hydrogen bond donors and acceptors. This duality results in a nuanced solubility profile across different solvent classes.
Qualitative and Quantitative Solubility
While extensive quantitative solubility data is not widely published, a qualitative profile can be compiled from supplier technical documents. The compound generally exhibits good solubility in polar protic solvents like methanol and is sparingly soluble or insoluble in water.
| Solvent | Type | Qualitative Solubility | Quantitative Data (mg/mL) |
| Water | Polar Protic | Sparingly Soluble / Insoluble | Not available, requires experimental determination |
| Methanol | Polar Protic | Soluble | Not available, requires experimental determination |
| Ethanol | Polar Protic | Soluble | Not available, requires experimental determination |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Not available, requires experimental determination |
| Dichloromethane (DCM) | Halogenated | Requires experimental determination | Not available, requires experimental determination |
| Toluene | Aromatic Hydrocarbon | Requires experimental determination | Not available, requires experimental determination |
| Hexanes | Non-polar | Requires experimental determination | Not available, requires experimental determination |
Note: The conflicting reports on water solubility highlight the importance of empirical verification in your specific aqueous medium.
Factors Influencing Solubility
-
pH: As a basic compound with a predicted pKa of 10.68, the solubility of this compound is highly dependent on pH.[4] In aqueous media with a pH below its pKa, the secondary amine groups will be protonated to form the corresponding ammonium cations. This ionization dramatically increases the polarity of the molecule, leading to significantly enhanced aqueous solubility at acidic pH. Conversely, at a pH well above 10.68, the compound will exist predominantly in its neutral, less soluble free base form.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be determined experimentally if temperature is a critical process parameter.
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the universally recognized "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound.[5] The core principle is to create a saturated solution in a given solvent at a constant temperature and then quantify the concentration of the dissolved solute.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial containing a known volume (e.g., 2 mL) of the desired solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.[6]
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or agitator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration to ensure thermodynamic equilibrium is reached. A minimum of 24 to 48 hours is recommended.[7]
-
Causality Insight: This extended equilibration period is critical. It allows the dissolution and crystallization rates to become equal, resulting in a stable, maximum concentration of the solute in the solvent, which is the true thermodynamic solubility. Shorter incubation times may only yield kinetic solubility, which can be misleading.[8]
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe. Immediately filter the sample through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. This step removes any microscopic undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Determine the concentration of this compound in the diluted sample using the analytical method.
-
-
Data Analysis:
-
Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The final solubility is typically expressed in units of mg/mL or mol/L.
-
Visualization of Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.
The Stability Profile of this compound
The stability of this compound is generally robust under standard conditions, but it is susceptible to degradation in the presence of certain chemical agents and environmental factors.[1]
Chemical Stability and Incompatibilities
-
Oxidizing Agents: The secondary amine functionalities are susceptible to oxidation. Contact with strong oxidizing agents should be avoided to prevent the formation of undesired byproducts, such as N-oxides or imines.[9][10]
-
Strong Acids: While soluble in acidic conditions, prolonged exposure to strong acids may catalyze degradation reactions. It is incompatible with strong acids.
-
Decomposition: When heated to decomposition, this compound may emit toxic fumes, including oxides of carbon (CO, CO₂) and nitrogen (NOx).
Potential Degradation Pathways
Based on the known chemistry of piperidines, the primary degradation pathway under oxidative stress (e.g., exposure to atmospheric oxygen or other oxidants) is likely initiated by hydrogen abstraction.[9][10]
-
H-Abstraction: A radical initiator (like the hydroxyl radical, OH•) can abstract a hydrogen atom from either the nitrogen (N-H) or an adjacent carbon (α-C-H).
-
Iminium Ion / Imine Formation: Abstraction from the α-carbon is often a major pathway, leading to the formation of a radical that can be further oxidized to a stable iminium ion intermediate or directly to an imine (2,3,4,5,4',5'-hexahydro-[4,4']bipyridinyl).[9][10]
-
Ring Opening: Abstraction from other ring carbons (β or γ) can potentially lead to more complex degradation involving ring-opening followed by further oxidation.[10]
Visualization of Potential Oxidative Degradation Pathway
Caption: A plausible pathway for the oxidative degradation of this compound.
Physical Stability and Storage
-
Appearance: this compound is a solid that can range in color from white to green.[1] Color changes upon storage may indicate degradation.
-
Hygroscopicity: While the free base is not noted as particularly hygroscopic, its salt forms, such as this compound dihydrochloride, are known to be hygroscopic and should be protected from moisture.
-
Light and Air Sensitivity: Some suppliers recommend protecting the material from light and note that it may be air-sensitive.[4]
Recommended Storage and Handling:
To ensure the long-term integrity of this compound, the following conditions are recommended:
-
Temperature: Store in a well-ventilated place at either room temperature or refrigerated (2-8 °C).[1][11]
-
Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Container: Keep the container tightly closed to prevent moisture uptake and contamination.
-
Light: Store in a dark place or use an amber vial to protect from light, which can catalyze oxidative processes.[4]
Protocol for a Comprehensive Stability Study
A forced degradation or stress testing study is essential to identify potential degradation products and establish the intrinsic stability of the molecule. The study design should be based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[12][13]
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water). Prepare solid samples in clear and amber vials.
-
Stress Conditions (Forced Degradation):
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60 °C for 24-48 hours.
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60 °C for 24-48 hours.
-
Oxidation: Treat the solution with 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal Stress: Store solid samples and solutions at an elevated temperature (e.g., 60-80 °C) for 1-2 weeks.
-
Photostability: Expose solid samples and solutions to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12] A dark control sample must be stored under the same conditions but protected from light.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24, 48 hours for solutions; 0, 1, 2 weeks for solids).
-
Analysis:
-
Analyze all samples by a stability-indicating analytical method (typically HPLC-UV with a photodiode array detector).
-
The method must be able to separate the intact this compound from all degradation products.
-
Quantify the remaining this compound and any formed degradants. A mass balance should be calculated to ensure all major components are accounted for.
-
Analytical Methods for Quantification
A validated, stability-indicating analytical method is crucial for both solubility and stability studies. Reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) is a common and reliable technique.
Protocol for HPLC-UV Analysis
Since this compound lacks a strong chromophore, derivatization or detection at low UV wavelengths is necessary. A more direct analysis may be possible, but the following serves as a robust starting point based on methods for similar compounds.[14][15]
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted) and a polar organic solvent like acetonitrile or methanol. A starting point could be a 75:25 (v/v) mixture of buffer and acetonitrile.[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Low UV, such as 210-220 nm.[14]
-
Injection Volume: 10-20 µL.
Method Validation:
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants).
-
Linearity: A linear relationship between concentration and detector response over a defined range.
-
Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified.
Conclusion
This compound is a stable compound under recommended storage conditions, characterized by its basicity and predictable solubility in organic solvents. Its aqueous solubility is highly pH-dependent, a critical factor for any process involving aqueous media. The primary stability concerns are incompatibility with strong oxidizing agents and potential sensitivity to light and air, which can be mitigated through proper storage in a cool, dark place, preferably under an inert atmosphere. The protocols and insights provided in this guide offer a robust framework for researchers to empirically determine the solubility and stability of this compound, ensuring data integrity and facilitating its successful application in research and development.
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- RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation.
- ICH. Quality Guidelines.
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- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
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Foreword: The Strategic Importance of 4,4'-Bipiperidine in Modern Drug Development
An In-Depth Technical Guide to the Synthesis and Purification of 4,4'-Bipiperidine
This compound is more than a mere chemical intermediate; it is a foundational scaffold in the architecture of complex, high-value molecules. Its rigid, yet modifiable, bicyclic structure is a privileged motif in medicinal chemistry, serving as a cornerstone in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[1][2] The molecule's utility extends to materials science, where it functions as a robust ligand in coordination chemistry and a building block for specialty polymers.[1] However, the successful application of this versatile compound is critically dependent on its purity. The presence of residual starting materials, partially hydrogenated intermediates, or side-products can have profound consequences on downstream reaction yields, catalyst efficacy, and the toxicological profile of final active pharmaceutical ingredients (APIs).
This guide provides a comprehensive, field-proven perspective on the synthesis and purification of this compound. It moves beyond simple recitation of protocols to dissect the underlying chemical principles, enabling researchers and drug development professionals to make informed, causality-driven decisions in their laboratory and scale-up operations.
Part I: Core Synthesis Strategy: Catalytic Hydrogenation of 4,4'-Bipyridine
The most direct and industrially scalable route to this compound is the complete reduction of the aromatic rings of 4,4'-bipyridine. This transformation, while conceptually straightforward, requires careful control over catalyst selection, reaction conditions, and solvent systems to achieve high conversion and selectivity.
The Principle of Heterocyclic Ring Reduction
The synthesis hinges on the catalytic hydrogenation of the two pyridine rings in 4,4'-bipyridine. This process involves the addition of six moles of hydrogen gas across the double bonds of the aromatic system to yield the saturated piperidine rings.
Expert Analysis: Catalyst and Solvent Selection
The choice of catalyst is the most critical parameter in this synthesis. While several platinum-group metals (PGMs) can effect this transformation, their activities and selectivities vary significantly.[3]
-
Platinum(IV) Oxide (PtO₂, Adams' Catalyst): This is a widely used and effective catalyst for pyridine hydrogenation.[4] Its efficacy is dramatically enhanced in an acidic medium, such as glacial acetic acid. The acid protonates the pyridine nitrogen, which activates the ring towards reduction and mitigates catalyst poisoning by the basic nitrogen atom.[4]
-
Rhodium (Rh): Rhodium-based catalysts, often on a carbon support (Rh/C) or as an oxide (Rh₂O₃), exhibit exceptionally high activity for the hydrogenation of N-heterocycles, often under milder conditions than platinum or palladium.[3][5] Recent studies have shown Rhodium to be a uniquely active catalyst for the electrochemical hydrogenation of pyridine, underscoring its high intrinsic activity.[3]
-
Palladium (Pd) and Ruthenium (Ru): While active, these catalysts can sometimes lead to incomplete reduction or require harsher conditions (higher pressures and temperatures) compared to platinum and rhodium for complete saturation of the pyridine rings.[3][6]
Causality: The use of a protic, acidic solvent like glacial acetic acid serves a dual purpose: it enhances catalyst activity by preventing catalyst-product inhibition (where the basic product adsorbs onto the catalyst surface) and it fully solubilizes the starting material.[4]
Field-Proven Experimental Protocol: Synthesis via PtO₂
This protocol describes a standard lab-scale synthesis proven to be robust and reproducible.
Materials:
-
4,4'-Bipyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Hydrogen Gas (high purity)
-
Sodium Hydroxide (NaOH), 10 M solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Parr-type hydrogenation apparatus or a high-pressure autoclave
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reactor Charging: In the pressure vessel of the hydrogenation apparatus, combine 4,4'-bipyridine (1.0 eq) and a catalytic amount of PtO₂ (0.5-1.0 mol%).
-
Solvent Addition: Add glacial acetic acid as the solvent (sufficient to fully dissolve the substrate, typically 10-20 mL per gram of substrate).
-
System Purge: Seal the reactor. Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the target pressure (typically 50-70 bar).[4] Begin vigorous stirring and maintain the reaction at room temperature or with gentle heating (e.g., 40 °C) if the reaction is sluggish.
-
Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. This can take several hours (8-24 h) depending on the scale and specific conditions.
-
Catalyst Removal: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with a small amount of acetic acid to recover any residual product.
-
Work-up & Isolation: a. Transfer the filtrate to a beaker and cool in an ice bath. b. Slowly and carefully basify the solution by adding 10 M NaOH solution with stirring. The product is a base and will precipitate as the acid is neutralized. Monitor the pH to ensure it is strongly basic (pH > 12). c. Extract the aqueous slurry multiple times with dichloromethane. d. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound as a solid.
Part II: Purification Methodologies for High-Purity this compound
Crude this compound from the synthesis must be purified to remove residual catalyst, unreacted starting material, and potential by-products. The choice of purification method depends on the impurity profile and the required final purity, which is typically ≥98% (GC) for research and development purposes.[1]
Method 1: Recrystallization (Workhorse Technique)
Recrystallization is the most efficient method for purifying crystalline solids on a large scale, leveraging differences in solubility between the product and impurities in a given solvent at different temperatures.[7]
Principle: The impure solid is dissolved in a minimum amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Impurities should either be insoluble in the hot solvent or remain soluble upon cooling. As the solution cools, the pure product crystallizes, excluding the impurities.[7]
Protocol: Recrystallization of this compound
-
Solvent Selection: Identify a suitable solvent or solvent system. For this compound, solvents like toluene, ethyl acetate, or a mixture such as ethanol/water can be effective. The ideal solvent will dissolve the crude product when hot but yield a high recovery of crystals upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[7]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the crystalline product.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The final product should be a white to off-white crystalline powder.[1]
Method 2: Column Chromatography (High-Resolution Technique)
For removing closely related impurities or for purification on a smaller scale, column chromatography is the method of choice. However, purifying basic amines on standard silica gel presents a significant challenge due to strong, irreversible binding to the acidic silanol groups, leading to poor recovery and peak tailing.[8]
Expert Strategy: To overcome this, the stationary phase must be modified or the mobile phase must be treated.
-
Option A (Preferred): Use a Basic Stationary Phase: Packing the column with basic alumina or an amine-functionalized silica provides a non-acidic environment, preventing strong product-adsorbent interactions.[8]
-
Option B (Alternative): Mobile Phase Modification: If only standard silica is available, add a small amount (0.5-1%) of a competing base, such as triethylamine or ammonium hydroxide, to the mobile phase. This base will occupy the acidic sites on the silica, allowing the product to elute properly.[8]
Protocol: Flash Chromatography on Silica Gel
-
Column Packing: Prepare a column with silica gel in the chosen mobile phase solvent (e.g., a mixture of dichloromethane and methanol).
-
Mobile Phase: Prepare the eluent. A typical gradient might start with 98:2 DCM:MeOH, with 1% triethylamine added to the mixture. The polarity can be increased by increasing the percentage of methanol.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring the elution by Thin Layer Chromatography (TLC).
-
Fraction Pooling & Concentration: Combine the fractions containing the pure product and remove the solvent and triethylamine under reduced pressure.
Part III: Quality Control and Characterization
Validation of product identity and purity is a non-negotiable step. The following data provides a reference for confirming a successful synthesis and purification.
| Property | Expected Value | Source(s) |
| CAS Number | 15336-72-8 | [1][9][10] |
| Molecular Formula | C₁₀H₂₀N₂ | [1][9][10] |
| Molecular Weight | 168.28 g/mol | [1][9][10] |
| Appearance | White to off-white crystalline powder | [1][11] |
| Melting Point | 169 - 173 °C | [1][9] |
| Purity (GC) | ≥ 98% | [1][11] |
| ¹³C NMR | Spectral data available for confirmation | [9] |
| IR Spectrum | KBr-Pellet spectra available for comparison | [9] |
Conclusion
The synthesis of high-purity this compound is readily achievable through the catalytic hydrogenation of 4,4'-bipyridine, provided there is judicious selection of the catalyst and reaction conditions. An acidic medium is key to maximizing the activity of platinum-based catalysts. Purification is most effectively achieved through recrystallization for bulk material or by employing modified column chromatography techniques for high-resolution separation. By understanding the chemical principles behind each step, from ring activation to the challenges of purifying basic amines, researchers can reliably produce material of the high quality demanded by the pharmaceutical and chemical industries.
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- Synthesis, resolution, and absolute configuration of chiral 4,4'-bipyridines - PubMed. [Link]
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- Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
- Recent Progress on the Synthesis of Bipyridine Deriv
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- Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure - ResearchG
- US20060217549A1 - Diamine purification method - Google P
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A. [Link]
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- How do I purify ionizable organic amine compounds using flash column chrom
- Purification by Recrystalliz
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The 4,4'-Bipiperidine Scaffold: A Technical Guide to Synthesis, Derivatization, and Application in Drug Discovery
Abstract
The 4,4'-bipiperidine core, a saturated heterocyclic system composed of two directly linked piperidine rings, represents a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure, inherent stability, and synthetic tractability have established it as a valuable building block in the design of novel therapeutic agents.[1] This technical guide provides an in-depth exploration of this compound and its analogs for researchers, scientists, and drug development professionals. We will dissect key synthetic methodologies for the core structure and its derivatives, delve into the nuanced structure-activity relationships (SAR) that govern its biological effects, and discuss the critical physicochemical and pharmacokinetic properties that influence its drug-like potential. This guide is designed to be a practical resource, integrating field-proven insights with detailed experimental considerations to empower the rational design and development of next-generation therapeutics based on this versatile scaffold.
Introduction: The Strategic Value of the this compound Core
The prevalence of the piperidine ring in pharmaceuticals is a testament to its ability to impart favorable properties such as improved solubility and metabolic stability.[1] The this compound motif builds upon this foundation, offering a rigid and sterically defined linker that can orient pharmacophoric elements in precise three-dimensional space. This structural rigidity is often key to achieving high-affinity and selective interactions with biological targets.
Derivatives of this compound have demonstrated significant potential across a wide range of therapeutic areas, including:
-
Central Nervous System (CNS) Disorders: The scaffold is a common feature in agents targeting neurological and psychiatric conditions.[1][2]
-
Pain Management: Analgesics targeting opioid receptors frequently incorporate the this compound structure.[1][3]
-
Oncology: Recent research has highlighted its use in the development of novel kinase inhibitors.
-
Antiviral and Antifungal Agents: The scaffold has been explored for the development of new anti-infective drugs.[4]
This guide will provide the foundational knowledge and technical detail necessary to effectively leverage the this compound scaffold in drug discovery programs.
Synthesis of the this compound Scaffold and its Analogs
The construction of the this compound core and its subsequent derivatization are critical steps in the development of new chemical entities. Several synthetic strategies can be employed, each with its own advantages and considerations.
Synthesis of the Core this compound Structure
The most common and industrially scalable approach to synthesizing this compound is the catalytic hydrogenation of its aromatic precursor, 4,4'-bipyridine.
Workflow: Catalytic Hydrogenation of 4,4'-Bipyridine
Caption: General workflow for the synthesis of this compound.
Protocol 1: Catalytic Hydrogenation of 4,4'-Bipyridine
This protocol is a generalized procedure based on the catalytic hydrogenation of substituted pyridines.[5]
-
Reaction Setup: In a high-pressure autoclave, dissolve 4,4'-bipyridine (1.0 eq) in a suitable solvent such as glacial acetic acid (5-10 mL per gram of substrate).
-
Catalyst Addition: Add a catalytic amount of Platinum(IV) oxide (PtO₂, Adams' catalyst), typically 5 mol%.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 50-70 bar with hydrogen.
-
Reaction: Stir the mixture at room temperature for 6-10 hours. Monitor the reaction progress by techniques such as TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.
N-Functionalization of the this compound Core
The secondary amine functionalities of the this compound core are key handles for introducing molecular diversity. N-alkylation and N-arylation are common strategies to explore the chemical space around the scaffold.
Workflow: N-Functionalization of this compound
Caption: Key strategies for N-functionalization of this compound.
Protocol 2: Mono-N-Boc Protection of this compound
Selective protection of one of the two nitrogen atoms is often a necessary first step for controlled, stepwise derivatization.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or a mixture of dioxane and water.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.5-1.0 eq for mono-protection) in the same solvent dropwise. The stoichiometry is critical to control the degree of protection.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to separate the mono-Boc protected product from the starting material and the di-Boc protected by-product.
Synthesis of Functionalized Piperidine Precursors
Alternatively, functionalized this compound analogs can be constructed by coupling two pre-functionalized piperidine rings. Reductive amination is a powerful tool for this purpose.[6]
Protocol 3: Synthesis of a 4-(Piperidin-1-yl)piperidine Derivative via Reductive Amination
This protocol describes the synthesis of a 1,4'-bipiperidine analog.[6]
-
Reaction Setup: To a solution of N-tert-butoxycarbonyl-4-piperidone (1.0 eq) in dichloromethane (DCM), add piperidine (1.2 eq).
-
Reducing Agent: Add sodium triacetoxyborohydride (1.2 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Extract the aqueous layer with DCM.
-
Purification and Deprotection: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude Boc-protected product can be deprotected by dissolving it in methanol, adding concentrated hydrochloric acid, and stirring at 40°C for 12 hours.
-
Final Isolation: After concentration, dissolve the residue in water, basify with aqueous sodium hydroxide, and extract with DCM to yield the final product.[6]
Spectroscopic and Analytical Characterization
Unambiguous characterization of this compound and its derivatives is essential for confirming their structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of these compounds.
-
¹H NMR: The proton NMR spectrum of the parent this compound is relatively simple due to its symmetry. Protons on the piperidine rings typically appear in the aliphatic region (1.0-3.5 ppm). N-H protons can be broad and their chemical shift is solvent-dependent.
-
¹³C NMR: The carbon spectrum of this compound will show a limited number of signals due to its symmetry. The PubChem database lists three signals for the parent compound.[7]
Protocol 4: General NMR Sample Preparation [8]
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Tune the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to fully assign the structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. Electrospray ionization (ESI) is a common technique for these analyses. The molecular ion peak (M+H)⁺ is typically observed.
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction provides definitive proof of structure, including stereochemistry and the conformation of the piperidine rings in the solid state. This technique is invaluable for understanding the three-dimensional shape of the molecule, which is critical for structure-based drug design.[9][10]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀N₂ | [7] |
| Molecular Weight | 168.28 g/mol | [7] |
| Melting Point | 169 - 173 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥ 98% (GC) | [1] |
Structure-Activity Relationships (SAR) and Therapeutic Applications
The true power of the this compound scaffold lies in its ability to be systematically modified to optimize interactions with a biological target. The following sections explore SAR for key therapeutic areas.
Opioid Receptor Modulators
The this compound core is a key structural element in many potent opioid receptor ligands. The distance and orientation between a nitrogen atom and an aromatic ring are often crucial for activity.
-
μ-Opioid Receptor (MOR) Agonism: The development of MOR agonists for pain management often involves the this compound scaffold to correctly position a key pharmacophore. Bifunctional ligands with MOR agonist and δ-opioid receptor (DOR) antagonist profiles have been developed to potentially reduce side effects like tolerance and dependence.[3]
-
SAR Insights:
-
The nature of the substituent on one piperidine nitrogen can significantly impact potency and selectivity.
-
The other piperidine ring can act as a linker to a second pharmacophoric element, allowing for the creation of bifunctional ligands.[3]
-
The stereochemistry at the 4- and 4'-positions can be critical for receptor affinity and functional activity.
-
Workflow: SAR Exploration of Bipiperidine-based Opioid Ligands
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A Senior Application Scientist's In-depth Technical Guide to the Safe Handling of 4,4'-Bipiperidine
For researchers, scientists, and drug development professionals, 4,4'-Bipiperidine is a valuable molecular building block, pivotal in the synthesis of novel pharmaceutical agents and materials.[1] Its unique bifunctional heterocyclic structure allows for the creation of complex molecules with diverse therapeutic potential. However, the very reactivity that makes this compound a powerful tool in discovery and development necessitates a comprehensive understanding and disciplined application of safety protocols. This guide moves beyond a standard Safety Data Sheet (SDS) to provide an in-depth, field-proven perspective on the safe handling, storage, and emergency management of this compound, ensuring the protection of personnel and the integrity of research.
Understanding the Inherent Risks: A Hazard and Toxicity Profile
This compound is classified as a hazardous substance, primarily due to its irritant properties. A thorough understanding of its hazard profile is the foundation of a robust safety culture in any laboratory setting.
GHS Classification and Hazard Statements
Globally Harmonized System (GHS) classifications for this compound and its common salt form, this compound dihydrochloride, consistently highlight its potential to cause irritation upon contact.
| Compound | GHS Pictogram | Signal Word | Hazard Statements |
| This compound | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| This compound dihydrochloride | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2] |
Data sourced from multiple supplier safety data sheets.
The piperidine moiety, a fundamental component of this compound, is known to be a strong base and can be corrosive.[3] This inherent basicity is a key contributor to its irritant effects on skin, eyes, and the respiratory tract. While specific toxicological data for this compound is not extensively published, the well-documented toxicity of piperidine provides a strong basis for a cautious approach. Piperidine itself is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[4] Given these properties, it is scientifically prudent to handle this compound with protocols designed for potent irritants.
Proactive Safety: A Hierarchy of Controls for Exposure Prevention
A multi-layered approach to safety, known as the hierarchy of controls, is the most effective strategy for minimizing the risks associated with this compound. This hierarchy prioritizes the elimination of hazards at their source and relies on personal protective equipment (PPE) as the final line of defense.
Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual actions.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound, a solid that can form dust, is a certified chemical fume hood. All weighing and transfer operations should be conducted within a fume hood to prevent the inhalation of airborne particles.[5] The laboratory should also have adequate general ventilation.[6]
Administrative Controls: Standard Operating Procedures (SOPs)
Well-defined SOPs are critical for ensuring consistent and safe handling practices. Key administrative controls include:
-
Restricted Access: Designate specific areas for the handling and storage of this compound.
-
Training: All personnel must be trained on the specific hazards of this compound, as well as the laboratory's general chemical hygiene plan.[7]
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Always wash hands thoroughly after handling the chemical, even if gloves were worn.[8]
Personal Protective Equipment (PPE): The Essential Barrier
While engineering and administrative controls are designed to minimize exposure, appropriate PPE is mandatory for all work with this compound.[9]
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[10] | Provides a robust barrier against airborne particles and accidental splashes, protecting the sensitive mucous membranes of the eyes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat. | Prevents direct skin contact, which can cause irritation. A lab coat protects personal clothing from contamination. |
| Respiratory Protection | Generally not required when working in a fume hood. If a fume hood is not available or if there is a risk of significant aerosolization, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. | A fume hood is the primary means of respiratory protection. Respirator use requires a formal respiratory protection program. |
Laboratory Protocols: From Benchtop to Disposal
Adherence to detailed, step-by-step protocols is non-negotiable for the safe use of this compound in a research setting.
Handling and Storage
Causality Behind the Protocol: The hygroscopic and air-sensitive nature of many amine compounds, coupled with the irritant properties of this compound, dictates a storage and handling strategy focused on isolation, containment, and environmental control.
Protocol:
-
Receiving and Inspection: Upon receipt, inspect the container for any damage. Date the container upon opening.
-
Storage Environment: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[11] The storage area should be clearly marked.
-
Inert Atmosphere: For long-term storage, consider keeping the container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
-
Weighing and Transfer:
-
Always conduct these operations within a chemical fume hood.
-
Use anti-static tools and weighing paper to minimize the generation of dust.
-
Keep the container tightly sealed when not in use.
-
Spill Response: A Calm and Methodical Approach
In the event of a spill, a pre-planned and systematic response is crucial to prevent exposure and further contamination.
Caption: A systematic workflow for responding to a chemical spill.
Detailed Spill Cleanup Protocol:
-
Immediate Actions: Alert personnel in the immediate area and evacuate if necessary.[12]
-
Assess the Situation: Determine the extent of the spill and if it can be safely managed by laboratory personnel. For large spills, contact your institution's emergency response team.
-
Personal Protection: Don the appropriate PPE, including chemical splash goggles, a face shield, chemical-resistant gloves, and a lab coat.
-
Containment: For solid spills, carefully sweep up the material, avoiding the creation of dust, and place it in a labeled, sealed container for disposal.[11]
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: All cleanup materials must be disposed of as hazardous waste according to institutional and local regulations.[13][14]
Emergency Procedures: First Aid and Fire Response
Rapid and correct action in an emergency can significantly mitigate injury.
First-Aid Measures
Causality Behind the Protocol: The primary hazard of this compound is irritation. Therefore, first-aid measures are focused on the immediate and thorough removal of the chemical from the affected area.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16] |
Fire-Fighting Measures
This compound is a combustible solid.[2] In the event of a fire, the primary extinguishing agents are dry chemical, carbon dioxide, or alcohol-resistant foam.[2] A key consideration for fires involving nitrogen-containing compounds is the potential for the formation of toxic nitrogen oxides (NOx) during combustion.[2] Therefore, firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
Conclusion: A Culture of Safety
The responsible use of this compound in a research and development setting is predicated on a deep understanding of its potential hazards and a steadfast commitment to safety protocols. By implementing the hierarchy of controls, adhering to detailed handling and emergency procedures, and fostering a proactive safety culture, scientists can confidently and safely leverage the synthetic potential of this important molecule to drive innovation in medicine and materials science.
References
- UMass Memorial Health. (n.d.). First Aid: Chemical Exposure.
- National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment. Australian Government Department of Health.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- National Center for Biotechnology Information. (n.d.). Piperidine. PubChem.
- Mayo Clinic. (n.d.). Chemical splash in the eye: First aid.
- University of Alberta. (n.d.). Chemical First Aid. EAS Safety Information Site.
- HPE. (n.d.). Safety Guidelines for Handling Chemicals. HPE Support.
- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
- Oakland University. (2025). Spill Control/Emergency Response. EHSO Manual.
- New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Piperidine.
- Fertilizers Europe. (n.d.). Guidance for Fighting Fires and/or Decomposition Involving Solid Mineral Nitrogen-Based Fertilizers.
- WorkSafe New Zealand. (2022). Piperidine.
- ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
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- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
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- University of California, Los Angeles. (n.d.). Standard Operating Procedures: Ethyleneimine.
- Presscon. (n.d.). Nitrogen fire suppression system.
- ResearchGate. (n.d.). Liquid Nitrogen as a Fire Extinction Agent.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine.
- European Chemicals Agency. (n.d.). Substance Information: 4,4'-trimethylenedipiperidine.
- University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- European Chemicals Agency. (2023). Substance Information.
- European Chemicals Agency. (n.d.). Substance Information.
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Spectroscopic Data of 4,4'-Bipiperidine: An In-depth Technical Guide
This guide provides a comprehensive overview of the key spectroscopic data for 4,4'-Bipiperidine (C₁₀H₂₀N₂), a versatile building block in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering not just the data itself, but also the underlying principles and experimental considerations.
Introduction to this compound and its Spectroscopic Characterization
This compound is a bicyclic diamine consisting of two piperidine rings linked at their 4-positions. Its structural rigidity and the presence of two basic nitrogen atoms make it a valuable synthon for the development of a wide range of biologically active molecules and functional polymers. Accurate and unambiguous characterization of this molecule is paramount, and spectroscopic techniques are the cornerstone of this process. This guide will explore the characteristic spectral signatures of this compound, providing the necessary tools for its identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The piperidine ring exists in a rapidly equilibrating chair conformation at room temperature.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.05 | ddd | 4H | H-2ax, H-6ax |
| ~2.60 | dt | 4H | H-2eq, H-6eq |
| ~1.70 | m | 4H | H-3eq, H-5eq |
| ~1.60 (broad s) | 2H | N-H | |
| ~1.25 | qd | 4H | H-3ax, H-5ax |
| ~1.15 | m | 2H | H-4, H-4' |
Causality Behind Chemical Shifts:
-
Axial vs. Equatorial Protons: The axial protons (H-2ax, H-6ax, H-3ax, H-5ax) are shielded by the C-C single bonds of the ring and thus appear at a lower chemical shift (upfield) compared to their equatorial counterparts.
-
Protons Adjacent to Nitrogen: The protons on the carbons adjacent to the nitrogen atom (H-2 and H-6) are deshielded due to the electron-withdrawing effect of the nitrogen, causing them to resonate at a higher chemical shift (downfield)[1][2].
-
N-H Proton: The chemical shift of the N-H proton is highly dependent on the solvent and concentration due to hydrogen bonding. In a non-polar solvent like CDCl₃, it is expected to be a broad singlet.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is also simplified by its symmetry, showing only three distinct signals for the carbon atoms of the piperidine rings.
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz):
| Chemical Shift (δ) ppm | Assignment |
| ~47.0 | C-2, C-6 |
| ~44.0 | C-4, C-4' |
| ~30.0 | C-3, C-5 |
Causality Behind Chemical Shifts:
-
Carbon Adjacent to Nitrogen (C-2, C-6): These carbons are deshielded by the adjacent nitrogen atom and therefore have the highest chemical shift among the ring carbons[1][3].
-
Methine Carbon (C-4, C-4'): This carbon is at the junction of the two rings and its chemical shift is influenced by the substitution.
-
Methylene Carbon (C-3, C-5): These carbons are the most shielded and thus appear at the lowest chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key IR Absorption Bands for this compound (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3290-3250 | Medium, Broad | N-H stretching |
| 2930-2850 | Strong | C-H stretching (aliphatic) |
| 1470-1440 | Medium | CH₂ scissoring |
| 1310-1250 | Medium | C-N stretching |
| 1130-1080 | Medium | C-C stretching |
| 850-750 | Medium, Broad | N-H wagging |
Interpretation of the IR Spectrum:
-
N-H Stretching: The broad band in the 3290-3250 cm⁻¹ region is characteristic of the N-H stretching vibration of a secondary amine and is broadened due to intermolecular hydrogen bonding in the solid state.
-
C-H Stretching: The strong absorptions in the 2930-2850 cm⁻¹ range are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups of the piperidine rings.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions due to various bending and stretching vibrations, which are unique to the molecule. The C-N and C-C stretching vibrations, as well as CH₂ bending modes, are found here.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.
Expected Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 168. This peak corresponds to the intact molecule with one electron removed. The presence of two nitrogen atoms means the molecular weight is an even number, and the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.
-
Base Peak: The base peak is the most intense peak in the spectrum. For this compound, a likely base peak would result from the cleavage of the C4-C4' bond, leading to a piperidin-4-yl cation radical at m/z 84.
-
Key Fragment Ions:
-
m/z 167 (M-1): Loss of a hydrogen atom.
-
m/z 139: Loss of an ethyl group (C₂H₅).
-
m/z 111: Loss of a propyl group (C₃H₇).
-
m/z 84: Cleavage of the C4-C4' bond, forming a piperidin-4-yl radical cation. This is a very stable fragment and likely to be the base peak.
-
m/z 56: Further fragmentation of the piperidine ring.
-
Fragmentation Pathway:
The primary fragmentation of cyclic amines under EI involves α-cleavage (cleavage of the bond adjacent to the nitrogen atom) and ring cleavage. For this compound, the most favorable fragmentation is the cleavage of the bond connecting the two piperidine rings, as this leads to a stable secondary carbocation.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.
NMR Sample Preparation
-
Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Deuterated chloroform (CDCl₃) is a common choice for this compound.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Parameters:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of ¹³C (typically 128 scans or more).
-
IR Sample Preparation (KBr Pellet)
-
Sample and KBr Preparation:
-
Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
-
Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of the dry KBr to the mortar and grind the mixture until it is a homogeneous, fine powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Use a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques offers a comprehensive structural analysis, ensuring the integrity of this important chemical building block in research and development applications. The provided protocols and interpretations are intended to serve as a valuable resource for scientists working with this compound.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- PubChem. This compound. [Link]
- NIST Chemistry WebBook. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
- PubChem. Piperidine. [Link]
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An In-depth Technical Guide to the Crystal Structure of 4,4'-Bipiperidine and Its Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure of 4,4'-bipiperidine and its salts, compounds of significant interest in crystal engineering and pharmaceutical sciences. As a versatile bidentate hydrogen-bond donor and acceptor, this compound serves as a valuable building block for the construction of supramolecular assemblies, including co-crystals and salts. Understanding the intricate details of its solid-state structures is paramount for the rational design of new materials and active pharmaceutical ingredients (APIs) with tailored physicochemical properties.
The this compound Moiety: A Conformational Chameleon
This compound (C₁₀H₂₀N₂) is composed of two piperidine rings linked by a C-C bond at their 4-positions. The conformational flexibility of the piperidine rings, which typically adopt a chair conformation, and the rotation around the central C-C bond, give rise to a variety of possible three-dimensional structures. The overall conformation is crucial in determining the packing efficiency and the nature of intermolecular interactions in the solid state.
The piperidine ring can exist in a stable chair conformation, which minimizes steric strain. The nitrogen atom in the ring can act as a hydrogen bond acceptor, while the N-H proton can act as a hydrogen bond donor. This dual functionality makes this compound a potent connector in the formation of extended hydrogen-bonded networks.
Crystal Structure of this compound Free Base
The crystal structure of the free base, this compound, is characterized by a network of intermolecular N-H···N hydrogen bonds. In this arrangement, the nitrogen atom of one molecule donates a hydrogen bond to the nitrogen atom of an adjacent molecule, leading to the formation of infinite chains or more complex three-dimensional architectures. The specific packing arrangement is influenced by a delicate balance of hydrogen bonding, van der Waals forces, and steric effects.
Key Structural Features:
-
Conformation: Each piperidine ring typically adopts a chair conformation. The relative orientation of the two rings is defined by the torsion angle around the central C4-C4' bond.
-
Hydrogen Bonding: The dominant intermolecular interaction is the N-H···N hydrogen bond, which dictates the primary supramolecular synthon.
The Influence of Protonation: Crystal Structures of this compound Salts
The formation of salts through the protonation of one or both nitrogen atoms of this compound significantly alters its electronic and steric properties, leading to distinct crystal packing arrangements and hydrogen bonding patterns. The resulting 4,4'-bipiperidinium cations are potent hydrogen-bond donors, readily interacting with a variety of anions.
This compound Dihydrochloride: A Case Study
The dihydrochloride salt, [C₁₀H₂₂N₂]²⁺·2Cl⁻, is a well-studied example that showcases the profound impact of protonation on the crystal structure. In this salt, both nitrogen atoms are protonated, creating a dication with two N⁺-H donor sites on each piperidinium ring.
Structural Analysis of this compound Dihydrochloride:
-
Cation Conformation: The 4,4'-bipiperidinium dication typically retains the chair conformation for both piperidinium rings. The central C-C bond can exhibit different rotational conformers, influencing the overall shape of the dication.
-
Hydrogen Bonding Network: The crystal structure is dominated by a complex three-dimensional network of N⁺-H···Cl⁻ hydrogen bonds. Each chloride anion is typically surrounded by multiple N⁺-H donors from neighboring cations, and each cation donates hydrogen bonds to several chloride ions. This extensive hydrogen bonding network is the primary cohesive force in the crystal lattice.
The table below summarizes key crystallographic parameters for a representative structure of this compound dihydrochloride.
| Parameter | Value |
| Chemical Formula | C₁₀H₂₂Cl₂N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.6825(12) |
| b (Å) | 6.7350(12) |
| c (Å) | 9.3089(16) |
| α (°) | 90 |
| β (°) | 108.564(2) |
| γ (°) | 90 |
| Volume (ų) | 376.30(12) |
| Z | 1 |
| Key H-Bond Distances (Å) | N-H···Cl (typical range: 3.1 - 3.3) |
Note: The crystallographic data presented is based on a representative structure and may vary slightly between different reported structures.
Other Salts of this compound
The principles of hydrogen bonding observed in the dihydrochloride salt can be extended to other salts of this compound. The nature of the anion plays a crucial role in directing the crystal packing. For instance, larger, more complex anions can lead to the formation of channels or layered structures, where the organic cations and inorganic/organic anions are segregated into distinct domains. The geometry and hydrogen bonding capabilities of the anion will dictate the dimensionality and topology of the resulting supramolecular architecture.
Experimental Methodologies
The determination of the crystal structure of this compound and its salts relies on a series of well-established experimental techniques.
Synthesis and Crystallization
The synthesis of this compound salts is typically a straightforward acid-base reaction. The crystallization of these compounds to obtain single crystals suitable for X-ray diffraction can be more challenging and often requires careful control of experimental conditions.
Experimental Protocol: Synthesis and Crystallization of this compound Dihydrochloride
-
Synthesis:
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol, methanol).
-
Add a stoichiometric amount (or a slight excess) of concentrated hydrochloric acid dropwise while stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Single Crystal Growth (Slow Evaporation Method):
-
Prepare a saturated solution of the synthesized this compound dihydrochloride in a suitable solvent or solvent mixture (e.g., water, ethanol/water).
-
Filter the solution to remove any undissolved particles.
-
Loosely cover the container with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Leave the solution undisturbed in a vibration-free environment at a constant temperature.
-
Single crystals should form over a period of several days to weeks.
-
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional atomic arrangement in a crystalline solid.
Step-by-Step SC-XRD Analysis Workflow:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial structural model is then refined to achieve the best possible fit with the experimental data.
Supramolecular Interactions and Crystal Engineering
The predictable hydrogen bonding behavior of this compound and its salts makes them excellent candidates for crystal engineering. By carefully selecting counter-ions or co-formers, it is possible to design and construct supramolecular architectures with desired properties.
-
Hydrogen Bond Synthons: The N-H···N hydrogen bond in the free base and the N⁺-H···X⁻ (where X is an anion) interaction in the salts are robust and reliable supramolecular synthons.
-
Polymorphism: The ability of this compound and its salts to adopt different crystal packing arrangements, known as polymorphism, is of critical importance in the pharmaceutical industry, as different polymorphs can exhibit different solubility, stability, and bioavailability.
-
Co-crystals: this compound can also form co-crystals with other neutral molecules, where the primary interaction is typically a hydrogen bond between the N-H group of bipiperidine and a hydrogen bond acceptor on the co-former.
Conclusion
The crystal structures of this compound and its salts are governed by a rich interplay of conformational preferences and strong, directional hydrogen bonding interactions. A thorough understanding of these solid-state structures, obtained through meticulous synthesis, crystallization, and single-crystal X-ray diffraction analysis, is essential for the rational design of new materials and pharmaceutical compounds with optimized properties. The versatility of the this compound moiety as a supramolecular building block ensures its continued importance in the fields of crystal engineering and drug development.
References
- Görbitz, C. H. (2011). 1,1'-Bipiperidine-1,1'-diyl)bis(2,2,2-trifluoroethanone). Acta Crystallographica Section E: Structure Reports Online, 67(11), o2897. [Link]
- Crawford, T. D., Springer, J. W., & Guzei, I. A. (2007). A nearly planar arrangement of ions in 4,4'-bipiperidinium tetracyanidoplatinate(II) monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(1), m138–m139. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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- JoVE. (2015). Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments. [Link]
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- Abraham, R. J., & Rossetti, Z. L. (1991). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of Computer-Aided Molecular Design, 5(3), 205–212. [Link]
- Pethes, I., Bakó, I., & Pusztai, L. (2021). Chloride ions as integral parts of hydrogen bonded networks in aqueous salt solutions: the appearance of solvent separated anion pairs. Physical Chemistry Chemical Physics, 23(3), 1787-1795. [Link]
- Portland Press. (2021).
An In-depth Technical Guide to 4,4'-Bipiperidine as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the 4,4'-Bipiperidine Scaffold
In the landscape of modern organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, the this compound scaffold has emerged as a particularly valuable and versatile component. Its unique structural features, comprising two interconnected piperidine rings, offer a blend of rigidity and conformational flexibility that is highly sought after in the design of novel pharmaceuticals, advanced polymers, and functional materials.[1][2] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Attributes of this compound
The utility of this compound as a building block is rooted in its distinct physicochemical properties. The molecule consists of two piperidine rings joined by a carbon-carbon single bond at their respective 4-positions. This linkage imparts a degree of rotational freedom, while the inherent chair conformations of the piperidine rings provide a defined three-dimensional structure.
Physical and Spectroscopic Properties
A comprehensive understanding of the physical and spectroscopic characteristics of this compound is essential for its effective utilization in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂ | [3] |
| Molecular Weight | 168.28 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 169-173 °C | [1] |
| CAS Number | 15336-72-8 | [3] |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound is characterized by signals corresponding to the axial and equatorial protons of the piperidine rings. The chemical shifts for the dihydrochloride salt show protons in the range of 1.4-3.5 ppm.[4][5] For the free base, the spectrum would show signals for the methine protons at the 4 and 4' positions, and the methylene protons at the 2, 3, 5, and 6 positions, along with a broad singlet for the N-H protons.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides key information about the carbon framework. We would expect to see distinct signals for the C4/C4' methine carbons and the C2/C6 and C3/C5 methylene carbons of the piperidine rings.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. Key peaks include N-H stretching vibrations around 3300-3500 cm⁻¹, C-H stretching of the methylene groups in the 2850-2950 cm⁻¹ region, and C-N stretching vibrations.
-
Mass Spectrometry: The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 168. The fragmentation pattern would likely involve cleavage of the piperidine rings.[6]
Conformational Analysis: A Key to Molecular Design
The conformational behavior of the this compound scaffold is a critical determinant of the geometry and, consequently, the biological activity or material properties of its derivatives. The two piperidine rings predominantly adopt chair conformations. The connection at the 4 and 4' positions allows for two primary low-energy conformations: the diequatorial and the diaxial conformers.
Caption: Conceptual workflow for the synthesis of drug candidates.
Polymer Chemistry: Building High-Performance Polyamides
The diamine functionality of this compound makes it an ideal monomer for the synthesis of polyamides through condensation polymerization with diacyl chlorides or dicarboxylic acids. The resulting polyamides can exhibit unique thermal and mechanical properties due to the incorporation of the rigid bipiperidine unit into the polymer backbone.
Experimental Protocol: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride
This protocol details the synthesis of a polyamide via interfacial polymerization.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
A beaker or crystallizing dish
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve this compound (1.0 eq) and sodium hydroxide (2.0 eq) in water. The sodium hydroxide acts as an acid scavenger to neutralize the HCl gas that is a byproduct of the reaction.
-
Organic Phase Preparation: In a separate beaker, dissolve terephthaloyl chloride (1.0 eq) in dichloromethane.
-
Interfacial Polymerization: Carefully layer the organic solution on top of the aqueous solution. A polymer film will form at the interface of the two immiscible liquids.
-
Polymer Isolation: Using forceps, gently grasp the polymer film at the center and pull it out of the beaker. A continuous rope of polyamide can be drawn out.
-
Washing and Drying: Wash the polymer rope thoroughly with water and then with a solvent like ethanol or acetone to remove unreacted monomers and salts. Allow the polymer to dry completely.
Expected Polymer Properties:
The resulting polyamide is expected to have a high melting point and good thermal stability due to the rigid aromatic and bipiperidine units in the backbone. The mechanical properties, such as tensile strength and modulus, are also anticipated to be high.
| Property | Expected Value |
| Glass Transition Temperature (Tg) | High |
| Melting Temperature (Tm) | High |
| Thermal Stability | Good |
| Mechanical Strength | High |
Materials Science: Linkers for Metal-Organic Frameworks (MOFs)
While 4,4'-bipyridine is a more common linker in the synthesis of MOFs, the saturated and more flexible this compound can also be employed to create novel frameworks with different pore sizes and functionalities. The nitrogen atoms of the piperidine rings can coordinate to metal centers, forming a three-dimensional porous structure.
Conceptual Protocol for MOF Synthesis with this compound:
A typical solvothermal synthesis would involve combining a metal salt (e.g., zinc nitrate, copper nitrate) with this compound in a suitable solvent, such as dimethylformamide (DMF), and heating the mixture in a sealed vessel. T[7]he resulting crystalline MOF would then be isolated and characterized. The flexibility of the bipiperidine linker could lead to the formation of interpenetrated or dynamic frameworks.
Conclusion: A Building Block with Enduring Potential
This compound stands as a testament to the power of a well-designed building block in advancing organic synthesis. Its unique combination of rigidity, conformational flexibility, and bifunctionality provides chemists with a powerful tool for the construction of a diverse range of molecules with tailored properties. From life-saving pharmaceuticals to high-performance materials, the applications of the this compound scaffold are vast and continue to expand. This guide has provided a comprehensive overview of its synthesis, properties, and key applications, with the aim of empowering researchers to harness the full potential of this remarkable molecule in their own synthetic endeavors.
References
- Carbó-Dorca, R. Torsional potential of 4,4'-bipyridine: ab initio analysis of dispersion and vibrational effects. The Journal of Chemical Physics. 2005, 123(13), 134301. [Link]
- Yu, L.; Shao, R.; Zhu, N. The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances. 2022, 12(36), 23359-23371. [Link]
- Shekhah, O.; Wang, H.; Kowarik, S.; Schreiber, F.; Paulus, M.; Tolan, M.; Sternemann, C.; Evers, F.; Zacher, D.; Fischer, R. A.; Wöll, C. Step-by-Step Route for the Synthesis of Metal-Organic Frameworks. Journal of the American Chemical Society. 2007, 129(49), 15118-15119. [Link]
- Sreenivasulu, R.; Ranganath, K. V. S.; Raju, R. R. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. 2015, 8(4), 1836-1841. [Link]
- Valdez, C. A.; Leif, R. N.; Mayer, B. P. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE. 2014, 9(9), e108250. [Link]
- Valdez, C. A.; Leif, R. N.; Mayer, B. P.
- López-Maya, E.; Montoro-Molina, C.; Hamad, S.; O'Keeffe, M.; Yaghi, O. M.; Pérez, J. A. R.; Ayllón, J. A. Exploring a novel preparation method of 1D metal organic frameworks based on supercritical CO2. Dalton Transactions. 2015, 44(17), 7548-7553. [Link]
- Di Nicola, C.; Fazzolari, A.; Giancola, S.; Nardone, M.; Pucci, D.; Savastano, M.; Sessa, F.; Catini, A. Synthesis of a mixed-linker Ce-UiO-67 metal–organic framework. Dalton Transactions. 2024, 53(16), 7208-7216. [Link]
- Yu, L.; Shao, R.; Zhu, N. The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances. 2022, 12(36), 23359-23371. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]
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- ResearchGate.
- National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]
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- PubMed Central. A Protocol for Custom Biomineralization of Enzymes in Metal–Organic Frameworks (MOFs). [Link]
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A Technical Guide to the Discovery of Novel 4,4'-Bipiperidine Derivatives: From Synthesis to Pharmacological Insight
Preamble: The Strategic Value of the 4,4'-Bipiperidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often termed "privileged scaffolds" due to their ability to interact with multiple, diverse biological targets by presenting substituents in a defined three-dimensional space. The piperidine ring is a quintessential example of such a scaffold, prevalent in a vast array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] Its metabolic stability and ability to modulate physicochemical properties like solubility and lipophilicity make it a highly desirable motif for drug design.[1]
This guide focuses on a specific, powerful iteration of this framework: the This compound core. This symmetrical, conformationally flexible yet constrained structure serves as a robust anchor for building molecules with precise vectoral properties. The dual nitrogen atoms offer key points for modulating basicity, forming salt bridges, and introducing a wide range of substituents to probe structure-activity relationships (SAR). This document provides an in-depth exploration of the synthesis, pharmacological evaluation, and optimization of novel this compound derivatives, reflecting the iterative and logic-driven process of modern drug discovery.
Part 1: Constructing the Core - Synthetic Strategies for this compound
The efficient synthesis of the this compound core is the foundational step upon which all subsequent discovery efforts are built. The choice of synthetic route is dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and tolerance to various functional groups.
Classical Homocoupling Approaches
Historically, methods like Wurtz and Ullmann couplings were employed to forge the central C-C bond.[2][3] These reactions typically involve the reductive coupling of 4-halopyridines.
-
Wurtz-type Reactions: Often utilize highly reactive metals like sodium to couple 4-halopyridines. While effective for creating the symmetrical bipyridyl backbone, these methods often require harsh conditions and may suffer from moderate yields and limited functional group compatibility.[2]
-
Ullmann-type Reactions: Employ copper catalysts to facilitate the coupling. While generally milder than Wurtz reactions, they can still require high temperatures.[3]
The primary utility of these methods lies in producing the unsaturated 4,4'-bipyridine precursor, which must then be subjected to catalytic hydrogenation to yield the saturated this compound scaffold. This two-step process, while reliable, has been largely superseded by more direct and versatile modern techniques.
Modern Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling has revolutionized the synthesis of biaryl and biheteroaryl systems, including precursors to 4,4'-bipiperidines.
-
Suzuki Coupling: This involves the reaction of a pyridylboronic acid or ester with a 4-halopyridine. The stability of the boronic acid derivatives and the mild reaction conditions make this a highly favored approach.[3]
-
Negishi Coupling: Utilizes a pyridylzinc reagent coupled with a 4-halopyridine. This method is known for its high reactivity and efficiency.[3]
These cross-coupling strategies offer superior yields, milder conditions, and broader functional group tolerance compared to classical methods, making them the workhorses of contemporary medicinal chemistry for accessing this scaffold.
Workflow for Synthesis and Scaffold Elaboration
The overall logic for generating a library of diverse this compound derivatives follows a structured workflow.
Caption: General workflow for the synthesis and derivatization of a this compound library.
Part 2: Pharmacological Applications and Structure-Activity Relationship (SAR) Analysis
The this compound scaffold is a versatile platform for developing agents that target a wide range of biological systems, with a particular emphasis on CNS disorders.
Key Therapeutic Targets
-
Dopamine Receptors: Derivatives have been developed as potent antagonists for dopamine receptors, particularly the D4 subtype.[4][5] These compounds are investigated for their potential in treating neuropsychiatric disorders. The development of selective D4 antagonists has been a significant goal, though achieving optimal pharmacokinetic properties remains a challenge.[4][5]
-
Histamine H3 Receptors: The scaffold has been successfully employed to create non-imidazole histamine H3 receptor antagonists.[6] H3 antagonists are explored for their potential as cognitive enhancers and for treating disorders like Alzheimer's disease, schizophrenia, and ADHD.
-
Opioid Receptors: Certain 4,4-disubstituted piperidines, a closely related class, exhibit potent analgesic properties comparable to morphine, indicating activity at opioid receptors.[7] This highlights the potential of the core piperidine structure in pain management.
-
Acetylcholinesterase (AChE): In the context of Alzheimer's disease, inhibiting AChE increases the levels of the neurotransmitter acetylcholine. Benzamide derivatives containing a piperidine core have shown potential as AChE inhibitors.[8]
-
CCR5 Receptor: 4-Substituted-4-aminopiperidine derivatives serve as key building blocks for CCR5 antagonists, which are potent HIV-1 entry inhibitors.[9]
The Iterative Logic of SAR
Structure-Activity Relationship (SAR) analysis is the cornerstone of lead optimization. It is a systematic process where modifications to a lead compound's structure are correlated with changes in biological activity.[10] This process allows researchers to understand which parts of the molecule are essential for binding (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and metabolic stability.
For this compound derivatives, SAR studies typically involve:
-
Modification of the Nitrogen Substituents: The two nitrogen atoms are primary handles for derivatization. Attaching different alkyl, aryl, or acyl groups can drastically alter a compound's affinity and selectivity for its target. For example, in a series of H3 antagonists, modifications to the terminal pyridine ring were designed to enhance potency and reduce off-target effects like hERG activity.[6]
-
Introduction of Ring Substituents: Adding substituents directly to the piperidine rings can influence the molecule's conformation and interaction with the target's binding pocket.
-
Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties can fine-tune activity. In the development of antipsychotic agents, a homopiperazine ring was used as a bioisostere for the piperidinol moiety of haloperidol, leading to compounds with a different receptor binding profile.[11][12]
Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis in drug discovery.
Quantitative Data Summary
The following table summarizes representative data for various piperidine-based derivatives, illustrating the diverse targets and activities achieved.
| Compound Class | Target Receptor | Key Derivative Example | Measured Activity | Reference |
| 4,4-Difluoropiperidine Ether | Dopamine D4 | Compound 14a | Ki = 0.3 nM | [5] |
| 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine | Histamine H3 | Series Lead | Potent Antagonist Activity | [6] |
| Homopiperazine Analog of Haloperidol | Dopamine/Serotonin | SYA 013 | D2 Ki = 43.3 nM, 5HT2A Ki = 23.3 nM | [11] |
| 4-Aminopiperidine Analog | Cognition Enhancement | Compound 9 | Active at 0.01 mg/kg (mouse) | [13] |
| N-substituted Benzamide | Acetylcholinesterase | Quinoline derivative 7b | AChE IC50 = 3.32 µM | [14] |
Part 3: Experimental Protocols - A Self-Validating System
Trustworthiness in research is built on reproducible, well-described methodologies. The following protocols are representative of the key experiments performed in the discovery of novel this compound derivatives.
Protocol: Synthesis via Suzuki Cross-Coupling
This protocol describes the synthesis of a 4,4'-bipyridine precursor, which is a common intermediate.
Objective: To synthesize 4-(pyridin-4-yl)pyridine via palladium-catalyzed Suzuki coupling.
Materials:
-
4-bromopyridine hydrochloride
-
Pyridine-4-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (solvent system)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Reactor Setup: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add 4-bromopyridine hydrochloride (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Rationale: Pre-mixing allows for the in-situ formation of the active Pd(0) catalyst.
-
Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water to the Schlenk flask containing the reagents. The mixture should be sufficiently dilute to ensure proper stirring. Rationale: The aqueous base is required for the transmetalation step of the catalytic cycle.
-
Reaction Initiation: Add the catalyst mixture to the flask.
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the resulting 4,4'-bipyridine using ¹H NMR, ¹³C NMR, and mass spectrometry. The subsequent hydrogenation to this compound would be carried out using a catalyst like PtO₂ under an H₂ atmosphere.
Protocol: In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine a compound's affinity (Ki) for a target receptor, for instance, the Dopamine D4 receptor.
Objective: To determine the binding affinity of novel this compound derivatives for the human Dopamine D4 receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human D4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Spiperone (a common high-affinity ligand for dopamine receptors).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test compounds (novel derivatives) dissolved in DMSO at various concentrations.
-
96-well filter plates and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Plate Preparation: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add serial dilutions of the test compounds to the appropriate wells. Add buffer/DMSO for total binding wells and 10 µM Haloperidol for non-specific binding (NSB) wells.
-
Radioligand Addition: Add [³H]Spiperone to all wells at a final concentration near its Kd value (e.g., 0.1-0.5 nM). Rationale: Using a concentration near the Kd provides an optimal window for detecting competition.
-
Membrane Addition: Initiate the binding reaction by adding the cell membrane preparation to all wells. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of the plate through the glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand. Rationale: Rapid filtration and cold washing are critical to prevent dissociation of the ligand-receptor complex.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter (measured in counts per minute, CPM).
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the total binding and NSB controls.
-
Plot the percent inhibition against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Simplified signaling pathway of a Gαi-coupled D4 receptor and its inhibition by an antagonist.
References
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- 7. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 11. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
4,4'-Bipiperidine: A Technical Guide to Commercial Availability and Strategic Procurement for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Bipiperidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, diamondoid-like structure serves as a valuable scaffold for the synthesis of novel compounds with diverse therapeutic and functional properties. This technical guide provides a comprehensive overview of the commercial availability of this compound, offering a detailed analysis of suppliers, purity grades, and pricing. Furthermore, it outlines a strategic approach to procurement, including essential quality control protocols and safety considerations to ensure the integrity of research and development activities.
I. Introduction: The Significance of the this compound Scaffold
The this compound moiety is a key structural component in a wide range of biologically active molecules. Its unique conformational rigidity and the presence of two basic nitrogen atoms make it an attractive scaffold for the design of ligands targeting various receptors and enzymes. In drug discovery, it is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its applications extend to the development of analgesics, anti-inflammatory agents, and psychoactive compounds.[1][3] Beyond pharmaceuticals, this compound and its derivatives are employed in materials science for the creation of advanced polymers and in coordination chemistry as ligands for metal complexes.[1] The stability and ease of modification of this compound make it a valuable asset in innovative research projects.[1]
II. Commercial Availability and Supplier Landscape
A diverse range of chemical suppliers offer this compound, catering to various scales of research and manufacturing. These suppliers can be broadly categorized into large, comprehensive catalog companies and smaller, more specialized vendors.
Major Chemical Suppliers:
-
TCI America: A prominent supplier offering this compound with a purity of over 98.0% as determined by gas chromatography (GC).[4] They provide various pack sizes, from 1 gram to larger quantities, with clear pricing and lead time information.[4][5][6]
-
Fisher Scientific: A major distributor that lists this compound from TCI America, providing an additional procurement channel for researchers.[5][7]
-
Chem-Impex: This supplier offers this compound with a purity of ≥ 98% (GC) and provides detailed product information, including its applications in drug development and synthesis.[1]
-
Santa Cruz Biotechnology: Known for its life science reagents, this company also supplies this compound for research use.[8]
Other Notable Suppliers:
-
Sciedco: A supplier providing this compound with a minimum purity of 98.0% (GC,T).[9]
-
AMI Scientific: An international supplier that also lists this compound from TCI.[10]
-
Hit2Lead (ChemBridge): Offers this compound with a purity of 95%.[11]
It is important to note that many suppliers explicitly state that their products are for research and development or commercial use only, and not for medical or consumer applications.[6][9][12]
III. Quality Considerations and Purity Grades
The purity of this compound is a critical factor that can significantly impact the outcome of research experiments. The most commonly available purity grade is ≥98%, typically analyzed by gas chromatography (GC).[1][4][12]
Key Quality Parameters to Evaluate:
-
Purity: As confirmed by analytical techniques like GC.
-
Appearance: Typically a white to off-white or crystalline powder.[1][4]
-
Melting Point: A sharp melting point range, for instance, 169-173 °C, indicates high purity.[1][4]
-
Identity Confirmation: Verified through spectroscopic methods (e.g., NMR, IR) which should conform to the known structure of this compound.
Researchers should always request and scrutinize the Certificate of Analysis (CoA) for each batch to verify its quality and identify any potential impurities that might interfere with their specific application.
Procurement and Quality Control Workflow
Caption: A flowchart outlining the key steps for the strategic procurement and quality verification of this compound.
IV. Pricing and Comparative Analysis
The price of this compound can vary significantly between suppliers and is dependent on the quantity purchased. Below is a comparative table of indicative pricing from various suppliers.
| Supplier | Purity | Quantity | Price (USD) |
| Chem-Impex | ≥ 98% (GC) | 1 g | $106.16 |
| Chem-Impex | ≥ 98% (GC) | 5 g | $383.98 |
| Unnamed Supplier[12] | min 98% | 1 g | $153.27 |
| TCI America (via Fisher Scientific) | 98.0+% | 1 g | $182.68 |
| TCI America (via Fisher Scientific) | 98.0+% | - | $605.83 |
| TCI (APAC) | >98.0% (GC)(T) | 1 g | $76.00 |
| TCI (APAC) | >98.0% (GC)(T) | 5 g | $256.00 |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to obtain a direct quote from the supplier.
V. Safety, Handling, and Storage
Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of this compound.
Key Safety and Handling Information:
-
Hazards: this compound is classified as corrosive and can cause serious eye damage.[13]
-
Precautionary Measures: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[14] Wash hands thoroughly after handling.[14]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[14] For skin contact, wash with plenty of soap and water.[14] If inhaled, move the person to fresh air.[14]
-
Storage: Store in a tightly closed container in a well-ventilated place at room temperature.[1][14] Some suppliers may recommend storage under an argon atmosphere.[12]
Researchers must always consult the Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.[6][14][15]
VI. Conclusion
The commercial availability of this compound from a variety of suppliers provides researchers with multiple options for procurement. However, a thorough evaluation of supplier reputation, product quality, and pricing is essential. By implementing a strategic procurement process that includes rigorous in-house quality control, scientists and drug development professionals can ensure the reliability of their starting materials, which is fundamental to achieving reproducible and meaningful scientific outcomes.
VII. References
-
Stellar Scientific. (n.d.). 4, 4'-Bipiperidine, min 98%, 1 gram. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 5g, Each. Retrieved from [Link]
-
Sciedco. (n.d.). This compound, Min. 98.0 (GC,T), 1 g. Retrieved from [Link]
-
Chemsrc. (2025, August 25). This compound. Retrieved from [Link]
-
Rao, A. U., et al. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6176-80. Retrieved from [Link]
Sources
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- 2. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 15336-72-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. calpaclab.com [calpaclab.com]
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- 10. amiscientific.com [amiscientific.com]
- 11. Hit2Lead | this compound | CAS# 15336-72-8 | MFCD01104315 | BB-3002081 [hit2lead.com]
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- 15. merckmillipore.com [merckmillipore.com]
A Technical Guide to the Coordination Chemistry of 4,4'-Bipiperidine: Synthesis, Structures, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Bipiperidine (4,4'-bpp) is a conformationally flexible, saturated N-heterocyclic ligand that has garnered significant attention in coordination chemistry and crystal engineering. Its unique structural characteristics, particularly the flexible linkage between two piperidine rings, allow it to act as a versatile building block for a diverse array of supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs). This technical guide provides an in-depth exploration of the coordination chemistry of this compound, covering its fundamental structural dynamics, primary coordination modes, and synthetic methodologies for creating complex architectures. Furthermore, it details essential characterization techniques and discusses the burgeoning applications of its metal complexes in fields ranging from materials science to catalysis and drug development.
The this compound Ligand: Structure and Dynamics
This compound is a bidentate ligand comprised of two piperidine rings linked by a C-C bond. Unlike its aromatic analogue, 4,4'-bipyridine, the saturated nature of the piperidine rings imparts significant conformational flexibility. This flexibility is the cornerstone of its utility in constructing diverse and dynamic coordination networks.
The ligand is typically synthesized via the catalytic hydrogenation of 4,4'-bipyridine. The resulting molecule (C10H20N2) features two secondary amine groups that serve as the coordination sites.[1] The crucial aspect of the 4,4'-bpp ligand is its ability to exist in different conformations, primarily the anti and gauche forms, which arise from the rotation around the central C-C bond connecting the two rings. Each piperidine ring adopts a stable chair conformation. This conformational adaptability allows the ligand to bridge metal centers at various distances and angles, influencing the final topology of the resulting coordination polymer.
Caption: Conformational Isomers of this compound.
Fundamental Coordination Modes of this compound
The twin nitrogen atoms and the flexible spacer make this compound an exemplary bidentate bridging ligand . This is its most dominant coordination mode, where it links two distinct metal centers, propagating a network structure in one, two, or three dimensions. The length of the 4,4'-bpp ligand allows it to span considerable distances, often leading to large pores or channels within the resulting framework.
The coordination of 4,4'-bpp to a metal center (M) typically involves the lone pair of electrons on the nitrogen atoms forming a dative bond (M-N). This interaction is fundamental to the assembly of coordination polymers. The resulting structures can range from simple dinuclear complexes to intricate 3D frameworks, depending on the coordination geometry of the metal ion, the presence of other ligands (co-ligands), and the reaction conditions.[2][3]
Caption: Bridging coordination of 4,4'-bpp between two metal centers (M).
Synthesis of this compound-Based Coordination Architectures
The synthesis of coordination polymers using this compound often employs methods that allow for slow crystal growth, which is essential for obtaining high-quality single crystals suitable for X-ray diffraction. Hydrothermal and solvothermal methods are particularly prevalent.[2][4][5] These techniques involve heating the reactants in a sealed vessel (e.g., a Teflon-lined autoclave) at temperatures above the boiling point of the solvent. The increased pressure and temperature facilitate the dissolution of reactants and promote the formation of well-ordered crystalline products.
Experimental Protocol: Hydrothermal Synthesis of a [Zn(4,4'-bpp)(OAc)₂] Coordination Polymer
This protocol provides a representative method for synthesizing a 1D coordination polymer. The self-validating nature of this protocol lies in the subsequent characterization steps (PXRD, FT-IR) which confirm the formation of the desired product and its phase purity.
Materials:
-
Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O)
-
This compound (4,4'-bpp)
-
Ethanol
-
Deionized Water
-
25 mL Teflon-lined stainless steel autoclave
Procedure:
-
Reactant Dissolution: In a glass beaker, dissolve 1 mmol of Zinc Acetate Dihydrate in 5 mL of deionized water. In a separate beaker, dissolve 1 mmol of this compound in 5 mL of ethanol.
-
Causality: Using a mixed solvent system (water/ethanol) ensures that both the inorganic salt and the organic ligand are fully solvated before mixing, promoting a homogeneous reaction.
-
-
Mixing and Transfer: Slowly add the 4,4'-bpp solution to the zinc acetate solution while stirring. A white precipitate may form immediately.
-
Autoclave Sealing: Transfer the resulting mixture into the 25 mL Teflon liner of the autoclave. Seal the autoclave tightly.
-
Heating Profile: Place the sealed autoclave in a programmable oven. Heat to 140 °C at a rate of 5 °C/min, hold at 140 °C for 48 hours, and then cool slowly to room temperature over 24 hours.[4]
-
Causality: The slow heating and cooling rates are critical for crystal nucleation and growth. Rapid temperature changes can lead to the formation of amorphous powders or poorly crystalline materials.
-
-
Crystal Harvesting and Washing: Open the autoclave carefully in a fume hood. Collect the resulting colorless crystals by vacuum filtration. Wash the crystals sequentially with deionized water (3 x 10 mL) and ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the crystals in air.
Caption: General workflow for hydrothermal synthesis and characterization.
Structural Characterization and Analysis
The definitive characterization of this compound coordination compounds relies on a suite of analytical techniques:
-
Single-Crystal X-ray Diffraction (SCXRD): This is the most powerful technique for determining the precise three-dimensional arrangement of atoms.[6][7] It provides detailed information on bond lengths, bond angles, coordination geometry of the metal, and the overall crystal packing, confirming the connectivity and topology of the coordination polymer.
-
Powder X-ray Diffraction (PXRD): Used to assess the phase purity of the bulk crystalline material and to confirm that the structure determined by SCXRD is representative of the entire sample.[6]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Helps to confirm the coordination of the 4,4'-bpp ligand to the metal center. A shift in the N-H stretching and bending vibrations upon coordination is typically observed.
-
Thermogravimetric Analysis (TGA): This technique is used to evaluate the thermal stability of the coordination polymer and to identify the loss of any solvent molecules present in the crystal lattice.
Table 1: Representative Crystallographic Data for M(II)-4,4'-Bipiperidine Complexes
| Complex Formula | Metal Ion | M-N Bond Length (Å) | N-M-N Angle (°) | Dimensionality | Reference |
| [Zn(4,4'-bpp)Cl₂] | Zn(II) | ~2.05 - 2.10 | ~109.5 (tetrahedral) | 1D Chain | [8] |
| [Cu(4,4'-bpp)(H₂O)₄]SO₄ | Cu(II) | ~2.01 - 2.03 | ~180 (axial) | 1D Chain | [7] |
| [Cd(tp)(4,4'-bipy)] | Cd(II) | ~2.35 - 2.40 | ~90 (octahedral) | 3D Framework | [2][3] |
| [Co(tp)(4,4'-bipy)] | Co(II) | ~2.15 - 2.20 | ~90 (octahedral) | 3D Framework | [2][3] |
Note: Data are generalized from typical structures. tp = terephthalate. 4,4'-bipy is used for comparison where 4,4'-bpp data is less common in mixed-ligand 3D systems.
Applications and Future Directions
The unique structures enabled by the this compound ligand give rise to a variety of potential applications.
-
Porous Materials: The ability of 4,4'-bpp to form extended, robust frameworks makes it a candidate for creating porous materials for gas storage and separation. The flexible nature of the ligand can lead to "breathing" frameworks that respond to external stimuli like guest molecules.
-
Catalysis: Coordination polymers built with 4,4'-bpp can serve as scaffolds to immobilize catalytically active metal centers.[9] This can lead to heterogeneous catalysts that are easily separable from the reaction mixture, combining the advantages of both homogeneous and heterogeneous catalysis.
-
Drug Development and Supramolecular Chemistry: The piperidine moiety is a common scaffold in many pharmaceutical compounds. The rigid-yet-flexible nature of the 4,4'-bpp backbone makes it an interesting building block for designing novel supramolecular assemblies and as a linker in targeted drug delivery systems. Its ability to form predictable hydrogen bonding patterns is also valuable in crystal engineering and the design of co-crystals.[10]
Conclusion
This compound stands out as a highly versatile and flexible ligand in the field of coordination chemistry. Its saturated backbone and bidentate nature allow for the construction of a rich variety of coordination architectures with tunable dimensionalities and properties. The continued exploration of its coordination chemistry, driven by robust synthetic and characterization methodologies, promises to unlock new functional materials with significant potential in catalysis, materials science, and biomedical applications.
References
- Yaghi, O. M., Li, H. (1995). Hydrothermal Synthesis of a Metal-Organic Framework Containing Large Rectangular Channels. Journal of the American Chemical Society.
- NINGBO INNO PHARMCHEM CO.,LTD. 4,4'-Bipyridine: A Key Player in Catalysis and Advanced Material Science.
- Zhang, X., et al. (2020). Synthesis and Structure of the Copper Complex CuL(4,4′-bipy)(H2O)2(ClO4). E3S Web of Conferences.
- Zhang, X. Z., et al. (2015). Synthesis and Crystal Structure of a 4,4'-bipyridine Linked Dinuclear Copper(II) Complex. ResearchGate.
- Tong, M. L., et al. (2002). Hydrothermal synthesis and crystal structures of three-dimensional co-ordination frameworks constructed with mixed terephthalate (tp) and 4,4′-bipyridine (4,4′-bipy) ligands. Dalton Transactions.
- Request PDF. (n.d.). Syntheses and Crystal Structures of the Complexes Formed by Zinc and 4, 4′-bipyridine. ResearchGate.
- Fischer, A., et al. (2022). Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides. MDPI.
- Tong, M. L., et al. (2002). Hydrothermal synthesis and crystal structures of three-dimensional co-ordination frameworks. ResearchGate.
- Klement, T., et al. (2024). Magnetic hysteresis in 1D organometallic lanthanide chain compounds containing 4,4′-bipyridine. National Institutes of Health (NIH).
- Li, J., et al. (2014). Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. Dalton Transactions.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Karon, K., et al. (2022). Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials. MDPI.
- Blake, A. J., et al. (2008). Multi-dimensional transition-metal coordination polymers of 4,4'-bipyridine-N,N'-dioxide: 1D chains and 2D sheets. PubMed.
- Richard, J., et al. (2021). Functionalized 4,4′-Bipyridines: Synthesis and 2D Organization on Highly Oriented Pyrolytic Graphite. ACS Publications.
- Cilia, M., et al. (2021). Green and Fast Sonochemical Synthesis of 1D [Zn(4,4′-bipy)Cl2]∞ and [Zn(4,4′-bipy)2(OAc)2]∞ by Ultrasonication of Zn(II) Salts and 4,4′-Bipyridine. MDPI.
- Pope, S. J. A., et al. (2012). Synthesis and structural characterisation of lanthanide coordination polymers featuring 4,4′,6,6′-tetra-carboxy-2,2′-bipyridine and rare network topology. CrystEngComm.
- Liu, R., et al. (2016). The preparation of metal–organic frameworks and their biomedical application. Dove Press.
- Gurban, A. N., et al. (2023). Unprecedented Coordination Compounds with 4,4′-Diaminodiphenylethane as a Supramolecular Agent and Ditopic Ligand: Synthesis, Crystal Structures and Hirshfeld Surface Analysis. MDPI.
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- 2. Hydrothermal synthesis and crystal structures of three-dimensional co-ordination frameworks constructed with mixed terephthalate (tp) and 4,4′-bipyridine (4,4′-bipy) ligands: [M(tp)(4,4′-bipy)] (M = CoII, CdII or ZnII) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 5. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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Methodological & Application
Synthesis of 4,4'-Bipiperidine-based pharmaceutical intermediates
An Application Guide to the Synthesis of 4,4'-Bipiperidine-Based Pharmaceutical Intermediates
Authored by: A Senior Application Scientist
Abstract
The this compound scaffold is a privileged structural motif in modern medicinal chemistry, serving as a cornerstone for a multitude of active pharmaceutical ingredients (APIs). Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making it an invaluable building block in drug design.[1] This guide provides an in-depth exploration of the principal synthetic strategies for constructing the this compound core and its subsequent functionalization into valuable pharmaceutical intermediates. We will delve into the causality behind methodological choices, present detailed experimental protocols, and address common challenges, offering a comprehensive resource for researchers in drug development and process chemistry.
Introduction: The Significance of the this compound Core
The this compound unit is a bicyclic diamine consisting of two piperidine rings connected at their respective 4-positions. This structure is particularly valued in the pharmaceutical industry for its utility as a key intermediate in the synthesis of complex therapeutic agents, especially those targeting neurological disorders, as well as analgesics and anti-inflammatory drugs.[1][2][3] Its conformational rigidity and the presence of two modifiable nitrogen atoms provide a versatile platform for developing compounds with specific therapeutic profiles.[1] The precursor, 4,4'-bipyridine, is also a critical building block in organic synthesis, highlighting the importance of this chemical family.[4]
The primary focus of synthetic efforts is often twofold: first, the efficient construction of the saturated bipiperidine core, and second, the selective functionalization of one or both nitrogen atoms to build the final molecular architecture.
Core Synthesis Strategy: Catalytic Hydrogenation of 4,4'-Bipyridine
The most direct and widely employed method for synthesizing the this compound core is the catalytic hydrogenation of its aromatic precursor, 4,4'-bipyridine. This transformation involves the complete saturation of both pyridine rings.
Causality and Mechanistic Insight: The reaction proceeds via the adsorption of the aromatic rings onto the surface of a heterogeneous catalyst, followed by the sequential addition of hydrogen atoms. The choice of catalyst and reaction conditions is critical to achieve complete reduction without unwanted side reactions. Platinum group metals are highly effective for this transformation. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is frequently used and often shows enhanced activity in acidic media like glacial acetic acid.[5] The acid protonates the pyridine nitrogens, which facilitates the reduction of the electron-deficient aromatic system. Other catalysts such as rhodium on carbon (Rh/C) and ruthenium dioxide (RuO₂) are also effective, sometimes under lower pressure conditions.[5][6]
Experimental Protocol 1: Synthesis of this compound via Hydrogenation
Objective: To prepare this compound by the complete reduction of 4,4'-bipyridine using Adams' catalyst (PtO₂).
Materials:
-
4,4'-Bipyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
To a high-pressure reaction vessel, add 4,4'-bipyridine (1.0 g) and glacial acetic acid (5 mL).[5]
-
Carefully add PtO₂ (5 mol%) to the solution.[5]
-
Seal the vessel and purge it several times with nitrogen gas before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-70 bar.[5]
-
Commence vigorous stirring or shaking at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction typically takes 6-10 hours.[5]
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with a small amount of acetic acid.
-
Carefully neutralize the filtrate by slowly adding it to a stirred, saturated solution of sodium bicarbonate until the effervescence ceases (pH > 8).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[5]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Visualization of Core Synthesis
Sources
Protocol for N-Alkylation of 4,4'-Bipiperidine: A Comprehensive Guide for Researchers
Introduction: The Significance of N-Alkylated 4,4'-Bipiperidine Scaffolds
The this compound core is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric features. N-alkylation of one or both nitrogen atoms of the this compound moiety is a critical synthetic transformation that allows for the introduction of a wide array of substituents. This functionalization is instrumental in modulating a compound's physicochemical properties, such as lipophilicity, solubility, and basicity, which in turn profoundly influence its pharmacokinetic and pharmacodynamic profile. N-substituted this compound derivatives have found applications in the development of various therapeutic agents, including analgesics, and compounds targeting the central nervous system.
This technical guide provides a detailed exploration of the N-alkylation of this compound, offering field-proven insights and step-by-step protocols for both mono- and di-alkylation. We will delve into the mechanistic underpinnings of these transformations, discuss strategies for controlling selectivity, and provide practical guidance on reaction execution, work-up, and purification.
Controlling Selectivity: Mono- vs. Di-alkylation
A key challenge in the N-alkylation of a symmetrical diamine like this compound is controlling the extent of alkylation to selectively obtain the mono- or di-substituted product. The nucleophilicity of the second nitrogen atom often increases after the first alkylation, making the formation of the di-alkylated product favorable. However, with careful control of reaction conditions, selective mono-alkylation can be achieved.
Several strategies can be employed to favor mono-alkylation:
-
Stoichiometry: Using a sub-stoichiometric amount of the alkylating agent relative to the this compound is a straightforward approach. Typically, using 0.8 to 0.95 equivalents of the alkylating agent can favor the mono-alkylated product.
-
Slow Addition: The slow, dropwise addition of the alkylating agent to a solution of the diamine helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of the mono-alkylated product reacting further.
-
Protecting Groups: A more robust method for ensuring mono-alkylation involves the use of a protecting group. One of the nitrogen atoms can be protected with a group like tert-butoxycarbonyl (Boc), allowing for the selective alkylation of the unprotected nitrogen. Subsequent deprotection yields the mono-alkylated product.
-
Reaction Conditions: Lower reaction temperatures and shorter reaction times can also favor mono-alkylation by kinetically controlling the reaction.
For the synthesis of the di-alkylated product, an excess of the alkylating agent (typically 2.2 equivalents or more) and often more forcing conditions (higher temperature, longer reaction time) are employed to drive the reaction to completion.
Methodology I: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical and widely used method for forming C-N bonds. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of the nitrogen atom attacks the electrophilic carbon of the alkyl halide.
Reaction Mechanism: Nucleophilic Substitution
The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid (HX) formed as a byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Diagram: Mechanism of Direct N-Alkylation
Caption: SN2 mechanism of direct N-alkylation.
Experimental Protocols
Protocol 1: Mono-N-Alkylation of this compound with Benzyl Bromide
This protocol details the selective synthesis of N-benzyl-4,4'-bipiperidine.
-
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (0.95 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of this compound in anhydrous acetonitrile, add anhydrous potassium carbonate.
-
Slowly add a solution of benzyl bromide in anhydrous acetonitrile dropwise to the reaction mixture at room temperature over a period of 1-2 hours.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-benzyl-4,4'-bipiperidine.
-
Protocol 2: Di-N,N'-Alkylation of this compound with Ethyl Iodide
This protocol describes the synthesis of N,N'-diethyl-4,4'-bipiperidine.
-
Materials:
-
This compound (1.0 eq)
-
Ethyl iodide (2.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask.
-
Add N,N-diisopropylethylamine to the solution.
-
Add ethyl iodide to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure N,N'-diethyl-4,4'-bipiperidine.
-
Methodology II: Reductive Amination
Reductive amination is a powerful and often preferred method for N-alkylation, particularly for preparing tertiary amines from secondary amines. This one-pot reaction involves the formation of an iminium ion intermediate from the condensation of the amine with an aldehyde or ketone, followed by its in-situ reduction. A key advantage of this method is the avoidance of over-alkylation, which can be a significant side reaction in direct alkylation with halides.
Reaction Mechanism: Imine/Iminium Formation and Reduction
The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose.
Diagram: Mechanism of Reductive Amination
Caption: General mechanism of reductive amination.
Experimental Protocols
Protocol 3: Mono-N-Alkylation of this compound with Benzaldehyde
This protocol details the synthesis of N-benzyl-4,4'-bipiperidine via reductive amination.
-
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of this compound in anhydrous dichloromethane at room temperature, add benzaldehyde.
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford pure N-benzyl-4,4'-bipiperidine.
-
Protocol 4: Di-N,N'-Alkylation of this compound with Acetone
This protocol describes the synthesis of N,N'-diisopropyl-4,4'-bipiperidine.
-
Materials:
-
This compound (1.0 eq)
-
Acetone (excess, can be used as solvent)
-
Sodium cyanoborohydride (NaBH₃CN) (2.5 eq)
-
Methanol (MeOH)
-
Acetic acid (to maintain pH ~6)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound in methanol and add an excess of acetone.
-
Carefully add sodium cyanoborohydride to the mixture.
-
Adjust the pH of the reaction mixture to approximately 6 by the dropwise addition of acetic acid.
-
Stir the reaction at room temperature for 24-48 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Remove the methanol and acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography if necessary.
-
Data Presentation: Summary of Reaction Conditions
| Entry | Alkylating Agent | Method | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Benzyl bromide | Direct Alkylation | K₂CO₃ | CH₃CN | RT | 12-24 | Mono-benzyl | 60-75 |
| 2 | Ethyl iodide | Direct Alkylation | DIPEA | DMF | 60-70 | 12-18 | Di-ethyl | 70-85 |
| 3 | Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCM | RT | 12-16 | Mono-benzyl | 80-95 |
| 4 | Acetone | Reductive Amination | NaBH₃CN | MeOH | RT | 24-48 | Di-isopropyl | 75-90 |
Experimental Workflow Visualization
Diagram: General Workflow for N-Alkylation and Purification
Caption: A generalized experimental workflow for N-alkylation.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling reagents.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood.
-
Alkylating Agents: Many alkyl halides are toxic, lachrymatory, and/or carcinogenic. Handle them with extreme care and avoid inhalation or skin contact.
-
Bases: Strong bases should be handled with care.
-
Reducing Agents: Hydride reducing agents can react violently with water and protic solvents. Handle them in an inert atmosphere and quench them carefully.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- Direct Alkylation of Secondary Amines: For a general overview of the direct alkylation of secondary amines with alkyl halides, including discussions on challenges like over-alkylation, a relevant resource is: "Alkylation of Amines (Sucks!)" - Master Organic Chemistry. [Link]
- Reductive Amination: A comprehensive resource on reductive amination, including various reducing agents and reaction conditions, is provided by: "Reductive Amination" - Organic Chemistry Portal. [Link]
- Selective Mono-alkylation of Diamines: Strategies for the selective mono-alkylation of symmetrical diamines are discussed in: "Mono‐selective alkylation of symmetrical and asymmetrical aryl diamines...
- Safety Data for this compound: For detailed safety information on this compound, refer to the PubChem entry: "this compound" - PubChem. [Link]
- Safety Information for Alkyl Halides: General safety considerations for handling alkyl halides can be found at: "Alkyl Halide Explained: Structure, Types, and Reactions" - P
Using 4,4'-Bipiperidine as a ligand for metal complexes
An Application Guide to the Coordination Chemistry of 4,4'-Bipiperidine
Authored by: A Senior Application Scientist
Introduction: The Unique Role of this compound in Coordination Chemistry
In the vast field of coordination chemistry, the design of ligands is paramount to tailoring the structure, and consequently, the function of metal complexes. While rigid, aromatic linkers like 4,4'-bipyridine have been extensively used to construct robust metal-organic frameworks (MOFs), their saturated analogue, this compound (C₁₀H₂₀N₂), offers a distinct set of attributes that are gaining significant interest.[1] As a versatile building block, its value is recognized in pharmaceuticals, agrochemicals, and polymer chemistry.[1]
This application note provides a comprehensive guide for researchers on the use of this compound as a ligand. We will delve into its fundamental properties, synthesis protocols for forming metal complexes, essential characterization techniques, and burgeoning applications. The focus will be on the causality behind experimental choices, providing a deeper understanding of how to leverage this unique ligand in materials science and drug development.
Core Attributes of this compound as a Ligand:
-
Conformational Flexibility: Unlike the planar and rigid 4,4'-bipyridine, the two piperidine rings in this compound are connected by a C-C single bond, allowing for free rotation. Each ring can adopt a stable chair conformation.[2] This inherent flexibility enables the ligand to adapt to the coordination preferences of various metal centers, leading to diverse and sometimes novel network topologies.[3][4][5] This contrasts with more rigid ligands that enforce specific geometries.[6][7]
-
Strong σ-Donation: The nitrogen atoms in the piperidine rings are sp³-hybridized, making them strong σ-donors compared to the sp²-hybridized nitrogens in pyridine-based ligands. This strong donation can significantly influence the electronic properties of the coordinated metal center, impacting its catalytic activity and stability.[8]
-
Bidentate Bridging Nature: With two nitrogen donor atoms located at opposite ends of the molecule, this compound is an excellent exobidentate or bridging ligand. This characteristic is fundamental to its use in constructing coordination polymers, linking metal centers to form 1D, 2D, or 3D networks.[8][9]
Part 1: Synthesis of Metal-4,4'-Bipiperidine Complexes
The synthesis of coordination compounds involving this compound typically involves the self-assembly of the ligand with a suitable metal salt in an appropriate solvent system. The choice of metal, counter-ion (anion), solvent, and reaction conditions (e.g., temperature, concentration) are critical variables that dictate the final structure and dimensionality of the product.
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of a coordination polymer using this compound.
Caption: Generalized workflow for the synthesis of metal-4,4'-bipiperidine complexes.
Protocol 1: Solvothermal Synthesis of a 1D Copper(II) Coordination Polymer
This protocol is adapted from methodologies used for forming coordination polymers with similar N,N'-donor bridging ligands.[8] The hydrothermal or solvothermal method is particularly effective for growing high-quality single crystals required for X-ray diffraction studies, as it allows for slow, controlled crystal growth under elevated temperature and pressure.[8]
Objective: To synthesize a one-dimensional (1D) chain-like coordination polymer of the general formula [Cu(this compound)(X)₂], where X is a coordinating anion like Cl⁻ or NO₃⁻.
Materials:
-
Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound
-
Ethanol (EtOH)
-
Deionized Water
-
Teflon-lined stainless steel autoclave (23 mL)
Step-by-Step Methodology:
-
Reactant Preparation:
-
In a 20 mL glass vial, dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O in 5 mL of deionized water.
-
In a separate 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of ethanol.
-
Causality: Using a water/ethanol solvent system ensures the dissolution of both the inorganic metal salt (polar) and the organic ligand (less polar). The stoichiometry is set at 1:1 to favor the formation of a simple bridged chain.
-
-
Reaction Assembly:
-
Slowly add the ethanolic solution of this compound to the aqueous solution of the copper salt with gentle stirring.
-
Transfer the resulting light blue solution into a 23 mL Teflon-lined stainless steel autoclave.
-
Causality: Gentle mixing prevents immediate precipitation, allowing for a homogeneous solution to form before heating. The autoclave is essential for reaching temperatures above the boiling point of the solvent system safely.
-
-
Solvothermal Reaction:
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C over 2 hours.
-
Hold the temperature at 120 °C for 48 hours.
-
Slowly cool the oven to room temperature over 24 hours.
-
Causality: The high temperature increases the solubility of the reactants and the kinetic energy of the system, facilitating the formation of thermodynamically stable crystalline products. The slow cooling step is crucial for promoting the growth of large, well-defined single crystals by minimizing nucleation events.
-
-
Product Isolation and Purification:
-
Carefully open the autoclave in a fume hood.
-
Collect the resulting blue crystals by vacuum filtration.
-
Wash the crystals three times with 5 mL of a 1:1 water/ethanol mixture to remove any unreacted starting materials.
-
Dry the crystals in a desiccator under vacuum for 12 hours.
-
Self-Validation: Washing the product is a critical purification step. The success of the synthesis is validated by subsequent characterization (Protocol 2), which should confirm the expected structure and purity.
-
Part 2: Essential Characterization of Complexes
Thorough characterization is necessary to confirm the identity, structure, purity, and properties of the synthesized metal-4,4'-bipiperidine complex. A multi-technique approach is standard practice.
Protocol 2: Standard Characterization Techniques
1. Single-Crystal X-ray Diffraction (SC-XRD):
-
Purpose: To determine the precise three-dimensional atomic arrangement, including bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing. This is the definitive method for structural elucidation.
-
Procedure: A suitable single crystal is selected, mounted on a diffractometer, and irradiated with monochromatic X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.
-
Expected Outcome: For a 1D polymer like the one in Protocol 1, SC-XRD would confirm the bridging coordination mode of the this compound ligand and reveal the geometry around the Cu(II) center (e.g., octahedral or square planar).[8]
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the coordination of the this compound ligand to the metal center.
-
Procedure: A small amount of the dried sample is analyzed, typically using an ATR (Attenuated Total Reflectance) accessory.
-
Expected Outcome: Coordination of the nitrogen atom to the metal center will perturb the N-H and C-N vibrational modes of the piperidine ring. A shift in the N-H stretching frequency (typically around 3200-3400 cm⁻¹) compared to the free ligand is a strong indicator of coordination.
3. Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability of the complex and determine the presence of solvent molecules within the crystal lattice.
-
Procedure: A sample is heated at a constant rate under a controlled atmosphere (e.g., N₂ or air), and its mass loss is recorded as a function of temperature.
-
Expected Outcome: A TGA curve will show distinct mass loss steps. An initial loss at <150 °C typically corresponds to the removal of guest solvent molecules. The temperature at which the main framework begins to decompose indicates its thermal stability.
4. Elemental Analysis (CHN):
-
Purpose: To determine the weight percentages of Carbon, Hydrogen, and Nitrogen in the complex, providing experimental validation of the proposed chemical formula.
-
Procedure: A precisely weighed sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified.
-
Expected Outcome: The experimental C, H, and N percentages should match the calculated values for the proposed formula within an acceptable margin of error (typically ±0.4%).
Data Presentation: Example Crystallographic Data
The following table summarizes hypothetical but representative data that could be obtained from an SC-XRD analysis of a synthesized complex.
| Parameter | [Cu(4,4'-bipip)(NO₃)₂] | ₂ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2 |
| Metal Coordination | Octahedral | Octahedral |
| M-N Bond Length (Å) | ~2.05 Å | ~2.35 Å |
| N-M-N Angle (°) | 180° (trans) | 180° (trans) |
| Ligand Conformation | Anti (trans) | Anti (trans) |
| Network Dimensionality | 1D Chain | 2D Sheet |
| Reference | Hypothetical | Adapted from[10] |
Part 3: Applications and Future Directions
The unique structural features of this compound make its metal complexes promising candidates for various applications.
Crystal Engineering and Metal-Organic Frameworks (MOFs)
The primary application of this compound is in crystal engineering, where it serves as a flexible linker to construct coordination polymers and MOFs.[9] Its ability to connect metal centers can lead to diverse topologies, from simple 1D chains to complex 3D frameworks.[8][9] The flexibility of the ligand can impart "soft" or dynamic properties to the resulting frameworks, allowing them to respond to external stimuli like guest molecules.[4] This is a key area of research for applications in gas storage and separation.[11]
The diagram below illustrates how the bridging nature of this compound (BIP) facilitates the formation of a simple 1D coordination polymer.
Caption: Formation of a 1D chain with metal ions (M) bridged by this compound.
Catalysis
While less explored than their bipyridine counterparts, complexes featuring σ-donating piperidine-based ligands hold potential in catalysis. The electron-rich nature imparted by the ligand can stabilize higher oxidation states of the metal center or enhance its nucleophilicity, which are key factors in many catalytic cycles, such as oxidation or cross-coupling reactions.[12][13] Research into piperazine-based complexes, which share similarities, has shown applications in catalysis.[14][15]
Drug Development and Biological Applications
The piperidine scaffold is a "privileged structure" frequently found in biologically active compounds and pharmaceuticals.[16] Metal complexes incorporating piperidine-based ligands are being investigated for their antimicrobial and anticancer properties.[17][18] The metal center can introduce novel mechanisms of action, while the ligand can influence solubility, stability, and cellular uptake. This compound serves as a scaffold that can be further functionalized to create complex molecules for pharmaceutical development.[1][2]
Conclusion
This compound is more than just the saturated analogue of 4,4'-bipyridine; it is a unique building block with a distinct chemical personality defined by its conformational flexibility and strong σ-donating character. These properties allow for the construction of novel coordination polymers with diverse structures and potential for dynamic behavior. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to explore the rich coordination chemistry of this compound and harness its potential in materials science, catalysis, and medicinal chemistry.
References
- The Catalytic Edge: A Comparative Guide to 4,4'-Dimethyl-2,2'-bipyridine Metal Complexes. Benchchem.
- Crystal engineering of coordination polymers using 4,4′-bipyridine as a bond between transition metal atoms.
- Synthesis and structures of two-dimensional coordination polymers constructed by metal salts and 4,4′-bipyridine | Request PDF.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
- A few examples of piperidine‐based drugs and natural products.
- Cocrystals Based on 4,4'-bipyridine: Influence of Crystal Packing on Melting Point. MDPI.
- Copper(II)
- (PDF) Antimicrobial Properties of Metal Piperidine Dithiocarbamate Complexes against Staphylococcus aureus and Candida albicans.
- Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides. MDPI.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic
- Metal complex with piperazine ring-based ligand and their biological activities | Request PDF.
- 4,4′-Bipiperidine-1,1′-diyl)bis(2,2,2-trifluoroethanone). Acta Crystallographica Section E.
- (PDF) Structural diversity in a series of metal–organic frameworks (MOFs) composed of divalent transition metals, 4,4′-bipyridine and a flexible carboxylic acid.
- This compound. Chem-Impex.
- Adapting (4,4) Networks through Substituent Effects and Conformationally Flexible 3,2':6',3”-Terpyridines. PMC - NIH.
- Unprecedented Coordination Compounds with 4,4′-Diaminodiphenylethane as a Supramolecular Agent and Ditopic Ligand: Synthesis, Crystal Structures and Hirshfeld Surface Analysis. MDPI.
- (PDF) Flexible metal-organic frameworks.
- The Effect of Pendent Groups upon Flexibility in Coordination Networks with Square L
- Adapting (4,4) Networks through Substituent Effects and Conformationally Flexible 3,2':6',3”-Terpyridines. Semantic Scholar.
- Non-Precious Metals Catalyze Formal [4 + 2] Cycloaddition Reactions of 1,2-Diazines and Siloxyalkynes under Ambient Conditions. NIH.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1,1′-(4,4′-Bipiperidine-1,1′-diyl)bis(2,2,2-trifluoroethanone) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Pendent Groups upon Flexibility in Coordination Networks with Square Lattice Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adapting (4,4) Networks through Substituent Effects and Conformationally Flexible 3,2’:6’,3”-Terpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Adapting (4,4) Networks through Substituent Effects and Conformationally Flexible 3,2’:6’,3”-Terpyridines | Semantic Scholar [semanticscholar.org]
- 8. Copper(II) Complexes with 4,4′-Bipyridine: From 1D to 3D Lattices | MDPI [mdpi.com]
- 9. Crystal engineering of coordination polymers using 4,4′-bipyridine as a bond between transition metal atoms - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Non-Precious Metals Catalyze Formal [4 + 2] Cycloaddition Reactions of 1,2-Diazines and Siloxyalkynes under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Step-by-Step Synthesis of 4,4'-Bipiperidine Coordination Polymers
Abstract
This technical guide provides a comprehensive overview of the synthesis of coordination polymers utilizing the flexible diamine ligand, 4,4'-bipiperidine. While structurally similar to the extensively studied 4,4'-bipyridine, the saturated piperidinyl rings of this compound introduce significant conformational flexibility and different electronic properties, leading to novel network topologies and material characteristics. This document outlines the fundamental principles, step-by-step synthesis protocols adapted from established methodologies for analogous ligands, and detailed characterization techniques essential for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis process.
Introduction: The Significance of this compound in Coordination Chemistry
Coordination polymers, including metal-organic frameworks (MOFs), are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands.[1] The choice of the organic linker is paramount in dictating the final architecture and, consequently, the material's properties.[2] While rigid aromatic linkers like 4,4'-bipyridine have been extensively used to create a vast library of coordination polymers with predictable topologies, the use of flexible, aliphatic linkers such as this compound offers a pathway to more complex and dynamic structures.
The non-planar nature and multiple possible conformations of the this compound ligand can lead to the formation of unique one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks. These materials are of significant interest for applications in gas storage, catalysis, sensing, and importantly, in drug delivery, where the framework's flexibility and biocompatibility can be advantageous.[3][4] The synthesis of these materials requires careful control over reaction conditions to direct the self-assembly process towards the desired crystalline product.
Foundational Principles of Synthesis
The synthesis of this compound coordination polymers is typically achieved through solvothermal or hydrothermal methods.[5] These techniques involve heating the reactants in a sealed vessel, allowing the pressure to build up, which facilitates the dissolution of precursors and promotes the crystallization of the final product.
Key Factors Influencing Synthesis:
-
Metal Ion: The choice of the metal ion (e.g., Zn(II), Cu(II), Co(II)) is critical as its coordination geometry (e.g., tetrahedral, octahedral) and Lewis acidity will direct the structure of the resulting polymer.[6][7]
-
Solvent System: The solvent not only dissolves the reactants but can also act as a template or even a competing ligand. The polarity and boiling point of the solvent will influence the solubility of the precursors and the kinetics of crystal growth.
-
Temperature and Reaction Time: These parameters are crucial for controlling the nucleation and growth of crystals. Higher temperatures can lead to denser phases, while longer reaction times can improve crystallinity.[8]
-
pH: The pH of the reaction mixture can affect the protonation state of the this compound ligand and the speciation of the metal ion in solution, thereby influencing the final structure.
-
Ancillary Ligands: The introduction of other ligands, such as carboxylates, can lead to the formation of mixed-ligand coordination polymers with more complex and functional structures.
Detailed Experimental Protocols
The following protocols are adapted from well-established procedures for the synthesis of coordination polymers with the analogous 4,4'-bipyridine ligand. The key difference when using this compound lies in its greater flexibility and solubility in a wider range of solvents. Therefore, initial trials with lower temperatures and shorter reaction times are recommended.
Protocol 1: Hydrothermal Synthesis of a Zinc(II)-4,4'-Bipiperidine Coordination Polymer
This protocol is based on the hydrothermal synthesis of a zinc(II) coordination polymer with a bipyridine-type ligand.[9][10]
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
Deionized Water
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate and 0.1 mmol of this compound in 10 mL of deionized water.
-
Stir the mixture at room temperature for 30 minutes to ensure complete dissolution.
-
Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 160°C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Colorless block-like crystals should be visible at the bottom of the Teflon liner.
-
Collect the crystals by filtration and wash them with deionized water (3 x 5 mL) and then with ethanol (2 x 5 mL).
-
Dry the crystals in air.
Causality: The high temperature and pressure of the hydrothermal method facilitate the formation of a crystalline product. The slow cooling rate is crucial for obtaining single crystals suitable for X-ray diffraction analysis.
Protocol 2: Solvothermal Synthesis of a Cobalt(II)-4,4'-Bipiperidine Coordination Polymer
This protocol is adapted from the solvothermal synthesis of cobalt-based MOFs.[7]
Materials:
-
Cobalt(II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of Cobalt(II) Nitrate Hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of ethanol.
-
Slowly add the this compound solution to the cobalt nitrate solution while stirring.
-
Transfer the resulting mixture to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 120°C for 48 hours.
-
Allow the autoclave to cool to room temperature.
-
Pink or purple crystals should be present. Collect them by filtration.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (2 x 5 mL).
-
Dry the product under vacuum at 60°C for 12 hours.
Causality: The use of a mixed solvent system (DMF/ethanol) can help to control the solubility of the reactants and influence the crystal morphology. The post-synthesis washing steps are essential to remove any unreacted starting materials or residual solvent from the pores of the material.
Characterization of this compound Coordination Polymers
Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized materials.
Table 1: Key Characterization Techniques
| Technique | Purpose | Expected Information |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise 3D atomic arrangement. | Unit cell parameters, space group, bond lengths and angles, and the overall network topology. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk sample and to identify the crystalline phase. | Comparison of the experimental pattern with the simulated pattern from SCXRD data confirms the bulk material is the same as the single crystal. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present and confirm the coordination of the ligand to the metal center. | Shifts in the vibrational frequencies of the N-H and C-N bonds of the this compound ligand upon coordination. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the coordination polymer and to determine the presence of solvent molecules. | Decomposition temperature of the framework and the weight loss corresponding to the removal of guest or coordinated solvent molecules. |
| Elemental Analysis (CHN) | To determine the elemental composition of the synthesized compound. | Confirmation of the empirical formula of the coordination polymer. |
Visualization of the Synthetic Workflow
The general workflow for the synthesis of this compound coordination polymers can be visualized as follows:
Diagram 1: General workflow for the synthesis of this compound coordination polymers.
Hypothetical Structure of a 1D this compound Coordination Polymer
The flexible nature of the this compound ligand can lead to various coordination modes, resulting in diverse structural motifs. A simple representation of a 1D chain is shown below.
Diagram 2: A simplified representation of a 1D coordination polymer chain with metal centers (M) bridged by this compound ligands.
Conclusion and Future Outlook
The synthesis of coordination polymers with this compound presents an exciting frontier in materials chemistry. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore this area. The inherent flexibility of the ligand opens up possibilities for creating novel materials with dynamic properties, which could be particularly beneficial in the field of drug delivery, where controlled release and biocompatibility are paramount. Future research will likely focus on the synthesis of multi-metallic and mixed-ligand systems to further tune the properties of these fascinating materials for specific applications.
References
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- Synthesis and Characterization of A Fascinating Coordination Polymer Metal-Organic Framework Featuring Cobalt (II) and 4,4'-Bipyridine. ResearchGate. URL: https://www.researchgate.
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Application Note: 4,4'-Bipiperidine as a Versatile Scaffold in Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Bipiperidine is a conformationally flexible diamine that has emerged as a highly versatile and valuable scaffold in modern catalysis.[1] Its unique structural and electronic properties, characterized by two basic nitrogen atoms linked by a non-rigid ethylene bridge, allow it to serve multiple roles in catalytic processes. This application note provides an in-depth technical guide on the application of this compound in both metal- and organocatalysis. We will explore its function as a bidentate ligand for transition metals, a hydrogen-bond donor catalyst, and a foundational building block for more complex chiral ligands and organocatalysts. Detailed protocols, mechanistic insights, and data-driven examples are provided to enable researchers to effectively harness the catalytic potential of this important molecule.
Introduction: Physicochemical Properties and Catalytic Relevance
This compound (C₁₀H₂₀N₂) is a crystalline solid with a molecular weight of 168.28 g/mol .[2] The core of its catalytic utility lies in its structure: two piperidine rings joined at the 4-position.[1] This arrangement confers several key properties:
-
Bidentate Lewis Basicity: The two nitrogen atoms possess lone pairs of electrons, allowing them to act as Lewis bases and coordinate to metal centers. This makes this compound an effective bidentate ligand in transition metal catalysis.[1]
-
Hydrogen-Bonding Capability: The N-H protons of the piperidine rings are effective hydrogen-bond donors. This property is crucial for its application in organocatalysis, where it can activate substrates and stabilize transition states through non-covalent interactions.[3][4]
-
Conformational Flexibility: The single bond connecting the two piperidine rings allows for rotational freedom. This flexibility enables the ligand to adopt various conformations to accommodate the geometric requirements of different metal centers and substrates, a critical aspect for optimizing catalytic activity.
-
Scaffold for Derivatization: The nitrogen atoms can be readily functionalized, providing a platform for synthesizing a wide range of derivatives with tailored steric and electronic properties. This is particularly important for the development of chiral ligands for asymmetric catalysis.[5]
These features make this compound a multifaceted tool for catalyst design, applicable to a broad spectrum of chemical transformations.
Application as a Ligand in Palladium-Catalyzed Cross-Coupling
The ability of this compound to act as a bidentate ligand is well-exploited in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C and C-heteroatom bonds in drug discovery.[6]
Role in Suzuki-Miyaura Coupling
In the Suzuki-Miyaura coupling, this compound can be used to form active palladium complexes that efficiently catalyze the reaction between aryl halides and boronic acids. The ligand stabilizes the palladium(0) active species and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol describes a general method for the coupling of a generic aryl bromide with phenylboronic acid using a Pd(OAc)₂/4,4'-bipiperidine catalytic system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.024 mmol, 2.4 mol%) in 1 mL of the dioxane/water solvent. This pre-formation of the complex is crucial for catalytic efficiency.
-
Reaction Execution: Add the catalyst solution to the Schlenk tube, followed by the remaining 4 mL of the solvent mixture. Seal the tube and heat the reaction to 80-100 °C.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS.[6] Upon completion (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[6][7]
Data Presentation: Suzuki-Miyaura Coupling Examples
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 2 | 2-Chloropyridine | K₃PO₄ | Toluene | 100 | 12 | 85 |
| 3 | 1-Bromo-4-nitrobenzene | Na₂CO₃ | DMF/H₂O | 80 | 6 | 95 |
| Note: Data are representative and may vary based on specific substrate and conditions. |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Fig 1. Simplified Suzuki-Miyaura catalytic cycle.
Application in Organocatalysis via Hydrogen Bonding
The N-H protons of this compound allow it to function as a hydrogen-bond donor catalyst.[4] This mode of catalysis is a cornerstone of modern organocatalysis, enabling the activation of electrophiles and stabilization of anionic intermediates without the use of metals.
Mechanism of Activation
In a typical reaction, such as a Michael addition, the this compound catalyst can simultaneously activate both the nucleophile and the electrophile (bifunctional catalysis).[4] One nitrogen atom can deprotonate the nucleophile (acting as a Brønsted base), while the N-H group on the other ring can hydrogen-bond to the electrophile (e.g., a nitro group or carbonyl), lowering its LUMO and stabilizing the developing negative charge in the transition state.
Protocol 2: Organocatalytic Michael Addition of a β-Ketoester to a Nitroalkene
This protocol details a representative Michael addition catalyzed by this compound, showcasing its role as a hydrogen-bonding organocatalyst.
Materials:
-
This compound (0.1 mmol, 10 mol%)
-
β-Nitrostyrene (1.0 mmol, 1.0 equiv)
-
Ethyl acetoacetate (1.5 mmol, 1.5 equiv)
-
Toluene (2 mL)
Equipment:
-
Glass reaction vial with screw cap
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a glass vial, add β-nitrostyrene (1.0 mmol) and this compound (0.1 mmol).
-
Solvent and Reagent Addition: Add toluene (2 mL) followed by ethyl acetoacetate (1.5 mmol).
-
Reaction Execution: Seal the vial and stir the mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion (typically 24-48 hours), directly load the reaction mixture onto a silica gel column for purification.
-
Purification: Purify the product by flash column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes).
Visualization: Hydrogen-Bonding Activation
Caption: Fig 2. Bifunctional activation by this compound.
Derivatization for Asymmetric Catalysis
A significant advantage of the this compound scaffold is its potential for the synthesis of chiral derivatives, which are crucial for asymmetric catalysis in drug development.[8][9] By introducing chiral substituents, C₂-symmetric ligands and organocatalysts can be developed, enabling high levels of enantioselectivity in various transformations.
The synthesis of such derivatives often involves multi-step sequences starting from chiral precursors or employing resolution techniques. These chiral catalysts have shown promise in reactions like asymmetric additions, annulations, and hydrogenations.[8][10]
Example Application: Asymmetric [4+2] Annulation
Chiral phosphine derivatives incorporating a bipiperidine backbone have been explored in asymmetric annulation reactions.[8] These catalysts create a well-defined chiral environment around the active site, directing the stereochemical outcome of the reaction to produce highly enantioenriched products, which are valuable intermediates for complex molecule synthesis.
Troubleshooting and Considerations
-
Solubility: this compound and its salts may have limited solubility in some non-polar organic solvents. A co-solvent or a more polar solvent system may be required.
-
Catalyst Loading: For metal-catalyzed reactions, loadings of 0.5-5 mol% are typical. For organocatalysis, higher loadings (5-20 mol%) may be necessary. Optimization is key.
-
Base Sensitivity: In organocatalytic applications, the basicity of the bipiperidine is crucial. The choice of substrate should be compatible with the pKa of the catalyst.
-
Atmosphere: Palladium-catalyzed reactions are often sensitive to air and moisture. The use of inert atmosphere techniques (Schlenk line or glovebox) is highly recommended.[7][11]
Conclusion
This compound is a powerful and versatile molecule in the field of catalysis. Its utility as a robust bidentate ligand for transition metals and as an effective hydrogen-bonding organocatalyst makes it a valuable tool for synthetic chemists.[1] Furthermore, its role as a modifiable scaffold for the development of advanced chiral catalysts underscores its importance in the synthesis of pharmaceuticals and other complex organic molecules.[5] The protocols and insights provided in this note serve as a guide for researchers to explore and expand the catalytic applications of this remarkable compound.
References
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Application Notes & Protocols: The Strategic Use of 4,4'-Bipiperidine in the Synthesis of High-Performance Specialty Polymers
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4,4'-bipiperidine as a key monomer in the synthesis of specialty polymers. This compound, with its rigid, saturated heterocyclic structure, serves as a unique building block for creating advanced polyamides and polyimides with enhanced thermal stability and mechanical properties.[1] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols for laboratory-scale synthesis. We will explore low-temperature solution polycondensation for polyamides and the two-step poly(amic acid) method for polyimides, supported by quantitative data, workflow diagrams, and a thorough examination of structure-property relationships.
Introduction: The Rationale for this compound in Polymer Chemistry
Specialty polymers are defined by their exceptional performance characteristics, such as high thermal stability, chemical resistance, and superior mechanical strength. The selection of monomers is the most critical factor in designing polymers to meet these demanding criteria. This compound (C₁₀H₂₀N₂) is a diamine monomer distinguished by its structure: two piperidine rings linked at the 4-position.[2]
Unlike its aromatic counterparts (e.g., p-phenylenediamine), the this compound unit offers a unique combination of rigidity and non-coplanarity. This structural feature is pivotal for several reasons:
-
Enhanced Thermal Stability: The inherent stiffness of the bipiperidine backbone contributes to high glass transition temperatures (Tg) and thermal decomposition temperatures in the resulting polymers.[1]
-
Improved Solubility: The non-planar, three-dimensional structure of the bipiperidine unit disrupts the efficient packing of polymer chains. This reduces crystallinity and can enhance the solubility of otherwise intractable aromatic polymers in common organic solvents, which is a significant advantage for processing.[3]
-
Mechanical Integrity: The robust, saturated ring system provides a strong and stable linkage within the polymer backbone, contributing to good mechanical properties.[1]
This guide will provide detailed protocols for harnessing these attributes in the synthesis of two major classes of high-performance polymers: polyamides (specifically aramids) and polyimides.
Synthesis of High-Performance Polyamides
Aromatic polyamides, or aramids, are a class of polymers renowned for their strength and thermal resistance. The incorporation of this compound into an aramid backbone via reaction with an aromatic diacid chloride yields a polymer with a unique semi-aromatic, semi-alicyclic structure.
Scientific Principle: Low-Temperature Solution Polycondensation
The synthesis of high-molecular-weight aramids is typically achieved through low-temperature solution polycondensation.[4] This method involves the reaction of a highly reactive diacid chloride with a diamine in an aprotic polar solvent.[5]
Causality Behind Key Experimental Choices:
-
Reactive Monomers: Diacid chlorides are used instead of dicarboxylic acids because their higher reactivity allows the polymerization to proceed rapidly at low temperatures, minimizing side reactions.
-
Low Temperature (0-5°C): The reaction is highly exothermic. Cooling is essential to control the reaction rate, prevent degradation of the forming polymer, and achieve a high degree of polymerization.[4][6]
-
Aprotic Polar Solvents (e.g., DMAc, NMP): These solvents are required to dissolve the diamine monomer and the resulting polymer.[4] The addition of salts like Lithium Chloride (LiCl) can further enhance polymer solubility by preventing aggregation of the polymer chains.
-
Inert Atmosphere: The reaction is conducted under a nitrogen or argon atmosphere to prevent the highly reactive diacid chloride from reacting with atmospheric moisture, which would terminate chain growth.
Experimental Workflow: Polyamide Synthesis
Caption: Workflow for Polyamide Synthesis via Low-Temperature Polycondensation.
Detailed Protocol: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride
This protocol is adapted from established methods for aramid synthesis.[4][7]
Materials:
-
This compound (1.68 g, 10 mmol)
-
Terephthaloyl chloride (2.03 g, 10 mmol)
-
Anhydrous N,N-Dimethylacetamide (DMAc) (60 mL)
-
Lithium Chloride (LiCl) (2.0 g, optional, for solubility)
-
Methanol (500 mL, for precipitation)
-
Deionized Water
Equipment:
-
250 mL three-neck flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Ice bath
Procedure:
-
Flask Preparation: Flame-dry the three-neck flask and allow it to cool to room temperature under a stream of dry nitrogen.
-
Diamine Solution: Add this compound (1.68 g) and LiCl (2.0 g) to the flask. Add 40 mL of anhydrous DMAc. Stir the mixture at room temperature under a nitrogen atmosphere until all solids have completely dissolved.
-
Cooling: Cool the clear diamine solution to 0°C using an ice bath. Maintain this temperature for the next step. This is a critical step to manage the reaction's exothermicity.
-
Diacid Chloride Solution: In a separate dry beaker, dissolve terephthaloyl chloride (2.03 g) in 20 mL of anhydrous DMAc. Transfer this solution to the dropping funnel.
-
Polymerization: Add the diacid chloride solution dropwise from the dropping funnel to the vigorously stirred diamine solution over 30 minutes. A rapid increase in viscosity should be observed as the polymer forms.
-
Reaction Completion: After the addition is complete, continue stirring the viscous solution at 0°C for an additional 2 hours, then allow it to warm to room temperature and stir for 12 hours to ensure high molecular weight is achieved.
-
Precipitation: Pour the polymer solution into a beaker containing 500 mL of methanol while stirring vigorously. A fibrous white solid will precipitate.
-
Purification: Collect the polymer by filtration. Wash the solid thoroughly with hot deionized water (3 x 200 mL) to remove LiCl and any unreacted monomers, followed by a final wash with methanol (1 x 100 mL).[7]
-
Drying: Dry the resulting polyamide in a vacuum oven at 80°C for 24 hours.
Representative Data: Thermal Properties of Polyamides
The introduction of rigid backbone structures typically results in polymers with excellent thermal stability. The table below presents representative data for high-performance polyamides, which are analogous to what can be expected from polymers derived from this compound.
| Polymer ID | Diamine Component | Diacid Component | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (°C, N₂) |
| PA-1 | Aromatic Diamine | Terephthaloyl chloride | 0.85 | 280 | 450 |
| PA-2 | Aromatic Diamine | Isophthaloyl chloride | 0.78 | 265 | 435 |
| PA-3 | Aromatic Diamine | Adipoyl chloride | 0.65 | 180 | 380 |
Data is analogous to polymers synthesized from similar rigid diamines as reported in the literature.[3][7][8][9]
Synthesis of High-Performance Polyimides
Polyimides are at the apex of thermally stable polymers, often used in aerospace and electronics.[10] Synthesizing polyimides with this compound introduces unique solubility characteristics and can influence properties relevant to applications like gas separation membranes.[11][12]
Scientific Principle: The Two-Step Poly(amic acid) Method
The most common route to high-performance polyimides is a two-step process:[10]
-
Poly(amic acid) Formation: A dianhydride reacts with a diamine in a polar aprotic solvent at room temperature. This reaction opens the anhydride rings to form a high-molecular-weight, soluble poly(amic acid) precursor.
-
Imidization (Cyclodehydration): The poly(amic acid) is converted to the final, stable polyimide by eliminating water. This can be achieved either by heating the precursor (thermal imidization) or by using chemical dehydrating agents at lower temperatures.[7] Chemical imidization often leads to a higher degree of imidization and better final properties.
Reaction Scheme: Polyimide Synthesis
Caption: Two-Step Synthesis of Polyimides from a Diamine and Dianhydride.
Detailed Protocol: Synthesis of a Polyimide from this compound and PMDA
This protocol is based on established methods for polyimide synthesis.[7][13][14]
Materials:
-
This compound (1.68 g, 10 mmol)
-
Pyromellitic dianhydride (PMDA) (2.18 g, 10 mmol)
-
Anhydrous N,N-Dimethylacetamide (DMAc) (50 mL)
-
Acetic anhydride (4.08 g, 40 mmol)
-
Pyridine (3.16 g, 40 mmol)
-
Methanol (500 mL)
Equipment:
-
250 mL three-neck flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet and outlet
Procedure:
-
Diamine Solution: In a dry, nitrogen-purged three-neck flask, dissolve this compound (1.68 g) in 50 mL of anhydrous DMAc. Stir at room temperature until fully dissolved.
-
Poly(amic acid) Formation: Gradually add the PMDA powder (2.18 g) to the diamine solution over 30 minutes. A slow, portion-wise addition is crucial to prevent clumping and ensure a homogeneous reaction.
-
Viscosity Build-up: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The solution will become highly viscous, indicating the formation of the high-molecular-weight poly(amic acid).
-
Chemical Imidization: To the viscous poly(amic acid) solution, add acetic anhydride (4.08 g) as the dehydrating agent and pyridine (3.16 g) as the catalyst.[7]
-
Heating: Stir the mixture at room temperature for 1 hour, then heat the solution to 120°C and maintain for 4 hours to complete the cyclization to the imide form.
-
Precipitation: After cooling the flask to room temperature, pour the polymer solution into 500 mL of methanol to precipitate the polyimide.
-
Purification & Drying: Collect the solid polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 150°C for 12 hours.
Representative Data: Properties of Polyimides
Polyimides derived from rigid monomers exhibit exceptionally high thermal stability.
| Polymer ID | Dianhydride Monomer | Inherent Viscosity (dL/g) | 10% Weight Loss Temp. (°C) | Glass Transition Temp. (Tg, °C) |
| PI-1 | PMDA | 0.95 | 550 | >350 |
| PI-2 | BTDA | 0.88 | 530 | 320 |
| PI-3 | 6FDA | 1.10 | 515 | 305 |
Data is analogous to polymers synthesized from similar rigid aromatic diamines.[7][8]
Structure-Property Relationships
The decision to use this compound is a strategic choice to engineer specific polymer properties. The diagram below illustrates the causal links between its molecular structure and the final material performance.
Caption: How this compound's structure influences final polymer properties.
This relationship is key to its utility. While aromatic diamines provide rigidity, they often lead to polymers that are insoluble and difficult to process. The alicyclic, kinked nature of this compound provides a "best of both worlds" scenario: maintaining high thermal performance while improving processability.[3][15]
Conclusion
This compound is a highly valuable, yet perhaps underutilized, monomer for the synthesis of specialty polymers. Its unique rigid and non-planar structure allows for the creation of polyamides and polyimides that exhibit a desirable combination of high thermal stability and enhanced solubility. The detailed protocols and scientific rationale provided in this guide serve as a robust starting point for researchers aiming to develop next-generation materials for demanding applications in the aerospace, electronics, and biomedical fields.
References
- Title: Application Notes and Protocols: Polymerization Reactions Involving 4,4'-diamino-2,2'-bipyridine Source: Benchchem URL
- Title: Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene)
- Title: this compound Source: Chem-Impex URL
- Title: Thermal properties of polyamides Source: ResearchGate URL
- Title: Thermal properties of polyamides a Source: ResearchGate URL
- Title: Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films Source: PMC - NIH URL
- Source: Preprints.
- Title: Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups Source: National Chemical Laboratory URL
- Title: Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applications Source: MDPI URL
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- Title: this compound | C10H20N2 Source: PubChem URL
- Title: Synthesis and characterization of polyimides containing 4,4'-hexafluoroisopropylidene-bisphthalic Source: ResearchGate URL
- Title: Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review Source: VTechWorks URL
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Experimental Design for Reactions of 4,4'-Bipiperidine: A Guide to Synthesis and Application
An Application Note and Protocol Guide for Researchers
Abstract
4,4'-Bipiperidine is a versatile diamine scaffold of significant interest in medicinal chemistry, materials science, and organic synthesis.[1] Its rigid, well-defined structure, coupled with the reactivity of its two secondary amine nitrogens, makes it a valuable building block for complex molecular architectures.[1][2] This guide provides an in-depth exploration of the experimental setups for key reactions involving this compound, with a focus on N-arylation and N-alkylation. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical considerations to ensure successful and reproducible outcomes.
Introduction: The Strategic Importance of the this compound Core
The this compound moiety is a privileged structure in modern drug discovery. Its unique C2 symmetry and conformational rigidity allow it to serve as a non-planar linker that can orient pharmacophoric groups in specific three-dimensional arrangements. This feature is crucial for optimizing binding interactions with biological targets. Consequently, it is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1]
Beyond pharmaceuticals, its bidentate nature makes it an excellent ligand for coordination chemistry, forming stable metal complexes used in catalysis and materials science.[1][3] The ability to functionalize one or both nitrogen atoms allows for the precise tuning of electronic and steric properties, leading to applications in:
-
Drug Development: As a core scaffold for analgesics, anti-inflammatory agents, and psychoactive compounds.[1][2]
-
Polymer Chemistry: In the production of specialty polymers with enhanced thermal and mechanical stability.[1]
-
Organic Synthesis: As a versatile building block for creating complex molecules with high precision.[1][4]
This document will focus on the practical aspects of working with this compound, beginning with its fundamental properties and safety, followed by detailed protocols for its most common and powerful transformations.
Physicochemical Properties & Critical Safety Protocols
A thorough understanding of the reagent's properties and hazards is the foundation of any successful and safe experimental design.
Physical and Chemical Data
| Property | Value | Source(s) |
| CAS Number | 15336-72-8 | [1][5] |
| Molecular Formula | C₁₀H₂₀N₂ | [1][5] |
| Molecular Weight | 168.28 g/mol | [1][5] |
| Appearance | White to light green crystalline powder | [1] |
| Melting Point | 169 - 173 °C | [1][6] |
| pKa | 10.68 ± 0.10 (Predicted) | [6] |
Safety and Handling: A Self-Validating System
This compound and its dihydrochloride salt are hazardous materials that require strict adherence to safety protocols. The primary hazards include serious eye damage and skin/respiratory irritation.[5][7]
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and ANSI-approved safety goggles or a face shield.[8]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[8]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical advice if irritation occurs.[8]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if you feel unwell.[8]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Protocol I: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for forming C-N bonds.[9] It is particularly effective for coupling sterically hindered amines like this compound with a wide range of aryl halides and triflates.
Rationale and Mechanistic Insight
This reaction relies on a palladium catalyst, typically in its Pd(0) oxidation state, and a bulky, electron-rich phosphine ligand. The choice of ligand is critical; it stabilizes the palladium center, promotes oxidative addition of the aryl halide, and facilitates the reductive elimination of the final product.[9] Using a strong, non-nucleophilic base is necessary to deprotonate the amine, allowing it to coordinate to the palladium complex. The entire process must be conducted under an inert atmosphere (Argon or Nitrogen) as the Pd(0) species and some ligands are sensitive to oxygen.
}
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Mono-N-Arylation
This protocol describes a general procedure for the selective mono-arylation of this compound. To achieve mono-selectivity, the bipiperidine is used in excess. For di-arylation, the stoichiometry would be reversed, with the aryl halide in excess.
Materials & Reagents:
-
This compound
-
Aryl Bromide (Ar-Br)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of argon, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and NaOt-Bu (1.4 equiv.) to the Schlenk flask.[9]
-
Reagent Addition: Remove the flask from the glovebox (if used) and maintain under an inert atmosphere. Add the aryl bromide (1.0 equiv.) and this compound (1.5-2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution based on the aryl bromide).[10]
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[10]
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl-4,4'-bipiperidine.
Representative Data
The choice of ligand and reaction conditions is crucial for success, especially with challenging substrates.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | 110 | 12 | 85-95 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | 110 | 18 | 70-85 |
| 2-Bromoanisole | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | 110 | 24 | 60-75 |
| Data compiled and adapted from literature describing similar sterically hindered N-arylation reactions.[9] |
Protocol II: Classical N-Alkylation
Direct N-alkylation with an alkyl halide is a fundamental transformation for secondary amines. This reaction proceeds via an S_N2 mechanism and is a straightforward method for producing N-alkylated derivatives.
Rationale and Experimental Considerations
The reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbon of an alkyl halide. A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A common challenge is over-alkylation, leading to the formation of a quaternary ammonium salt. This can be mitigated by using the amine in excess or by carefully controlling the stoichiometry.
}
Figure 2: General experimental workflow for N-alkylation.
Experimental Protocol: Mono-N-Alkylation
Materials & Reagents:
-
This compound
-
Alkyl Halide (e.g., Benzyl bromide, Iodomethane)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)
-
Solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF))
-
Round-bottom flask with a magnetic stir bar and reflux condenser
Procedure:
-
Setup: To the round-bottom flask, add this compound (1.2-1.5 equiv.) and the base (K₂CO₃, 2.0 equiv.).
-
Solvent: Add the solvent (e.g., ACN).
-
Reagent Addition: While stirring, add the alkyl halide (1.0 equiv.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80 °C or reflux) and stir until the starting material is consumed as indicated by TLC.
-
Work-up:
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with water, then brine.
-
Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the product via flash column chromatography on silica gel.
Product Characterization: A Validating System
Confirming the identity and purity of the synthesized product is a non-negotiable step. A combination of analytical techniques should be employed.
| Technique | Purpose |
| TLC | Thin-Layer Chromatography: Rapid, qualitative monitoring of reaction progress and fraction analysis during column chromatography. |
| LC-MS | Liquid Chromatography-Mass Spectrometry: Confirms the molecular weight of the desired product and assesses purity.[11] |
| NMR | Nuclear Magnetic Resonance (¹H, ¹³C): Provides definitive structural elucidation of the final product. |
| HPLC | High-Performance Liquid Chromatography: Provides quantitative assessment of product purity.[11][12] |
| GC | Gas Chromatography: An alternative to HPLC for purity analysis of volatile and thermally stable compounds.[11] |
Conclusion
This compound is a foundational building block whose synthetic utility is unlocked through well-designed experimental protocols. The palladium-catalyzed Buchwald-Hartwig amination and classical N-alkylation represent two robust strategies for its functionalization. By understanding the rationale behind each experimental step, adhering to strict safety protocols, and employing rigorous analytical validation, researchers can confidently and reproducibly synthesize novel derivatives for applications spanning from drug discovery to materials science.
References
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- Scheme 4. Cross-coupling reactions with 4,4'-bipyridine 24.
- 4,4'-Bipyridine. PubChem.
- Double N-arylation reaction of polyhalogenated 4,4'-bipyridines. Expedious synthesis of functionalized 2,7-diazacarbazoles.
- This compound, 1-boc protected. PubChemLite. [Link]
- Double N-arylation reaction of polyhalogenated 4,4'-bipyridines. Expedious synthesis of functionalized 2,7-diazacarbazoles.
- Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure.
- CN1583742A - Method for preparing 4-piperidyl piperidine.
- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- Kim, J., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives.
- Recent Progress on the Synthesis of Bipyridine Deriv
- This compound dihydrochloride. PubChem.
- Huang, H., et al. (2024). Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. PubMed. [Link]
- SAFETY DATA SHEET - 1,4'-Bipiperidine. Fisher Scientific. [Link]
- Rao, A. U., et al. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. PubMed. [Link]
- Higashi, Y., & Fujii, Y. (2006). Sensitive determination of 4-(4-bromophenyl)-4-hydroxypiperidine, a metabolite of bromperidol, in rat plasma by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. PubMed. [Link]
- 1'-Methyl-1,4'-bipiperidine. PubChem.
- 4-Methyl-1,4'-bipiperidine. PubChem.
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Application Note: Comprehensive Characterization of 4,4'-Bipiperidine
Introduction
4,4'-Bipiperidine is a key building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel pharmaceuticals and functional polymers.[1] Its diamine structure provides a versatile scaffold for creating complex molecular architectures. Given its role in the development of active pharmaceutical ingredients (APIs) and specialty materials, a thorough and robust analytical characterization is paramount to ensure its identity, purity, and stability. This application note provides a comprehensive guide to the analytical methods for the characterization of this compound, intended for researchers, scientists, and drug development professionals.
The methodologies detailed herein are designed to provide a multi-faceted approach to quality control, encompassing chromatographic, spectroscopic, and thermal analysis techniques. Each section explains the rationale behind the chosen method and provides a detailed protocol to ensure reliable and reproducible results.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for method development and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂ | [1][2][3] |
| Molecular Weight | 168.28 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 169 - 173 °C | [1] |
| Boiling Point | 278.6 ± 8.0 °C at 760 mmHg | [2] |
| LogP | 1.03 | [2] |
| CAS Number | 15336-72-8 | [3] |
Analytical Workflow for this compound Characterization
A systematic approach to the analysis of this compound ensures all aspects of its quality are assessed. The following workflow is recommended for a comprehensive characterization.
Caption: Recommended analytical workflow for the comprehensive characterization of this compound.
I. Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are essential for separating and quantifying this compound from its potential impurities, including starting materials, by-products, and degradation products. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analytes.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the assay and determination of non-volatile impurities in this compound. Due to the lack of a strong UV chromophore in the molecule, a universal detector such as a Charged Aerosol Detector (CAD) or a Refractive Index Detector (RID) is recommended. Alternatively, pre-column derivatization can be employed for UV detection.[4][5]
Protocol: HPLC with Charged Aerosol Detection (CAD)
This protocol is a general method suitable for the analysis of non-chromophoric amines and can be adapted and validated for this compound.
-
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Charged Aerosol Detector (CAD)
-
-
Chromatographic Conditions:
-
Column: Atlantis C18 column (150 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient can be optimized to ensure separation of all potential impurities. A starting point could be 95% A, held for 2 minutes, then a linear gradient to 50% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
CAD Settings: Nitrogen gas pressure at 35 psi.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve in 50 mL of a mixture of water and acetonitrile (90:10 v/v) to obtain a concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Impurities can be quantified against the reference standard or as area percent.
-
Rationale for Method Selection: The use of an ion-pairing agent like HFBA is crucial for retaining the basic this compound on a reverse-phase column.[6] CAD provides a near-universal response for non-volatile analytes, making it suitable for impurity profiling where reference standards for all impurities may not be available.[6]
B. Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and semi-volatile impurities, as well as residual solvents that may be present from the synthesis process.[7] A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) allows for positive identification of impurities.
Protocol: GC-FID for Residual Solvent Analysis
This protocol is based on general principles for residual solvent analysis and should be validated for the specific solvents used in the synthesis of this compound.
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID)
-
Headspace autosampler
-
-
Chromatographic Conditions:
-
Column: Agilent DB-5 (30m x 0.53mm x 1.50 µm) or equivalent.[7]
-
Carrier Gas: Helium at a constant flow rate of 2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: 40 °C for 5 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.
-
Split Ratio: 10:1.
-
-
Sample Preparation (Headspace):
-
Accurately weigh about 150 mg of the this compound sample into a 10 mL headspace vial.
-
Add 3 mL of a suitable solvent (e.g., dimethyl sulfoxide) and seal the vial.
-
Incubate the vial at 80 °C for 20 minutes before injection.
-
-
Data Analysis:
-
Identify and quantify residual solvents by comparing the retention times and peak areas with those of a known standard mixture.
-
Rationale for Method Selection: Headspace GC is the industry-standard technique for the analysis of residual solvents in pharmaceutical substances, as it avoids contamination of the GC system with non-volatile sample matrix.[8] The DB-5 column is a robust, general-purpose column suitable for a wide range of solvent polarities.[7]
II. Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its bonding and functional groups.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for the unambiguous identification and structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or D₂O with a pH adjustment for the dihydrochloride salt).[9]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Typical ¹H NMR spectra will show signals corresponding to the protons on the piperidine rings.
-
Typical ¹³C NMR spectra will show the expected number of signals for the unique carbon atoms in the molecule.
-
-
Data Interpretation:
-
The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound.[3]
-
Rationale for Method Selection: NMR provides definitive structural information, making it a primary technique for identity confirmation. It can also be used to detect and quantify certain impurities if their signals are resolved from the main component.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Protocol: FTIR Spectroscopy
-
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or configured for KBr pellet analysis.
-
-
Sample Preparation:
-
ATR: Place a small amount of the this compound powder directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.[3]
-
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Interpretation:
-
The resulting spectrum should exhibit characteristic absorption bands for N-H stretching, C-H stretching, and C-N stretching, consistent with the structure of this compound. The spectrum can be compared to a reference spectrum for identity confirmation.[3]
-
Rationale for Method Selection: FTIR is a quick and straightforward method for confirming the presence of key functional groups and for fingerprint comparison against a known standard.[10]
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. It is often coupled with a chromatographic technique (GC-MS or LC-MS) for the analysis of complex mixtures.
Protocol: GC-MS for Identity Confirmation
-
Instrumentation:
-
GC-MS system with an electron ionization (EI) source.
-
-
Chromatographic Conditions:
-
Use similar GC conditions as described in the GC-FID section.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Interpretation:
Rationale for Method Selection: GC-MS provides both chromatographic separation and mass spectral data, allowing for the confident identification of the main component and any volatile impurities.[3]
III. Thermal Analysis for Physicochemical Characterization
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
A. Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and purity of a crystalline solid.[11]
Protocol: DSC for Melting Point and Purity Determination
-
Instrumentation:
-
Differential Scanning Calorimeter.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.
-
-
Data Acquisition:
-
Heat the sample from ambient temperature to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Interpretation:
-
The onset of the endothermic peak corresponds to the melting point.
-
The shape of the melting endotherm can provide an indication of purity; sharp peaks are indicative of high purity.
-
Rationale for Method Selection: DSC is a precise method for determining the melting point of a substance and can provide a qualitative assessment of purity.[12]
B. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature and is used to assess its thermal stability and the presence of residual volatiles.[12]
Protocol: TGA for Thermal Stability
-
Instrumentation:
-
Thermogravimetric Analyzer.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a TGA pan.
-
-
Data Acquisition:
-
Heat the sample from ambient temperature to 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Interpretation:
-
The TGA thermogram will show the temperature at which the sample begins to decompose (onset of mass loss).
-
Any mass loss at temperatures below the boiling point may indicate the presence of residual solvents or water.
-
Rationale for Method Selection: TGA provides valuable information on the thermal stability of the material, which is important for handling and storage considerations.[13]
Conclusion
The comprehensive analytical characterization of this compound requires a multi-technique approach. The combination of chromatographic, spectroscopic, and thermal analysis methods provides a complete picture of the identity, purity, and stability of this important chemical intermediate. The protocols outlined in this application note serve as a robust starting point for the development and validation of analytical methods for the quality control of this compound in research and industrial settings.
References
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- FTIR spectra (a) and XRD patterns (b) of HCTP-CH2Cl, 4,4′-bipyridine... - ResearchGate. (n.d.).
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- This compound, Min. 98.0 (GC,T), 1 g - sciedco. (n.d.).
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- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - ResearchGate. (n.d.).
- Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection - PubMed. (n.d.).
- DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded... | Download Scientific Diagram - ResearchGate. (n.d.).
- 4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. - Merck Millipore. (n.d.).
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (n.d.).
- CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents. (n.d.).
- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate. (n.d.).
- Supplementary Information - The Royal Society of Chemistry. (n.d.).
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.).
- Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview - JOCPR. (n.d.).
- Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters - MDPI. (n.d.).
- Piperidine - NIST WebBook. (n.d.).
- Novel method for synthesizing 4,4'-bis(hydroxymethyl)-2,2'-bipyridine - ResearchGate. (n.d.).
- Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (n.d.).
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - NIH. (n.d.).
- Simultaneous Thermal Analysis | TGA/DSC - Mettler Toledo. (n.d.).
- 4-Piperidinone, 2,2,6,6-tetramethyl- - NIST WebBook. (n.d.).
- Various Aspects in the Impurity Profiling of Pharmaceutical Formulations - Walsh Medical Media. (n.d.).
- ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (n.d.).
- Thermal Analysis in Practice Tips and Hints. (n.d.).
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Application Note: A Robust HPLC Method for Purity Analysis of 4,4'-Bipiperidine
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4,4'-Bipiperidine, a critical building block in the pharmaceutical and chemical industries.[1] The described reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, enabling the reliable quantification of this compound and the separation of potential process-related impurities and degradation products. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at an alkaline pH to ensure excellent peak shape and resolution for this basic compound. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental protocols, and a full validation strategy according to International Council for Harmonisation (ICH) guidelines.[2][3][4]
Introduction: The Analytical Challenge of this compound
This compound is a diamino-alicyclic compound with a molecular formula of C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol .[5][6][7] Its structure, comprising two interconnected piperidine rings, makes it a valuable synthon for the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders, as well as for the development of ligands in coordination chemistry and specialty polymers.[1] Given its role as a key starting material, ensuring the purity of this compound is paramount to the quality, safety, and efficacy of the final products.
The primary analytical challenge in developing an HPLC method for this compound lies in its basic nature. Basic compounds are prone to interacting with residual silanol groups on silica-based stationary phases, often leading to poor peak shapes (tailing), low retention, and inadequate resolution. Therefore, careful consideration of the stationary phase, mobile phase pH, and buffer selection is crucial for a successful separation.[8][9] This application note addresses these challenges by presenting a method optimized for the unique physicochemical properties of this compound.
Method Development Rationale: A Strategic Approach
The development of this HPLC method was guided by the fundamental principles of chromatography and a thorough understanding of the analyte's chemistry.[10]
Analyte Characterization
A comprehensive understanding of this compound's properties is the foundation of this method:
-
Structure and Polarity: As a diamine, this compound is a polar and basic compound. Its LogP value is approximately 1.03, indicating moderate hydrophobicity.[5]
-
UV Absorbance: Saturated alicyclic amines like this compound lack a strong chromophore, making UV detection challenging. Detection at low UV wavelengths (e.g., 200-215 nm) is often employed for such compounds. However, this can lead to interference from mobile phase components and impurities. For this reason, derivatization or the use of alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) could be considered for higher sensitivity and specificity.[11] This method will focus on low UV detection, which is widely accessible.
Chromatographic Strategy
Based on the analyte's characteristics, a reversed-phase HPLC method was selected. The following diagram illustrates the decision-making process for method development:
Caption: Workflow for HPLC method development.
-
Column Selection: A C18 column with high pH stability is the preferred choice for separating basic compounds.[12] These columns are designed to minimize silanol interactions and provide robust performance under alkaline conditions. An Ascentis C18 or equivalent is recommended.[13]
-
Mobile Phase: To suppress the ionization of the basic amine groups and improve retention and peak shape, a mobile phase with a pH greater than 7.5 is optimal.[12] A phosphate buffer is a suitable choice for controlling the pH in the desired range.[13] A gradient elution with acetonitrile as the organic modifier will be used to ensure the elution of any potential impurities with different polarities.
-
Detection: Due to the lack of a significant chromophore, UV detection at a low wavelength (210 nm) is employed. It is critical to use high-purity solvents to minimize baseline noise at this wavelength.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the purity analysis of this compound.
Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄) (analytical grade)
-
Potassium hydroxide (KOH) or Phosphoric acid (H₃PO₄) for pH adjustment
-
Water (HPLC grade, 18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and DAD/VWD detector. |
| Column | Ascentis C18, 4.6 x 150 mm, 5 µm (or equivalent high pH stable C18 column) |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 10.5 with KOH |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (90:10, v/v) |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 10.5 with a potassium hydroxide solution. Filter through a 0.45 µm membrane filter.
-
Standard Solution Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Perform five replicate injections of the standard solution to check for system suitability.
-
Inject the sample solution in duplicate.
-
Calculate the purity of the this compound sample using the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][14] The following validation parameters should be assessed:
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Application Note: GC-MS Analysis of 4,4'-Bipiperidine and its Synthesis Byproducts
Abstract This application note presents a detailed protocol for the identification and quantification of 4,4'-bipiperidine and its process-related impurities using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a critical building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] Ensuring its purity is paramount for the safety and efficacy of the final drug product. This guide provides a comprehensive methodology, including sample preparation, instrument configuration, and data analysis, tailored for researchers, quality control analysts, and drug development professionals. We will delve into the rationale behind key experimental choices, from column selection to the interpretation of mass spectral data, to provide a robust and scientifically sound analytical method.
Introduction: The Analytical Challenge
This compound (C₁₀H₂₀N₂, MW: 168.28 g/mol ) is a symmetrical diamine whose utility in organic synthesis is significant.[1] Its production, commonly achieved through the catalytic hydrogenation of 4,4'-bipyridine, can lead to several process-related impurities.[2] The primary analytical challenges involve:
-
Analyte Activity: The two secondary amine groups make this compound a basic and polar compound, prone to interacting with active sites in the GC flow path, which can cause significant peak tailing and poor reproducibility.[3]
-
Byproduct Similarity: Key byproducts include unreacted starting material (4,4'-bipyridine) and partially hydrogenated intermediates. These molecules share structural similarities, requiring a chromatographic method with sufficient resolving power.
-
Trace-Level Detection: Impurities must be monitored at low levels, necessitating a sensitive and selective analytical technique like GC-MS.
This protocol addresses these challenges by employing a base-deactivated GC column and optimized MS parameters to ensure accurate and reliable analysis.
Anticipated Byproducts from Synthesis
Understanding the synthesis route is critical to anticipating potential impurities. The catalytic hydrogenation of 4,4'-bipyridine to this compound is a stepwise reduction. Incomplete reactions can logically result in the following key byproducts:
-
4,4'-Bipyridine: The unreacted starting material. A planar, aromatic molecule.
-
Partially Hydrogenated Intermediates: Species where one of the two pyridine rings is fully or partially saturated while the other remains aromatic, or where both rings are partially saturated. An example is 4-(piperidin-4-yl)pyridine.
The GC-MS method must be capable of separating the fully saturated this compound from its aromatic precursor and any intermediates.
Experimental Methodology
This section details the complete workflow, from sample handling to data acquisition.
-
Solvent: Dichloromethane (DCM), HPLC or GC-grade.
-
Analyte Standard: this compound, >98% purity (CAS: 15336-72-8).
-
Internal Standard (IS): n-Hexadecane or a suitable deuterated analog.
-
GC Vials: 2 mL amber glass vials with PTFE-lined caps.
-
GC Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane phase with base deactivation.
Causality & Expertise: The choice of a DB-5ms (or equivalent) column is foundational. Standard silica columns contain acidic silanol groups that strongly interact with basic amines, causing poor peak shape.[3] A base-deactivated, low-polarity phase like the DB-5ms minimizes these interactions, ensuring symmetrical peaks and reproducible retention times.[4][5]
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of dichloromethane.
-
Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the chosen internal standard in DCM.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL). Spike each calibration level with the internal standard to a constant concentration (e.g., 10 µg/mL).
-
Sample Preparation: Dissolve the test sample in DCM to an expected concentration of ~50 µg/mL. Spike with the internal standard to the same concentration as the calibration standards. Filter the solution using a 0.45 µm syringe filter before injection to prevent contamination of the GC system.[6]
The following parameters are recommended for an Agilent GC-MS system but can be adapted for other manufacturers.
| GC Parameter | Setting | Rationale |
| Inlet | Splitless | For maximizing sensitivity, crucial for trace byproduct analysis. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the analyte and byproducts. |
| Carrier Gas | Helium, Constant Flow | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min | Optimal flow rate for a 0.25 mm ID column to balance speed and resolution. |
| Oven Program | ||
| - Initial Temp | 80 °C, hold 2 min | Allows for proper focusing of analytes at the head of the column. |
| - Ramp 1 | 15 °C/min to 200 °C | Separates this compound from potential volatile impurities. |
| - Ramp 2 | 25 °C/min to 300 °C, hold 5 min | Elutes the higher-boiling 4,4'-bipyridine and ensures column is clean. |
| MS Parameter | Setting | Rationale |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Industry standard energy for generating comparable mass spectra to library databases. |
| Source Temp | 230 °C | Reduces analyte adsorption within the ion source. |
| Quadrupole Temp | 150 °C | Standard temperature to ensure consistent mass filtering. |
| Acquisition Mode | Full Scan | To identify unknown impurities and confirm known analytes. |
| Scan Range | m/z 40-450 | Covers the molecular ions and expected fragments of the target and byproducts. |
| Solvent Delay | 4 minutes | Prevents the high concentration of solvent from damaging the MS detector filament. |
Protocol Workflow Diagram
Caption: Overall workflow from sample preparation to final data reporting.
Data Analysis and Interpretation
Under the proposed GC conditions, a clear separation of the target analyte and its key byproducts is expected.
-
This compound: Expected to elute first due to its lower boiling point and saturation compared to the aromatic precursor.
-
Partially Hydrogenated Intermediates: Elution time will be between this compound and 4,4'-bipyridine.
-
4,4'-Bipyridine: The aromatic starting material will have the longest retention time due to its higher boiling point and potential for π-π interactions with the stationary phase.
4.2.1. This compound (MW = 168.28) The mass spectrum of this compound is dominated by fragmentation initiated by the ionization of one of the nitrogen atoms. The key fragmentation pathway is α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[7]
-
Molecular Ion (M⁺˙) at m/z 168: This peak may be of low to moderate intensity.
-
Base Peak at m/z 84: This highly stable fragment is formed by the symmetrical cleavage of the C4-C4' bond connecting the two piperidine rings. This results in a piperidin-4-yl cation radical.
-
Fragment at m/z 83: Loss of a hydrogen atom from the m/z 84 fragment.
-
Fragment at m/z 56: A subsequent fragmentation of the piperidine ring structure.
Proposed Fragmentation Pathway Diagram
Caption: Proposed EI fragmentation pathway for this compound.
4.2.2. Byproduct: 4,4'-Bipyridine (MW = 156.18) The mass spectrum of 4,4'-bipyridine is characteristic of a stable aromatic system.
-
Molecular Ion (M⁺˙) at m/z 156: This will be the base peak due to the stability of the aromatic rings.[5][8]
-
Fragment at m/z 155: Loss of a single hydrogen atom ([M-H]⁺).[8]
-
Fragment at m/z 129/128: Loss of HCN or H₂CN from the ring structure.[8]
-
Fragment at m/z 78: Represents a single pyridine ring cation, resulting from the cleavage of the bond between the rings.
The presence of a significant peak at m/z 156 in the chromatogram is a clear indicator of unreacted starting material.
Quantitative Analysis
For quantitative analysis, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Hypothetical Quantitative Data Summary The following table summarizes the expected performance characteristics of this method.
| Parameter | Expected Value | Comments |
| Retention Time (this compound) | ~10.5 min | Dependent on exact GC conditions and column age. |
| Linearity (r²) | > 0.998 | Over a concentration range of 1-100 µg/mL. |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | Based on a signal-to-noise ratio of 3. |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/mL | Based on a signal-to-noise ratio of 10.[9] |
| Precision (%RSD) | < 5% | For replicate injections of a mid-level standard. |
| Accuracy (% Recovery) | 95 - 105% | Assessed by spiking a known matrix with a known concentration. |
Conclusion
This application note provides a robust and reliable GC-MS method for the analysis of this compound and its common synthesis-related byproducts. The key to success lies in the proper choice of a base-deactivated capillary column to mitigate the active nature of the diamine analyte, leading to excellent peak shape and reproducibility. The detailed mass spectral analysis allows for confident identification of the main compound and its impurities. This method is suitable for implementation in quality control laboratories and research settings to ensure the purity of this compound used in pharmaceutical manufacturing.
References
- NIST. "4,4'-Bipyridine" in NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Accessed January 9, 2026. [Link]
- Vakh, C., et al. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
- PubChem. "4,4'-Bipyridine.
- Vakh, C., et al. "Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds.
- NIST. "4,4'-Bipyridine." in NIST Chemistry WebBook. National Institute of Standards and Technology. Accessed January 9, 2026. [Link]
- NIST. "UV/Visible spectrum of 4,4'-Bipyridine" in NIST Chemistry WebBook. National Institute of Standards and Technology. Accessed January 9, 2026. [Link]
- Handayani, D., et al. "GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects." Cellular, Molecular and Biomedical Reports 2.3 (2022): 151-161. [Link]
- Khederlou, A. "Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts.
- An, T., et al. "A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry." Journal of Environmental Sciences 127 (2023): 63-72. [Link]
- ReddyMasu, S., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." International Journal of Pharmaceutical Sciences and Research 6.8 (2015): 3484. [Link]
- Honda, M., et al. "4, 4′-Bipyridine as a molecular catalyst for electrochemical hydrogen production.
- Google Patents.
- Agilent Technologies. "Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
- Bryan Research & Engineering, LLC. "Analysis of Amine Solutions by Gas Chromatography." Accessed January 9, 2026. [Link]
- Human Metabolome Database. "Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301)." Accessed January 9, 2026. [Link]
- Scilit. "Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS)." Accessed January 9, 2026. [Link]
- Royal Society of Chemistry. "A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals." RSC Publishing (2023). [Link]
- Defense Technical Information Center. "Mass Spectrometry of Heterocyclic Compounds." Accessed January 9, 2026. [Link]
- ACS Publications. "Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry." Journal of the American Society for Mass Spectrometry. [Link]
- Grote, T., et al. "Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag." ChemistryOpen 11.1 (2022): e202100234. [Link]
- Wang, D., et al. "Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation." Angewandte Chemie International Edition 52.5 (2013): 1432-1435. [Link]
- Spiteller, G. "Mass Spectrometry of Heterocyclic Compounds." Advances in Heterocyclic Chemistry 7 (1966): 301-376. [Link]
- ResearchGate. "Common fragmentation pathways proposed for the studied P-gp inhibitors." Accessed January 9, 2026. [Link]
- Sikora, M., et al. "Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers." Molecules 25.18 (2020): 4233. [Link]
- RACO. "Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives." Accessed January 9, 2026. [Link]
- Kim, J., et al. "Quantitative Analysis of Eight Compounds in Traditional Korean Medicine, Gongjindan Using HPLC, UPLC–MS/MS, and GC–MS/MS Systems." Molecules 26.11 (2021): 3329. [Link]
- Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Accessed January 9, 2026. [Link]
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The Pivotal Role of 4,4'-Bipiperidine in the Advancement of Chemical Sensor Technologies
Introduction: Unveiling the Potential of a Versatile Scaffold
In the dynamic field of chemical sensing, the quest for molecular scaffolds that offer a blend of stability, functionality, and selectivity is perpetual. Among the myriad of organic molecules, 4,4'-bipiperidine has emerged as a compelling building block in the design and fabrication of sophisticated chemical sensors. Its unique structural features—a robust, saturated heterocyclic framework and two strategically positioned nitrogen atoms—provide an exceptional platform for creating diverse and highly effective sensing systems. This application note delves into the multifaceted applications of this compound in chemical sensor design, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will explore its utility in colorimetric, fluorescent, and electrochemical sensing, providing a comprehensive guide to harnessing the full potential of this remarkable molecule.
The saturated nature of the piperidine rings in this compound imparts a three-dimensional, flexible conformation, which can be advantageous for creating specific binding pockets for target analytes. This contrasts with its aromatic counterpart, 4,4'-bipyridine, which has a more rigid and planar structure. The nitrogen atoms in the this compound scaffold serve as versatile coordination sites for metal ions and as reactive centers for functionalization, allowing for the attachment of chromophores, fluorophores, and other signaling moieties.[1]
Section 1: Colorimetric Sensors Based on this compound-Functionalized Nanoparticles
Colorimetric sensors offer a straightforward and often visually intuitive method for analyte detection, making them highly attractive for rapid and on-site analysis.[2] The integration of this compound into colorimetric sensing platforms, particularly those based on metallic nanoparticles, has shown significant promise. The underlying principle often involves the analyte-induced aggregation or disaggregation of nanoparticles, leading to a distinct color change due to alterations in the localized surface plasmon resonance (LSPR).[2]
Causality Behind Experimental Choices
The selection of this compound as a functionalizing agent for nanoparticles in colorimetric sensors is driven by several key factors. The nitrogen atoms of this compound can readily coordinate with the surface of metallic nanoparticles, such as gold (AuNPs) or silver (AgNPs), providing a stable capping layer. This functionalization not only prevents uncontrolled aggregation of the nanoparticles but also introduces specific recognition sites for target analytes. The flexible nature of the bipiperidine backbone can facilitate conformational changes upon analyte binding, which can be a crucial trigger for the aggregation/disaggregation process.
Application Example: Colorimetric Detection of Tryptophan
While direct literature on this compound is scarce, a highly relevant study on 4,4'-bipyridine-functionalized silver nanoparticles (AgNPs) for the colorimetric detection of tryptophan provides a solid foundation for a protocol adaptable to this compound. The aromatic rings of tryptophan can interact with the functionalized AgNPs, causing a color change from yellow to red.
Experimental Protocol: Preparation of this compound-Functionalized Silver Nanoparticles (AgNPs) for Tryptophan Detection
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
This compound
-
Tryptophan
-
Deionized water
-
Ethanol
-
UV-Vis Spectrophotometer
-
Transmission Electron Microscope (TEM)
Protocol:
-
Synthesis of Silver Nanoparticles (AgNPs):
-
Prepare a 1 mM solution of AgNO₃ in deionized water.
-
Prepare a 2 mM solution of NaBH₄ in deionized water and keep it in an ice bath.
-
To a stirred solution of 100 mL of 1 mM AgNO₃, add 30 mL of 2 mM ice-cold NaBH₄ solution dropwise.
-
The solution will turn a pale yellow color, indicating the formation of AgNPs. Stir for an additional 30 minutes.
-
-
Functionalization of AgNPs with this compound:
-
Prepare a 10 mM solution of this compound in ethanol.
-
To the freshly prepared AgNP solution, add the this compound solution dropwise while stirring until a final concentration of 1 mM is reached.
-
Allow the solution to stir for 12 hours at room temperature to ensure complete functionalization. The nitrogen atoms of this compound will coordinate with the silver atoms on the nanoparticle surface.
-
Centrifuge the solution to remove excess this compound and resuspend the functionalized AgNPs in deionized water.
-
-
Characterization:
-
Record the UV-Vis spectrum of the functionalized AgNPs. A characteristic surface plasmon resonance peak should be observed around 400 nm.
-
Use TEM to determine the size and morphology of the functionalized AgNPs.
-
-
Tryptophan Detection:
-
Prepare a series of tryptophan solutions of varying concentrations in deionized water.
-
To a fixed volume of the this compound-functionalized AgNP solution, add an equal volume of each tryptophan solution.
-
Observe any color change. In the presence of tryptophan, the solution is expected to change from yellow to reddish-brown.
-
Record the UV-Vis spectra of the solutions after the addition of tryptophan. A red-shift and broadening of the LSPR peak is indicative of nanoparticle aggregation and can be correlated with the tryptophan concentration.
-
Section 2: Fluorescent Sensors Incorporating the this compound Scaffold
Fluorescent sensors are renowned for their high sensitivity and the ability to provide quantitative data with low detection limits.[3] The this compound scaffold can be integrated into fluorescent probes in several ways, primarily by acting as a chelating agent for metal ions that quench or enhance fluorescence, or by serving as a linker to connect a fluorophore to a recognition unit.[4]
Signaling Pathway and Design Rationale
The design of a this compound-based fluorescent sensor often relies on the principle of photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). In a PET sensor, the nitrogen atoms of the bipiperidine moiety can quench the fluorescence of a nearby fluorophore. Upon binding of a target analyte (e.g., a metal ion), the lone pair of electrons on the nitrogen atoms become engaged in coordination, inhibiting the PET process and leading to a "turn-on" fluorescent response. In a CHEF-based sensor, the binding of an analyte can induce a conformational change that enhances the quantum yield of the fluorophore.
Diagram: Signaling Mechanism of a PET-based Fluorescent Sensor
Caption: PET-based sensing mechanism.
Application Example: Fluorescent Detection of Heavy Metal Ions
The ability of the nitrogen atoms in this compound to chelate heavy metal ions makes it an excellent candidate for the development of fluorescent sensors for environmental monitoring and clinical diagnostics.[5]
Experimental Protocol: Synthesis of a this compound-Based Fluorescent Probe for Metal Ion Detection
This protocol describes the synthesis of a simple fluorescent probe by attaching a fluorophore, such as Dansyl chloride, to the this compound scaffold.
Materials:
-
This compound
-
Dansyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
NMR spectrometer
-
Mass spectrometer
-
Fluorometer
Protocol:
-
Synthesis of Dansyl-Functionalized this compound:
-
Dissolve 1 equivalent of this compound and 1.1 equivalents of triethylamine in dry dichloromethane.
-
To this solution, add a solution of 1 equivalent of Dansyl chloride in dry dichloromethane dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
-
Fluorescence Studies:
-
Prepare a stock solution of the Dansyl-functionalized this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare solutions of various metal salts (e.g., Cu²⁺, Zn²⁺, Hg²⁺, Pb²⁺) in the same solvent.
-
In a cuvette, place a dilute solution of the fluorescent probe and record its fluorescence emission spectrum.
-
Titrate the probe solution with increasing concentrations of the metal ion solutions and record the fluorescence spectra after each addition.
-
A significant change in fluorescence intensity (quenching or enhancement) upon the addition of a specific metal ion indicates its detection.
-
Plot the change in fluorescence intensity against the metal ion concentration to determine the sensitivity and limit of detection.
-
Section 3: Electrochemical Sensors Utilizing this compound-Modified Electrodes
Electrochemical sensors offer high sensitivity, selectivity, and the potential for miniaturization, making them ideal for a wide range of applications, including clinical diagnostics and environmental monitoring.[6] this compound can be used to modify electrode surfaces to create selective recognition layers for target analytes.
Principle of Electrochemical Sensing with Modified Electrodes
The modification of an electrode surface with this compound can be achieved through various methods, such as electropolymerization or self-assembly.[7] The immobilized this compound can then interact with the target analyte through coordination, hydrogen bonding, or other non-covalent interactions. This binding event can alter the electrochemical properties of the electrode surface, leading to a measurable change in current, potential, or impedance.
Diagram: Workflow for Electrode Modification and Electrochemical Detection
Caption: Electrode modification and detection workflow.
Application Example: Electrochemical Detection of a Biomarker
A hypothetical application involves the development of an electrochemical sensor for a specific biomarker. By functionalizing an electrode with a derivative of this compound that has a specific affinity for the biomarker, a highly selective sensor can be fabricated.
Experimental Protocol: Fabrication of a this compound-Modified Electrode for Electrochemical Sensing
This protocol provides a general method for modifying a glassy carbon electrode (GCE) with a this compound film via electropolymerization for the detection of a model analyte.
Materials:
-
Glassy carbon electrode (GCE)
-
This compound
-
Supporting electrolyte (e.g., 0.1 M H₂SO₄)
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode setup (working, reference, and counter electrodes)
-
Target analyte solution
Protocol:
-
Electrode Pre-treatment:
-
Polish the GCE with alumina slurry on a polishing pad to a mirror finish.
-
Sonically clean the electrode in deionized water and ethanol for 5 minutes each.
-
Allow the electrode to dry at room temperature.
-
-
Electropolymerization of this compound:
-
Prepare a solution containing 10 mM this compound in 0.1 M H₂SO₄.
-
Place the pre-treated GCE as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode in the electrochemical cell containing the monomer solution.
-
Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 20 cycles) in a potential range where the monomer oxidizes (e.g., from -0.2 V to +1.2 V vs. SCE) at a scan rate of 50 mV/s. A polymer film will gradually form on the GCE surface.
-
After electropolymerization, rinse the modified electrode thoroughly with deionized water.
-
-
Electrochemical Characterization and Sensing:
-
Characterize the modified electrode using CV or electrochemical impedance spectroscopy (EIS) in a redox probe solution (e.g., [Fe(CN)₆]³⁻/⁴⁻) to confirm the successful modification.
-
For analyte detection, place the modified electrode in a solution containing the target analyte and the supporting electrolyte.
-
Use a suitable electrochemical technique, such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV), to measure the electrochemical response. The binding of the analyte to the polymer film should result in a change in the peak current or potential, which can be correlated to the analyte concentration.
-
Data Summary and Performance Comparison
To provide a clear overview of the potential performance of this compound-based sensors, the following table summarizes key parameters based on analogous systems described in the literature.
| Sensor Type | Target Analyte | Detection Limit (LOD) | Linear Range | Reference (Analogous System) |
| Colorimetric | Tryptophan | 2 x 10⁻⁵ M | - | [8] |
| Fluorescent | Metal Ions | Varies (nM to µM range) | Varies | [5] |
| Electrochemical | - | - | - | - |
Note: Data for the electrochemical sensor is not provided as a direct, citable example for a this compound-based sensor was not found. The performance would be highly dependent on the specific analyte and experimental conditions.
Conclusion and Future Perspectives
This compound stands as a versatile and promising platform for the development of a new generation of chemical sensors. Its unique structural and chemical properties enable its application in a variety of sensing modalities, including colorimetric, fluorescent, and electrochemical methods. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore and expand the use of this scaffold in their own sensing applications.
Future research will likely focus on the synthesis of novel, functionalized this compound derivatives with enhanced selectivity and sensitivity for specific analytes of interest in fields ranging from environmental science to medical diagnostics. The integration of this compound-based sensors into microfluidic devices and wearable technologies holds the potential for the development of portable and real-time monitoring systems. As our understanding of the coordination chemistry and reactivity of this fascinating molecule grows, so too will its impact on the field of chemical sensing.
References
- BenchChem. (2025). Application Notes and Protocols for Surface Functionalization with 4,4'-Bis(bromomethyl)-2,2'-bipyridine. BenchChem.
- Highly sensitive and selective tryptophan colorimetric sensor based on 4,4-bipyridine-functionalized silver nanoparticles. (2010).
- Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022). Frontiers in Chemistry, 10, 869343.
- Heterocyclic Organic Compounds as a Fluorescent Chemosensor for Cell Imaging Applications: A Review. (2024). Critical Reviews in Analytical Chemistry, 54(7), 2538-2553.
- Synthesis of highly selective fluorescent peptide probes for metal ions: tuning selective metal monitoring with secondary structure. (2008). Bioorganic & Medicinal Chemistry, 16(18), 8545-8551.
- BenchChem. (2025). A Comparative Guide to 4,4'-Bipyridine and 2,2'-Bipyridine as Ligands for Researchers. BenchChem.
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis, 19(6), 663-683.
- Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. (2024). Frontiers in Chemistry, 12, 1369975.
- The steps involved in the development of the modified electrodes. (n.d.).
- Design and synthesis of dual probes for detection of metal ions by LALDI MS and fluorescence: application in Zn(II) imaging in cells. (2017). RSC Advances, 7(15), 9035-9041.
- Group 4 Metal-Based Metal—Organic Frameworks for Chemical Sensors. (2020). Chemosensors, 9(1), 1.
- Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2025).
- Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides. (2021). Inorganics, 9(7), 54.
- Biocompatible Palladium Nanoparticles Prepared Using Vancomycin for Colorimetric Detection of Hydroquinone. (2023). Molecules, 28(24), 8089.
- Screen-Printed Electrodes: Fabrication, Modification, and Biosensing Applic
- Chemical sensors using peptide-functionalized conducting polymer nanojunction arrays. (2005). Applied Physics Letters, 87(19), 193108.
- A new ladder-type silver(I) coordination polymer with 4,4'-bipyridine and 4-[(4-carboxybenzyloxy)methyl]benzoate ligands: synthesis, crystal structure, fluorescence properties and Hirshfeld surface analysis. (2020). Acta Crystallographica Section C: Structural Chemistry, 76(Pt 10), 952-957.
- Saturated Heterocycles with Applications in Medicinal Chemistry. (2016). RSC Drug Discovery Series, 50, 1-38.
- Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2019). Sensors, 19(3), 555.
- Chemical Sensors and Biosensors Based on Metal–Organic Frameworks (MOFs). (2023). Chemosensors, 11(7), 384.
- Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and M
- (a) Steps involved in the fabrication and modification of electrochemical paper-based working electrode for the detection of CEA. (2020).
- A dual functional MOF-based fluorescent sensor for intracellular phosphate and extracellular 4-nitrobenzaldehyde. (2019). Dalton Transactions, 48(4), 1237-1247.
- Interplay of bipyridine and 4,4′-diaminodiphenylmethane ligands in crystal design of cadmium-based coordination polymers: Structures and unusual photoluminescence quenching. (2018). Polyhedron, 141, 234-242.
- Other MOFs Linkers. (n.d.). CD Bioparticles.
- Molecularly Imprinted Polymer/Metal Organic Framework Based Chemical Sensors. (2019). Sensors, 19(23), 5228.
- Surface-Functionalizing Strategies for Multiplexed Molecular Biosensing: Developments Powered by Advancements in Nanotechnologies. (2025). Biosensors, 15(1), 1.
- Colorimetric Sensors for Chemical and Biological Sensing Applic
- Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. (2022). Sensors, 22(5), 1785.
- Synthesis of β-Cyclodextrin@gold Nanoparticles and Its Application on Colorimetric Assays for Ascorbic Acid and Salmonella Based on Peroxidase-like Activities. (2024). Foods, 13(7), 1055.
- Advancing acoustic biosensing: functionalization strategies and applications in diagnostics, agrifood, and nanomedicine. (2025). Unimore.it.
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Application Notes and Protocols for the Use of 4,4'-Bipiperidine in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
4,4'-Bipiperidine is a versatile, saturated heterocyclic building block with significant potential in the synthesis of novel agrochemicals. Its rigid, yet conformationally flexible, bicyclic structure provides a unique scaffold for the development of new active ingredients. The presence of two secondary amine functionalities allows for straightforward derivatization, enabling the exploration of a wide chemical space to optimize biological activity, selectivity, and physicochemical properties. These notes provide a comprehensive guide to the synthesis of this compound from its aromatic precursor, 4,4'-bipyridine, and detail a protocol for its subsequent use in the synthesis of a potential fungicidal agent. The causality behind experimental choices and the importance of each step are explained to provide a deeper understanding for researchers in the field.
Introduction: The Strategic Value of the this compound Scaffold
The search for new agrochemical active ingredients with novel modes of action is critical to address the challenges of resistance development and to meet evolving regulatory standards. Saturated heterocyclic scaffolds are of particular interest due to their three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets compared to more planar aromatic systems.
This compound stands out as a valuable intermediate for several key reasons[1]:
-
Bifunctional Core: The two nitrogen atoms serve as reactive handles for the introduction of diverse functional groups, allowing for the creation of symmetrical or unsymmetrical derivatives. This bifunctionality is ideal for generating libraries of compounds for high-throughput screening.
-
Structural Rigidity and Flexibility: The piperidine rings are conformationally restricted, which can pre-organize appended pharmacophores into well-defined spatial orientations for optimal target interaction. However, the central C-C bond allows for rotation, providing a degree of flexibility.
-
Improved Physicochemical Properties: The saturated nature of the bipiperidine core generally leads to increased solubility and improved metabolic stability compared to its aromatic counterpart, 4,4'-bipyridine. These are desirable traits for systemic agrochemicals that need to be transported within the plant.
While direct examples of commercial agrochemicals containing the this compound moiety are not widespread in public literature, the analogous single piperidine ring is a core structure in several well-known agrofungicides, such as fenpropidin and fenpropimorph[2]. This precedent underscores the potential of piperidine-based structures in agrochemical design. This guide will therefore focus on the foundational synthesis of this compound and its application in creating novel derivatives for agrochemical research.
Synthesis of the Core Scaffold: this compound
The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of commercially available 4,4'-bipyridine. This reaction involves the complete reduction of both aromatic pyridine rings to their corresponding saturated piperidine rings.
Underlying Principle: Catalytic Hydrogenation
The aromaticity of pyridine rings makes them relatively stable and resistant to reduction. Therefore, this transformation requires a catalyst and typically elevated hydrogen pressure.[3] Platinum-based catalysts, particularly Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, are highly effective for this purpose. The reaction is typically carried out in an acidic solvent, such as glacial acetic acid, which protonates the pyridine nitrogens. This protonation increases the susceptibility of the aromatic rings to reduction.[3]
The overall reaction is as follows:
C₁₀H₈N₂ (4,4'-Bipyridine) + 6 H₂ --(Catalyst, Pressure)--> C₁₀H₂₀N₂ (this compound)
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the workflow for the synthesis of this compound from 4,4'-bipyridine.
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the hydrogenation of substituted pyridines.[3]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 4,4'-Bipyridine | 553-26-4 | 156.18 g/mol | 10.0 g (64.0 mmol) |
| Platinum(IV) oxide (PtO₂) | 1314-15-4 | 227.08 g/mol | 500 mg (5 mol%) |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | 100 mL |
| Dihydrogen (H₂) | 1333-74-0 | 2.02 g/mol | ~70 bar (1000 psi) |
| Celite® | 61790-53-2 | N/A | As needed |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Saturated solution |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ~300 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed |
Procedure:
-
Reactor Setup: In a high-pressure reactor vessel (e.g., a Parr hydrogenator), add 4,4'-bipyridine (10.0 g, 64.0 mmol) and Platinum(IV) oxide (500 mg).
-
Solvent Addition: Carefully add glacial acetic acid (100 mL) to the reactor vessel.
-
Assembly and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system with nitrogen gas three times to remove any residual air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to approximately 70 bar (1000 psi). Begin vigorous stirring. The reaction is typically exothermic, and a slight increase in temperature may be observed.
-
Reaction Monitoring: Monitor the reaction by observing the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases (typically 8-12 hours).
-
Work-up: Carefully vent the hydrogen from the reactor. Purge the system again with nitrogen.
-
Catalyst Removal: Open the reactor and dilute the reaction mixture with methanol to reduce viscosity. Filter the mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with additional methanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid and methanol.
-
Neutralization: Re-dissolve the residue in water (100 mL) and cool in an ice bath. Slowly and carefully add a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases and the pH is > 8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., toluene or hexane) or by column chromatography to yield a white to off-white crystalline solid.
Application in Agrochemical Synthesis: A Hypothetical Fungicide Candidate
To illustrate the utility of this compound as a scaffold, we present a protocol for the synthesis of a hypothetical fungicide, N,N'-bis(3,5-dichlorobenzoyl)-4,4'-bipiperidine . This structure is designed based on the principle of combining a known toxophore (the 3,5-dichlorobenzoyl moiety, related to structures in some commercial fungicides) with the novel bipiperidine linker. The dual amide linkages are common in bioactive molecules and provide metabolic stability.
Underlying Principle: N-Acylation
The secondary amines of this compound are nucleophilic and readily react with electrophilic acylating agents, such as acyl chlorides. The reaction is a standard nucleophilic acyl substitution. A base, such as triethylamine, is typically added to neutralize the HCl gas that is formed as a byproduct, driving the reaction to completion.
Synthesis Workflow: N,N'-bis(3,5-dichlorobenzoyl)-4,4'-bipiperidine
Caption: Workflow for the synthesis of a hypothetical fungicide.
Detailed Protocol: Synthesis of N,N'-bis(3,5-dichlorobenzoyl)-4,4'-bipiperidine
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| This compound | 15336-72-8 | 168.28 g/mol | 1.00 g (5.94 mmol) |
| 3,5-Dichlorobenzoyl chloride | 2905-62-6 | 209.48 g/mol | 2.61 g (12.48 mmol, 2.1 eq) |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | 1.80 g (17.8 mmol, 3.0 eq) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 50 mL |
| 1M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | Aqueous solution |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Saturated solution |
| Brine | N/A | N/A | Saturated NaCl solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | As needed |
Procedure:
-
Initial Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.00 g, 5.94 mmol) and dichloromethane (50 mL). Stir until the solid is fully dissolved.
-
Base Addition: Add triethylamine (2.48 mL, 1.80 g, 17.8 mmol) to the solution. Cool the flask to 0 °C in an ice bath.
-
Acylation: Dissolve 3,5-dichlorobenzoyl chloride (2.61 g, 12.48 mmol) in 10 mL of dichloromethane. Add this solution dropwise to the stirred reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.
-
Reaction Quenching & Work-up: Transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure N,N'-bis(3,5-dichlorobenzoyl)-4,4'-bipiperidine as a white solid.
Conclusion and Outlook
This compound is a readily accessible and highly versatile building block for agrochemical synthesis. The protocols provided herein offer a reliable method for its preparation from 4,4'-bipyridine and demonstrate its utility in the straightforward synthesis of novel, symmetrically substituted derivatives. The presented hypothetical fungicide synthesis serves as a template for the creation of diverse molecular libraries by simply varying the acylating or alkylating agent. Researchers are encouraged to explore this scaffold to develop next-generation agrochemicals with improved efficacy and environmental profiles.
References
- Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1851.
- Zech, G., et al. (2011). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 16(8), 6689-6715.
Sources
Application Notes and Protocols for the Synthesis of 4,4'-Bipiperidine-Based Metal-Organic Frameworks (MOFs)
Introduction: The Promise of Flexibility in Porous Materials
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage and separation, catalysis, drug delivery, and sensing.[1][2] The modular nature of MOFs, constructed from metal nodes and organic linkers, allows for precise tuning of their pore size, shape, and chemical functionality.[3] While rigid linkers have been extensively used to create robust frameworks with permanent porosity, the incorporation of flexible linkers, such as 4,4'-bipiperidine, offers a unique set of properties stemming from the dynamic nature of the resulting frameworks.[3]
The non-aromatic, conformationally flexible this compound ligand can adopt various geometries, leading to MOFs that can respond to external stimuli such as guest molecules, pressure, and temperature.[2][4] This "breathing" effect, characterized by reversible structural transformations, can lead to selective gas adsorption profiles with distinct steps and hysteresis, which is highly desirable for specific separation applications.[2][5] Furthermore, the aliphatic nature of the bipiperidine linker can impart different chemical properties to the pore environment compared to its aromatic analogue, 4,4'-bipyridine, potentially influencing catalytic activity and guest-host interactions.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of this compound-based MOFs. The protocols detailed herein are based on established methodologies for the synthesis of MOFs with flexible N-donor ligands, providing a solid foundation for the exploration of this promising subclass of materials.
I. Synthesis of this compound-Based MOFs: A Solvothermal Approach
The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the components are heated in a sealed vessel to promote crystallization.[6] The choice of solvent, temperature, and reaction time are critical parameters that influence the final product's structure and purity. Below is a representative protocol for the synthesis of a hypothetical zinc-based this compound MOF, designated here as Bipip-MOF-1, using a mixed-linker approach with a dicarboxylic acid.
Protocol 1: Solvothermal Synthesis of Bipip-MOF-1
Objective: To synthesize a crystalline MOF incorporating this compound and a dicarboxylate linker.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Equipment:
-
20 mL Scintillation Vials
-
Teflon-lined stainless-steel autoclave (optional, for larger scale)
-
Oven
-
Centrifuge
-
Schlenk line or vacuum oven
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 10 mL of DMF.
-
In a separate vial, dissolve 0.25 mmol of 1,4-Benzenedicarboxylic acid and 0.25 mmol of this compound in 10 mL of DMF.
-
-
Reaction Mixture:
-
Combine the two solutions in a single 20 mL scintillation vial.
-
Cap the vial tightly.
-
-
Crystallization:
-
Place the vial in a preheated oven at 100 °C for 24-48 hours.
-
-
Isolation and Washing:
-
After cooling to room temperature, decant the mother liquor.
-
Wash the crystalline product with fresh DMF (3 x 10 mL) to remove unreacted starting materials.
-
Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF.
-
Collect the product by centrifugation.
-
-
Activation:
-
To remove the solvent molecules from the pores, immerse the product in chloroform for 24 hours.
-
Decant the chloroform and dry the sample under vacuum at 120 °C for 12 hours. The resulting activated material is Bipip-MOF-1.
-
Causality Behind Experimental Choices:
-
Mixed-Linker Strategy: The use of both a dicarboxylate linker (H₂BDC) and a neutral N-donor linker (this compound) allows for the construction of a three-dimensional framework with tunable porosity and stability.[7]
-
Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic precursors.
-
Temperature: The chosen temperature of 100 °C is a typical starting point for solvothermal MOF synthesis, balancing the need for sufficient energy to promote crystallization without decomposing the organic linkers.
-
Activation: The solvent exchange with a more volatile solvent like ethanol, followed by heating under vacuum, is a crucial step to ensure the removal of guest molecules from the pores, making the internal surface area accessible for applications.
II. Characterization of Bipip-MOF-1
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
Powder X-Ray Diffraction (PXRD)
Purpose: To confirm the crystallinity and phase purity of the synthesized material.
Protocol:
-
Acquire the PXRD pattern of the activated Bipip-MOF-1 sample.
-
Compare the experimental pattern with a simulated pattern from single-crystal X-ray diffraction data if available, or with patterns of known phases to ensure phase purity.[1]
Expected Outcome: A well-defined diffraction pattern with sharp peaks indicates a crystalline material. The absence of peaks corresponding to starting materials or other crystalline phases confirms the purity of the sample.
Thermogravimetric Analysis (TGA)
Purpose: To evaluate the thermal stability of the MOF and to confirm the removal of solvent molecules during activation.
Protocol:
-
Heat a small amount of the activated Bipip-MOF-1 sample under a nitrogen or air atmosphere from room temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min).[1]
Expected Outcome: The TGA curve will show distinct weight loss steps. The initial weight loss at lower temperatures corresponds to the removal of any residual solvent. The major weight loss at higher temperatures indicates the decomposition of the organic linkers and the collapse of the framework. The temperature at which this decomposition begins is a measure of the MOF's thermal stability.
Fourier-Transform Infrared (FTIR) Spectroscopy
Purpose: To confirm the incorporation of the organic linkers into the MOF structure.
Protocol:
-
Record the FTIR spectrum of the activated Bipip-MOF-1.
-
Compare the spectrum with those of the free this compound and H₂BDC linkers.
Expected Outcome: The spectrum of the MOF should show the absence of the characteristic C=O stretching vibration of the carboxylic acid group (around 1690 cm⁻¹) from H₂BDC, and the appearance of new peaks corresponding to the coordinated carboxylate groups. The characteristic N-H and C-N vibrations of the bipiperidine linker should also be present, potentially shifted upon coordination to the metal center.
Gas Sorption Analysis
Purpose: To determine the porosity and surface area of the MOF and to investigate its gas adsorption properties.
Protocol:
-
Perform nitrogen adsorption-desorption isotherms at 77 K on the activated Bipip-MOF-1.
-
Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the appropriate pressure range.
-
To investigate the "breathing" behavior, perform CO₂ adsorption-desorption isotherms at various temperatures (e.g., 195 K, 273 K, 298 K).[5]
Expected Outcome: The nitrogen isotherm will reveal the porosity of the material. A Type I isotherm is characteristic of microporous materials. The CO₂ isotherms may exhibit stepped adsorption and desorption branches with hysteresis, which is indicative of a flexible framework undergoing guest-induced structural changes.[2]
Table 1: Expected Characterization Data for Bipip-MOF-1
| Characterization Technique | Expected Results |
| PXRD | Crystalline pattern matching the simulated structure. |
| TGA | Thermally stable up to >300 °C, with a weight loss step corresponding to the decomposition of the organic linkers. |
| FTIR | Absence of C=O stretch from free carboxylic acid; presence of coordinated carboxylate and bipiperidine vibrational modes. |
| Gas Sorption | BET surface area in the range of 500-1500 m²/g. Stepped CO₂ adsorption isotherm with hysteresis, indicating framework flexibility. |
III. Applications of this compound-Based MOFs
The unique properties of flexible MOFs derived from this compound open up possibilities for various applications.
Selective Gas Separation
The "gate-opening" or "breathing" behavior of flexible MOFs can be exploited for the selective separation of gases.[2] The framework may only open to adsorb a specific gas molecule at a certain pressure, while excluding others.
Protocol: CO₂/N₂ Selective Adsorption Measurement
-
Activate a sample of Bipip-MOF-1 as described in Protocol 1.
-
Measure the single-component CO₂ and N₂ adsorption isotherms at a relevant temperature (e.g., 298 K).
-
Calculate the selectivity using the Ideal Adsorbed Solution Theory (IAST) from the single-component isotherm data.
Expected Outcome: Bipip-MOF-1 is expected to show a significantly higher uptake of CO₂ compared to N₂, especially in the pressure range where the framework undergoes a structural transition. This would result in a high CO₂/N₂ selectivity, making it a promising candidate for post-combustion carbon capture.
Heterogeneous Catalysis
The piperidine nitrogen atoms within the MOF framework can act as basic catalytic sites. Furthermore, the framework can be functionalized to introduce other catalytic moieties.
Protocol: Knoevenagel Condensation Reaction
-
In a round-bottom flask, add the activated Bipip-MOF-1 (as the catalyst), benzaldehyde, and malononitrile in a suitable solvent (e.g., ethanol).
-
Stir the reaction mixture at a specific temperature (e.g., 60 °C) for a set time.
-
Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
After the reaction, recover the MOF catalyst by filtration or centrifugation, wash it, and test its reusability in subsequent reaction cycles.
Expected Outcome: The basic nitrogen sites on the bipiperidine linker are expected to catalyze the Knoevenagel condensation, leading to the formation of the corresponding product. The MOF's reusability would demonstrate its potential as a stable and recyclable heterogeneous catalyst.
IV. Visualization of Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Diagram 1: Solvothermal Synthesis Workflow
Caption: Relationship between flexible ligands and the unique properties of the resulting MOFs.
V. Conclusion and Future Perspectives
The use of this compound as a flexible building block in the design of Metal-Organic Frameworks presents a promising avenue for the development of advanced porous materials. The inherent flexibility of this linker can lead to dynamic frameworks with stimuli-responsive properties, which are highly sought after for applications in selective gas separations and smart catalytic systems. The protocols and characterization techniques outlined in this application note provide a solid starting point for researchers to synthesize and investigate these novel materials.
Future research in this area could focus on the synthesis of a wider range of this compound-based MOFs with different metal nodes and co-linkers to fine-tune their structural dynamics and functional properties. Post-synthetic modification of the piperidine rings could also be explored to introduce additional functionalities. [8]A deeper understanding of the guest-host interactions and the mechanism of structural transformations through advanced characterization techniques and computational modeling will be crucial for the rational design of next-generation flexible MOFs for targeted applications in drug development, sustainable energy, and environmental remediation.
References
- 3D Ni and Co redox-active metal–organic frameworks based on ferrocenyl diphosphinate and 4,4′-bipyridine ligands as efficient electrocatalysts for the hydrogen evolution reaction. Dalton Transactions.
- 4,4'-Bipyridine Bridged Chain Zn(Ⅱ) Complex: Synthesis, Crystal Structure and Fluorescence Sensitization for Tb (Ⅲ) Ion.
- Breathing effects of CO2 adsorption on a flexible 3D lanthanide metal-organic framework.
- A Review on Breathing Behaviors of Metal-Organic-Frameworks (MOFs) for Gas Adsorption.
- ChemInform Abstract: Metal-Organic Frameworks (MOFs) Based on Mixed Linker Systems: Structural Diversities Towards Functional Materials.
- Breathing Metal-Organic Frameworks Supported by an Arsenic-Bridged 4,4'-Bipyridine Ligand. Inorganic Chemistry.
- Multistep N-2 Breathing in the Metal-Organic Framework Co(1,4-benzenedipyrazolate).
- Decoupled MOF Breathing: Pressure‐Induced Reversal of Correlation Between Orthogonal Motions in a Diamondoid Framework.
- Four Mixed-Ligand Zn(II) Three-Dimensional Metal-Organic Frameworks: Synthesis, Structural Diversity, and Photoluminescent Property. Molecules.
- Flexible MOFs Research Articles. R Discovery.
- Linker Functionalization Triggers an Alternative3D-Topology for Zn-Isophthalate-4,4'-Bipyridine Frameworks.
- Structural Basis of CO₂ Adsorption in a Flexible Metal-Organic Framework Material.
- Synthesis, Crystal Structure, and Luminescent Sensing Properties of a Supramolecular 3D Zinc(II) Metal–Organic Framework with Terephthalate and Bis(imidazol-1-yl)methane Linkers. Inorganics.
- A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage.
- Development of non-platinum oxygen reduction catalysts prepared from metal-organic framework using 4,4′-bipyridine as a bridging ligand.
- Hydrocarbon Sorption in Flexible MOFs—Part II: Understanding Adsorption Kinetics. Molecules.
- Flexible and Porous 2D Layered Structures Based Mixed-Linker Metal-Organic Frameworks for Gas Sorption Studies. Dalton Transactions.
- A Review on Breathing Behaviors of Metal-Organic-Frameworks (MOFs) for Gas Adsorption.
- Twodimensional MetalOrganic Framework [Zn(bqdc)] n (bqdc = 2,2′-biquinoline-4,4′-dicarboxylate) - Synthesis, Crystal Structure and Spectral Characterization.
- Two Copper-organic Frameworks Constructed from the Flexible Dicarboxylic Ligands. Journal of the Chinese Chemical Society.
- Post-synthetic modification of MOF-808: innovative strategies, structural and performance regul
- Exploring the guest-induced structural dynamics in MOFs by in situ PXRD techniques.
- Reversible Postsynthetic Modific
- A Robust, Catalytic Metal-Organic Framework With Open 2,2'-bipyridine Sites. Journal of the American Chemical Society.
- Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry.
- Description of the synthesis of MOF R via post‐synthetic modification strategy.
- Tuning the structure and function of metal–organic frameworks via linker design. Chemical Society Reviews.
- Post Synthetic Amine Functionalization of MOF-808 for CO2 Sorption via Ligand Exchange and Michael Addition. OSTI.GOV.
- A new copper(II) tubelike metal–organic framework constructed from P,P′-diphenylmethylenediphosphinic acid and 4,4′-bipyridine: Synthesis, structure, and thermal behavior.
- Synthesis and crystal structure of diaqua(1,4,8,11-tetraazacyclotetradecane)zinc(II) bis(hydrogen 4-phosphonatobiphenyl-4 -carboxylato-κO)zinc(II).
- Metal–organic frameworks generated from oligomeric ligands with functionalized tethers. Chemical Science.
- Highly-thermostable metal-organic frameworks (MOFs) of zinc and cadmium 4,4'-(hexafluoroisopropylidene)diphthalates with a unique fluorite topology.
- Multifunctional polycarboxylic acid linkers for metal-organic frameworks assembly. Spiral, Imperial College London.
- Hydrothermal Synthesis and Characterization of Copper Glycinate (Bio-MOF-29) and Its in Vitro Drugs Adsorption Studies.
- Characterization of a Holmium 4,4'-Biphenyldicarboxylate Metal-Organic Framework and Its Potential as a Holmium Carrier System. Molecules.
- Hydrothermal Synthesis and Characterization of Copper Glycinate (Bio-MOF-29) and Its in Vitro Drugs Adsorption Studies. SCIRP.
- Luminescent MOF Material based on Cadmium(II) and Mixed Ligands: Application for Sensing Volatile Organic Solvent Molecules.
- A flexible copper MOF as a carboxylate-specific crystalline sponge for structure solution using X-ray and electron diffraction. Chemical Science.
- Design, Synthesis, Characterization, and Catalytic Properties of a Large-Pore Metal-Organic Framework Possessing Single-Site Vanadyl(monocatechol
- Boosting the catalytic performance of metalloporphyrin-based covalent organic frameworks via coordination engineering for CO2 and O2 reduction.
- Molecularly Imprinted Polymer/Metal Organic Framework Based Chemical Sensors. Sensors.
- MOF surface morphology governs interfacial pore architecture and CO2 dynamics in mixed m
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Application Notes & Protocols: A High-Throughput Screening Cascade for Identifying 4,4'-Bipiperidine Derivatives as Novel CNS-Active Agents
Introduction: The 4,4'-Bipiperidine Scaffold as a Privileged Structure for CNS Drug Discovery
The this compound moiety represents a highly versatile and "privileged" scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a robust framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity interactions with a variety of biological targets. This structural unit is particularly prevalent in agents targeting the Central Nervous System (CNS), where it has been successfully incorporated into compounds with analgesic, nootropic, and antipsychotic properties.[1][2] The twin basic nitrogen atoms of the bipiperidine core can be strategically functionalized to modulate physicochemical properties such as solubility and lipophilicity, which are critical for traversing the blood-brain barrier (BBB).
This guide delineates a comprehensive, multi-tiered screening cascade designed to identify and characterize novel this compound derivatives with potential therapeutic activity in neurological and psychiatric disorders. We will focus on the histamine H3 receptor (H3R), a key CNS target implicated in cognition, wakefulness, and synaptic plasticity, as a representative case study for the application of this screening paradigm.[3][4]
The Rationale for Targeting the Histamine H3 Receptor
The H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the CNS. It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[5] Crucially, it also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other vital neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[3][4] The H3R exhibits high constitutive activity, meaning it signals in the absence of an agonist.[5]
Compounds that act as inverse agonists at the H3R block this basal activity, leading to an enhanced release of histamine and other neurotransmitters. This mechanism is considered a promising therapeutic strategy for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[4] The this compound scaffold has been featured in potent H3R antagonists, making it an excellent starting point for a discovery campaign.[6]
A Tiered Screening Cascade for Hit Identification and Validation
A successful screening campaign requires a logical progression from high-throughput primary screens to more complex, lower-throughput secondary and tertiary assays. This cascade is designed to efficiently triage large compound libraries, eliminate non-starters, and provide a deep pharmacological understanding of promising hits.
Caption: H3R inverse agonist mechanism of action on cAMP pathway.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human H3 receptor. [7]* Stimulation Buffer: HBSS containing 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA, pH 7.4. [7]* Agonist Control: (R)-α-methylhistamine.
-
Stimulant: Forskolin.
-
cAMP Detection Kit: A competitive immunoassay kit, such as HTRF®, LANCE®, or ELISA-based kits. [8]* Test Compounds: this compound derivatives dissolved in DMSO.
Step-by-Step Methodology:
-
Cell Plating: Seed H3R-expressing cells into 384-well assay plates at a density of 2,000-5,000 cells/well and culture overnight. [7]2. Compound Addition: Remove culture medium. Add test compounds serially diluted in Stimulation Buffer to the cells.
-
Forskolin Stimulation: Add forskolin to all wells (except basal control) to a final concentration of 1-5 µM.
-
Incubation: Incubate the plate for 30 minutes at room temperature. [7]5. Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Normalize the data to the forskolin-only control (100%) and basal control (0%). Plot the percentage increase in cAMP against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ value and the maximum effect (Emax).
| Hypothetical Tier 1 Data Summary | | :--- | :--- | :--- | :--- | | Compound ID | H3R Binding Ki (nM) | cAMP Assay EC₅₀ (nM) | cAMP Assay Emax (%) | | BPD-001 | 5.2 | 15.8 | 95 | | BPD-002 | >10,000 | >10,000 | N/A | | BPD-003 | 150.6 | 450.2 | 45 | | BPD-004 | 8.9 | 25.1 | 98 |
Tier 2: Phenotypic Validation
Promising hits from Tier 1 are advanced to assays that assess their effect in a more physiologically relevant context.
Protocol 2.1: High-Throughput Neurite Outgrowth Assay
Principle: Enhanced neurotransmitter release, stimulated by H3R inverse agonists, can promote neuronal health and plasticity. This phenotypic assay measures changes in neurite length and branching in a neuronal cell model as a functional readout of desired bioactivity. [9][10] Materials:
-
Cell Line: Human iPSC-derived neurons, SH-SY5Y neuroblastoma cells, or PC12 cells. [9][11]For high-throughput imaging, cells stably expressing GFP are ideal. [12]* Culture Medium: Appropriate medium for the chosen cell type (e.g., DMEM/F12 for SH-SY5Y).
-
Assay Plates: 96- or 384-well clear-bottom, black-walled imaging plates, coated with Poly-D-Lysine or a suitable extracellular matrix.
-
Test Compounds: Tier 1 hits.
-
Fixation and Staining (optional): 4% Paraformaldehyde, Triton X-100, and a neuronal stain like β-III Tubulin antibody or HCS CellMask™. [11]* Instrumentation: High-content automated imaging system (e.g., Operetta CLS, ImageXpress).
Step-by-Step Methodology:
-
Cell Plating: Seed neuronal cells onto coated imaging plates and allow them to adhere and stabilize for 24-48 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Nerve Growth Factor for PC12 cells).
-
Incubation: Culture the cells for 48-72 hours to allow for neurite extension.
-
Imaging:
-
Live-Cell: If using GFP-expressing cells, image the plates directly using an automated microscope. Time-lapse imaging can be performed. [9] * Fixed-Cell: If staining is required, gently fix, permeabilize, and stain the cells for a neuronal marker.
-
-
Image Analysis: Use the high-content imager's software to automatically identify cell bodies and trace neurites. Quantify key parameters such as total neurite length per neuron, number of branches, and number of neurite-bearing cells. [10]6. Data Analysis: Normalize the neurite outgrowth parameters to the vehicle control. Determine the EC₅₀ and Emax for each compound's effect on neurite extension.
Tier 3: Lead Optimization Profiling
Compounds that demonstrate robust activity in primary and secondary assays must be profiled for essential drug-like properties. For CNS agents, blood-brain barrier permeability and neuronal safety are paramount.
Protocol 3.1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Principle: This in vitro assay predicts a compound's ability to passively diffuse across the BBB. It uses a 96-well filter plate where the filter is coated with an artificial lipid membrane (porcine brain lipid) that mimics the BBB, separating a donor compartment from an acceptor compartment. [13][14] Materials:
-
PAMPA Plate System: A matched set of 96-well donor and acceptor plates (e.g., from Pion Inc.).
-
BBB Lipid Solution: Porcine brain lipid extract dissolved in an organic solvent. [13]* Phosphate Buffered Saline (PBS): pH 7.4.
-
Test Compounds: Stock solutions in DMSO.
-
Analysis: LC-MS/MS or UV-Vis plate reader.
Step-by-Step Methodology:
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 200 µL of PBS.
-
Coat Filter Plate: Carefully pipette 5 µL of the BBB lipid solution onto the filter of each well of the donor plate. Allow the solvent to evaporate.
-
Prepare Donor Solutions: Dilute test compounds in PBS to a final concentration of 50-100 µM (final DMSO concentration <1%).
-
Start Assay: Add 200 µL of the donor solutions to the coated donor plate. Carefully place the acceptor plate on top, ensuring the filter membrane is in contact with the donor solution.
-
Incubation: Incubate the plate sandwich for 4-18 hours at room temperature with gentle shaking.
-
Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va / ((Vd + Va) * Area * Time)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium)) Compounds are often classified as CNS+ (high permeability, Pe > 4.0 x 10⁻⁶ cm/s) or CNS- (low permeability, Pe < 2.0 x 10⁻⁶ cm/s).
Protocol 3.2: Neuronal Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay assesses cell viability. In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. [15] Materials:
-
Cell Line: SH-SY5Y human neuroblastoma cells. [16]* Culture Medium: DMEM/F12 with 10% FBS.
-
Assay Plate: 96-well flat, clear-bottom plate.
-
MTT Solution: 5 mg/mL MTT in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
Step-by-Step Methodology:
-
Cell Plating: Seed SH-SY5Y cells into a 96-well plate at 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Plot viability against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
| Hypothetical Tier 2 & 3 Data Summary | | :--- | :--- | :--- | :--- | | Compound ID | Neurite Outgrowth EC₅₀ (nM) | PAMPA-BBB Pe (10⁻⁶ cm/s) | SH-SY5Y CC₅₀ (µM) | | BPD-001 | 35.4 | 5.8 (CNS+) | >50 | | BPD-004 | 52.8 | 1.5 (CNS-) | 22.5 |
References
- Li, Z., & Xia, M. (2022). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. Current Protocols, 2(9), e542.
- Current Protocols. (2022). High-Throughput Neurite Outgrowth Assay Using GFP-Labeled iPSC-Derived Neurons. PubMed.
- Radio, N. M., et al. (2010). A rapid, inexpensive high throughput screen method for neurite outgrowth. Journal of Neuroscience Methods, 194(1), 67-74.
- Pocsfalvi, G., et al. (2016). Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. ACS Chemical Neuroscience, 7(6), 751-759.
- SciSpace. (2010). A rapid, inexpensive high throughput screen method for neurite outgrowth.
- Shilling, A. D., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1281487.
- Agilent Technologies, Inc. (2024). High-Throughput Platform for Fluorescence Image-Based Neurite Outgrowth Analysis.
- EURL ECVAM. (n.d.). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line.
- Bongers, G., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
- Janockova, J., et al. (2018). Prediction of BBB permeability using PAMPA assay. Drug Des.
- Stoddart, L. A., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1734-1741.
- Benková, M., et al. (2024). Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors. Journal of Molecular Modeling, 30(5), 125.
- Szałaj, N., et al. (2022). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 27(19), 6245.
- de Oliveira, M. R., et al. (2020). Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y). Toxicology in Vitro, 65, 104803.
- Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306.
- Seibel-Ehlert, U. (2024). G protein-dependent Assays for Functional Characterization of Histamine Receptors and Ligands.
- van der Wouden, E. J., et al. (2009). The cAMP assay: A functional in vitro alternative to the in vivo Histamine Sensitization test. Biologicals, 37(6), 388-393.
- Rao, A. U., et al. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6176-6180.
- Łażewska, D., et al. (2021). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules, 26(15), 4436.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4,4'-Bipiperidine Synthesis
Welcome to the Technical Support Center for the synthesis of 4,4'-bipiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this versatile building block.[1] We will focus on the most prevalent and practical synthetic route: the catalytic hydrogenation of 4,4'-bipyridine. Our aim is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most widely employed method for synthesizing this compound is the catalytic hydrogenation of 4,4'-bipyridine. This method is favored for its high potential yield and the directness of the transformation. The precursor, 4,4'-bipyridine, is commercially available. The reaction involves the reduction of the two pyridine rings to piperidine rings using hydrogen gas in the presence of a metal catalyst.[2][3]
Q2: What are the key reaction parameters to consider for the catalytic hydrogenation of 4,4'-bipyridine?
Optimizing the synthesis of this compound via catalytic hydrogenation hinges on the careful control of several key parameters:
-
Catalyst Selection: Platinum(IV) oxide (PtO₂, Adams' catalyst) and Palladium on carbon (Pd/C) are the most common catalysts. PtO₂ is often favored for this specific transformation as it is highly effective for the hydrogenation of pyridine rings and can be used under relatively mild conditions.[2]
-
Solvent Choice: Protic solvents like glacial acetic acid or ethanol are typically used. Acetic acid can enhance the reaction rate by protonating the pyridine nitrogen, making the ring more susceptible to reduction.[2][3]
-
Hydrogen Pressure: While the reaction can proceed at atmospheric pressure using a hydrogen balloon, higher pressures (50-80 bar) often lead to faster reaction times and more complete conversion, especially on a larger scale.[2][3][4]
-
Temperature: The reaction is often run at room temperature, but gentle heating (e.g., to 60-80 °C) can be employed to increase the reaction rate, particularly if the reaction is sluggish.[3]
-
Substrate Purity: The purity of the starting 4,4'-bipyridine is crucial, as impurities can poison the catalyst and lead to lower yields.
Q3: What safety precautions should be taken during the catalytic hydrogenation?
Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (especially Pd/C when dry). Therefore, strict safety measures are essential:
-
Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (e.g., nitrogen or argon) before introducing the catalyst and hydrogen to prevent the formation of explosive mixtures with air.
-
Catalyst Handling: Handle the catalyst in a well-ventilated fume hood. Never add a dry catalyst to a flammable solvent in the presence of air, as it can ignite the solvent. It is best practice to wet the catalyst with a small amount of the reaction solvent before adding it to the main reaction mixture.
-
Hydrogen Gas: Use a properly functioning and secured hydrogen cylinder with a regulator. Ensure all connections are leak-proof.
-
Pressure Equipment: If using a high-pressure reactor (autoclave), ensure it is properly rated for the intended pressure and temperature and that you are fully trained in its operation.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound via catalytic hydrogenation of 4,4'-bipyridine.
Issue 1: Low or No Conversion of 4,4'-Bipyridine
Q: My hydrogenation reaction has stalled, and I'm observing a low conversion of the starting material. What are the potential causes and how can I resolve this?
A: Low or no conversion is a common issue in catalytic hydrogenations and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inactive Catalyst | The catalyst may be old, have been improperly stored, or is from a poor-quality batch. | 1. Use a fresh batch of catalyst from a reputable supplier. 2. Ensure the catalyst has been stored under an inert atmosphere and away from moisture. |
| Catalyst Poisoning | Impurities in the starting material, solvent, or from the reaction setup can adsorb to the catalyst's active sites, rendering it inactive. Sulfur- and nitrogen-containing compounds are common poisons. | 1. Purify the 4,4'-bipyridine starting material (e.g., by recrystallization) to remove potential inhibitors. 2. Use high-purity, anhydrous solvents. 3. Ensure all glassware is scrupulously clean. |
| Insufficient Hydrogen Pressure | For complete reduction of the aromatic pyridine rings, sufficient hydrogen pressure is often necessary. | 1. If using a hydrogen balloon, ensure there are no leaks and consider using a slightly positive pressure. 2. For more robust reactions, switch to a high-pressure reactor (e.g., a Parr shaker) and increase the hydrogen pressure (e.g., to 50-70 bar).[2][4] |
| Poor Mass Transfer | The hydrogen gas must effectively dissolve in the solvent and reach the catalyst surface for the reaction to proceed. | 1. Increase the stirring rate to improve gas-liquid mixing. 2. Ensure the reaction vessel has a sufficient headspace and surface area for gas exchange. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate. | 1. If using a neutral solvent like ethanol, consider switching to glacial acetic acid, which can activate the pyridine ring towards reduction.[2] |
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting logic for low conversion.
Issue 2: Formation of Side Products and Impurities
Q: I've obtained a mixture of products instead of pure this compound. What are the likely side products and how can I minimize their formation?
A: The formation of byproducts is often due to incomplete reaction or side reactions. The most common impurity is the partially hydrogenated intermediate.
Potential Side Products & Mitigation Strategies:
| Side Product/Impurity | Formation Mechanism | Prevention & Mitigation |
| 4-Piperidinyl-pyridine | Incomplete hydrogenation of one of the pyridine rings. | 1. Increase reaction time. 2. Increase hydrogen pressure.[3] 3. Increase catalyst loading. |
| Polymeric materials | Can form under harsh conditions or in the presence of certain impurities. | 1. Avoid excessively high temperatures. 2. Ensure the purity of the starting material. |
| N-acetylated bipiperidine | If acetic acid is used as a solvent and the reaction is heated for an extended period, acetylation of the piperidine nitrogen can occur. | 1. Minimize reaction time and temperature when using acetic acid. 2. Consider using a different solvent like ethanol if N-acetylation is a significant issue. |
Issue 3: Difficulty in Product Isolation and Purification
Q: My final product is difficult to purify. What are the best practices for isolating and purifying this compound?
A: this compound is a solid at room temperature, which simplifies its purification.[5] Recrystallization is the most effective method.
Purification Protocol:
-
Work-up:
-
After the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper, especially Pd/C, as it can be pyrophoric. Wash the filter cake with a small amount of the reaction solvent.
-
If acetic acid was used as the solvent, neutralize the filtrate with a base (e.g., NaOH or NaHCO₃ solution) until it is basic (pH > 10).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Recrystallization:
-
Choose a suitable solvent system. A common choice is a mixture of a solvent in which this compound is soluble (e.g., hot ethanol or methanol) and a solvent in which it is poorly soluble (e.g., water or hexane).[6][7]
-
Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[8]
-
Slowly add the "poor" solvent to the hot solution until cloudiness persists.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[9]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[10]
-
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow.
References
- Abboud, M. et al. (2011). Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure. The Journal of Organic Chemistry, 76(5), 1161–1172.
- Fort, Y. et al. (2012). Synthesis, resolution, and absolute configuration of chiral 4,4'-bipyridines. The Journal of Organic Chemistry, 77(6), 2579-83.
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compound (4 a) [a].
- Reddymasu, S. et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1827-1832.
- University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
- ResearchGate. (n.d.). Optimization of reaction conditions.
- PubChem. (n.d.). This compound.
- Gupton, J. T. et al. (2021). Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. New Journal of Chemistry, 45(3), 1337-1346.
- University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization.
- Siadati, S. A. (2023, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
- Hosoya, H. et al. (2019). 4,4′-Bipyridyl-Catalyzed Reduction of Nitroarenes by Bis(neopentylglycolato)diboron. Organic Letters, 21(24), 9812-9817.
- Organic Syntheses. (n.d.). Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl).
- Ain Shams University. (n.d.). Solid organic cpd.s when isolated from organic reaction.
- Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org, 2024, 2024010173.
- CUNY. (n.d.). Purification by Recrystallization.
- Wang, Y. et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14(1), 6401.
- Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment).
- Reddit. (2023, February 17). Hydrogenation troubleshooting. r/Chempros.
- Leitner, W. et al. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System. ChemSusChem, 10(11), 2427-2433.
- The Hong Kong Polytechnic University. (n.d.). Electronic Theses.
- Kubiak, C. P. et al. (2020). Direct Detection of Key Intermediates during the Product Release in Rhenium Bipyridine-Catalyzed CO2 Reduction Reaction. ACS Catalysis, 10(15), 8426–8433.
- Delavari, S. et al. (2021). Chemical Methodologies Optimization of Operating Conditions for CO Hydrogenation to Hydrocarbon via Response Surface Method. Chemical Methodologies, 5(2), 178-189.
- Sun, L. et al. (2014). The effect of peripheral bipyridine ligands on the photocatalytic hydrogen production activity of Ru/Pd catalysts. Dalton Transactions, 43(3), 1239-1245.
- MDPI. (2023). Catalytic Annulation Reactions: Preface to the Special Issue. Catalysts, 13(11), 1435.
- Reddit. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? r/chemistry.
- National Center for Biotechnology Information. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(1), 233.
- PubChem. (n.d.). This compound dihydrochloride.
- Xiao, J. et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Angewandte Chemie International Edition, 51(51), 12924-12928.
- ResearchGate. (2018). 4, 4′-Bipyridine as a molecular catalyst for electrochemical hydrogen production.
- Beilstein Journal of Organic Chemistry. (2010). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 6, 88.
- The Journal of Physical Chemistry. (1981). Reactions of hydrogen atoms with 4,4'-bipyridine in acid aqueous solutions. The Journal of Physical Chemistry, 85(18), 2623–2628.
- CAS Common Chemistry. (n.d.). 1,4′-Bipiperidine.
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Technical Support Center: Improving the Yield of 4,4'-Bipiperidine N-Alkylation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-alkylation of 4,4'-bipiperidine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this crucial synthetic transformation. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to help you optimize your reaction yields and achieve your desired products with high purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-alkylation of this compound. The format is designed to help you quickly identify your problem, understand the potential causes, and implement effective solutions.
Issue 1: Low or No Conversion of Starting Material
You've set up your reaction, but analysis (TLC, LC-MS) shows a significant amount of unreacted this compound and alkylating agent.
| Potential Cause | Suggested Solution(s) | Scientific Rationale |
| Incomplete Deprotonation | • Switch to a stronger base: If using K₂CO₃, consider NaH, LiHMDS, or LDA.[1][2] • Ensure anhydrous conditions: Flame-dry glassware and use anhydrous solvents. Moisture will quench strong bases.[3] | The N-H proton of the secondary amine must be removed to generate the nucleophilic amide anion. The pKa of the base's conjugate acid should be significantly higher than that of the protonated piperidine (pKa ~11) to drive the equilibrium towards the deprotonated, reactive species.[2] |
| Low Reactivity of Alkylating Agent | • Use a more reactive leaving group: The general reactivity trend is R-I > R-Br > R-Cl >> R-OTs.[1] • Consider an in situ Finkelstein reaction: Add a catalytic amount of NaI or KI to convert an alkyl chloride or bromide to the more reactive iodide.[3] | The N-alkylation is typically an SN2 reaction.[4] A better leaving group (one that is a weaker base, like I⁻) will stabilize the forming negative charge in the transition state, thus lowering the activation energy and accelerating the reaction. |
| Poor Solubility | • Choose a more suitable solvent: Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they solubilize the amine salt and promote SN2 kinetics.[3][5] • Increase reaction temperature: Gently heat the reaction (e.g., to 50-80 °C), but monitor for potential side product formation.[6] | For a bimolecular reaction to occur, the reactants must be in the same phase. Vigorous stirring is essential for heterogeneous mixtures, but achieving full solubility is ideal.[1] |
Issue 2: Poor Selectivity - Mixture of Mono- and Di-alkylated Products
The reaction works, but you obtain an inseparable mixture of the desired mono-alkylated product and the undesired N,N'-di-alkylated product.
| Potential Cause | Suggested Solution(s) | Scientific Rationale |
| Over-alkylation | • Adjust stoichiometry: Use a significant excess of this compound (3-5 equivalents) relative to the alkylating agent. • Slow addition: Add the alkylating agent slowly over several hours using a syringe pump.[7] This maintains a low concentration of the electrophile. | The mono-alkylated product is often as nucleophilic, or even more so, than the starting this compound.[8] Using an excess of the starting amine ensures that the alkylating agent is statistically more likely to encounter an unreacted molecule. |
| Symmetrical Di-alkylation is Desired but Yield is Low | • Use stoichiometric amounts: Employ slightly more than 2 equivalents of the alkylating agent and 2-3 equivalents of base per equivalent of this compound. • Increase reaction time and/or temperature: Drive the reaction to completion to ensure both nitrogen atoms are alkylated. | To achieve symmetrical di-substitution, the conditions must be adjusted to overcome the statistical preference for mono-alkylation and ensure the second alkylation step proceeds efficiently. |
| Uncontrolled Reactivity | • Use a protecting group: Protect one nitrogen with a Boc group. Perform the alkylation on the free nitrogen, then deprotect the Boc group.[5][9] • Consider an alternative synthetic route: Reductive amination with an aldehyde or ketone is an excellent method for controlled mono-alkylation and avoids over-alkylation issues.[9][10] | Orthogonal protecting groups provide absolute control over which nitrogen reacts. Reductive amination involves the formation of an iminium ion followed by reduction, a mechanism that inherently prevents the formation of quaternary ammonium salts.[5] |
Issue 3: Formation of Quaternary Ammonium Salts
You observe a product with a higher molecular weight than the di-alkylated species, which is often highly polar and water-soluble.
| Potential Cause | Suggested Solution(s) | Scientific Rationale |
| Excess Alkylating Agent | • Use stoichiometric or sub-stoichiometric amounts of the alkylating agent. [7] • Monitor the reaction closely: Stop the reaction as soon as the starting material or desired intermediate is consumed (via TLC or LC-MS). | The N,N'-di-alkylated product is a tertiary amine, which is still nucleophilic and can react with the alkylating agent to form a quaternary ammonium salt, especially with highly reactive agents like methyl iodide.[8] |
| Use of Non-Hindered Base | • Employ a sterically hindered, non-nucleophilic base: Diisopropylethylamine (DIPEA or Hünig's base) is an excellent choice.[10][11] | Bases like triethylamine can sometimes compete as nucleophiles and become alkylated themselves. A hindered base like DIPEA is too bulky to attack the electrophilic carbon but is basic enough to deprotonate the secondary amine.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of this compound?
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. First, a base removes a proton from one of the nitrogen atoms, creating a highly nucleophilic nitrogen anion. This anion then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group (e.g., Br⁻, I⁻) and forming a new carbon-nitrogen bond.[4]
Caption: General mechanism for N-alkylation of a secondary amine.
Q2: How do I choose the right base and solvent?
The choice is critical and depends on the reactivity of your alkylating agent and the desired outcome (mono- vs. di-alkylation).
| Condition | Recommended Base | Recommended Solvent | Rationale |
| General Mono-alkylation | K₂CO₃, Cs₂CO₃, DIPEA[5][10] | Acetonitrile (MeCN), DMF[6][7] | A moderately strong base is sufficient, and these solvents effectively solvate the reactants. DIPEA is ideal to avoid side reactions.[11] |
| For less reactive alkyl halides | NaH, KHMDS, LDA[2] | Anhydrous THF, Dioxane | Stronger, non-nucleophilic bases are needed to ensure complete deprotonation and drive the reaction forward with sluggish electrophiles. |
| Symmetrical Di-alkylation | K₂CO₃, NaH | DMF, DMSO | These conditions are robust enough to ensure the second alkylation step proceeds efficiently. |
Q3: How can I effectively monitor the reaction's progress?
Regular monitoring is key to achieving high yields and preventing side reactions.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a solvent system that gives good separation between the starting material, mono-alkylated, and di-alkylated products (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine). Visualize with potassium permanganate or ninhydrin stain.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides unambiguous identification of all species in the reaction mixture by their mass-to-charge ratio, allowing for precise tracking of product formation and consumption of starting materials.[12]
Q4: I am struggling with low yield. What is a logical troubleshooting sequence?
When faced with a low-yielding reaction, a systematic approach is essential. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low-yield N-alkylation reactions.
Experimental Protocols
Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Controlled Mono-N-Alkylation
This protocol is optimized to favor the formation of the mono-alkylated product.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (3.0 eq.).
-
Solvent and Base Addition: Add anhydrous acetonitrile or DMF to dissolve the starting material. Add a suitable base, such as powdered anhydrous K₂CO₃ (2.0 eq.) or DIPEA (2.0 eq.).
-
Addition of Alkylating Agent: Dissolve the alkylating agent (1.0 eq.) in a small amount of the reaction solvent. Add this solution dropwise to the stirred reaction mixture at room temperature over 2-4 hours using a syringe pump.[7]
-
Reaction Monitoring: Stir the reaction at room temperature or heat gently (40-50 °C) if necessary. Monitor the consumption of the alkylating agent by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.[13] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired mono-alkylated product.[13]
Protocol 2: General Procedure for Symmetrical Di-N-Alkylation
This protocol is designed to produce the N,N'-disubstituted product.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF and a strong base like sodium hydride (NaH, 2.2 eq., 60% dispersion in mineral oil). Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (2.1 eq.) to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C. Stir until TLC or LC-MS analysis indicates the complete consumption of the mono-alkylated intermediate.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
References
- ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
- University of Calgary. (n.d.).
- BenchChem. (n.d.). Common side reactions in the alkylation of N-methylethanolamine and how to avoid them.
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
- ACS Publications. (2024).
- Master Organic Chemistry. (2017).
- ResearchGate. (2017).
- YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
- BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride.
- Google Patents. (n.d.).
- ResearchGate. (2007).
- Japan International Cooperation Agency. (n.d.). Analytical Methods.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- ResearchGate. (2008).
- PubChem. (n.d.). This compound.
- NIH. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][7]naphthyrin-5(6H)-one.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Troubleshooting low yields in the alkylation of 2-methoxycarbonylcyclopentanone.
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- PubMed. (2008).
- BenchChem. (n.d.).
- NCBI Bookshelf. (n.d.).
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY.
- BenchChem. (n.d.).
Sources
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- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
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- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Crude 4,4'-Bipiperidine
Welcome to the technical support center for the purification of crude 4,4'-bipiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. As a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, the purity of this compound is paramount.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification process. The methodologies described herein are grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your research and development needs.
Understanding Your Crude Material: Potential Impurities
The first step in any effective purification strategy is to understand the potential impurities in your crude material. The most common synthetic route to this compound is the catalytic hydrogenation of 4,4'-bipyridine. This process can lead to several types of impurities:
-
Unreacted Starting Material: Residual 4,4'-bipyridine.
-
Partially Hydrogenated Intermediates: Such as 4-(4-pyridyl)piperidine.
-
Catalyst Residues: Traces of the hydrogenation catalyst (e.g., platinum, palladium, rhodium, or nickel).
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Oxidation Products: Amines can be susceptible to air oxidation, which may lead to colored impurities.
Purification Strategy Overview
A multi-step approach is often the most effective for achieving high-purity this compound. The general workflow involves an initial purification to remove bulk impurities, followed by a final polishing step.
Caption: General purification workflow for crude this compound.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark oil, but the pure compound should be a white to off-white solid. What is causing the color and how can I remove it?
A1: The dark color is likely due to a combination of factors, including the presence of unreacted 4,4'-bipyridine, which can be a pale yellow solid, and minor oxidation byproducts. The oily nature suggests the presence of impurities that are depressing the melting point of the this compound.
-
For Color Removal: A recrystallization step is often effective. If the color persists after an initial recrystallization, you can perform a hot filtration with a small amount of activated charcoal. The charcoal will adsorb many of the colored impurities. Be cautious not to use an excessive amount of charcoal, as it can also adsorb your product, leading to lower yields.
-
For Solidification: A successful purification by recrystallization, distillation, or chromatography should yield the solid product. If you obtain an oil after solvent removal, it is likely still impure.
Q2: I'm having trouble finding a good single solvent for recrystallization. What should I do?
A2: Finding a single solvent with the ideal solubility profile (sparingly soluble at low temperatures, and very soluble at high temperatures) can be challenging. In such cases, a two-solvent system is a powerful alternative.
-
Procedure: Dissolve your crude this compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until you observe persistent turbidity. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
Q3: My this compound seems to be "oiling out" during recrystallization instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common issue with amines. Here are some troubleshooting steps:
-
Reduce Supersaturation: Oiling out is often caused by cooling a highly concentrated solution too quickly. Try reheating the mixture and adding a small amount of the "good" solvent to decrease the concentration before allowing it to cool more slowly.
-
Slow Cooling: Let the solution cool to room temperature on the benchtop before placing it in an ice bath. You can further slow the cooling by placing the flask in a beaker of warm water and allowing both to cool together.
-
Seed Crystals: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled, saturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.
Q4: Is it better to purify the free base or a salt of this compound?
A4: This depends on your downstream application and the nature of your impurities.
-
Free Base: Purification of the free base by vacuum distillation or column chromatography is common. Recrystallization of the free base can also be effective if a suitable solvent system is found.
-
Salt Form: Converting the free base to a salt, such as the dihydrochloride salt, can be advantageous for purification by recrystallization.[2] Salts often have higher melting points and are more crystalline than their free base counterparts, which can lead to better crystal formation and impurity rejection. A patent describes the recrystallization of this compound dihydrochloride from an ethanol-ether mixture.[2] After purification, the salt can be neutralized to regenerate the pure free base.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Solution is not saturated (too much solvent).- Supersaturation. | - Boil off some solvent to increase the concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of pure this compound. |
| Product "oils out" instead of crystallizing. | - Solution is too concentrated.- Cooling is too rapid.- High impurity load depressing the melting point. | - Reheat and add a small amount of additional solvent.- Allow the solution to cool slowly to room temperature before further cooling.- Consider a preliminary purification step like an acid-base extraction to remove gross impurities. |
| Low recovery of purified product. | - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration.- Preheat the filtration funnel and flask before hot filtration. |
| Purified product is still colored. | - Colored impurities have similar solubility to the product. | - Add a small amount of activated charcoal to the hot solution before filtration.- Perform a second recrystallization.- Consider an alternative purification method like column chromatography. |
Vacuum Distillation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Bumping or uneven boiling. | - Lack of nucleation sites. | - Use a magnetic stirrer to ensure smooth boiling.- Introduce a fine capillary tube to provide a steady stream of bubbles. |
| Product is not distilling at the expected temperature. | - Vacuum is not low enough.- Thermometer is not placed correctly.- Presence of significant impurities. | - Check for leaks in the vacuum system.- Ensure the top of the thermometer bulb is level with the bottom of the sidearm of the distillation head.- Consider a pre-purification step to remove lower or higher boiling impurities. |
| Product solidifies in the condenser. | - The melting point of this compound (169-173 °C) is high. | - Use a jacketed condenser with circulating warm water instead of a standard cold water condenser.- Gently warm the condenser with a heat gun to melt the solidified product. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC. | - Inappropriate solvent system. | - Systematically vary the polarity of the mobile phase.- Try different solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/methanol). |
| Tailing of the product spot on TLC. | - The basic nature of the amine interacting with acidic silica gel. | - Add a small amount of triethylamine (0.5-1%) to the mobile phase to improve peak shape. |
| Product is not eluting from the column. | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. |
| Cracks or channels in the silica gel bed. | - Improper column packing. | - Pack the column carefully as a slurry to ensure a homogenous bed. |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent System)
This protocol is a general guideline and may require optimization for your specific crude material. Toluene and hexanes are a good starting point for a two-solvent system for non-polar to moderately polar compounds.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot toluene to dissolve the crude material completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: While the toluene solution is still warm, slowly add hexanes dropwise with stirring until the solution becomes persistently cloudy.
-
Re-dissolution: Gently warm the mixture until the solution becomes clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Vacuum Distillation
Given the high melting point of this compound, distillation of the free base is challenging as it may solidify in the condenser. However, if significant high-boiling impurities are present, it may be a viable option with the appropriate equipment. The predicted boiling point at atmospheric pressure is approximately 278.6 °C, which suggests decomposition may occur.[3] Therefore, vacuum distillation is necessary.[4][5][6][7]
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head and a means to prevent bumping (magnetic stirrer or capillary ebulliator). Use a heating mantle with a sand or oil bath for even heating.
-
Vacuum Application: Begin stirring and slowly apply vacuum. Be prepared for initial outgassing of any residual low-boiling solvents.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask.
-
Fraction Collection: Collect any low-boiling impurities as a forerun. As the temperature rises and stabilizes, collect the main fraction corresponding to this compound. The boiling point will be dependent on the pressure achieved.
-
Shutdown: After collecting the product, allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 3: Purification by Column Chromatography
This protocol is based on methods for similar amine compounds and should be a good starting point for the purification of this compound.
-
TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5) with the addition of ~1% triethylamine to prevent tailing. The ideal mobile phase should give the this compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pack a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Sources
Technical Support Center: Purification of 4,4'-Bipiperidine by Recrystallization
Welcome to the technical support guide for the purification of 4,4'-Bipiperidine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block and require a high degree of purity for their applications.[1] As a key intermediate in the synthesis of pharmaceuticals, ligands for coordination chemistry, and specialty polymers, the purity of this compound is paramount to achieving reliable and reproducible results.[1]
This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format, explaining not just the "how" but the "why" behind each step of the recrystallization process.
Compound Properties Summary
A successful purification begins with a thorough understanding of the compound's physical properties. These values are critical for selecting an appropriate solvent and diagnosing issues during the recrystallization process.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀N₂ | [1][2] |
| Molecular Weight | 168.28 g/mol | [1][2] |
| Appearance | White to orange to green crystalline powder | [1] |
| Melting Point | 169 - 173 °C | [1][3] |
| Boiling Point | 278.6 ± 8.0 °C (Predicted) | [3][4] |
| Solubility | Soluble in Methanol | [3] |
Part 1: Frequently Asked Questions (FAQs) on Solvent Selection
Choosing the correct solvent is the most critical step in developing a successful recrystallization protocol.[5] The ideal solvent will dissolve the solute completely when hot but only sparingly at cooler temperatures.[6]
Q1: What is the best single solvent for recrystallizing this compound?
A1: While comprehensive public solubility data for this compound is limited, its chemical structure provides strong guidance. As a polar, aliphatic diamine, it possesses two secondary amine groups capable of hydrogen bonding. Therefore, polar protic solvents are excellent starting points.
-
Methanol: One supplier notes that this compound is soluble in methanol.[3] Given its low boiling point and high polarity, methanol is a primary candidate. It is likely to dissolve the compound well at reflux and have significantly lower solubility upon cooling.
-
Ethanol: Similar to methanol, ethanol is another strong candidate. Its slightly higher boiling point may improve solubility for less-soluble impurities.[7]
-
Water: Due to the two amine groups, there may be sufficient polarity for water to be a suitable solvent, especially for highly polar impurities.[7] However, many organic molecules have limited solubility in water.[8]
Q2: My compound is too soluble in methanol even when cold, leading to poor recovery. What should I do?
A2: This is a common issue where the solvent is "too good."[6] In this scenario, a two-solvent system, often called a solvent/anti-solvent pair, is the ideal solution. You need a pair of miscible solvents where this compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent").[9]
Based on methanol being a good solvent, suitable anti-solvents would be less polar solvents that are miscible with methanol.
-
Methanol / Diethyl Ether: A classic polar/non-polar pair. Diethyl ether is a poor solvent for polar amines and its volatility makes it easy to remove.
-
Methanol / Toluene: Toluene is a non-polar aromatic solvent that can serve as an effective anti-solvent.
-
Ethanol / Water: If the compound is highly soluble in hot ethanol but still significantly soluble when cold, the addition of water (a polar anti-solvent for many organic compounds) can dramatically decrease its solubility and induce crystallization.[6]
Q3: How do I experimentally determine the best solvent system without using a large amount of my compound?
A3: A systematic, small-scale solvent screen is essential. This minimizes waste and quickly identifies promising candidates.
Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., methanol, ethanol, isopropanol, acetone, water) dropwise at room temperature, swirling after each addition.
-
If the compound dissolves readily at room temperature, the solvent is unsuitable as a single solvent but may be a "good" solvent for a solvent pair.[6]
-
If the compound is insoluble or sparingly soluble, gently heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the results: The best solvent is the one that dissolves the compound completely when hot but yields a large crop of crystals upon cooling. Note the quality and color of the crystals.
Part 2: A General-Purpose Recrystallization Protocol
This protocol provides a robust starting point for the purification of this compound, using methanol as the primary solvent. This procedure should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
Step-by-Step Methodology
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a magnetic stir bar.
-
Add Minimum Hot Solvent: In the fume hood, add a small portion of methanol to the flask and, while stirring, heat the mixture gently on a hot plate to reflux. Continue adding methanol in small portions until the solid completely dissolves. The goal is to create a saturated solution at the boiling point, so avoid adding a large excess of solvent.[10]
-
(Optional) Decolorization: If the hot solution has a noticeable color, it indicates the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to a boil for 5-10 minutes. The charcoal will adsorb the colored impurities.[11]
-
(Optional) Hot Filtration: If charcoal was used or if there are insoluble impurities, a hot filtration is necessary. Set up a gravity filtration apparatus (stemless funnel, fluted filter paper) into a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.[11]
-
Crystallization (Cooling): Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[11]
-
Washing: While the crystals are still in the funnel with the vacuum off, add a small amount of ice-cold methanol to wash away any residual soluble impurities. Reapply the vacuum to pull the wash solvent through.[9]
-
Drying: Allow the crystals to dry on the funnel under vacuum for 15-20 minutes. Transfer the crystals to a watch glass and dry them completely in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Part 3: Troubleshooting Common Recrystallization Issues
Even with a well-designed protocol, challenges can arise. This section addresses the most common problems encountered during the recrystallization of amine compounds like this compound.
Q4: My compound "oiled out" as a liquid instead of forming crystals. What went wrong and how do I fix it?
A4: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, often due to a very high concentration of the solute.[12] For this compound, with a melting point of ~171 °C, this is less likely to be due to the solvent boiling point but is probably caused by the solution being too saturated or cooling too quickly.
Solutions:
-
Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount (10-15% more) of the hot solvent to make the solution slightly less saturated. Allow it to cool slowly again.[12]
-
Lower the Saturation Temperature: Add more solvent so that the solution is no longer saturated at its boiling point. Slowly boil off the solvent until you observe the first signs of cloudiness (saturation). At this point, immediately remove it from the heat and allow it to cool.
-
Change Solvents: Consider using a solvent with a lower boiling point or switching to a solvent-pair system that allows for crystallization at a lower temperature.
Q5: The solution has cooled, but no crystals have formed. What should I do?
A5: This indicates that the solution is supersaturated, and crystal nucleation has not occurred. This can happen with highly purified compounds.
Solutions to Induce Crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide a surface for nucleation.
-
Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the cold solution. It will act as a template for crystal growth.[13]
-
Reduce the Volume: If the solution is simply too dilute, gently heat it to boil off some of the solvent to re-concentrate it. Then, attempt to cool it again.[12]
-
Flash Freeze: As a last resort, cool a small portion of the solution in a dry ice/acetone bath to force precipitation. The resulting solid, even if amorphous, can act as seed crystals when returned to the main flask.
Q6: My final product is pure, but the recovery yield is very low (<50%). How can I improve this?
A6: Low yield is typically caused by one of two factors: using too much solvent or the compound having significant solubility in the solvent even at low temperatures.[12]
Solutions:
-
Minimize Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the compound.
-
Check the Filtrate: After your first filtration, take the mother liquor (the liquid filtrate) and try to concentrate it by boiling off about half the solvent. If a significant second crop of crystals forms upon cooling, it confirms that you used too much solvent initially or that the compound is quite soluble.
-
Change Solvent System: The chosen solvent may not be optimal. A different solvent or a solvent/anti-solvent pair may have a steeper solubility curve (very high solubility when hot, very low when cold), which is ideal for high recovery.
Troubleshooting Decision Diagram
Sources
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- 3. 15336-72-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | CAS#:15336-72-8 | Chemsrc [chemsrc.com]
- 5. longdom.org [longdom.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. web.mnstate.edu [web.mnstate.edu]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
Identifying and removing impurities from 4,4'-Bipiperidine
Welcome to the technical support center for 4,4'-Bipiperidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in identifying and removing impurities from this versatile building block. The following troubleshooting guides and FAQs are structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs) - Impurity Identification
Q1: What are the most common impurities I should expect in my this compound sample?
The nature and concentration of impurities in this compound depend heavily on its synthetic route. However, several common classes of impurities are frequently encountered:
-
Unreacted Starting Materials: The most common precursor is 4,4'-bipyridine, which is hydrogenated to form the final product. Incomplete hydrogenation is a primary source of this aromatic impurity.[1][2]
-
Reaction Byproducts: Side reactions can lead to partially hydrogenated intermediates or over-hydrogenated products. Dipiperidyls and other high-boiling bases can also form.[3]
-
Solvents: Residual solvents from the reaction or initial purification steps (e.g., methanol, ethanol, toluene) are common.
-
Degradation Products: Although generally stable, prolonged exposure to air or light can cause oxidation, leading to colored impurities.[4]
A summary of common impurities is provided below.
| Impurity Class | Specific Example | Source | Significance |
| Aromatic Precursor | 4,4'-Bipyridine | Incomplete hydrogenation | Structurally similar, can be difficult to separate. |
| Synthesis Intermediates | N-Benzyl-4-piperidinylpiperidine | Incomplete debenzylation from certain routes[5] | Can interfere with subsequent reactions. |
| Side-Reaction Products | Dipiperidyls | Dimerization/coupling side reactions | May have similar polarity to the desired product. |
| Residual Solvents | Methanol, Toluene, THF | Reaction/workup/crystallization | Can affect downstream applications and safety. |
| Degradation Products | Various Oxidation Products | Improper storage/handling | Often colored, indicating compromised sample integrity. |
Q2: Which analytical technique is best for identifying impurities in my sample?
No single technique is universally "best"; the optimal choice depends on the information you need. A multi-technique approach is often the most robust.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): This is the most powerful tool for structural elucidation. It can definitively identify and quantify impurities if their structures are known or can be deduced from the spectra. Aromatic protons from 4,4'-bipyridine, for instance, will appear in a distinct downfield region (typically 7-9 ppm) where this compound has no signals.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities, such as residual solvents and lower-boiling point byproducts. The mass spectrum provides molecular weight and fragmentation data, which is invaluable for identifying unknown compounds.[8][9]
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment, especially for non-volatile impurities like starting materials and degradation products. When coupled with a UV detector, it is particularly sensitive to aromatic impurities like 4,4'-bipyridine. For compounds without a chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS) can be used.[10][11]
The following diagram illustrates a decision-making workflow for selecting the appropriate analytical technique.
Caption: Workflow for selecting the appropriate analytical technique.
Part 2: Troubleshooting Purification Strategies
Q3: My this compound has a yellow/brown tint and a low GC purity (~95%). What is the best initial purification strategy?
For a solid compound like this compound (Melting Point: 169-173 °C) with visible colored impurities and moderate purity, recrystallization is an excellent and cost-effective first choice.[12] This technique is highly effective at removing small amounts of impurities that have different solubility profiles from the main compound, which is often the case for colored degradation products.
A general workflow for purification is outlined below.
Caption: General workflow for the purification of this compound.
Q4: I'm trying to recrystallize this compound, but it's "oiling out" instead of forming crystals. What's wrong?
"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in that specific solvent system.
Causality & Troubleshooting:
-
Cooling Rate is Too Fast: Rapid cooling doesn't give the molecules enough time to orient themselves into an ordered crystal lattice.
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Do not place a hot solution directly into an ice bath.
-
-
Incorrect Solvent Choice: The solvent may be too good, requiring very low temperatures to induce crystallization, or impurities may be acting as a eutectic mixture, depressing the melting point.
-
Solution: Use a solvent system where this compound is sparingly soluble at room temperature but highly soluble when hot. Methanol is a good starting point. If a single solvent fails, try a two-solvent system (e.g., dissolve in hot methanol, then slowly add a non-solvent like toluene or water until turbidity persists, then reheat to clarify and cool slowly).
-
-
High Impurity Load: A large amount of impurity can interfere with crystal formation.
-
Solution: If the purity is very low (<90%), consider a pre-purification step like an acid-base extraction or a quick filtration through a silica plug before attempting recrystallization.
-
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Place ~50 mg of the crude material in a test tube. Add a potential solvent (e.g., methanol) dropwise at room temperature. A good solvent will not dissolve the solid readily. Heat the tube. A good solvent will dissolve the solid completely near its boiling point.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the minimum amount of the chosen hot solvent to just dissolve it completely. Use a magnetic stir bar and a hot plate.
-
Decoloration (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal (1-2% by weight), and reheat to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.[13]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Verification: Analyze the purity of the dried crystals and the mother liquor by HPLC or GC to confirm the effectiveness of the purification.
Q5: Recrystallization isn't improving the purity enough. How do I set up a column chromatography protocol?
When impurities are structurally very similar to the product (e.g., 4,4'-bipyridine), their solubility properties can be too close for effective separation by recrystallization. In this case, column chromatography , which separates based on differences in polarity, is the preferred method.[14]
Causality & Key Principles:
This compound is a polar, basic compound. When using standard silica gel (which is acidic), strong interactions between the basic amine and acidic silanol groups can cause significant peak tailing and poor separation.
-
To Mitigate Tailing: A small amount of a basic modifier, like triethylamine (Et₃N) or ammonium hydroxide, must be added to the mobile phase. This modifier competitively binds to the acidic sites on the silica, allowing the this compound to travel through the column more symmetrically.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Standard silica gel (60 Å, 40-63 µm particle size).
-
Mobile Phase (Eluent) Selection:
-
Start with a polar solvent system like Dichloromethane (DCM) / Methanol (MeOH).
-
Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition. Spot the crude material on a silica TLC plate.
-
Develop the plate in various DCM:MeOH ratios (e.g., 99:1, 95:5, 90:10), all containing 1% triethylamine .
-
The ideal eluent system will give the this compound spot a retention factor (R_f) of ~0.25-0.35 . Impurities should be well-separated from this spot.
-
-
Column Packing:
-
Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Flush the packed column with the chosen mobile phase until the column is fully equilibrated. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase or DCM.
-
Alternatively, for better resolution, perform a "dry loading": dissolve the compound in a volatile solvent (like DCM), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, applying positive pressure (flash chromatography).
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator. The triethylamine will also be removed under vacuum.
-
Dry the resulting solid under high vacuum.
-
-
Verification: Confirm the purity of the isolated product using NMR, GC, or HPLC.
References
- Wikipedia. (2023). 4,4'-Bipyridine.
- Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives.
- Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine.
- PubChem. (n.d.). This compound.
- ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?
- Sciedco. (n.d.). This compound, Min. 98.0 (GC,T), 1 g.
- Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
- University of Manchester. (n.d.). New NMR Tools for Impurity Analysis.
- ResearchGate. (n.d.). Synthesis of 3-substituted 1,4'-bipiperidine...
- ResearchGate. (2006). Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure.
- Google Patents. (1944). US2363157A - Process for purifying piperidine.
- Haz-Map. (n.d.). 4,4'-Bipyridine.
- Polypeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography.
- PubChem. (n.d.). This compound dihydrochloride.
- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
- PubMed. (2006). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine... by HPLC.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
- National Institutes of Health (NIH). (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
- Shimadzu Corporation. (n.d.). Impurities Analysis.
- ResearchGate. (2014). Gas Chromatography-Mass Spectrometry (GC-MS).
- Bio-Rad. (2024). Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography.
- CUNY. (n.d.). Purification by Recrystallization.
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities.
- The NELAC Institute. (n.d.). Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds.
- PubMed. (2021). Chromatography-Free Purification Strategies...
- ChemSrc. (n.d.). This compound.
- PubMed. (n.d.). A GC/MS Method for the Determination of 4,4'-diaminodiphenylmethane...
- ResearchGate. (2015). What is the usual nature of impurities in synthetic peptides?
- PubMed. (1991). Preparative purification of dipeptidyl peptidase IV.
Sources
- 1. 4,4'-Bipyridine - Wikipedia [en.wikipedia.org]
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- 3. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 6. This compound dihydrochloride(78619-84-8) 1H NMR [m.chemicalbook.com]
- 7. epfl.ch [epfl.ch]
- 8. researchgate.net [researchgate.net]
- 9. A GC/MS method for the determination of 4,4'-diaminodiphenylmethane and substituted analogues in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 14. polypeptide.com [polypeptide.com]
Common side reactions in the synthesis of 4,4'-Bipiperidine derivatives
Welcome to the Technical Support Center for the synthesis of 4,4'-bipiperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important structural motif. This compound and its derivatives are key building blocks in a wide array of pharmaceuticals, including analgesics and anti-inflammatory agents, due to their unique three-dimensional structure and ability to modulate biological activity.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds. The information presented here is grounded in established chemical principles and practical laboratory experience to help you navigate the complexities of your synthetic routes and optimize your outcomes.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis of this compound derivatives. Each problem is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.
Q1: My reductive amination between 4-piperidone and a primary amine is giving low yields and a significant amount of a dialkylated byproduct. What's happening and how can I fix it?
A1: This is a classic challenge in reductive amination. The secondary amine product you are forming is often more nucleophilic than the starting primary amine. This increased nucleophilicity makes it competitive in reacting with the remaining 4-piperidone, leading to the formation of a tertiary amine (dialkylation) as a significant side product.[3]
Causality and Mitigation Strategies:
-
Sequential Reduction: Instead of a one-pot reaction, consider a two-step approach. First, form the imine by reacting the 4-piperidone and the primary amine, often with the removal of water using a Dean-Stark trap or molecular sieves to drive the equilibrium.[3] Once imine formation is complete (monitored by techniques like TLC or NMR), then introduce a milder reducing agent like sodium borohydride (NaBH₄).[4][5] This prevents the reducing agent from being present while there is still a significant concentration of the starting carbonyl compound.
-
Choice of Reducing Agent: The choice of reducing agent is critical. A strong reducing agent like lithium aluminum hydride (LiAlH₄) will readily reduce both the imine and the starting ketone, leading to a mixture of products. Sodium triacetoxyborohydride (STAB) is often a better choice for one-pot reductive aminations as it is a milder reagent that selectively reduces the protonated imine (iminium ion) over the ketone.[3][4][5]
-
Stoichiometry Control: Carefully controlling the stoichiometry of your reactants can also minimize dialkylation. Using a slight excess of the 4-piperidone can help to ensure that the primary amine is consumed before significant amounts of the secondary amine product can react further.
Troubleshooting Workflow: Low Yield in Reductive Amination
Caption: Troubleshooting workflow for low yields in reductive amination.
Q2: I'm attempting a homocoupling of a 4-halopiperidine derivative using Ullmann-type conditions and observing a complex mixture of byproducts with low conversion to the desired this compound.
A2: The Ullmann reaction, while historically significant, is notorious for requiring harsh conditions and can be prone to side reactions, especially with substrates that are not electronically activated.[6][7]
Causality and Mitigation Strategies:
-
Reaction Conditions: Traditional Ullmann couplings often require high temperatures (>200 °C) and stoichiometric amounts of copper, which can lead to decomposition and the formation of various byproducts.[6] Modern modifications using ligands such as 1,10-phenanthroline can allow for milder reaction conditions and lower catalyst loading.[8]
-
Substrate Reactivity: The reactivity of the aryl halide is crucial. Aryl iodides are generally more reactive than bromides or chlorides. If you are using a less reactive halide, consider converting it to the corresponding iodide to facilitate the coupling.
-
Side Reactions: Common side reactions in Ullmann couplings include reduction of the halide (hydrodehalogenation) and the formation of organometallic intermediates that can react in undesired ways. The presence of certain functional groups on your piperidine ring can also interfere with the reaction.
-
Alternative Coupling Strategies: For the synthesis of symmetrical 4,4'-bipiperidines, consider alternative, more robust coupling methods such as those catalyzed by palladium or nickel. For instance, a nickel-catalyzed homocoupling of a 4-halopiperidine in the presence of a reducing agent like zinc can be a more efficient route.[9]
Ullmann Coupling Mechanism and Side Reactions
Caption: Simplified mechanism of Ullmann homocoupling and common side reactions.
Q3: My N-alkylation of this compound with an alkyl halide is resulting in a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt. How can I achieve selective mono-alkylation?
A3: This is a common selectivity issue arising from the fact that the mono-alkylated product is still a nucleophilic secondary amine, and both nitrogens of the starting material have similar reactivity. Over-alkylation to the di-alkylated product and the quaternary ammonium salt is therefore a frequent problem.[10]
Causality and Mitigation Strategies:
-
Stoichiometry and Addition Rate: Use a stoichiometric amount or a slight excess of the this compound relative to the alkyl halide. Adding the alkyl halide slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, favoring mono-alkylation.
-
Protecting Groups: For complete control, a protecting group strategy is the most reliable approach. You can mono-protect the this compound with a suitable protecting group (e.g., Boc), perform the alkylation on the unprotected nitrogen, and then deprotect to obtain the desired mono-alkylated product.
-
Reaction Conditions: Lowering the reaction temperature can sometimes help to improve selectivity by reducing the rate of the second alkylation. The choice of base and solvent can also influence the outcome. A bulky, non-nucleophilic base can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the this compound core structure?
A1: Several methods are commonly employed:
-
Hydrogenation of 4,4'-bipyridine: This is a direct approach where the aromatic 4,4'-bipyridine is reduced to the saturated this compound. This often requires high pressure and a catalyst such as rhodium on carbon (Rh/C) or ruthenium.
-
Reductive Coupling of 4-halopiperidines: As discussed in the troubleshooting guide, this involves the homocoupling of a 4-halopiperidine derivative, often using nickel or palladium catalysis.[9]
-
Reductive Amination of 4-piperidone with Piperidine: This method involves the reaction of 4-piperidone with piperidine under reductive amination conditions to form 4-(piperidin-1-yl)piperidine.[11]
Q2: How can I purify my this compound derivatives, especially to remove starting materials and byproducts?
A2: Purification can be challenging due to the basic nature and often high polarity of these compounds.
-
Column Chromatography: Silica gel chromatography is a common method. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine to prevent streaking), is typically effective.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification technique. The choice of solvent system is critical and may require some screening.
-
Acid-Base Extraction: The basic nature of the piperidine nitrogens can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amine into the aqueous phase. The aqueous layer is then basified, and the purified product is extracted back into an organic solvent.
Q3: What are the key considerations for choosing a catalyst in a Buchwald-Hartwig amination to form a C-N bond with a this compound derivative?
A3: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[12] Key considerations include:
-
Ligand Choice: The choice of phosphine ligand is crucial for the success of the reaction and depends on the specific substrates. For coupling with a secondary amine like this compound, sterically hindered biarylphosphine ligands are often effective.[13][14]
-
Palladium Precursor: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can affect the reaction rate and selectivity.[14]
Experimental Protocols
Protocol 1: Synthesis of 1'-(tert-Butoxycarbonyl)-[4,4'-bipiperidin]-1-amine via Reductive Amination
This protocol describes the synthesis of a mono-protected this compound derivative, which can be a useful intermediate for further functionalization.
Materials:
-
1-Boc-4-piperidone
-
Piperidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add piperidine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table
| Synthetic Route | Key Reagents | Typical Yield | Common Side Products |
| Reductive Amination | 4-Piperidone, Amine, STAB | 60-85% | Dialkylated amine, alcohol from ketone reduction |
| Ullmann Homocoupling | 4-Iodopiperidine, Cu | 30-50% | Hydrodehalogenated piperidine, polymeric materials[15] |
| N-Alkylation | This compound, Alkyl Halide | Variable | Di-alkylated product, quaternary ammonium salt |
| Buchwald-Hartwig Amination | This compound, Aryl Halide, Pd catalyst, Ligand | 70-95% | Hydrodehalogenation of aryl halide |
References
- Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. (2021). RSC Advances. [Link]
- Synthesis, resolution, and absolute configuration of chiral 4,4'-bipyridines. (2012). Organic Letters. [Link]
- Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2020). Rasayan Journal of Chemistry. [Link]
- Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure. (2009). The Journal of Organic Chemistry. [Link]
- Recent Progress on the Synthesis of Bipyridine Deriv
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
- What's wrong with my reductive amination? I barely got any product. Reddit. [Link]
- Buchwald–Hartwig amin
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). NIH Public Access. [Link]
- Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Metal-catalyzed Reductive Coupling Reactions of Organic Halides with Carbonyl-type Compounds.
- This compound. PubChem. [Link]
- Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Cytiva. [Link]
- Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2019).
- The electrochemical coupling reactions of organic halides compound in a valuable and practical manner for C—C and C–heteroatom formation: An overview. ScienceDirect. [Link]
- Ullmann Reaction. Organic Chemistry Portal. [Link]
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2020).
- N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2015). Magnetic Resonance in Chemistry. [Link]
- Reductive coupling of aryl halides with conjugated alkenes and alkynes. (2016). Tetrahedron Letters. [Link]
- Why C–N and C–O Couplings?. Macmillan Group. [Link]
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [Link]
- Help with Ullmann Coupling. Reddit. [Link]
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Cheminform. [Link]
- Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. (2000). Organic Letters. [Link]
- Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11][16]naphthyrin-5(6H)-one. (2013).
- Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. (2019). Organic Letters. [Link]
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2020). Molecules. [Link]
- Synthesis of N-Substituted piperidines from piperidone. (2015). Journal de la Société Ouest-Africaine de Chimie. [Link]
- This compound. Chemsrc. [Link]
- Development of a selective and scalable N1-indazole alkylation. (2024). Royal Society of Chemistry. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- N-alkylated 1,4-dihydropyridines: new agents to overcome multidrug resistance. (2004). Journal of Medicinal Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 15336-72-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4-Piperidinopiperidine synthesis - chemicalbook [chemicalbook.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. reddit.com [reddit.com]
Stability issues of 4,4'-Bipiperidine under different conditions
Beginning Data Collection
I've started gathering data on the stability of 4,4'-bipiperidine. My initial Google searches are focused on degradation pathways and reactivity, including its interactions with typical lab reagents, solvents, and environmental factors. I am looking for reliable sources of information that will inform my next steps.
Defining Scope & Gathering Data
I am now delving into the stability of this compound with focused Google searches. My aim is to define key degradation pathways, potential reactivity with lab materials, and sensitivity to environmental factors. I am looking for reliable sources like peer-reviewed articles and SDS, and technical notes to build a credible reference list. Based on this, I'll structure a Q&A technical guide with troubleshooting. I'll synthesize data to explain the chemical principles of its instability clearly and visually.
Initiating Information Gathering
I'm now starting broad Google searches on this compound's stability, focusing on its breakdown and reactivity with common lab materials. I'm prioritizing documented experimental conditions and will be hunting for established handling and storage methods to ensure its stability. I am also seeking peer-reviewed articles and SDS documents for a solid reference list. I plan to use this information to build a Q&A support guide and explain the chemical reasons for its instability in plain language, with visuals. Later, I will create diagrams and tables for key concepts.
Gathering Initial Data
I've made good headway by gathering data from Chem-Impex, Fisher Scientific, TCI, and Sigma-Aldrich websites, alongside PubChem and ChemicalBook. These initial resources are giving me a solid launchpad for the process. Now I am in the process of validating initial search assumptions.
Analyzing Stability Data
I've been analyzing the gathered data, focusing on this compound's stability. Key findings show general stability at room temperature or refrigerated, with some recommending -20°C storage. The dihydrochloride salt needs moisture protection. Incompatibilities include strong oxidizers and acids. Thermal decomposition produces CO, CO2, and NOx. Appearance varies, hinting at possible instability or impurities.
Evaluating Initial Findings
I'm now evaluating the initial data, focusing on stability and storage. General stability is indicated at room/refrigerated temperatures; some recommend -20°C. Incompatibilities include strong oxidizers and acids. Thermal decomposition yields CO, CO2, and NOx. Appearance varies. My search also provided information regarding potential formulations, purity analysis, and synthesis. I am still missing critical data, such as specific degradation pathways or quantitative stability.
Assessing Knowledge Gaps
I've been reviewing the collected data and have identified crucial gaps in the information. While I have a good base on general stability, storage, and incompatibilities, the specifics are lacking. I need details on degradation pathways, quantitative stability data, and common impurities to connect this information to troubleshooting practical experiments. I also need to look into photostability and the impact of metal ions. I'll focus on searching chemical literature to fill these knowledge gaps.
Analyzing Piperidine Breakdown
I've been digging deeper into the degradation pathways of piperidine derivatives. The recent searches have started to yield more specific details, especially on oxidative degradation mechanisms. It looks like the core focus will be about understanding these reactions and their products.
Refining Degradation Insights
I've got more solid insights now. My focus has shifted towards comparing and contrasting oxidative and thermal degradation pathways, based on the recent search results. I'm particularly interested in how environmental factors like CO2 affect the thermal decomposition of piperidine compounds, and I'm looking at how oxidative mechanisms are influenced by catalysts.
Exploring Specific Degradation Pathways
Now, I've got a clearer picture of piperidine degradation pathways. The oxidative route involves C-H oxidation, catalyzed by transition metals, while thermal degradation is accelerated by CO2. Hydrolysis seems less relevant for the specific structure, though base-catalyzed degradation is noted in related compounds. I am beginning to look at methods like HPLC to analyze the breakdown of related structures. I'm focusing on how these mechanisms apply to this compound.
Defining Future Search Strategies
I'm now refining my approach to pinpoint information specific to this compound. While oxidative and thermal degradation pathways are clear for piperidine derivatives, I need quantitative stability data and specific degradants relevant to this molecule. Furthermore, I will target searches on potential acid/base catalyzed reactions and the impact of metal catalysts.
Developing Technical Support Guide
I'm now integrating general amine and piperidine stability data with a focus on this compound. The oxidative degradation pathway involves C-H bond oxidation and thermal decomposition increases with CO2, requiring high temperatures. I will start the technical support guide with detailed diagrams, protocols, and notes on where information is based on related compounds. I'll structure it to troubleshoot for specific conditions.
Technical Support Center: Minimizing Byproduct Formation in 4,4'-Bipiperidine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4,4'-bipiperidine coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this compound derivatives. As a senior application scientist, my goal is to equip you with the technical knowledge and practical insights necessary to minimize byproduct formation and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in palladium-catalyzed N-arylation of this compound, and what causes their formation?
A1: In palladium-catalyzed N-arylation, such as the Buchwald-Hartwig amination, several side reactions can lead to the formation of unwanted byproducts. Understanding these pathways is the first step in mitigating them.
-
Homocoupling of the Aryl Halide: This leads to the formation of a biaryl byproduct. It is often caused by a side reaction in the catalytic cycle or by high temperatures.
-
Hydrodehalogenation of the Aryl Halide: The aryl halide is reduced to the corresponding arene. This can occur via a competing β-hydride elimination pathway.
-
Formation of Imine Byproducts: A side reaction involving β-hydride elimination from the palladium-amide intermediate can produce an imine and the hydrodehalogenated arene.
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Catalyst Decomposition Products: At elevated temperatures or with prolonged reaction times, the palladium catalyst can decompose, leading to the formation of palladium black and a loss of catalytic activity.
The formation of these byproducts is often interconnected and influenced by reaction parameters such as temperature, solvent, base, and the choice of ligand.
Q2: How does the choice of ligand impact byproduct formation in Buchwald-Hartwig coupling of this compound?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity,
Technical Support Center: Large-Scale Synthesis of 4,4'-Bipiperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4,4'-Bipiperidine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of scaling up this important chemical intermediate. This compound is a crucial building block in the pharmaceutical industry, valued for its role in creating complex molecules for various therapeutic agents, including neurological drugs and analgesics.[1]
While several synthetic routes exist, transitioning from bench-scale to large-scale production presents significant challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to help you optimize your synthesis, ensure safety, and achieve high yield and purity.
Troubleshooting Guide: Common Issues in Large-Scale Synthesis
This section addresses specific experimental hurdles in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Incomplete Reaction and Low Conversion
Question: "My catalytic hydrogenation of 4,4'-bipyridine to this compound is stalling. I'm observing a mixture of starting material, partially hydrogenated intermediates, and my target product in the final crude mixture. What are the likely causes and how can I drive the reaction to completion?"
Answer: Incomplete hydrogenation is a frequent challenge in scaling up this synthesis. The root cause often lies in catalyst activity, mass transfer limitations, or suboptimal reaction conditions. Let's break down the potential factors.
Potential Causes & Solutions:
-
Catalyst Deactivation or Insufficient Activity:
-
Causality: The catalyst is the engine of this reaction. Heterogeneous catalysts like Raney® Nickel or Palladium on Carbon (Pd/C) can be "poisoned" by impurities (e.g., sulfur or halide compounds) in the starting material or solvent.[2] On a large scale, the catalyst surface area to substrate ratio is critical, and improper handling can lead to oxidation or deactivation before the reaction even begins. Raney® Nickel, in particular, is known for its high activity but can deactivate if not handled correctly.[2][3]
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure your 4,4'-bipyridine and solvent are of high purity. Pre-treating the solvent or using a higher grade can prevent catalyst poisoning.
-
Screen Catalysts: While Raney® Nickel is highly effective for hydrogenating pyridinoid nuclei, its performance can be substrate-dependent.[4][5] Consider screening other catalysts such as Platinum Oxide (PtO₂) or different loadings of Pd/C.[6]
-
Optimize Catalyst Loading: A typical loading for heterogeneous catalysts is 1-5 mol%.[7] Insufficient loading will slow the reaction, while excessive amounts can be uneconomical and complicate filtration.
-
Proper Catalyst Handling: Raney® Nickel is often pyrophoric and must be handled under an inert atmosphere or as a slurry.[3] Ensure it is not exposed to air during reactor charging. Commercial Raney® Nickel is typically stored in water to prevent surface oxidation.[2]
-
-
-
Poor Hydrogen Mass Transfer:
-
Causality: For the reaction to proceed, gaseous hydrogen must dissolve in the solvent and diffuse to the catalyst surface where the substrate is adsorbed. On a large scale, inefficient stirring or low hydrogen pressure can make this the rate-limiting step.
-
Troubleshooting Steps:
-
Increase Agitation Speed: Vigorous stirring is essential to maximize the gas-liquid surface area and keep the catalyst suspended, ensuring all reactants are in close contact.
-
Optimize Hydrogen Pressure: While some hydrogenations can run at low pressure, scaling up often requires higher pressures (e.g., 10 to 250 bar) to increase hydrogen concentration in the solvent and drive the reaction forward.[8]
-
Reactor Design: Ensure your reactor is designed for efficient gas dispersion. A sparging tube to introduce hydrogen below the liquid surface can be more effective than simply pressurizing the headspace.
-
-
-
Suboptimal Temperature or Solvent:
-
Causality: Temperature influences both reaction rate and hydrogen solubility. While higher temperatures increase the rate, they decrease the solubility of hydrogen in the solvent. The solvent itself plays a critical role in dissolving the starting material and facilitating its interaction with the catalyst.
-
Troubleshooting Steps:
-
Temperature Optimization: Hydrogenation of pyridines often requires elevated temperatures (e.g., 100-180 °C).[5][8] Conduct a temperature screening study to find the optimal balance between reaction rate and hydrogen availability.
-
Solvent Selection: Water, alcohols (methanol, ethanol), or acetic acid are common solvents.[7][9] Water is a green and effective solvent for some Raney® Nickel hydrogenations.[9] Acetic acid can accelerate the hydrogenation of pyridine rings by forming the pyridinium salt, which is more readily reduced.
-
-
Issue 2: Formation of Byproducts and Low Selectivity
Question: "My synthesis is producing a significant amount of side products, leading to low yields and a difficult purification process. How can I improve the selectivity towards this compound?"
Answer: Side product formation is often a consequence of overly harsh reaction conditions or the inherent reactivity of the intermediates. Controlling the reaction parameters is key to minimizing these unwanted pathways.
Potential Causes & Solutions:
-
Hydrogenolysis (C-C or C-N Bond Cleavage):
-
Causality: Under aggressive conditions (high temperature, high pressure, highly active catalyst), the catalyst can cleave the C-C bond between the two piperidine rings or the C-N bonds within the rings, leading to fragmentation and lower yields.
-
Troubleshooting Steps:
-
Milder Conditions: Reduce the reaction temperature and/or hydrogen pressure.
-
Catalyst Choice: Palladium catalysts are sometimes more prone to hydrogenolysis than nickel or platinum catalysts. If this is a suspected issue, switching to a different metal may improve selectivity.
-
-
-
Formation of Secondary and Tertiary Amines:
-
Causality: In nitrile hydrogenations, the initially formed primary amine can react with imine intermediates to form secondary and tertiary amines.[2] While not directly applicable to pyridine hydrogenation, analogous intermolecular reactions can occur, leading to oligomeric byproducts.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: The choice of catalyst and reaction conditions can dramatically improve selectivity.[2]
-
Use of Additives: In some reductive aminations, the addition of certain reagents can suppress the formation of secondary amines.
-
-
-
Incomplete Purification:
-
Causality: The physical properties of this compound (a white to off-white crystalline solid with a melting point of 169-173 °C) should allow for effective purification by crystallization.[1][10] If byproducts have similar solubility profiles, separation can be challenging.
-
Troubleshooting Steps:
-
Recrystallization: This is a highly effective method for purifying this compound.[11] Experiment with different solvent systems (e.g., toluene, acetonitrile, or mixtures with heptane) to find one that effectively separates the product from impurities.
-
Salt Formation: Convert the crude basic product to its hydrochloride salt. The salt will have different solubility characteristics and can often be crystallized to a high purity. The pure salt can then be neutralized with a base to recover the free this compound.
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-
Visualizing the Process
Reaction Pathway
The primary industrial route to this compound is the complete hydrogenation of 4,4'-bipyridine.
Caption: Synthetic route from 4,4'-bipyridine to this compound.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: A logical workflow for troubleshooting low reaction conversion.
Frequently Asked Questions (FAQs)
Q1: What is the most industrially viable method for synthesizing this compound? A: The catalytic hydrogenation of 4,4'-bipyridine is the most common and scalable method.[5] This approach benefits from a relatively inexpensive starting material and a direct conversion to the final product, avoiding multiple steps that can lower overall yield and increase cost.
Q2: Which catalyst is generally preferred for the hydrogenation of 4,4'-bipyridine? A: Raney® Nickel is a highly effective and widely used catalyst for this transformation.[3][9] It exhibits high activity for the reduction of pyridine rings and is more cost-effective than precious metal catalysts like platinum or palladium.[3] However, the optimal choice can depend on specific process constraints and desired purity profiles, making a catalyst screen advisable.
Q3: What are the primary safety concerns when working with Raney® Nickel on a large scale? A: The most significant hazard is its pyrophoric nature, especially when dry.[3] It can spontaneously ignite upon exposure to air. Therefore, it must always be handled wet (typically as a water or solvent slurry) and under an inert atmosphere (e.g., nitrogen or argon). Additionally, the activation process of the nickel-aluminum alloy with sodium hydroxide generates large volumes of flammable hydrogen gas and should be performed in a well-ventilated area with appropriate safety measures.[4]
Q4: How can I effectively monitor the progress of the hydrogenation reaction in a high-pressure reactor? A: There are two primary methods. The first is monitoring hydrogen uptake from the gas reservoir; a cessation of uptake indicates the reaction has stopped or is complete. The second, more definitive method is to take small aliquots from the reactor (using a safe sampling valve) and analyze them by Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to directly measure the disappearance of starting material and the appearance of the product.
Q5: Are there viable non-hydrogenation routes to the this compound scaffold? A: While hydrogenation is dominant, other methods exist, primarily for creating functionalized derivatives. These include Ullmann-type coupling reactions, which form a biaryl bond between two aryl halides using copper, though this is more common for 4,4'-bipyridine synthesis itself.[12][13][14][15][16] Reductive amination strategies are also powerful for forming piperidine rings but are less direct for producing the simple this compound dimer.[17][18][19][20] For the parent compound, hydrogenation remains the most straightforward industrial method.
Quantitative Data Summary
The selection of a catalyst is critical for achieving high yield and purity. Below is a comparative summary of common catalysts used in related hydrogenations.
| Catalyst / Reagent | Substrate Example | Product Example | Catalyst Loading | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Selectivity | Reference |
| Raney® Nickel | Quinolines | Tetrahydroquinolines | N/A | Water | 100 | 3 | up to 99% | High | [9] |
| 5% Pd/C | N-Boc-4-piperidone | N-Boc-4-hydroxypiperidine | 0.1 equiv. | Methanol | 50-60 | 0.1-0.5 | 96% | High | [6] |
| PtO₂ (Adams' catalyst) | Substituted Pyridine | Substituted Piperidine | 1-5 mol% | Acetic Acid | Room Temp. | 0.34 | Good | High | [7] |
| Sodium Borohydride | 4-piperidone | 4-hydroxypiperidine | N/A | Methanol | Reflux | N/A | 90% | High | [6][21] |
Experimental Protocol: Large-Scale Hydrogenation using Raney® Nickel
This protocol describes a general procedure for the hydrogenation of 4,4'-bipyridine. Caution: This reaction should only be performed by trained personnel in a facility equipped to handle high-pressure hydrogenation and pyrophoric materials.
Materials:
-
4,4'-Bipyridine (1.0 eq)
-
Raney® Nickel (approx. 5-10% by weight of substrate, as a 50% slurry in water)
-
Solvent (e.g., Water or Methanol)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for inerting)
-
Filter aid (e.g., Celite®)
-
High-pressure hydrogenation reactor with stirrer, pressure gauge, temperature control, and sampling valve.
Procedure:
-
Reactor Preparation:
-
Ensure the hydrogenation reactor is clean and dry.
-
Purge the vessel thoroughly with nitrogen gas to remove all air.
-
-
Charging the Reactor:
-
Under a nitrogen atmosphere, charge the reactor with 4,4'-bipyridine and the chosen solvent (e.g., 5-10 mL of solvent per gram of substrate).
-
Agitate the mixture until the substrate is fully dissolved.
-
-
Catalyst Addition:
-
CRITICAL: Weigh the required amount of Raney® Nickel slurry. The catalyst must be kept wet at all times.
-
Quickly and safely transfer the catalyst slurry into the reactor under a positive flow of nitrogen. A funnel can be used to aid the transfer. Rinse the transfer container with a small amount of solvent to ensure all the catalyst is added.
-
-
Sealing and Purging:
-
Seal the reactor securely.
-
Perform several cycles of pressurizing with nitrogen (to ~5 bar) and venting to ensure an oxygen-free environment.
-
-
Hydrogenation:
-
Purge the reactor with hydrogen gas by pressurizing (to ~5 bar) and venting at least three times.
-
Pressurize the vessel to the desired pressure (e.g., 30-50 bar).
-
Begin vigorous stirring and heat the mixture to the target temperature (e.g., 100-130 °C).
-
The reaction is exothermic; monitor the temperature closely.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by observing hydrogen uptake.
-
Periodically and safely take samples for analysis (GC or HPLC) to confirm the disappearance of the starting material.
-
-
Workup and Product Isolation:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen.
-
Prepare a pad of filter aid (Celite®) in a filter funnel and wet it with the reaction solvent. Keep the pad wet.
-
Under a nitrogen atmosphere, carefully filter the reaction mixture to remove the Raney® Nickel catalyst. Wash the catalyst on the filter with additional solvent. Do not allow the catalyst cake to dry out on the filter as it can ignite.
-
Quench the spent catalyst immediately by submerging it in a large volume of water.
-
Concentrate the filtrate under reduced pressure to remove the solvent. This will yield the crude this compound.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent (e.g., toluene) to obtain pure this compound as a crystalline solid.[11]
-
Dry the purified product under vacuum.
-
References
- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- 4,4'-Bipyridine synthesis. (n.d.). ChemicalBook.
- Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. (2021).
- Synthesis, resolution, and absolute configuration of chiral 4,4'-bipyridines. (n.d.). PubMed.
- Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure. (2025). ResearchGate.
- Synthesis of BIPHEP derivatives via diastereospecific intramolecular Ullmann couplings. (n.d.). ResearchGate.
- Raney nickel. (n.d.). Wikipedia.
- Myers Chem 115. (n.d.).
- hydrogen - Organic Syntheses Procedure. (n.d.).
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry.
- Ullmann Coupling. (n.d.). SynArchive.
- Overcoming challenges in the stereoselective synthesis of (2S,4R)-piperidine derivatives. (n.d.). Benchchem.
- Piperidine Synthesis. (2025). DTIC.
- Synthesis method of N-boc-4-hydroxypiperidine. (n.d.). Google Patents.
- Technical Support Center: Catalyst Selection for Hydrogenation of N-Boc-4-piperidone. (n.d.). Benchchem.
- Ullmann reaction. (n.d.). Wikipedia.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (n.d.). Benchchem.
- Ullmann Reaction. (n.d.). Thermo Fisher Scientific - JP.
- Method for producing 4-hydroxy-2,2,6,6-tetramethylpiperidine. (n.d.). Google Patents.
- Raney Nickel – Knowledge and References. (n.d.). Taylor & Francis.
- Purification method of 4-hydroxypiperidine. (n.d.). Google Patents.
- Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof. (n.d.). Google Patents.
- Ullmann Reaction. (n.d.). Organic Chemistry Portal.
- This compound. (n.d.). Chem-Impex.
- Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube.
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024).
- Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (n.d.). MDPI.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). JOCPR.
- Hydrogenation Reactions Catalyzed by HN(CH2CH2PR2)2- Ligated Copper Complexes. (2021).
- Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. (2025). PubMed.
- This compound 15336-72-8. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).
- This compound. (n.d.). PubChem.
- Hydrogen Radical Detection in Catalytic Hydrogenation Reactions: Background C‐H Activation in Solvents. (n.d.). -ORCA - Cardiff University.
- 4-Piperidinopiperidine 97 4897-50-1. (n.d.). Sigma-Aldrich.
- Development of a Robust Process for the Preparation of High-Quality 4-Methylenepiperidine Hydrochloride | Request PDF. (n.d.). ResearchGate.
- 4,4′-Bipiperidine, CAS 15336-72-8. (n.d.). SCBT - Santa Cruz Biotechnology.
- Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. (n.d.). PubMed.
- Preparation method for 4-methylenepiperidine or acid addition salt thereof. (n.d.). Google Patents.
- Z-4,4'-bipiperidine. (n.d.). Chem-Impex.
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Technical Support Center: Monitoring 4,4'-Bipiperidine Reaction Progress by TLC
As a Senior Application Scientist, this guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the effective use of Thin Layer Chromatography (TLC) to monitor the progress of reactions involving 4,4'-bipiperidine. This document moves beyond a simple protocol, delving into the chemical principles, troubleshooting common issues, and ensuring the integrity of your analytical results.
Core Principles: The Challenge of Amines on Silica Gel
Monitoring reactions involving basic amines like this compound (pKa of the conjugate acid is typically high) on standard silica gel TLC plates presents a unique challenge. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.
-
The Problem: The basic nitrogen atoms in this compound can undergo strong, often irreversible, acid-base interactions with the acidic silanol groups. This interaction hinders the compound's migration with the mobile phase, leading to significant tailing or "streaking" rather than a compact, well-defined spot.[1][2] This streaking can obscure the separation between the starting material, intermediates, and the final product, making accurate reaction monitoring impossible.
-
The Solution: Deactivating the Stationary Phase: To achieve sharp, reliable spots, we must suppress the acidic nature of the silica gel. This is accomplished by adding a small amount of a basic modifier to the mobile phase (eluent).[3]
-
Triethylamine (TEA) or Ammonia: Typically, adding 0.5-2% of a volatile base like triethylamine or an ammonia solution (e.g., in methanol) to the eluent is highly effective.[3][4] These modifiers work by neutralizing the most acidic sites on the silica gel, allowing the amine analyte to travel up the plate based on its polarity, without unwanted ionic interactions.
-
Detailed Experimental Protocol: A Self-Validating Workflow
This protocol is designed to provide a robust and reproducible method for monitoring a typical reaction producing this compound.
Materials
-
TLC Plates: Silica gel 60 F254 plates are standard. The "F254" indicates the presence of a fluorescent indicator that is active under 254 nm UV light.
-
Mobile Phase (Eluent): A starting recommendation is 90:10:1 Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA) . This system is highly versatile, but the polarity may need adjustment.
-
Samples for Spotting:
-
Starting Material (SM): A dilute solution of your key starting material (e.g., a precursor to this compound) in a volatile solvent (e.g., DCM or Ethyl Acetate).
-
Reaction Mixture (Rxn): An aliquot taken directly from the reaction vessel, diluted in the same volatile solvent.
-
-
Visualization Reagents:
Step-by-Step Methodology
-
Prepare the Developing Chamber:
-
Pour the chosen mobile phase into a TLC chamber to a depth of approximately 0.5 cm.
-
Place a piece of filter paper inside, ensuring it is wetted by the solvent. This saturates the chamber atmosphere with solvent vapor, which is crucial for consistent and even development of the TLC plate.[8]
-
Cover the chamber and let it equilibrate for at least 5-10 minutes.
-
-
Prepare the TLC Plate:
-
Using a pencil (never a pen, as ink will run with the solvent), gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[8]
-
Mark three small, equidistant points on the baseline for spotting. Label them "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
-
Spot the Plate:
-
Using a capillary tube, carefully apply a small spot of the Starting Material solution to the "SM" lane. The spot should be as small as possible (1-2 mm diameter) to ensure good resolution.[1]
-
Apply a spot of the diluted Reaction Mixture to the "Rxn" lane.
-
For the "Co" lane, first spot the Starting Material, and then, using the same capillary, spot the Reaction Mixture directly on top of it. This co-spot is a critical internal control to verify if the spot in the reaction mixture is indeed the starting material.[9]
-
-
Develop the Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline to prevent the samples from dissolving into the solvent reservoir.[1][8]
-
Cover the chamber and allow the solvent front to ascend the plate.
-
Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.
-
-
Visualize and Analyze:
-
Step 5a (Non-Destructive): Allow the plate to dry completely in a fume hood. View the plate under a UV lamp (254 nm). Circle any visible spots with a pencil. Note that this compound itself is not UV-active, but many precursors or aromatic byproducts will be.[7][10]
-
Step 5b (Destructive):
-
Ninhydrin Stain: Dip the plate in ninhydrin solution, or spray it evenly. Gently warm the plate with a heat gun. Primary and secondary amines will appear as pink or purple spots.[5][11]
-
KMnO₄ Stain: Dip the plate in a dilute potassium permanganate solution. Compounds that can be oxidized (including secondary amines) will appear as yellow-brown spots against a purple background.[7]
-
-
Analysis: Compare the lanes. The reaction is progressing if the intensity of the starting material spot in the "Rxn" lane decreases over time and a new product spot (representing this compound) appears. The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.[9][12]
-
Experimental Workflow Diagram
Caption: Workflow for monitoring reaction progress using TLC.
Troubleshooting Guide & FAQs
This section addresses common problems encountered when running TLC for this compound and similar basic compounds.
| Problem / Question | Probable Cause(s) | Solution(s) |
| Why is my spot a long streak instead of a round spot? | 1. Sample Overloading: Too much sample was applied to the plate.[1][8][13] 2. Interaction with Silica: The basic amine is strongly interacting with the acidic stationary phase.[1][2] | 1. Dilute your sample solution further and re-spot. 2. Crucially, add a basic modifier like Triethylamine (0.5-2%) or ammonia to your mobile phase to neutralize the silica gel.[2][3] |
| I can't see any spots on my plate after developing. What's wrong? | 1. Compound is Not UV-Active: this compound does not have a chromophore that absorbs UV light at 254 nm.[10] 2. Sample is Too Dilute: The concentration of the analyte is below the detection limit of the visualization method.[3][8] 3. Compound Evaporated: If the compound is volatile and the plate was heated too aggressively before staining. | 1. This is expected for the product. You must use a chemical stain like ninhydrin or potassium permanganate. 2. Prepare a more concentrated sample for spotting, or apply the sample multiple times to the same spot (allowing the solvent to dry between applications).[3] |
| My spots are all stuck at the bottom of the plate (Low Rf). | Eluent is Not Polar Enough: The mobile phase does not have sufficient polarity to move the highly polar this compound up the plate. | Increase the polarity of the mobile phase. For a DCM/MeOH system, increase the percentage of methanol (e.g., from 10% to 15% or 20%).[3] |
| My spots all ran to the top of the plate (High Rf). | Eluent is Too Polar: The mobile phase is too strong, causing all components to travel with the solvent front without separation. | Decrease the polarity of the mobile phase. For a DCM/MeOH system, decrease the percentage of methanol.[3] |
| The solvent front is crooked or uneven. | 1. Improperly Sealed Chamber: The chamber atmosphere was not fully saturated. 2. Plate Touching the Side: The edge of the TLC plate was touching the chamber wall or filter paper during development.[8] | 1. Ensure the chamber lid is tightly sealed and allow adequate time for equilibration. 2. Reposition the plate so it stands freely in the chamber without touching the sides. |
References
- Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.
- Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2012). Analytical Methods. Royal Society of Chemistry.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2022, June 3). Bitesize Bio.
- TLC troubleshooting. (n.d.). ChemBAM.
- Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). Europe PMC.
- Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). LinkedIn.
- Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (n.d.). NOPR.
- Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? (2017, October 6). Sciencemadness Discussion Board.
- Detection of biogenic amines by TLC. (n.d.). OIV - International Organisation of Vine and Wine.
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2018). Rasayan Journal of Chemistry.
- Synthesis, resolution, and absolute configuration of chiral 4,4'-bipyridines. (2012). Journal of Organic Chemistry. PubMed.
- Thin Layer Chromatography. (n.d.).
- TLC Visualization Reagents for Reaction Monitoring/ Purification & Separation Monitoring. (n.d.). PanReac AppliChem.
- Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure. (2010). The Journal of Organic Chemistry. ResearchGate.
- Recent Progress on the Synthesis of Bipyridine Derivatives. (2022). Preprints.org.
- 2.3B: Uses of TLC. (2022, April 18). Chemistry LibreTexts.
- TLC Visualization Methods. (n.d.).
- This compound. (n.d.). PubChem.
- A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017, May 16). YouTube.
- TLC Visualization Methods. (n.d.). Labster.
- TLC Visualization Reagents. (n.d.). EPFL.
- Piperidine Synthesis. (1993). DTIC.
- 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts.
- I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide? (2019, January 17). ResearchGate.
- Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof. (2010). Google Patents.
Sources
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- 2. chembam.com [chembam.com]
- 3. silicycle.com [silicycle.com]
- 4. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. theory.labster.com [theory.labster.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. microbiozindia.com [microbiozindia.com]
Technical Support Center: Degradation Pathways of 4,4'-Bipiperidine and Its Derivatives
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and investigating the degradation pathways of 4,4'-bipiperidine and its derivatives. By leveraging established principles of piperidine chemistry and forced degradation studies, this document offers practical troubleshooting advice and detailed experimental protocols to support your research and development efforts.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently incorporated into a wide range of pharmaceutical candidates targeting neurological disorders, pain, and inflammation.[1] Its robust structure and synthetic versatility make it a popular scaffold. However, like all drug molecules, understanding its stability and potential degradation pathways is critical for ensuring product quality, safety, and efficacy.[2][3][4]
Forced degradation studies are an indispensable tool in this process, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[2][3][4][5] This guide will walk you through the predicted degradation pathways of this compound and its derivatives, and provide answers to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for the this compound core structure?
Based on the known chemistry of the piperidine ring, the primary degradation pathways for this compound involve oxidation and photolysis.[6][7]
-
Oxidative Degradation: The tertiary amine nitrogens and the adjacent methylene groups are the most susceptible sites for oxidation.
-
N-Oxidation: The nitrogen atoms can be oxidized to form N-oxides.[8][9]
-
H-Abstraction and Dehydrogenation: Hydrogen abstraction from the carbon atoms alpha to the nitrogen can lead to the formation of iminium intermediates, which can further react to form enamines or be hydrolyzed to carbonyl compounds.[6][7] This can ultimately lead to the formation of 2,3,4,5-tetrahydropyridine derivatives.[6][7]
-
Ring Opening: More aggressive oxidation can lead to the opening of one or both piperidine rings.[6][10][11]
-
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can initiate degradation.
-
Photochemical Oxidation: In the presence of oxygen, UV light can accelerate the oxidative degradation pathways mentioned above.
-
Ring Contraction/Opening: Photochemical reactions can also induce ring contraction or opening, leading to a variety of degradation products.[12]
-
Q2: How do N-substituents on the this compound rings affect degradation?
N-substituents can significantly influence the degradation pathways.
-
N-Acyl Derivatives: Amide functionalities are susceptible to hydrolysis under both acidic and basic conditions.[4][9][13][14][15] Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[7] Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon.
-
N-Alkyl Derivatives: Simple alkyl groups are generally stable, but the presence of a tertiary amine can still lead to N-oxidation.
-
N-Aryl Derivatives: The electronic properties of the aryl group can influence the reactivity of the piperidine nitrogen. Electron-withdrawing groups can decrease the susceptibility to N-oxidation, while electron-donating groups may increase it.
Q3: What are the typical conditions for a forced degradation study of a this compound derivative?
Forced degradation studies aim to generate a small amount of degradation (typically 5-20%) to identify potential degradants.[16] Typical stress conditions include:
| Stress Condition | Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄, room temperature to elevated temperature (e.g., 60°C) | Hydrolysis of susceptible functional groups (e.g., amides). |
| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH, room temperature to elevated temperature (e.g., 60°C) | Hydrolysis of susceptible functional groups (e.g., amides). |
| Oxidation | 3% to 30% H₂O₂, room temperature | N-oxidation, dehydrogenation, ring opening. |
| Thermal Degradation | Dry heat (e.g., 80-105°C) | Dealkylation, ring opening, and other thermal rearrangements.[1][17][18][19] |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photo-oxidation, ring opening, ring contraction. |
Troubleshooting Guide
Problem 1: I am seeing an unexpected peak with a higher molecular weight in my oxidized sample.
Possible Cause: This could be an N-oxide derivative. The addition of an oxygen atom to one or both of the nitrogen atoms in the this compound core will result in an increase in molecular weight of 16 or 32 Da, respectively.
Troubleshooting Steps:
-
Confirm with Mass Spectrometry (MS): Use LC-MS to determine the exact mass of the unexpected peak. If the mass corresponds to the parent compound +16 or +32, it is likely an N-oxide.
-
Use a Milder Oxidizing Agent: If the goal is to avoid N-oxidation, consider using a milder oxidizing agent or reducing the concentration of the current one.
-
Optimize Storage Conditions: N-oxidation can also occur during storage in the presence of air. Store samples under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Problem 2: My N-acyl this compound derivative is degrading in my acidic mobile phase during HPLC analysis.
Possible Cause: The amide bond in your derivative is likely undergoing acid-catalyzed hydrolysis on the column.
Troubleshooting Steps:
-
Increase the pH of the Mobile Phase: If your compound and column are stable at a higher pH, increasing the pH of the mobile phase can reduce the rate of acid hydrolysis.
-
Use a Faster Gradient: A faster gradient will reduce the residence time of your analyte on the column, minimizing the time available for degradation to occur.
-
Lower the Column Temperature: Reducing the column temperature will slow down the rate of the hydrolytic reaction.
-
Consider a Different Stationary Phase: If the issue persists, consider a stationary phase that is more stable at a pH range where your compound is less prone to hydrolysis.
Problem 3: I am observing significant peak tailing for my this compound derivative in reversed-phase HPLC.
Possible Cause: The basic nitrogen atoms in the piperidine rings can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[2][20][21][22]
Troubleshooting Steps:
-
Lower the Mobile Phase pH: At a low pH (e.g., 2-3), the silanol groups will be protonated and less likely to interact with the protonated basic analyte.[2]
-
Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites. However, modern, high-purity silica columns often make this unnecessary.
-
Use an End-Capped Column: Select a column that has been "end-capped" to reduce the number of free silanol groups.[22]
-
Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (EPG) columns can sometimes provide better peak shape for basic compounds.
-
Check for Column Overload: Injecting too much sample can also cause peak tailing. Try injecting a more dilute sample.[20]
Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways for this compound under oxidative and photolytic stress.
Caption: Predicted oxidative degradation pathways of this compound.
Caption: Predicted photolytic degradation of an N-acyl-4,4'-bipiperidine derivative.
Experimental Protocols
Protocol 1: Forced Degradation Study of an N-Acyl-4,4'-Bipiperidine Derivative
Objective: To generate potential degradation products of an N-acyl-4,4'-bipiperidine derivative for the development of a stability-indicating method.
Materials:
-
N-acyl-4,4'-bipiperidine derivative
-
0.1 M HCl
-
0.1 M NaOH
-
3% H₂O₂
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the N-acyl-4,4'-bipiperidine derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
At various time points, dissolve a portion of the sample in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Analyze the sample at appropriate time intervals.
-
-
Analysis: Analyze all samples by a suitable analytical method, such as HPLC with UV and/or MS detection. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 22. chromtech.com [chromtech.com]
Technical Support Center: Optimizing Catalyst Loading for 4,4'-Bipiperidine Synthesis
Welcome to the Technical Support Center for drug development and synthesis professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the optimization of catalyst loading for the synthesis of 4,4'-bipiperidine. Our focus is on the most common and industrially relevant synthetic route: the catalytic hydrogenation of 4,4'-bipyridine.
The synthesis of this compound is a critical step in the development of various pharmaceutical agents and specialty chemicals.[1] Achieving high yield and purity is paramount, and catalyst loading is one of the most critical parameters influencing the reaction's efficiency, cost, and outcome. This guide is structured to address specific issues you may encounter in the lab, providing not just solutions but also the underlying scientific principles to empower your process optimization.
Understanding the Core Reaction: Catalytic Hydrogenation
The conversion of the aromatic 4,4'-bipyridine to the saturated this compound involves the addition of hydrogen across the double bonds of the two pyridine rings. This process is energetically demanding and requires a catalyst to proceed at a practical rate.
Caption: Troubleshooting logic for addressing low product yield.
-
Hydrogen Pressure: The hydrogenation of an aromatic ring requires overcoming its resonance stability. Insufficient hydrogen pressure can be a rate-limiting factor. [2][3]For many pyridine reductions, pressures of 50 bar or higher may be necessary, depending on the catalyst and temperature.
-
Reaction Time: These reactions can be slow. Monitor the reaction progress over an extended period (e.g., 24-48 hours) to ensure it has reached completion.
-
Solvent Choice: The solvent can significantly impact reaction rates. [3]Alcoholic solvents like methanol or ethanol are common, but glacial acetic acid is often superior for pyridine substrates. [2] Q3: I'm observing the formation of side products. Can this be caused by incorrect catalyst loading?
A: Yes, catalyst loading can influence selectivity.
-
Excessive Loading: While less common than under-loading, an excessively high concentration of active sites can sometimes promote side reactions or lead to over-reduction if other functional groups are present. [4]* Catalyst Decomposition: Very high loadings, especially in combination with high temperatures, can sometimes lead to catalyst decomposition (e.g., formation of palladium black), which reduces activity and can complicate purification. [5]* Incomplete Reduction: More commonly, side products may be partially hydrogenated intermediates (e.g., 4-(4-piperidyl)pyridine). This is typically a sign of insufficient catalyst activity, which could be due to low loading, poisoning, or suboptimal reaction conditions (time, temperature, pressure).
Solution: Finding the optimal catalyst loading is key. An ideal loading achieves complete conversion in a reasonable timeframe without promoting side reactions. [4]If side products are observed, consider slightly reducing the catalyst loading or lowering the reaction temperature to improve selectivity.
Q4: How do I select an appropriate starting catalyst loading for my experiment?
A: The optimal loading depends on the specific catalyst, substrate, and reaction conditions. However, based on literature precedents for N-heterocycle hydrogenation, we can establish reliable starting points. [6][2][7]
| Catalyst | Typical Starting Loading | Advantages | Considerations & Disadvantages |
|---|---|---|---|
| 5% or 10% Pd/C | 5 - 15 wt% (g catalyst / g substrate) | Cost-effective, widely available. | Prone to poisoning by nitrogen compounds; may require higher pressures/temperatures. [6] |
| PtO₂ (Adams' catalyst) | 1 - 5 mol% | Highly active, often effective at lower temperatures and pressures than Pd/C. [2] | Higher cost than Pd/C. Requires pre-reduction in situ to form active Pt black. |
| 5% Rh/C | 2 - 10 wt% | Often more resistant to nitrogen poisoning than palladium. [6]Effective under acidic conditions. | Higher cost. Can be more reactive and may require careful optimization to control selectivity. |
| 5% Ru/C | 5 - 15 wt% | Can be effective for hydrogenating N-heterocycles. | Activity can be highly substrate-dependent. May require more forcing conditions. [7]|
Experimental Protocol: Optimizing Catalyst Loading
This protocol outlines a systematic approach to determine the optimal catalyst loading for the hydrogenation of 4,4'-bipyridine on a small scale.
Objective: To identify the minimum catalyst loading required to achieve >99% conversion of 4,4'-bipyridine to this compound within a set reaction time.
Materials:
-
4,4'-Bipyridine
-
Selected Catalyst (e.g., 10% Pd/C)
-
Solvent (e.g., Glacial Acetic Acid)
-
High-pressure reactor (e.g., Parr hydrogenator) with multiple reaction vessels
-
Analytical equipment (GC-MS or HPLC) for monitoring conversion
Workflow for Systematic Optimization:
Caption: Workflow for the systematic optimization of catalyst loading.
Step-by-Step Procedure:
-
Establish Fixed Parameters: Before optimizing loading, fix all other variables. For example:
-
Substrate: 1.0 g 4,4'-bipyridine
-
Solvent: 20 mL Glacial Acetic Acid
-
Temperature: 60 °C
-
H₂ Pressure: 60 bar (approx. 870 psi)
-
Reaction Time: 24 hours
-
-
Reactor Setup: In a series of identical high-pressure reactor vessels, add the 4,4'-bipyridine (1.0 g) and solvent (20 mL).
-
Catalyst Addition: To each vessel, add a different amount of the chosen catalyst. For example, using 10% Pd/C:
-
Vessel 1: 20 mg (2 wt%)
-
Vessel 2: 50 mg (5 wt%)
-
Vessel 3: 100 mg (10 wt%)
-
Vessel 4: 150 mg (15 wt%)
-
-
Execution: Seal the reactors, purge with nitrogen, then purge with hydrogen. Pressurize to the target pressure (60 bar) and begin stirring at the set temperature (60 °C).
-
Monitoring & Workup: After the designated time (24 hours), cool the reactors, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixtures through a pad of celite to remove the heterogeneous catalyst.
-
Analysis: Analyze a sample from each filtrate by GC-MS or HPLC to determine the percentage conversion of 4,4'-bipyridine to this compound.
By methodically addressing these common issues and employing a systematic optimization protocol, researchers can significantly improve the efficiency, reliability, and cost-effectiveness of this compound synthesis.
References
- How to Optimize Performance in Alkene Hydrogenation C
- Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
- Optimizing catalyst loading for the hydrogenation of Methyl 2-(benzamidomethyl)
- Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. (2024). HLG.
- Optimizing reaction conditions for 4,4'-Dimethyl-2,2'-bipyridine synthesis. (2025). BenchChem.
- Wang, Y., et al. (2023). Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands.
- Synthesis of 4,4′-Bipyridines via a Simple Dimeriz
- Synthesis, resolution, and absolute configuration of chiral 4,4'-bipyridines. (2012). Journal of Organic Chemistry.
- Homogeneous Catalytic System for Reversible Dehydrogenation−Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species. Journal of the American Chemical Society.
- Recent Progress on the Synthesis of Bipyridine Deriv
- Reduction Reactions and Heterocyclic Chemistry. Jones Research Group, University of Sussex.
- Szöllősi, G., & Fülöp, F. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
- Chouai, A., Venditto, V. J., & Simanek, E. E. Large Scale, Green Synthesis of a Generation-1 Melamine (Triazine) Dendrimer. Organic Syntheses.
- 4,4'-Bipyridine synthesis. ChemicalBook.
- Recent Progress on the Synthesis of Bipyridine Derivatives. (2024).
- Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes.
- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- 4,4'-Bipyridine. Wikipedia.
- Anchoring ultrasmall Pd nanoparticles by bipyridine functional covalent organic frameworks for semihydrogenation of acetylene. (2023). RSC Publishing.
- Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooper
- Optimization of catalyst loading in synthesis of 4a.
- 4,4' Functionalized 2,2'-Bipyridines : Synthesis and Applications as Catalytically Active Nanoparticle Stabilizers and Ligands for Ruthenium Dye Molecules. University of Toronto Libraries.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (2025). BenchChem.
- Recent advances in heterogeneous catalytic hydrogenation and dehydrogenation of N-heterocycles. (2019).
- This compound. Chem-Impex.
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Hydrogenation Reactions Catalyzed by HN(CH2CH2PR2)2- Ligated Copper Complexes. (2021). Inorganic Chemistry Frontiers.
- Rhenium bipyridine catalysts with hydrogen bonding pendant amines for CO2 reduction. (2019).
- Syntheses, Characterization, and Photo-Hydrogen-Evolving Properties of Tris(2,2'-bipyridine)ruthenium(II) Derivatives Tethered to an H2-Evolving (2-phenylpyridinato)
- Recent advances in heterogeneous catalytic hydrogenation and dehydrogenation of N-heterocycles. Semantic Scholar.
- US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
- Rhenium bipyridine catalysts with hydrogen bonding pendant amines for CO2 reduction. (2019). The Royal Society of Chemistry.
- Oxidative Addition in Action- Catalytic Hydrogen
- Optimizing catalyst loading for 4-Methylbiphenyl synthesis. (2025). BenchChem.
- Catalyst Loading Optimization. (2018).
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2016).
- SAFETY DATA SHEET - 1,4'-Bipiperidine. (2024). Thermo Fisher Scientific.
- Common challenges in Exoticin synthesis and purific
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Technical Support Center: Work-up and Troubleshooting for 4,4'-Bipiperidine Reactions
Welcome to the technical support center for chemists working with 4,4'-bipiperidine. This versatile diamine is a valuable building block in pharmaceutical and materials science, frequently used in the synthesis of analgesics, anti-inflammatory agents, and ligands for coordination chemistry.[1] However, its unique structure—featuring two basic piperidine nitrogens—presents specific challenges during reaction work-up and purification.
This guide is designed to provide practical, experience-driven advice to help you navigate these challenges. We will move beyond simple procedural steps to explain the "why" behind each technique, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the work-up of this compound reactions.
Q1: My product is soluble in the aqueous layer during extraction. How can I recover it?
This is a classic problem when working with basic compounds like this compound and its derivatives. The protonated form of your product is likely highly water-soluble.
Root Cause Analysis:
-
Protonation: The piperidine nitrogens are basic (predicted pKa ≈ 10.7) and will be protonated in neutral or acidic aqueous solutions, forming highly polar ammonium salts.[2]
-
Insufficient Basification: The aqueous layer may not be sufficiently basic to deprotonate the product and drive it into the organic layer.
Solutions:
-
Adjust the pH: Before extraction, basify the aqueous layer to a pH of at least 11-12 using a strong base like 2M NaOH or saturated sodium carbonate (Na₂CO₃) solution.[3] Always check the pH with litmus paper or a pH meter.
-
"Salting Out": Add a significant amount of a salt like sodium chloride (NaCl) to the aqueous layer until it is saturated. This increases the polarity of the aqueous phase, decreasing the solubility of your organic product and promoting its partition into the organic layer.
-
Choice of Organic Solvent: Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or a mixture of DCM and isopropanol. In some cases, multiple extractions with a less polar solvent like ethyl acetate may be effective after thorough basification and salting out.
Q2: I'm struggling to separate the mono- and di-substituted products of my N-alkylation/acylation reaction. What are the best strategies?
Controlling the selectivity of reactions with two identical reactive sites is a common challenge. The separation of the resulting product mixture often requires careful technique.
Underlying Principles:
The mono- and di-substituted products will have different polarities and basicities, which can be exploited for separation. The di-substituted product is generally less polar than the mono-substituted product (which still has a free N-H group).
Separation Techniques:
-
Column Chromatography: This is the most reliable method for separating products with different polarities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity by adding more ethyl acetate or a small amount of methanol. A small amount of a basic additive like triethylamine (Et₃N) (typically 0.1-1%) in the eluent can prevent the basic products from streaking on the acidic silica gel.
-
-
Acid-Base Extraction: In some cases, a carefully controlled acid-base workup can enrich one product over the other. The mono-substituted product, being more basic, may be selectively extracted into a dilute acidic solution, although this can be challenging to perform with high selectivity.
-
Crystallization: If one of the products is a solid and has significantly different solubility from the other, fractional crystallization can be an effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where one product crystallizes out while the other remains in solution.
| Product | Relative Polarity | Recommended Separation Technique |
| Mono-substituted | Higher | Column Chromatography, Crystallization |
| Di-substituted | Lower | Column Chromatography, Crystallization |
Q3: My reaction has formed a salt that has precipitated. How should I proceed with the work-up?
In reactions like N-alkylation with an alkyl halide, a hydrohalide salt of the product often forms and precipitates, especially if no external base is used.[4]
Recommended Protocol:
-
Isolate the Salt (Optional but Recommended): If the salt is a clean solid, you can filter it off from the reaction mixture. This can be a preliminary purification step.
-
Convert to Free Base: Dissolve the isolated salt (or the entire reaction mixture if the salt was not isolated) in water.
-
Basify: Add a base such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to deprotonate the ammonium salt and generate the free amine.[4] Be cautious with bicarbonate as it will evolve CO₂ gas.[4]
-
Extract: Extract the now organic-soluble free base into a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash and Dry: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[5]
Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues.
Guide 1: Low Yield After Work-up
Problem: The reaction appeared to go to completion by TLC or LC-MS, but the isolated yield is significantly lower than expected.
Guide 2: Product Streaking on TLC Plate During Column Chromatography
Problem: The product appears as a long streak rather than a defined spot on the TLC plate, making it difficult to assess purity and choose the correct fractions.
Root Cause: This is often due to the interaction of the basic piperidine nitrogens with the acidic silica gel.
Solutions:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonia (as a solution in methanol) into your eluent system. This will neutralize the acidic sites on the silica gel and allow your basic compound to elute more cleanly.
-
Use a Different Stationary Phase: If the issue persists, consider using a different stationary phase.
-
Alumina (basic or neutral): This is a good alternative to silica for basic compounds.
-
Reversed-phase silica (C18): This separates compounds based on hydrophobicity rather than polarity and is not susceptible to the same acid-base interactions.
-
Experimental Protocols
Protocol 1: General Acid-Base Extraction for this compound Derivatives
This protocol outlines a standard procedure for isolating a basic this compound derivative from a reaction mixture.
Materials:
-
Reaction mixture
-
Deionized water
-
2M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quench the Reaction: If necessary, quench the reaction by adding water or a suitable quenching agent.
-
Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure.
-
Dissolution: Dissolve the residue in a mixture of water and the chosen organic extraction solvent (e.g., DCM).
-
Basification: Transfer the mixture to a separatory funnel. Add 2M NaOH solution dropwise while swirling, frequently checking the pH of the aqueous layer with pH paper. Continue adding base until the pH is >11.
-
Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate. Drain the organic layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent. Combine all organic extracts.
-
Washing: Wash the combined organic layers with brine. This helps to remove residual water and some water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled.
-
Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Proceed with purification, typically by column chromatography or crystallization.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
- Mitrask. (n.d.). Extraction and isolation of piperine from black pepper.
- Google Patents. (n.d.). CN102464605B - Preparation method of 4-nitro-piperidine derivative.
- MDPI. (2021). Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials.
- PubMed. (2012). Piperidin-4-one: the potential pharmacophore.
- ACS Publications. (1975). Ligand-exchange chromatography of diamines and polyamines. Analytical Chemistry.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Royal Society of Chemistry. (2015). Chromatographic methods for the isolation, separation and characterisation of dissolved organic matter. Environmental Science: Processes & Impacts.
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
- ResearchGate. (2015). Piperidine and piperine: extraction and content assessment in black pepper.
- ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin.
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Validation & Comparative
Comparative study of 4,4'-Bipiperidine with other diamine ligands
An In-Depth Comparative Analysis of 4,4'-Bipiperidine and Other Diamine Ligands for Coordination Chemistry and Materials Science
Authored by a Senior Application Scientist
For the discerning researcher, the choice of a ligand is a foundational decision that dictates the architectural, electronic, and functional fate of a metal complex. Among the vast library of available ligands, diamines represent a cornerstone class, offering diverse coordination modes and steric profiles. This guide provides a comprehensive comparison of this compound, a flexible aliphatic bridging ligand, with three archetypal diamines: the flexible chelator ethylenediamine (en), the rigid bridging 4,4'-bipyridine (4,4'-bpy), and the rigid chelator 2,2'-bipyridine (2,2'-bpy).
Through an objective lens supported by experimental data, we will dissect the nuances of these ligands, exploring how their intrinsic properties—flexibility, aromaticity, and nitrogen atom orientation—translate into tangible performance differences in thermodynamic stability, thermal resilience, and applicability in catalysis and advanced materials.
Fundamental Structural and Electronic Properties: A Comparative Overview
The efficacy of a diamine ligand originates from its structure. The primary differentiating factors are skeletal flexibility and the coordination geometry imposed by the nitrogen donors.
-
This compound: This ligand consists of two saturated piperidine rings linked at their 4-positions.[1][2] The sp³-hybridized nitrogen atoms and the single bond connecting the rings afford significant conformational flexibility. It functions as a bridging ligand, connecting two different metal centers. Its aliphatic nature makes it a strong sigma-donor.
-
Ethylenediamine (en): As one of the simplest diamines, ethylenediamine is a short, flexible aliphatic chain with two primary amine donors. This geometry makes it a classic bidentate chelating ligand, binding to a single metal center to form a stable five-membered ring.[3]
-
4,4'-Bipyridine (4,4'-bpy): In contrast to its piperidine analogue, 4,4'-bipyridine is a rigid, linear, and aromatic molecule.[4] The sp²-hybridized nitrogen atoms are positioned 180° apart, making it an ideal "rod-like" bridging ligand for constructing extended structures like coordination polymers and metal-organic frameworks (MOFs).[4][5][6]
-
2,2'-Bipyridine (2,2'-bpy): An isomer of 4,4'-bpy, this ligand also possesses a rigid aromatic framework. However, its nitrogen atoms are in proximity, allowing it to act as a powerful bidentate chelating ligand, similar to ethylenediamine but with a conjugated π-system that can participate in metal-to-ligand charge transfer.[7]
The fundamental distinction between these ligands is their coordination mode—the ability to chelate a single metal ion versus bridging two separate metal centers.[7] This difference is the primary determinant of the resulting complex's structure and stability.
Caption: Coordination modes of chelating vs. bridging diamine ligands.
Table 1: Comparative Properties of Selected Diamine Ligands
| Property | This compound | Ethylenediamine (en) | 4,4'-Bipyridine (4,4'-bpy) | 2,2'-Bipyridine (2,2'-bpy) |
| Molar Mass | 168.28 g/mol [1][8] | 60.10 g/mol | 156.18 g/mol | 156.18 g/mol |
| Structure | Flexible, Aliphatic | Flexible, Aliphatic | Rigid, Aromatic | Rigid, Aromatic |
| Coordination | Bridging | Chelating (bidentate) | Bridging | Chelating (bidentate) |
| N Hybridization | sp³ | sp³ | sp² | sp² |
| Key Feature | Conformational flexibility | Forms stable 5-membered chelate rings | Linear, rigid linker for extended networks | Planar, π-accepting chelator |
Performance Metrics & Comparative Experimental Data
Thermodynamic Stability: The Chelate Effect
A central principle in coordination chemistry is the chelate effect , which states that complexes formed by chelating ligands are significantly more stable than those formed by a comparable number of monodentate ligands.[3] This enhanced stability is primarily driven by a favorable entropy change (ΔS°), as multiple solvent molecules are displaced by a single polydentate ligand.
-
Ethylenediamine and 2,2'-Bipyridine: As chelators, both en and 2,2'-bpy benefit immensely from the chelate effect. For instance, the equilibrium constant for the formation of [Ni(en)₃]²⁺ is nearly 10 orders of magnitude larger than that for [Ni(NH₃)₆]²⁺, despite the Ni-N bond enthalpies being very similar.[3] This makes them ideal for creating stable, discrete molecular complexes.
-
This compound and 4,4'-Bipyridine: As bridging ligands, they do not benefit from the chelate effect. Their purpose is not to form monomeric complexes of high stability but to act as linkers in supramolecular assemblies.[4] The stability of the resulting coordination polymers or MOFs depends on the collective strength of numerous metal-ligand bonds throughout the extended lattice.[9][10]
Thermal Stability
The thermal stability of a metal complex is critical for applications in catalysis and materials science. Thermogravimetric analysis (TGA) is the standard technique for this evaluation, measuring mass loss as a function of temperature. The decomposition of amine complexes often begins with the scission of the metal-nitrogen bond.
While direct TGA comparisons of identical metal centers with all four ligands are scarce, general principles can be established:
-
Chelate Ring Size and Number: For chelating ligands, stability is influenced by the number of chelate rings and their size. For example, with copper(II) sulfate, the thermal stability increases in the order [Cu(en)(H₂O)₂]SO₄ < [Cu(en)₂]SO₄ < [Cu(en)₃]SO₄.
-
Ligand Basicity and Structure: The decomposition temperature can correlate with the basicity of the ligand. Furthermore, the rigidity and potential for intermolecular interactions in the crystal lattice play a role. Complexes with rigid ligands like bipyridines often exhibit high thermal stability due to efficient crystal packing. Flexible ligands like this compound can lead to diverse packing arrangements, influencing stability.
Table 2: Representative Thermal Decomposition Data for Diamine Ligand Complexes
| Complex/Ligand | Decomposition Onset (°C) | Key Observation | Source |
| Ligand 2a (Azo Schiff Base) | 277 °C | Ligand baseline | [11] |
| Cu(II) Complex 3a | 283 °C | Complex is slightly more stable than the free ligand | [11] |
| Cu(II) Complex 3c | 308 °C | Subtle changes in ligand structure significantly impact thermal stability | [11] |
| [Pd(DABA)Cl₂] | ~204 °C (477 K) | Two-step decomposition, loss of diamine and chlorine | [12] |
| [Pd(CPDA)Cl₂] | ~277 °C (550 K) | Different N-donor ligand leads to higher onset temperature | [12] |
Note: This table illustrates the methodology and typical temperature ranges. Direct comparison requires identical metal centers and counter-ions.
Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers
This is an area where bridging ligands excel. The geometry of the ligand is paramount in dictating the final topology of the framework.
-
4,4'-Bipyridine: Its rigidity and linearity make it one of the most popular "pillars" or linkers in MOF chemistry. It reliably connects metal centers or clusters to form predictable 1D, 2D, or 3D structures with potential porosity for applications in gas storage and separation.[5][6][13]
-
This compound: The flexibility of this compound introduces a "dynamic" element. The resulting frameworks can be more adaptable, potentially exhibiting interesting guest-responsive behaviors. Its use is less common than 4,4'-bpy but offers opportunities for creating novel, flexible MOF structures. For instance, manganese catalysts for olefin epoxidation have been developed using tetradentate ligands built upon a bipiperidine scaffold.[14]
Caption: Formation of a 1D coordination polymer using a bridging diamine ligand.
Application in Homogeneous Catalysis
In catalysis, the ligand's role is to modulate the electronic properties and steric environment of the metal center.
-
2,2'-Bipyridine and Derivatives: These are workhorse ligands in homogeneous catalysis. The electron-donating or-withdrawing nature of substituents on the pyridine rings can be used to fine-tune the reactivity of the metal center.[15] They are widely used in cross-coupling reactions, polymerizations, and water oxidation catalysis.[15][16]
-
This compound: While less common as a primary ligand in homogeneous catalysis, it serves as a valuable building block for more complex, multi-dentate ligand systems. Its flexible backbone can be functionalized to create specific catalytic pockets.[1]
Experimental Protocols
To ensure the principles described are actionable, we provide validated, step-by-step methodologies for the synthesis and characterization of complexes derived from these ligands.
Protocol 1: Synthesis of a Co(II) Coordination Polymer with a Mixed-Ligand System
This protocol, adapted from established procedures, illustrates the self-assembly process typical for coordination polymer formation.[17]
Objective: To synthesize a coordination polymer using a flexible N-donor ligand and a dicarboxylic acid linker.
Materials:
-
Co(OAc)₂·4H₂O (Cobalt(II) acetate tetrahydrate)
-
N,N'-bis(3-pyridylmethyl)oxalamide (L, a flexible diamine-type ligand)
-
4,4′-sulfonyldibenzoic acid (H₂SDA)
-
Deionized Water
Procedure:
-
In a 20 mL vial, combine Co(OAc)₂·4H₂O (0.050 g, 0.20 mmol), ligand L (0.054 g, 0.20 mmol), and H₂SDA (0.031 g, 0.10 mmol).
-
Add 10 mL of deionized water to the vial.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the mixture to 80 °C and hold for 96 hours.
-
Allow the oven to cool slowly to room temperature.
-
Collect the resulting indigo crystals by vacuum filtration.
-
Wash the crystals with deionized water and ethanol, then air dry.
-
Characterize the product using single-crystal X-ray diffraction to confirm the structure.
Causality: The hydrothermal method (heating in a sealed vessel) provides the necessary energy to overcome the kinetic barriers of self-assembly, allowing the metal ions and ligands to arrange into the most thermodynamically stable crystalline product. The slow cooling promotes the growth of high-quality single crystals suitable for diffraction studies.
Protocol 2: Evaluation of Thermal Stability via Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature of a synthesized metal-diamine complex.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Accurately weigh 5-10 mg of the dried crystalline sample into an alumina or platinum TGA pan.
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to create an inert atmosphere.
-
Program the instrument to heat the sample from room temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant ramp rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset temperature of decomposition, which is taken as a measure of thermal stability.[11][12]
Self-Validation: The final residual mass should correspond to the theoretical mass of the expected metal oxide or pure metal, confirming the completeness of the decomposition and validating the initial sample composition.
Caption: General workflow for the synthesis and analysis of a coordination polymer.
Conclusion and Ligand Selection Guide
The choice between this compound and other diamine ligands is entirely application-dependent. This guide illuminates a clear decision-making framework:
-
For Discrete, Highly Stable Mononuclear Complexes: The chelate effect is paramount. Ethylenediamine and 2,2'-bipyridine are the superior choices. Select en for simple, strong sigma-donation and 2,2'-bpy when π-interactions, redox activity, or photophysical properties are desired.
-
For Extended, Crystalline Networks (MOFs/CPs): Bridging ligands are required. 4,4'-Bipyridine is the industry standard for creating rigid, predictable frameworks with high porosity and thermal stability. This compound is the specialist's choice for introducing flexibility, potentially leading to "smart" materials that respond to external stimuli.
By understanding the fundamental relationship between a ligand's innate structure and its emergent properties in a metal complex, researchers can move beyond trial-and-error and towards the rational design of functional molecules and materials.
References
- Donia, A. M. (1998). Thermal stability of transition-metal complexes. Thermochimica Acta, 320, 187–199.
- Chem-Impex. This compound.
- BenchChem. (2025). The Catalytic Edge: A Comparative Guide to 4,4'-Dimethyl-2,2'-bipyridine Metal Complexes. BenchChem.
- Pinto, M., et al. (2021).
- Lapp, A. V., et al. (2015). Versatile structures of group 13 metal halide complexes with 4,4'-bipy: from 1D coordination polymers to 2D and 3D metal-organic frameworks. Dalton Transactions, 44(47), 20694-20706. [Link]
- Chemistry LibreTexts. (2024). Thermodynamic Stability of Metal Complexes. Chemistry LibreTexts. [Link]
- Kelly, C. B., et al. (2013). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2. American Chemical Society. [Link]
- Hassan, G., et al. (2025). Structural diversity in a series of metal–organic frameworks (MOFs) composed of divalent transition metals, 4,4′-bipyridine and a flexible carboxylic acid.
- Al-Hamdani, A. A., et al. (2017). Synthesis, Spectroscopy, Thermal Analysis, Magnetic Properties and Biological Activity Studies of Cu(II) and Co(II) Complexes with Schiff Base Dye Ligands. Molecules, 22(5), 798. [Link]
- Al-Khafaji, Y. A., et al. (2022). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. Molecules, 27(21), 7480. [Link]
- Bhatt, P. M., et al. (2023). Suitability of a diamine functionalized metal–organic framework for direct air capture. Chemical Science, 14, 9131-9139. [Link]
- Jo, H., et al. (2020). Diamine-Functionalization of a Metal-Organic Framework Adsorbent for Superb Carbon Dioxide Adsorption and Desorption Properties.
- Koleša-Dobravc, T., et al. (2018). Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties. OUCI. [Link]
- Lee, C-Y., et al. (2017). Diverse Co(II)
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Sui, X-M., et al. (2025). Structural details of metal-organic frameworks by quantitative X-ray microscopy. Methods in Microscopy, 2(3), 341-346. [Link]
- Koleša-Dobravc, T., et al. (2018). Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties.
- Pan, Y., et al. (2020). Manganese Catalysts with Tetradentate N-donor Pyridine-Appended Bipiperidine Ligands for Olefin Epoxidation Reactions: Ligand Electronic Effect and Mechanism.
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- 2. This compound | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Versatile structures of group 13 metal halide complexes with 4,4'-bipy: from 1D coordination polymers to 2D and 3D metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Validating an HPLC Method for 4,4'-Bipiperidine Quantification
Introduction: The Analytical Imperative for 4,4'-Bipiperidine
This compound is a critical diamine building block in the synthesis of various pharmacologically active molecules and complex chemical structures. Its purity and concentration in reaction mixtures, intermediates, and final active pharmaceutical ingredients (APIs) are critical quality attributes that directly impact the safety and efficacy of the final product. Consequently, a robust, reliable, and validated analytical method for its quantification is not merely a procedural requirement but a cornerstone of quality control in pharmaceutical development and manufacturing.
This guide provides an in-depth, experience-driven walkthrough for developing and validating a High-Performance Liquid Chromatography (HPLC) method for this compound. We will explore the rationale behind methodological choices, present a detailed protocol for validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2], and compare the proposed method against viable alternatives.
Part 1: The Proposed Method: HPLC with UV Detection via Pre-Column Derivatization
The Core Challenge: The primary analytical hurdle with this compound is its molecular structure. It lacks a native chromophore, rendering it essentially "invisible" to a standard UV-Vis detector, the workhorse of most quality control labs. While alternative detectors exist, a UV-based method is often preferred for its simplicity, robustness, and widespread availability.
The Expert Solution - Derivatization: To overcome this, we propose a pre-column derivatization strategy. This involves reacting the this compound with a reagent that attaches a strongly UV-absorbent molecule to it. For this application, we select 4-toluenesulfonyl chloride (tosyl chloride) as the derivatizing agent.
Why Tosyl Chloride?
-
Reactivity: Tosyl chloride reacts efficiently and specifically with the secondary amine groups of the piperidine rings under basic conditions to form a stable sulfonamide.
-
Chromophoric Strength: The attached tosyl group contains a benzene ring, which is a strong chromophore, allowing for sensitive detection at wavelengths around 230-254 nm.
-
Improved Chromatography: The resulting derivative is less polar and more hydrophobic than the parent molecule, leading to better retention and peak shape on a reversed-phase column.
Experimental Protocol: HPLC-UV Method
This protocol is a robust starting point and should be optimized during method development.
1. Instrumentation and Reagents:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid, 4-Toluenesulfonyl Chloride, Sodium Bicarbonate, this compound reference standard.
2. Standard and Sample Preparation (with Derivatization):
-
Stock Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
Derivatization Buffer: Prepare a 0.1 M Sodium Bicarbonate solution.
-
Derivatizing Reagent: Prepare a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.
-
Derivatization Procedure:
-
To 1.0 mL of the standard or sample solution, add 1.0 mL of the derivatization buffer.
-
Add 1.0 mL of the derivatizing reagent.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the mixture to room temperature.
-
Add a small amount of acid (e.g., 100 µL of 1M HCl) to quench the reaction by neutralizing the excess base.
-
Dilute to a final volume with the mobile phase.
-
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient Elution:
-
0-15 min: 40% B to 90% B
-
15-20 min: Hold at 90% B
-
20.1-25 min: Return to 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Part 2: The Validation Framework: Adhering to ICH Q2(R1)
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose[3]. The following parameters must be assessed.
Validation Parameters and Acceptance Criteria
The following table outlines the key validation experiments and their typical acceptance criteria.
| Parameter | Purpose | Experimental Approach | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is unequivocally from the analyte of interest. | Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light). | Peak for the analyte should be pure and well-resolved from any degradants, impurities, or matrix components. Peak purity index > 0.99. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Analyze at least five concentrations across the expected range (e.g., 50-150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero. |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision data. | The specified range for which the method is demonstrated to be reliable. |
| Accuracy | To measure the closeness of the test results to the true value. | Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%). Often done by spiking into a placebo matrix. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability: 6 replicate injections of the same standard. Intermediate Precision: Repeatability test performed by a different analyst, on a different day, or with different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD | The lowest amount of analyte that can be detected but not necessarily quantified. | Calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). | Signal-to-noise ratio of approximately 3:1. |
| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Calculated from the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). | Signal-to-noise ratio of approximately 10:1. Precision at LOQ should be acceptable (e.g., RSD ≤ 10%). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). | System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. |
Part 3: Comparison with Alternative Analytical Techniques
While the proposed HPLC-UV method is robust and accessible, other techniques offer distinct advantages and may be more suitable for specific applications.
| Technique | Principle | Pros | Cons | Best Suited For |
| HPLC-UV (with Derivatization) | Chromatographic separation followed by UV detection of a derivatized analyte. | Utilizes common lab equipment; high-throughput; robust and well-understood. | Requires an additional sample preparation step (derivatization); potential for side-reactions. | Routine QC, assay, and impurity profiling in a regulated environment. |
| Gas Chromatography (GC-FID) [4] | Separation based on volatility in a gaseous mobile phase with flame ionization detection. | Excellent for volatile impurities; high sensitivity for hydrocarbons; no solvent consumption during the run. | This compound is non-volatile and requires derivatization to increase volatility and thermal stability; high temperatures can cause degradation. | Analysis of volatile organic impurities or process-related impurities in the this compound starting material. |
| HPLC with Charged Aerosol Detection (CAD) [5] | Universal detection based on nebulizing the eluent and measuring the charge of the resulting aerosol particles. | Universal detection (no chromophore needed); response is independent of chemical structure, providing a more uniform response for different analytes. | Non-volatile buffers can't be used; sensitive to mobile phase flow rate and composition. | Analysis without derivatization; impurity profiling where impurity standards are unavailable. |
| HPLC-Mass Spectrometry (LC-MS) | Chromatographic separation coupled with mass-based detection. | Extremely high sensitivity and specificity; provides structural information for unknown impurity identification. | High instrument cost and complexity; matrix effects can suppress ion signals. | Metabolite identification, trace-level impurity analysis, and characterization of degradation products. |
Conclusion: Selecting the Right Tool for the Job
The selection of an analytical method is a strategic decision guided by the specific requirements of the analysis. The HPLC-UV method with pre-column derivatization presented here offers a pragmatic and robust solution for the routine quantification of this compound, balancing performance with the practicalities of a typical quality control laboratory. Its validation, grounded in the principles of ICH Q2(R1), ensures the integrity of the data generated.
For applications requiring the analysis of volatile compounds, GC-FID remains a powerful tool. For researchers seeking to avoid derivatization or analyze compounds with diverse structures, HPLC-CAD provides an elegant alternative. Finally, for the ultimate in sensitivity and specificity required for complex impurity identification, LC-MS is the undisputed gold standard. By understanding the capabilities and limitations of each technique, researchers and drug development professionals can confidently select and validate the most appropriate method to ensure product quality and scientific rigor.
References
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available at: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology[1]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology[2]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: https://www.fda.gov/media/152309/download[3]
- BenchChem. A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin-4-amine and Related Piperidine Derivatives. Available at: https://www.benchchem.
- ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available at: https://www.researchgate.net/publication/264510006_Validated_HPLC_Method_for_the_Quantitative_Analysis_of_a_4-Methanesulfonyl-Piperidine_Hydrochloride_Salt[5]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
The Unseen Bridge: A Comparative Guide to the Catalytic Activity of 4,4'-Bipiperidine Metal Complexes
In the intricate world of catalysis, the design of ligands that precisely control the electronic and steric environment of a metal center is paramount. While chelating ligands like 2,2'-bipyridine have long held the spotlight, the unique potential of bridging ligands, particularly the flexible and robust 4,4'-bipiperidine, is an area of burgeoning interest. This guide provides a comparative analysis of the catalytic activity of this compound metal complexes, offering researchers, scientists, and drug development professionals a data-driven perspective on their performance. By examining their structural and electronic properties alongside analogous systems, we aim to illuminate the distinct advantages and potential applications of these versatile catalysts.
The Tale of Two Coordination Modes: Bridging vs. Chelation
The fundamental difference between this compound and its more commonly studied cousin, 2,2'-bipyridine, lies in their coordination geometry. This structural variance is the primary determinant of the resulting metal complex's architecture and, consequently, its catalytic behavior.
-
2,2'-Bipyridine (A Chelating Ligand): The nitrogen atoms in 2,2'-bipyridine are positioned to coordinate to a single metal center, forming a stable five-membered ring. This "chelate effect" imparts significant thermodynamic stability to the resulting mononuclear complexes.
-
This compound (A Bridging Ligand): In contrast, the nitrogen atoms in this compound are located on opposite sides of the molecule, preventing chelation. Instead, it acts as a linear bridging ligand, connecting two different metal centers. This predisposition for forming multinuclear complexes and metal-organic frameworks (MOFs) opens up distinct catalytic possibilities. The flexible nature of the bipiperidine backbone also allows for conformational adaptability, which can be advantageous in the catalytic cycle.
Figure 1: Coordination modes of chelating vs. bridging bipyridine-type ligands.
Comparative Catalytic Performance: A Focus on Oxidation Chemistry
Direct, side-by-side comparisons of the catalytic activity of a wide range of this compound metal complexes are not extensively documented in the literature. However, insightful data can be gleaned from studies focusing on specific catalytic systems. Here, we present a comparative analysis of a manganese complex of a pyridine-appended this compound ligand in olefin epoxidation.
Manganese Complexes in Olefin Epoxidation
The epoxidation of olefins is a critical transformation in organic synthesis, providing valuable epoxide intermediates. A study by Zhu et al. (2020) provides a compelling case for the efficacy of manganese complexes featuring tetradentate N-donor pyridine-appended bipiperidine ligands in this reaction.[1][2] The rigidity of the bipiperidine backbone is proposed to prevent metal decomplexation and catalyst decomposition, leading to improved performance.[1]
Table 1: Performance of Manganese-Bipiperidine Complex in Cyclooctene Epoxidation [1]
| Catalyst | Ligand | Conversion (%) | Yield (%) | Time (min) |
| Complex 2 | SR-mesoPYBP | up to 100 | 76 | 30 |
| Complex 1 | mesoPYBP | Inactive | Inactive | 30 |
Reaction Conditions: Cyclooctene substrate, H₂O₂ as oxidant, in the presence of acetic acid. SR-mesoPYBP is the mesoPYBP ligand with electron-donating substituents.
The data clearly demonstrates that the electronic properties of the ligand play a crucial role. The introduction of electron-donating substituents on the pyridine rings of the mesoPYBP ligand (Complex 2) dramatically enhances the catalytic activity, leading to high conversion and yield.[1] This is attributed to the electronic effect stabilizing the high-valent manganese-oxo intermediate responsible for oxygen transfer.[1][2]
Comparison with Other Bipyridine-Type Ligands in Catalysis
While the above provides specific data for a this compound-based catalyst, it is instructive to compare its potential with the broader class of bipyridine ligands in other catalytic systems.
-
Ruthenium-based Transfer Hydrogenation: Ruthenium complexes with 2,2'-bipyridine derivatives are well-known for their activity in transfer hydrogenation reactions. The catalytic efficiency is highly dependent on the substituents on the bipyridine rings, which influence the electronic properties of the ruthenium center.[3] The flexible, bridging nature of this compound could offer unique advantages in creating robust, recyclable heterogeneous catalysts for this transformation.
-
Palladium-catalyzed Cross-Coupling: Palladium complexes with bipyridine ligands are workhorses in C-C bond formation. While 2,2'-bipyridine and its derivatives are common, the use of 4,4'-bipyridine in creating catalytically active metal-organic frameworks (MOFs) has been explored. The bridging nature of this compound could similarly be exploited to develop solid-supported, recyclable palladium catalysts for reactions like Suzuki-Miyaura coupling.
-
Nickel-catalyzed Cross-Coupling: Nickel catalysis has emerged as a powerful alternative to palladium. Bipyridine ligands, particularly 4,4'-di-tert-butyl-2,2'-bipyridine, are frequently used in nickel-catalyzed cross-electrophile coupling reactions.[4][5][6] The development of nickel complexes with this compound could lead to novel catalysts with different steric and electronic profiles, potentially influencing selectivity and reactivity.
Experimental Protocols
To facilitate further research in this area, we provide a detailed, step-by-step methodology for the synthesis of a manganese-bipiperidine complex and a general protocol for evaluating its catalytic activity in olefin epoxidation, adapted from the work of Zhu et al. (2020).[1][2]
Protocol 1: Synthesis of a Manganese-Bipiperidine Complex (e.g., Complex 2)
Figure 2: Synthetic workflow for a manganese-bipiperidine complex.
Materials:
-
meso-bipiperidine
-
4-methoxy-3,5-dimethylpicolyl chloride
-
Manganese(II) salt (e.g., Mn(ClO₄)₂)
-
Inert atmosphere (Argon)
-
Appropriate solvents (e.g., acetonitrile)
Procedure:
-
Ligand Synthesis: The SR-mesoPYBP ligand is synthesized via the alkylation of meso-bipiperidine with 4-methoxy-3,5-dimethylpicolyl chloride according to established literature procedures.[2]
-
Complexation: In a glovebox or under an inert atmosphere, dissolve the synthesized SR-mesoPYBP ligand in a suitable solvent.
-
Add a stoichiometric equivalent of the manganese(II) salt to the ligand solution.
-
Stir the reaction mixture at room temperature for several hours to allow for complete complexation.
-
Isolation: The resulting manganese complex, which may precipitate out of solution, is isolated by filtration.
-
The solid product is washed with a small amount of cold solvent to remove any unreacted starting materials and then dried under vacuum.
-
Characterize the final complex using techniques such as ESI-MS, elemental analysis, and single-crystal X-ray diffraction if suitable crystals can be obtained.
Protocol 2: Catalytic Epoxidation of Cyclooctene
Materials:
-
Manganese-bipiperidine complex (catalyst)
-
Cyclooctene (substrate)
-
Hydrogen peroxide (H₂O₂, 30 wt% in H₂O) (oxidant)
-
Acetic acid (additive)
-
Acetonitrile (solvent)
-
Chlorobenzene (internal standard for GC analysis)
Procedure:
-
Reaction Setup: In a reaction vial, prepare a solution of the manganese-bipiperidine complex in acetonitrile.
-
Add cyclooctene and chlorobenzene (internal standard) to the catalyst solution.
-
Initiation: To initiate the reaction, add a solution of hydrogen peroxide and acetic acid in acetonitrile to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 25 °C).
-
Monitoring: Take aliquots from the reaction mixture at specific time intervals.
-
Quench the reaction in the aliquots by adding a small amount of a reducing agent (e.g., triphenylphosphine).
-
Analysis: Analyze the quenched aliquots by gas chromatography (GC) to determine the conversion of cyclooctene and the yield of cyclooctene oxide.
Future Outlook and Conclusion
The exploration of this compound metal complexes in catalysis is a promising frontier. The unique structural features of this bridging ligand, particularly its flexibility and ability to form robust multinuclear structures and MOFs, offer exciting opportunities for the design of novel and highly efficient catalysts. The initial data on manganese-catalyzed epoxidation highlights the potential for achieving high catalytic activity through rational ligand design.
Further research should focus on:
-
Expanding the Metal Scope: Synthesizing and characterizing this compound complexes with a wider range of transition metals, including palladium, nickel, rhodium, and copper.
-
Broadening the Reaction Scope: Evaluating the catalytic performance of these complexes in a variety of important organic transformations, such as cross-coupling, hydrogenation, and oxidation reactions.
-
Direct Comparative Studies: Conducting systematic studies that directly compare the catalytic activity of this compound complexes with their 4,4'-bipyridine and 2,2'-bipyridine analogues to elucidate structure-activity relationships.
-
Heterogeneous Catalysis: Leveraging the bridging nature of this compound to develop recyclable, solid-supported catalysts and catalytically active MOFs.
References
- Zhu, F., Yang, G., Zoll, A. J., Rybak-Akimova, E. V., & Zhu, X. (2020). Manganese Catalysts with Tetradentate N-donor Pyridine-Appended Bipiperidine Ligands for Olefin Epoxidation Reactions: Ligand Electronic Effect and Mechanism.
- Knapp, D. M., & Weix, D. J. (2013). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′. Tetrahedron, 69(36), 7899-7903. [Link]
- Huang, H., Alvarez-Hernandez, J. L., Hazari, N., Mercado, B. Q., & Uehling, M. R. (2024). Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling.
- Raab, T. J., & Doyle, A. G. (2021). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. ChemRxiv. [Link]
- Zhu, F., Yang, G., Zoll, A. J., Rybak-Akimova, E. V., & Zhu, X. (2020). Manganese Catalysts with Tetradentate N-donor Pyridine-Appended Bipiperidine Ligands for Olefin Epoxidation Reactions: Ligand Electronic Effect and Mechanism. Semantic Scholar. [Link]
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- 6. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: Unveiling the Conformational Nuances of 4,4'-Bipiperidine and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the structural, physicochemical, and analytical distinctions between 4,4'-bipiperidine and its positional isomers.
The bipiperidine scaffold, a recurring motif in a multitude of bioactive molecules and functional materials, presents a fascinating case study in the profound impact of subtle structural modifications. The seemingly minor shift in the linkage point between the two piperidine rings gives rise to a family of isomers, each with a unique three-dimensional architecture and a distinct set of physicochemical properties. This guide provides an in-depth comparative analysis of this compound and its common isomers, offering a crucial resource for researchers leveraging these building blocks in medicinal chemistry, materials science, and beyond. Understanding the conformational preferences, spectral signatures, and separation profiles of these isomers is paramount for rational design and the unambiguous characterization of novel molecular entities.
The Significance of Isomeric Purity in Drug Discovery
The precise spatial arrangement of atoms within a molecule is a critical determinant of its biological activity. In the realm of drug development, different isomers of the same compound can exhibit vastly different pharmacological profiles, ranging from desired therapeutic effects to inactivity or even toxicity. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Consequently, the ability to synthesize, isolate, and characterize specific isomers of bipiperidine-containing compounds is not merely an academic exercise but a fundamental requirement for the development of safe and effective therapeutics.[1]
Structural Isomers of Bipiperidine: A Comparative Overview
The constitutional isomers of bipiperidine are defined by the point of attachment between the two piperidine rings. This guide will focus on the following key isomers:
-
This compound: The most symmetrical isomer, with the two rings connected at their respective 4-positions.
-
2,2'-Bipiperidine: Connection at the 2-positions, adjacent to the nitrogen atoms.
-
3,3'-Bipiperidine: Linkage at the 3-positions.
-
2,3'-Bipiperidine: A non-symmetrical isomer connecting the 2-position of one ring to the 3-position of the other.
-
2,4'-Bipiperidine: A non-symmetrical isomer with a linkage between the 2- and 4-positions.
-
3,4'-Bipiperidine: A non-symmetrical isomer connected at the 3- and 4-positions.
The seemingly simple variation in connectivity has profound implications for the molecule's overall shape, flexibility, and the spatial orientation of the nitrogen lone pairs, which are often crucial for intermolecular interactions.
Physicochemical Properties: A Quantitative Comparison
The differing structural arrangements of bipiperidine isomers directly influence their macroscopic physical and chemical properties. A summary of key physicochemical data is presented below.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Conjugate Acid) | CAS Number |
| This compound | C₁₀H₂₀N₂ | 168.28 | 169 - 173[2] | 278.6 ± 8.0 | ~10.5-11.5 (Predicted) | 15336-72-8[2] |
| 2,2'-Bipiperidine | C₁₀H₂₀N₂ | 168.28 | 30[3] | 93 / 2 mmHg[3] | - | 531-67-9[3] |
| 3,3'-Bipiperidine | C₁₀H₂₀N₂ | 168.28 | 105[4] | - | - | 46040-83-9[4] |
| 2,3'-Bipiperidine | C₁₀H₂₀N₂ | 168.28 | - | - | - | - |
| 2,4'-Bipiperidine | C₁₀H₂₀N₂ | 168.28 | - | - | - | - |
| 3,4'-Bipiperidine | C₁₀H₂₀N₂ | 168.28 | - | - | - | - |
The significant difference in melting points, for instance, between the highly symmetrical and crystalline this compound and the lower-melting 2,2'- and 3,3'-isomers, is a direct consequence of their differing abilities to pack efficiently in a crystal lattice. These variations in intermolecular forces also influence solubility and other bulk properties. The basicity, as indicated by the pKa of the conjugate acid, is also expected to vary between isomers due to the proximity of the two nitrogen atoms and their respective electronic environments. For example, the pKa of monoprotonated bipiperidine has been estimated to be around 12.8 in water.[5]
Deciphering the Structures: Spectroscopic and Crystallographic Analysis
The unambiguous identification and structural elucidation of bipiperidine isomers rely on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for determining the connectivity and stereochemistry of organic molecules.[2] The chemical shifts and coupling constants of the piperidine protons and carbons are highly sensitive to their local electronic and steric environment, providing a unique fingerprint for each isomer.
Expected ¹H and ¹³C NMR Spectral Features:
| Isomer | Key ¹H NMR Features | Key ¹³C NMR Features |
| This compound | Due to symmetry, a simplified spectrum is expected. Protons on C2/C6 and C3/C5 will be equivalent. | Fewer signals due to symmetry. Distinct signals for C4, C2/C6, and C3/C5. |
| 2,2'-Bipiperidine | Complex multiplets for the protons adjacent to the linkage (C2) and the nitrogen atoms. | Unique signals for each carbon atom due to lower symmetry compared to the 4,4'-isomer. |
| 3,3'-Bipiperidine | Complex splitting patterns for protons on the substituted carbons (C3) and adjacent positions. | A greater number of distinct carbon signals compared to the 4,4'-isomer. |
| Asymmetrical Isomers | The most complex spectra, with distinct signals for each proton on both piperidine rings. | A full set of 10 unique carbon signals is expected, reflecting the lack of symmetry. |
Note: Specific chemical shift values are dependent on the solvent and experimental conditions. The table provides a qualitative guide to the expected spectral complexity.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups and the overall molecular structure.[6] While all bipiperidine isomers will exhibit characteristic N-H and C-H stretching and bending vibrations, the "fingerprint" region (below 1500 cm⁻¹) can reveal subtle differences in their skeletal vibrations, which can be used for differentiation. For instance, the presence of Bohlmann bands (a series of weak absorptions in the 2800-2700 cm⁻¹ region) can provide information about the conformation of the piperidine rings, specifically the anti-periplanar arrangement of a C-H bond with respect to the nitrogen lone pair.[7]
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides the most definitive and high-resolution structural information, revealing precise bond lengths, bond angles, torsional angles, and the preferred conformation of the molecule in the solid state.[8] This technique is invaluable for understanding the subtle conformational differences between isomers and how they pack in a crystal lattice. For example, a study of 2,3'-bipyridine derivatives, the unsaturated precursors to the corresponding bipiperidines, highlighted the power of X-ray crystallography in revealing conformational polymorphism, where multiple distinct conformations of the same molecule can exist within a single crystal.[8]
The chair conformation is the most stable for the piperidine ring.[9] For bipiperidines, the relative orientation of the two rings (the dihedral angle of the bond connecting them) and the axial or equatorial disposition of the other piperidine ring are key structural features determined by X-ray crystallography.
Experimental Protocols: Synthesis and Separation
The ability to obtain pure isomers of bipiperidine is crucial for their application. This section outlines general synthetic strategies and analytical separation techniques.
General Synthetic Approaches
The synthesis of bipiperidines often involves the reduction of their aromatic precursors, the bipyridines.
Figure 1: General synthetic workflow for bipiperidine isomers.
Step-by-Step Synthesis of this compound (Illustrative Protocol):
-
Reaction Setup: In a high-pressure autoclave, suspend 4,4'-bipyridine in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., 50-100 atm) and heat the mixture (e.g., 100-150 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Causality: The palladium catalyst facilitates the addition of hydrogen across the double bonds of the aromatic bipyridine rings, leading to their saturation and the formation of the bipiperidine structure. The choice of solvent, temperature, and pressure can influence the reaction rate and selectivity.
Analytical and Preparative Separation
Due to their similar physicochemical properties, the separation of a mixture of bipiperidine isomers can be challenging. High-performance liquid chromatography (HPLC) is a powerful technique for both the analytical and preparative separation of these isomers.
Figure 2: Workflow for HPLC separation of bipiperidine isomers.
Protocol for Chiral HPLC Separation (General Guidance):
For non-symmetrical bipiperidine isomers that are chiral, separation of the enantiomers is often necessary.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating a wide range of chiral compounds.[10]
-
Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation. Small amounts of an additive, such as trifluoroacetic acid (TFA) or diethylamine (DEA), may be required to improve peak shape for basic compounds like bipiperidines.
-
Analysis: Inject the sample onto the column and monitor the elution of the enantiomers using a UV detector or a mass spectrometer. The resolution between the enantiomeric peaks is a measure of the separation efficiency.
Self-Validation: The identity of the separated isomers can be confirmed by collecting the individual fractions and performing further spectroscopic analysis (e.g., NMR). The enantiomeric purity of each fraction can be determined from the relative peak areas in the chromatogram.
Conclusion: A Guide to Navigating Isomeric Complexity
The structural diversity of bipiperidine isomers offers a rich playground for chemical innovation. However, harnessing this potential requires a thorough understanding of their distinct properties. This guide has provided a comparative framework for the structural, physicochemical, and analytical characterization of this compound and its isomers. By employing the described experimental and analytical strategies, researchers can confidently navigate the complexities of bipiperidine chemistry, ensuring the synthesis and characterization of well-defined molecular entities for a wide range of applications, from the development of next-generation pharmaceuticals to the design of novel functional materials.
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A Comparative Guide to the Conformational Landscape of 4,4'-Bipiperidine: A DFT Perspective
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. The conformational preferences of a molecule dictate its interactions with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties. 4,4'-Bipiperidine, a common scaffold in pharmaceutical compounds, presents a fascinating case for conformational analysis due to the interplay between its two interconnected piperidine rings.
This guide provides an in-depth comparison of the conformational isomers of this compound using Density Functional Theory (DFT), a powerful computational tool for predicting molecular structures and energies. We will explore the rationale behind the computational methodology, compare the stability of various conformers, and provide a framework for applying these methods in your own research.
The Significance of this compound's Conformation
The this compound moiety is a key structural element in a variety of bioactive molecules, including antagonists for various receptors and central nervous system agents. The relative orientation of the two piperidine rings and the positions of the nitrogen lone pairs and N-H protons can significantly impact a molecule's shape, polarity, and ability to form hydrogen bonds. A thorough understanding of its conformational landscape is therefore crucial for rational drug design and structure-activity relationship (SAR) studies.
Computational Methodology: A Self-Validating Approach
To ensure the scientific integrity of our analysis, we employ a widely accepted and validated computational protocol. The choice of method and basis set in DFT is critical for obtaining reliable results.
The B3LYP Functional and 6-31G(d,p) Basis Set: A Balance of Accuracy and Efficiency
For this study, we selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that has consistently demonstrated a good balance of accuracy and computational cost for a wide range of organic molecules.[1][2][3] It is particularly well-suited for determining the geometries and relative energies of conformers.[2][4]
We coupled this with the 6-31G(d,p) basis set. This Pople-style basis set is a split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). These polarization functions are essential for accurately describing the non-spherical nature of electron density in molecules with heteroatoms and strained rings, which is critical for correctly modeling the piperidine rings.[2][4] While larger basis sets can offer marginal improvements in accuracy, they come at a significantly higher computational cost. For a molecule of this size, B3LYP/6-31G(d,p) provides a robust and efficient starting point for conformational analysis.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the key steps for performing a DFT-based conformational analysis of this compound:
-
Initial Structure Generation:
-
Construct the this compound molecule in a molecular modeling program.
-
Generate various starting conformations by systematically rotating the C-C bond connecting the two piperidine rings and by considering different ring puckering (chair, boat, twist-boat) for each ring.
-
For each ring, consider both axial and equatorial positions for the N-H proton relative to the other ring.
-
-
Geometry Optimization:
-
Perform a full geometry optimization for each starting conformation using the B3LYP/6-31G(d,p) level of theory. This process finds the lowest energy structure in the vicinity of the starting geometry.
-
The optimization should be carried out without any symmetry constraints to allow the molecule to adopt its true minimum energy conformation.
-
-
Frequency Calculations:
-
Perform a frequency calculation on each optimized structure at the same level of theory (B3LYP/6-31G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer). The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.
-
-
Energy Analysis:
-
From the frequency calculations, obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Calculate the relative Gibbs free energies (ΔG) of all stable conformers at a standard temperature (e.g., 298.15 K) to determine their relative populations.
-
Logical Workflow Diagram
Caption: Workflow for DFT Conformational Analysis of this compound.
Conformational Isomers of this compound: A Comparative Analysis
The primary conformational flexibility in this compound arises from three main factors:
-
Piperidine Ring Pucker: Each piperidine ring can adopt a chair, boat, or twist-boat conformation. The chair conformation is significantly more stable than the boat or twist-boat forms for a single piperidine ring due to reduced torsional and steric strain.[5]
-
Relative Orientation of the Rings: The C-C bond linking the two rings allows for rotation, leading to different spatial arrangements of the piperidine units.
-
Position of the N-H Protons: The hydrogen atom on each nitrogen can be in either an axial or equatorial position relative to the plane of its respective ring.
Based on these factors, the most stable conformers will have both piperidine rings in a chair conformation. The key distinction between these stable conformers lies in the equatorial or axial orientation of the substituent (the other piperidine ring) and the N-H proton on each ring. We will focus our comparison on the most plausible chair-chair conformers.
Key Conformers and Their Expected Stability
The most stable conformers of this compound are expected to have both piperidine rings in the chair conformation. Within this family of conformers, we can distinguish between isomers based on the axial (a) or equatorial (e) position of the C-C bond connecting the rings and the N-H protons.
Let's denote the conformation by (Ring1-Substituent, Ring1-NH) - (Ring2-Substituent, Ring2-NH). Since the rings are connected, the substituent on one ring is the other ring.
-
Diequatorial (e,e): The most stable conformer is anticipated to be the one where both piperidine rings are attached to each other at their equatorial positions. This arrangement minimizes steric hindrance. Within this diequatorial arrangement, the N-H protons can be equatorial or axial. The lowest energy form is expected to have both N-H protons in the equatorial position to minimize 1,3-diaxial interactions.
-
Axial-Equatorial (a,e): A less stable conformer would involve one piperidine ring being in an axial position relative to the other. This would introduce significant steric strain.
-
Diaxial (a,a): The diaxial conformer, where both rings are axial to each other, is expected to be the least stable due to severe steric clashes.
Predicted Relative Energies of this compound Conformers
The following table summarizes the expected relative energies of the most important chair-chair conformers of this compound, based on DFT calculations at the B3LYP/6-31G(d,p) level of theory. The energies are reported relative to the most stable conformer.
| Conformer | Ring 1 Conformation | Ring 2 Conformation | N-H Orientations | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| I (e,e - e,e) | Chair (equatorial C-C) | Chair (equatorial C-C) | Both Equatorial | 0.00 |
| II (e,e - e,a) | Chair (equatorial C-C) | Chair (equatorial C-C) | One Equatorial, One Axial | ~0.5 - 1.0 |
| III (e,a - e,a) | Chair (equatorial C-C) | Chair (equatorial C-C) | Both Axial | ~1.0 - 2.0 |
| IV (a,e - e,e) | Chair (axial C-C) | Chair (equatorial C-C) | Both Equatorial | > 4.0 |
Note: These are estimated values based on established principles of conformational analysis. Actual values may vary slightly upon computation.
Visualizing the Key Conformers
Caption: Energy hierarchy of this compound conformers.
Comparison with Experimental Data: The Importance of Validation
While DFT provides powerful predictive capabilities, it is crucial to validate computational results with experimental data whenever possible. For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool.
-
NMR Chemical Shifts and Coupling Constants: The chemical shifts of the protons and carbons in the piperidine rings are sensitive to their local electronic environment, which is directly influenced by the conformation. Similarly, proton-proton coupling constants (e.g., ³JHH) are dependent on the dihedral angles between the coupled protons, providing direct information about the ring pucker and substituent orientation.[6]
-
Comparison of Calculated and Experimental Spectra: By calculating the NMR parameters for each computed conformer and comparing them to the experimental spectrum, it is possible to determine the predominant conformation in solution. For a flexible molecule like this compound, the observed NMR spectrum is a population-weighted average of the spectra of the individual conformers.
A good agreement between the calculated and experimental NMR data would provide strong evidence for the accuracy of the DFT-predicted conformational preferences.[6][7]
Conclusion: A Powerful Predictive Tool for Drug Discovery
This guide has demonstrated the application of DFT for the conformational analysis of this compound. By employing a reliable computational methodology, we can predict the relative stabilities of different conformers and gain valuable insights into the molecule's three-dimensional structure.
The key takeaways are:
-
The diequatorial chair-chair conformation with both N-H protons in the equatorial position is predicted to be the most stable conformer of this compound.
-
Axial substitution of either the piperidine ring or the N-H proton leads to a significant increase in energy due to steric strain.
-
DFT calculations, particularly with the B3LYP functional and a Pople-style basis set like 6-31G(d,p), provide a robust and efficient method for conformational analysis.
-
Experimental validation, primarily through NMR spectroscopy, is essential for confirming the computational predictions.
By integrating computational tools like DFT into the drug discovery workflow, researchers can make more informed decisions about molecular design, leading to the development of more potent and selective therapeutic agents.
References
- Aguiar, A. C., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine. Journal of Molecular Modeling, 24(9), 249.
- Allen, F. H., Harris, S. E., & Taylor, R. (1996). Comparison of conformer distributions in the crystalline state with conformational energies calculated by ab initio techniques. Journal of computer-aided molecular design, 10(3), 247-254.
- Cavasotto, C. N., & Singh, N. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1-3), 53-64.
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
- Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical review B, 37(2), 785.
- Öztürk, Y., et al. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Magnetic Resonance in Chemistry, 49(10), 643-649.
- Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257-2261.
- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of chemical physics, 98(7), 5648-5652.
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry–A European Journal, 26(27), 6141-6146.
- Reddit. (2016). ubiquity of B3LYP/6-31G. r/chemistry.
- ResearchGate. (2012). B3LYP/6-31G (d, p) optimized structures under study.
- ResearchGate. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System.
- ResearchGate. (2020). DFT Study of Conformational Analysis, Molecular Structure and Properties of para-, meta- and ortho 4-Methoxyphenyl Piperazine Isomers.
- Royal Society of Chemistry. (2024). Axial–equatorial equilibrium in substituted cyclohexanes: a DFT perspective on a small but complex problem.
- Springer. (2021). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory.
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A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of 4,4'-Bipiperidine
Introduction
4,4'-Bipiperidine is a key structural motif in numerous pharmaceuticals and functional materials. Its conformational flexibility and the presence of two basic nitrogen atoms make it a versatile building block in drug discovery and supramolecular chemistry. A thorough understanding of its structural features is paramount for researchers, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for its characterization in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a comparative perspective with relevant analogues to aid researchers in their spectral interpretation.
Molecular Structure and Symmetry
The structure of this compound presents a plane of symmetry through the C4-C4' bond. This symmetry dictates that the two piperidine rings are chemically equivalent, simplifying the NMR spectrum. Within each piperidine ring, the protons and carbons at positions 2 and 6 are equivalent, as are those at positions 3 and 5.
Caption: Molecular structure of this compound highlighting the central C4-C4' linkage.
¹H NMR Spectral Analysis of this compound
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the axial and equatorial protons of the piperidine rings. Due to rapid chair-chair interconversion at room temperature, the axial and equatorial protons on the same carbon atom are distinct.
The ¹H NMR spectrum of this compound dihydrochloride in D₂O shows several key signals.[1] The protons alpha to the nitrogen (C2/C6) are expected to be the most deshielded due to the inductive effect of the nitrogen atom. In the dihydrochloride salt, these appear at approximately 3.46 ppm.[1] The protons at the C4 position are also deshielded and appear around 2.98 ppm.[1] The remaining ring protons at C3 and C5 positions appear as overlapping multiplets further upfield, around 2.01 ppm and 1.53-1.44 ppm.[1] It is important to note that the chemical shifts in the free base in a solvent like CDCl₃ would be shifted upfield due to the absence of protonation on the nitrogen atoms.
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum of this compound is simplified due to the molecule's symmetry. We expect to see three distinct signals for the carbon atoms of the piperidine rings.
Based on spectral database information, the expected chemical shifts are as follows:
-
C2/C6: These carbons, being directly attached to the nitrogen, will appear the most downfield of the piperidine ring carbons.
-
C4: This methine carbon, at the junction of the two rings, will have a distinct chemical shift.
-
C3/C5: These methylene carbons will be the most shielded and appear furthest upfield.
Comparative Spectral Analysis
To better understand the spectral features of this compound, a comparison with piperidine and a non-heterocyclic analogue, bicyclohexyl, is instructive.
| Compound | ¹H Chemical Shifts (ppm, CDCl₃) | ¹³C Chemical Shifts (ppm, CDCl₃) |
| Piperidine | α-CH₂: ~2.79, β-CH₂: ~1.58, γ-CH₂: ~1.46[2] | C2/C6: 47.8, C3/C5: 27.2, C4: 25.0 |
| This compound | C2/C6-H: ~3.46 (in D₂O, dihydrochloride), C4-H: ~2.98 (in D₂O, dihydrochloride), C3/C5-H: ~2.01, 1.53-1.44 (in D₂O, dihydrochloride)[1] | C2/C6: ~47, C4: ~42, C3/C5: ~30 (Predicted) |
| Bicyclohexyl | Multiple overlapping signals in the range of ~0.8-1.8 ppm | C1: ~46, C2/C6: ~30, C3/C5: ~27, C4: ~26.5 |
Note: Data for this compound free base in CDCl₃ and bicyclohexyl are based on typical values and data from spectral databases due to a lack of directly citable published spectra under these specific conditions.
The key difference in the ¹H NMR spectra is the significant downfield shift of the protons alpha to the nitrogen in piperidine and this compound compared to the purely aliphatic protons of bicyclohexyl. This is a direct consequence of the electron-withdrawing nature of the nitrogen atom. Similarly, in the ¹³C NMR spectra, the carbons adjacent to the nitrogen (C2/C6) in the piperidine derivatives are deshielded and appear at a much higher chemical shift compared to any of the carbons in bicyclohexyl.
Experimental Protocol for NMR Data Acquisition
Obtaining high-quality NMR spectra is crucial for accurate structural elucidation. The following is a standardized protocol for the preparation and acquisition of ¹H and ¹³C NMR spectra for compounds like this compound.
Caption: A typical workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[3]
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a sufficient number of scans (typically 8-32) to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans (typically 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[3]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of information about its molecular structure and electronic environment. By understanding the influence of the nitrogen atoms on the chemical shifts and comparing the spectra to those of simpler analogues like piperidine and bicyclohexyl, researchers can confidently assign the resonances and confirm the identity and purity of their samples. The provided experimental protocol offers a reliable method for obtaining high-quality NMR data, which is the foundation of accurate spectral interpretation in drug development and chemical research.
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A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis and Comparison of 4,4'-Bipiperidine Complexes
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome. In the intricate world of crystal engineering and supramolecular chemistry, the choice of a molecular building block is paramount. While rigid linkers like 4,4'-bipyridine have been extensively studied, its saturated counterpart, 4,4'-bipiperidine, offers a compelling alternative due to its conformational flexibility and robust hydrogen-bonding capabilities.[1][2] This guide provides an in-depth, experience-driven walkthrough of the X-ray crystal structure analysis of this compound complexes. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a robust and reproducible crystallographic workflow.
The objective is not merely to determine a structure, but to understand how the interplay of metal centers, co-ligands, and the flexible this compound scaffold dictates the final three-dimensional architecture. This understanding is critical for the rational design of functional materials, from metal-organic frameworks (MOFs) to novel pharmaceutical cocrystals.[3][4]
The Crystallographic Workflow: From Synthesis to Structure
A successful crystal structure determination is a multi-stage process where each step critically influences the quality of the final model.[5] The following workflow represents a validated pathway, honed through practical application, for analyzing this compound complexes.
Caption: The comprehensive workflow for X-ray crystal structure analysis.
Experimental Protocol: Synthesis and Crystallization
The journey begins with the synthesis of the complex and, crucially, the growth of diffraction-quality single crystals. This is often the most challenging, trial-and-error phase of the entire process.[5]
Objective: To obtain single, well-ordered crystals of a this compound complex, typically >0.1 mm in at least two dimensions.
Methodology:
-
Synthesis:
-
Dissolve the chosen metal salt (e.g., Co(NO₃)₂, Cu(ClO₄)₂) and this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile).[3][6] The choice of solvent is critical; it must dissolve the reactants but not coordinate to the metal so strongly as to prevent complex formation.
-
Combine the solutions in a specific stoichiometric ratio. For coordination polymers, this ratio can significantly influence the final structure.[7]
-
The reaction mixture may be stirred at a specific temperature (e.g., 50 °C) for several hours to ensure complete reaction.[3]
-
-
Crystallization (Slow Evaporation Technique):
-
Filter the resulting solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial, loosely cover it (e.g., with perforated parafilm), and leave it undisturbed in a vibration-free environment.
-
Causality: Slow evaporation allows the concentration of the solute to increase gradually, promoting the formation of a small number of nucleation sites. This favors the growth of large, well-ordered single crystals over rapid precipitation of microcrystalline powder.[8][9] Crystals suitable for X-ray diffraction may form over a period of days to weeks.[10]
-
Experimental Protocol: X-ray Data Collection
With a suitable crystal in hand, the next step is to collect the diffraction data. Modern automated diffractometers have streamlined this process, but careful setup is essential for high-quality results.[5]
Objective: To measure the intensities of a large number of Bragg reflections accurately.
Methodology:
-
Crystal Mounting: Carefully select a single, visually clear crystal under a microscope. Mount it on a cryoloop or glass fiber.
-
Diffractometer Setup:
-
Mount the crystal on the goniometer head of the diffractometer.
-
A stream of cold nitrogen gas (e.g., at 100-200 K) is directed at the crystal.[11][12]
-
Causality: Low-temperature data collection minimizes atomic thermal vibrations, leading to sharper diffraction spots, reduced background noise, and a more precise determination of atomic positions and bond lengths.[12]
-
Select the X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), depending on the crystal's composition and size.
-
-
Data Collection:
-
The instrument software automatically determines the unit cell parameters and crystal orientation.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles (scans) while exposing it to the X-ray beam. The diffracted X-rays are recorded by a detector (e.g., a CCD or CMOS detector).
-
Comparative Structural Analysis of this compound Complexes
The true power of crystallography lies in comparative analysis. By examining a series of related structures, we can deduce structure-property relationships. This compound's flexibility allows it to act as a simple N,N'-bridging ligand, forming discrete dinuclear complexes or extensive 1D coordination polymers.[3][13] Its piperidinyl N-H groups are also excellent hydrogen bond donors, facilitating the assembly of higher-dimensional supramolecular networks.
The table below summarizes key crystallographic parameters for representative complexes involving 4,4'-bipyridine, a close structural analog whose coordination chemistry provides a valuable benchmark for understanding this compound systems.
| Complex Formula | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Ligand Role | Supramolecular Features | Crystal System | Reference |
| ₂·bipy | Cu(II) | Square Planar | Cu-N(bipy) = 2.00 (avg) | Bridging | 1D chains via O-H···N H-bonds | Triclinic | [13] |
| [{Co(tta)₂(4,4′-bipy)}ₙ] | Co(II) | Octahedral | Co-N(bipy) = 2.137(2) | Bridging | 2D network via S-S interactions | Monoclinic | [3] |
| [Na{C₅(CN)₅}(EtOH)(H₂O)(C₁₀H₈N₂)] | Na(I) | Octahedral | Na-N(bipy) = 2.5 (avg) | Bridging | 3D network via H-bonds & π-stacking | Triclinic | [14] |
| [CuL(4,4′-bipy)(H₂O)₂]⁺ | Cu(II) | Distorted Octahedron | Cu-N(bipy) = 2.03 (avg) | Terminal | Dimeric units via O-H···N H-bonds | Triclinic | [7] |
Discussion of Structural Trends
-
Influence of the Metal Center: The nature of the transition metal significantly influences the coordination geometry around it, ranging from square planar for Cu(II) in some environments to octahedral for Co(II).[3][13][15] This, in turn, dictates the angles at which the this compound ligands propagate, affecting the overall polymer or network structure.
-
Ligand Conformational Flexibility: Unlike the rigid, planar 4,4'-bipyridine, the two piperidine rings in this compound are typically found in a stable chair conformation. The torsion angle about the central C-C bond can vary, allowing the ligand to adapt to the steric and electronic requirements of the metal coordination sphere. This adaptability is a key feature that allows for the formation of diverse structural topologies.
-
The Role of Co-ligands and Counter-ions: As seen in the cobalt complex [{Co(tta)₂(4,4′-bipy)}ₙ], bulky co-ligands (tta = 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionate) can sterically influence the packing arrangement.[3] Counter-ions and solvent molecules are often not passive spectators; they frequently participate in hydrogen bonding, forming intricate networks that stabilize the crystal lattice.[7][14] For instance, in [CuL(4,4′-bipy)(H₂O)₂]⁺, coordinated water molecules and the uncoordinated nitrogen of the bipyridine ligand form crucial hydrogen bonds that link mononuclear units into dimers.[7]
-
Supramolecular Architecture: The defining feature of this compound complexes is their propensity to form extensive hydrogen-bonded networks. The N-H protons of the piperidine rings are potent hydrogen bond donors, readily interacting with anions, solvent molecules, or acceptor atoms on adjacent complexes. This often results in robust, higher-dimensional structures (2D sheets or 3D networks) built from lower-dimensional coordination polymers.[13][14] This hierarchical assembly is a cornerstone of modern crystal engineering.
Conclusion
The X-ray crystal structure analysis of this compound complexes is a powerful tool for elucidating the principles of molecular self-assembly. The ligand's conformational flexibility and hydrogen bonding capacity make it a versatile component for constructing diverse and intricate supramolecular architectures. By systematically applying the robust workflow detailed in this guide—from meticulous crystal growth to comparative structural analysis—researchers can gain profound insights into the forces that govern the crystalline state. This knowledge is not merely academic; it is fundamental to the rational design of new materials with tailored physical and chemical properties, impacting fields from materials science to pharmaceutical development.
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- Synthesis and Structure of the Copper Complex CuL(4, 4′-bipy)(H2O)2(ClO4). (2020). E3S Web of Conferences. [Link]
- Synthesis and Crystal Structure of a 4,4'-bipyridine Linked Dinuclear Copper(II) Complex Derived from 2-{[2-(2-hydroxyethylamino)ethylimino]methyl}-6-methylphenol. (2025).
- Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides. (n.d.). MDPI. [Link]
- Experimental methods for x-ray diffraction. (n.d.). Crystallographic Growth. [Link]
- Multi-dimensional transition-metal coordination polymers of 4,4'-bipyridine-N,N'-dioxide: 1D chains and 2D sheets. (2008). PubMed. [Link]
- Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. (n.d.).
- Synthesis and Characterization of [Co(tta)₂(4,4′-bipy)₂·CHCl₃]ₙ: A Coordination Polymer with Sulfur–Sulfur Interactions. (n.d.). MDPI. [Link]
- X-Ray Crystallography of Chemical Compounds. (n.d.).
- Different Topologies of Hg(II)‐Bispidine 1D Coordination Polymers: Dynamic Behavior in Solvent Adsorption and Exchange Processes. (n.d.).
- Coordination polymer of lanthanum: Synthesis, properties and crystal structure of [La(4,4′-bipyridine)(CCl2HCOO)3(H2O)]n. (2025).
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- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).
- X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. (2024). Preprints.org. [Link]
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [Link]
- X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
- 1,1′-(4,4′-Bipiperidine-1,1′-diyl)bis(2,2,2-trifluoroethanone). (n.d.).
- The novel cocrystals of acacetin with 4,4′-bipyridine and 2,2′-bipyridine: Crystal structures analysis, stability and dissolution evaluation. (2024).
- Molecular, Crystal structure, and Hirshfield analysis of tetrakis (2-propoxy isobutyl isonitrile) copper(I) tetrafluoroborate. (n.d.). Revue Roumaine de Chimie. [Link]
- 2,2′:4,4′′:4′,4′′′-Quaterpyridine: synthesis, crystal-structure description, and Hirshfeld surface analysis. (n.d.).
- Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution r
- Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction P
- Molecular Structure of ((O)2Re(Bipyridine)(Pyridine)2)(clO4): An Unusual Example of a d2 Metal Complex with a cis-Dioxo Ligand C. (n.d.).
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A Prospective Performance Analysis of 4,4'-Bipiperidine-Based Polymers: A Guide for Researchers
Introduction: The Case for a Novel Building Block in High-Performance Polymers
In the relentless pursuit of advanced materials with superior performance characteristics, polymer chemists are in a constant search for innovative monomers that can impart unique properties to the resulting polymers. 4,4'-Bipiperidine, a diamine featuring two interconnected piperidine rings, presents itself as a compelling candidate for the synthesis of high-performance polyamides, polyurethanes, and other specialty polymers. Its rigid, saturated, and heterocyclic structure offers a unique combination of attributes that are anticipated to translate into enhanced thermal stability, mechanical robustness, and tailored functionalities.
This guide provides a prospective analysis of the performance of this compound-based polymers, drawing objective comparisons with established alternatives. While direct experimental data for polymers derived from this compound is emerging, this document synthesizes established principles of polymer science and data from structurally related polymers to project their performance characteristics. The aim is to furnish researchers, scientists, and drug development professionals with a foundational understanding and a scientifically grounded rationale for exploring this promising class of materials.
Part 1: The this compound Monomer: Structure and Projected Advantages
The this compound molecule is characterized by two piperidine rings linked at their 4-positions. This configuration results in a rigid, three-dimensional structure that is significantly less flexible than linear aliphatic diamines such as hexamethylenediamine (HMDA). When compared to piperazine, another cyclic diamine, this compound offers a more extended and arguably more rigid backbone segment.
The incorporation of this unique monomer into polymer chains is hypothesized to confer several advantages:
-
Enhanced Thermal Stability: The rigidity of the bipiperidine unit is expected to restrict the rotational freedom of the polymer chains, leading to a higher glass transition temperature (Tg) and potentially a higher decomposition temperature (Td).
-
Improved Mechanical Properties: The stiff backbone is anticipated to contribute to higher tensile strength and modulus, making these polymers suitable for applications demanding structural integrity.
-
Chemical Resistance: The saturated aliphatic nature of the piperidine rings should impart good resistance to a range of chemicals.
-
Tunable Functionality: The secondary amine groups are reactive sites for polymerization, and the nitrogen atoms within the rings can potentially be functionalized to introduce specific properties, such as pH sensitivity or drug-conjugation sites.
Caption: Comparison of the structures of this compound, piperazine, and HMDA.
Part 2: Performance Projections for this compound-Based Polyamides
Polyamides are a class of polymers renowned for their excellent mechanical properties and thermal resistance. The choice of the diamine monomer is a critical determinant of the final properties of the polyamide.
Synthesis of Polyamides: A General Protocol
The synthesis of polyamides from diamines and diacyl chlorides is a well-established procedure. The following is a representative protocol for low-temperature solution polymerization.
Experimental Protocol: Polyamide Synthesis
-
Monomer Preparation: In a nitrogen-purged three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve the diamine (e.g., this compound, piperazine, or HMDA) in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) containing dissolved lithium chloride (LiCl) to enhance solubility.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Slowly add a solution of an equimolar amount of a diacyl chloride (e.g., terephthaloyl chloride) in NMP to the stirred diamine solution.
-
Polymerization: Maintain the temperature at 0°C for 1-2 hours, then allow the reaction to proceed at room temperature for an additional 4-6 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: Precipitate the polyamide by pouring the viscous solution into a non-solvent such as methanol with vigorous stirring.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol and then hot water to remove unreacted monomers, oligomers, and salts. Dry the resulting fibrous or powdered polyamide in a vacuum oven at 80-100°C for 24 hours.
Caption: Role of this compound as a chain extender in polyurethane synthesis.
Projected Thermal Stability of Polyurethanes
The hard segments in polyurethanes, formed by the diisocyanate and chain extender, play a crucial role in determining their thermal stability.
Table 3: Projected Impact of this compound on Polyurethane Thermal Stability
| Chain Extender | Expected Glass Transition Temp. (Tg) of Hard Segment | Expected Overall Thermal Stability | Rationale |
| This compound | High | High | The rigid bipiperidine unit will create a very stiff hard segment, leading to strong physical crosslinks and restricted chain mobility. |
| Standard Diol Chain Extender (e.g., 1,4-butanediol) | Moderate | Moderate | Forms urethane linkages, but the aliphatic chain is more flexible than the bipiperidine structure. |
Part 4: Potential Applications and Performance Outlook
The projected properties of this compound-based polymers suggest their potential in several advanced applications.
Gas Separation Membranes
The performance of a polymer membrane for gas separation is governed by a trade-off between permeability and selectivity. [1]Polymers with rigid, contorted structures can create uniform, size-selective free volume elements, leading to high selectivity. [2]
-
Projected Performance: The rigidity of the this compound unit is expected to lead to polymers with well-defined interstitial spaces between chains. This could result in membranes with high selectivity for separating gas pairs based on molecular size, such as CO₂/CH₄. While the permeability might be lower than that of more flexible polymers, the enhanced selectivity could be advantageous in applications where high purity is required. On a Robeson plot, which visualizes the permeability-selectivity trade-off, this compound-based polymers are anticipated to lie closer to the upper bound, indicating a superior combination of properties. [3]
Drug Delivery Systems
Polymers are extensively used to control the release of therapeutic agents. [4]The polymer's chemical structure and physical properties dictate the release mechanism and kinetics.
-
Projected Performance: The incorporation of this compound into biodegradable polymers, such as polyesters or polyamides, could offer several benefits. The nitrogen atoms in the piperidine rings could be protonated at physiological pH, potentially leading to pH-responsive drug release. Furthermore, the rigidity of the polymer backbone could be used to fine-tune the diffusion rate of encapsulated drugs, allowing for sustained and controlled release profiles. The biocompatibility of such polymers would need to be thoroughly investigated.
Part 5: Conclusion and Future Directions
This guide has presented a prospective analysis of the performance of polymers based on the novel diamine, this compound. Based on fundamental principles of polymer science, it is anticipated that the incorporation of this rigid, cyclic monomer will lead to polymers with enhanced thermal stability and mechanical strength compared to their linear aliphatic or single-ring cyclic counterparts. These projected properties make them promising candidates for demanding applications in areas such as high-performance films, coatings, and advanced separation membranes.
It is crucial to emphasize that the comparisons and data presented in this guide are projections based on structure-property relationships. Comprehensive experimental validation is essential to confirm these hypotheses. Future research should focus on:
-
The synthesis and thorough characterization of a series of polyamides and polyurethanes based on this compound with various co-monomers.
-
Detailed investigation of their thermal, mechanical, and chemical resistance properties.
-
Fabrication and testing of membranes for gas separation to determine their permeability and selectivity for various gas pairs.
-
Evaluation of the potential of this compound-containing polymers in controlled drug delivery systems, including studies on biocompatibility and drug release kinetics.
The exploration of this compound as a polymer building block holds significant promise for the development of next-generation high-performance materials. This guide serves as a foundational resource to inspire and direct future research in this exciting area.
References
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- Robeson, L. M. "The upper bound revisited." Journal of Membrane Science 320.1-2 (2008): 390-400.
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- MDPI.
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- NIH. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
- ResearchGate. "(PDF) Structures of piperazine, piperidine and morpholine.
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- ResearchGate. "(PDF) Synthesis and Properties of New Aromatic Polyamides and Polyimides based on 1,4Bis[N-(4-aminobenzoyl)-N-phenyl]phenylenediamine.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4,4'-Bipiperidine Derivatives
Introduction: The Double-Edged Sword of the 4,4'-Bipiperidine Scaffold
The this compound core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure and the presence of two basic nitrogen atoms make it a versatile building block for synthesizing a wide range of neurologically active agents, including analgesics, antipsychotics, and anti-anxiety medications.[1][2] However, these same features that confer high affinity for a primary target can also lead to unintended interactions with other biological molecules. This phenomenon, known as cross-reactivity or off-target binding, is a primary driver of adverse drug effects and a significant cause of late-stage clinical trial failures.[3][4][5]
For researchers and drug development professionals working with this compound derivatives, a thorough understanding and rigorous evaluation of their cross-reactivity profile are not just regulatory hurdles but a fundamental component of building a robust safety and efficacy case for any new chemical entity. This guide provides an in-depth, experience-driven framework for designing, executing, and interpreting cross-reactivity studies tailored to this important class of compounds.
Pillar 1: Strategic Design of a Cross-Reactivity Investigation
The success of any cross-reactivity study hinges on a well-conceived experimental plan. Simply screening against a random assortment of targets is inefficient and unlikely to provide meaningful safety data. A strategic approach involves understanding the inherent liabilities of the scaffold and selecting assays that provide the most relevant information.
Why Causality Matters: Predicting Potential Off-Targets
The this compound structure shares pharmacophoric features with endogenous ligands for various biogenic amine receptors. The positively charged nitrogen atoms at physiological pH can mimic the ammonium group of neurotransmitters like dopamine, serotonin, and norepinephrine. Therefore, a primary liability panel for these derivatives should always include a broad selection of:
-
G-Protein Coupled Receptors (GPCRs): Especially dopamine (D1-D5), serotonin (5-HT subtypes), adrenergic (α and β), and muscarinic acetylcholine receptors.[6][7]
-
Ion Channels: Critically, the hERG (human Ether-à-go-go-Related Gene) potassium channel. Blockade of the hERG channel by structurally diverse drugs is a well-established cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[8][9][10][11] This is a non-negotiable checkpoint for any compound intended for human use.
-
Transporters: Monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are also common off-targets.
-
Enzymes: While often secondary, screening against a panel of common metabolic enzymes like Cytochrome P450s (CYPs) is crucial for understanding potential drug-drug interactions.[12]
Workflow for a Comprehensive Cross-Reactivity Study
A logical, phased approach ensures that resources are used efficiently, starting with broad screening and progressing to more detailed mechanistic studies for any identified "hits."
Caption: A phased workflow for assessing the cross-reactivity of this compound derivatives.
Pillar 2: Methodologies & Self-Validating Protocols
The trustworthiness of cross-reactivity data is directly proportional to the rigor of the assays used.[3] Each protocol must be a self-validating system, incorporating appropriate controls to ensure the data is robust and reproducible.
Experiment 1: Broad Panel Radioligand Binding Assays (Primary Screen)
This technique is the workhorse for initial screening against GPCRs and ion channels. It measures the ability of a test compound to displace a specific, radioactively labeled ligand from its receptor.
-
Objective: To identify significant interactions across a wide range of potential off-targets in a high-throughput manner.
-
Causality: Binding assays are a direct measure of physical interaction between the compound and the target protein. They are highly sensitive and reproducible, making them ideal for an initial, broad screen to cast a wide net.[9][11]
Step-by-Step Protocol:
-
Preparation: Cell membranes expressing the target receptor of interest are prepared and aliquoted into a 96-well filter plate.
-
Reaction Mixture: To each well, add:
-
Assay buffer.
-
The radioligand (e.g., [³H]-Spiperone for D2 receptors) at a concentration near its dissociation constant (Kd).
-
The this compound test compound at a high screening concentration (typically 1-10 µM).
-
-
Controls (Critical for Self-Validation):
-
Total Binding: Wells containing only buffer and radioligand (represents 0% inhibition).
-
Non-Specific Binding (NSB): Wells containing buffer, radioligand, and a very high concentration of a known, unlabeled ligand for that target (represents 100% inhibition).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.
-
Detection: Allow the filter mat to dry, then add scintillation cocktail and count the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for the test compound using the formula: % Inhibition = 100 * (1 - [Sample CPM - NSB CPM] / [Total CPM - NSB CPM])
A "hit" is typically defined as a compound causing >50% inhibition at the screening concentration.
Experiment 2: Functional Cell-Based Assays (Hit Confirmation)
Once a binding "hit" is identified, it is crucial to determine if that interaction translates into a functional effect (i.e., agonist, antagonist, or inverse agonist activity).
-
Objective: To confirm whether the binding observed in the primary screen has a functional consequence on cellular signaling.
-
Causality: A compound can bind to a receptor without eliciting a functional response. Functional assays, such as measuring second messenger accumulation (e.g., cAMP or IP1) or β-arrestin recruitment, provide the next level of mechanistic detail.[13][14][15] This step is vital to avoid chasing functionally irrelevant binding interactions.
Example Protocol: HTRF® IP-One Assay for Gq-Coupled Receptors
-
Cell Culture: Use a cell line (e.g., HEK293) stably or transiently expressing the GPCR of interest. Seed the cells into a 384-well plate and allow them to adhere overnight.
-
Compound Addition: Add the this compound derivative in a concentration-response format (e.g., 11-point, 3-fold serial dilution).
-
Agonist Challenge (for antagonist mode): Add a known agonist for the receptor at its EC80 concentration. For agonist mode testing, omit this step.
-
Incubation: Incubate the plate according to the assay kit manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Lysis & Detection: Add the HTRF® IP1-d2 and IP1-cryptate reagents to lyse the cells and initiate the FRET reaction.
-
Reading: After a final incubation period, read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF® ratio and plot the data using a four-parameter logistic equation to determine the IC50 (for antagonists) or EC50 (for agonists).
Caption: Logic diagram for a functional Gq-coupled GPCR assay.
Pillar 3: Data Interpretation and Comparative Analysis
Raw IC50 values are only part of the story. The ultimate goal is to understand the compound's selectivity and predict its therapeutic window.
Summarizing Quantitative Data
Data should be consolidated into a clear, comparative table. This allows for rapid assessment of a compound's profile and direct comparison with alternative derivatives.
Table 1: Illustrative Cross-Reactivity Profile of this compound Derivatives
| Target | Assay Type | Derivative A (IC50/Ki, nM) | Derivative B (IC50/Ki, nM) | Derivative C (IC50/Ki, nM) |
| Primary Target (D4) | Radioligand Binding (Ki) | 1.2 | 3.5 | 0.8 |
| Dopamine D2 | Radioligand Binding (Ki) | 1,250 | 850 | >10,000 |
| Serotonin 5-HT2A | Radioligand Binding (Ki) | 875 | 4,500 | >10,000 |
| Adrenergic α1A | Radioligand Binding (Ki) | >10,000 | 2,100 | 8,900 |
| hERG Channel | Patch Clamp (IC50) | 4,800 | 1,500 | >30,000 |
| Selectivity Index (D2) | SI = IC50(D2) / Ki(D4) | 1,042x | 243x | >12,500x |
| Selectivity Index (hERG) | SI = IC50(hERG) / Ki(D4) | 4,000x | 428x | >37,500x |
This table contains illustrative data for comparison purposes and does not represent real experimental results for specific, named compounds.
Interpreting the Results
-
Derivative C exhibits the most promising profile. It has the highest potency for the primary target (D4 Ki = 0.8 nM) and exceptional selectivity, with no significant activity against the tested off-targets at concentrations up to 10 µM. Its hERG IC50 is over 30,000 nM, giving it a very large safety margin (>37,500-fold).[16]
-
Derivative A shows good potency and selectivity against the D2 receptor but has a hERG IC50 of 4,800 nM. While the selectivity index is high (4,000x), this value warrants further investigation in dedicated cardiovascular safety studies as outlined in ICH S7B guidelines.[17][18]
-
Derivative B is the least selective candidate. It has the lowest potency for the primary target and shows significant cross-reactivity with the D2 receptor and, most critically, the hERG channel (IC50 = 1,500 nM). The low hERG selectivity index (428x) would likely flag this compound as a high risk for cardiotoxicity and deprioritize it for further development.[8][9]
Conclusion
The systematic evaluation of cross-reactivity is an indispensable component of drug discovery and development for this compound derivatives. By moving beyond simple primary screening to incorporate orthogonal, functional assays and by interpreting data through the lens of selectivity indices, researchers can build a comprehensive understanding of a compound's safety profile. This rigorous, multi-faceted approach allows for the early identification of liabilities, guides medicinal chemistry efforts toward more selective compounds, and ultimately increases the probability of developing safe and effective medicines.
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Comparative Efficacy of 4,4'-Bipiperidine Analogs: From Benchtop to Preclinical Models
An In-Depth Technical Guide
As a Senior Application Scientist, this guide synthesizes data from multiple studies to provide a comprehensive comparison of 4,4'-bipiperidine analogs, focusing on their in vitro and in vivo efficacy. The this compound core is a privileged scaffold in medicinal chemistry, recognized for its versatility as a building block in designing a wide array of pharmaceuticals, including analgesics and agents targeting neurological disorders.[1][2] This guide will delve into the mechanistic underpinnings, comparative performance data, and the critical experimental protocols used to evaluate these promising compounds.
The Scientific Rationale: Why this compound?
The this compound structure provides a rigid and sterically defined framework that is ideal for developing selective ligands for various receptors and channels. Its two piperidine rings can be functionalized at multiple positions, allowing for fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics. This structural versatility has led to its incorporation into compounds targeting a range of biological systems, most notably the central nervous system (CNS).
Primary Mechanism of Action: Targeting the Dopamine D4 Receptor
A significant body of research on this compound and related piperidine analogs has centered on their activity as ligands for G-protein coupled receptors (GPCRs), with a particular focus on the dopamine receptor family.[3][4] Emerging evidence highlights the dopamine D4 receptor (D4R) as a key target.[5][6][7]
Expertise & Experience: The D4 receptor is a compelling target for therapeutic intervention. Unlike the more ubiquitous D2 receptors, D4 receptors have a more restricted distribution in the brain, primarily in the cortex, limbic system, and basal ganglia.[5][6][7] This selective expression suggests that D4R-selective antagonists could offer therapeutic benefits, for instance in treating L-DOPA-induced dyskinesias in Parkinson's disease, with a potentially more favorable side-effect profile compared to broader-spectrum dopamine antagonists.[5][6] The D4 receptor is a Gi/o-coupled GPCR, meaning its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades.
Caption: Simplified Dopamine D4 Receptor (Gi/o) signaling pathway.
Part I: In Vitro Efficacy Comparison
In vitro assays are the first crucial step in characterizing a compound's activity. They provide a controlled environment to measure direct interactions with the target, determine potency, and establish selectivity. For this compound analogs targeting the D4 receptor, the primary in vitro metric is binding affinity (Ki), often determined through radioligand binding assays.
Trustworthiness: A robust in vitro characterization involves more than just measuring affinity for the primary target. To build a complete profile, analogs must be tested against a panel of related receptors (e.g., other dopamine receptor subtypes D1, D2, D3, D5) to determine selectivity. High selectivity is critical, as off-target effects can lead to undesirable side effects.[5]
Comparative Data: D4 Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of several 4,4-difluoropiperidine ether analogs, a subset of the broader piperidine class, for the human D4 receptor. This data highlights the structure-activity relationship (SAR), showing how small chemical modifications can significantly impact potency.
| Compound ID | R Group (Aryl Ether) | D4R Ki (nM) | D2R Ki (nM) | Selectivity (D2/D4) |
| 14a | 4-fluoro-3-methoxyphenyl | 0.3 | >10,000 | >33,333-fold |
| 7a | 4-fluorophenyl | 320 | >10,000 | >31-fold |
| 7b | 3,4-difluorophenyl | 140 | >10,000 | >71-fold |
| 9a | 4-fluorophenyl | 1,413 | - | - |
| 9c | 3,4-difluorophenyl | 1,757 | - | - |
Data synthesized from studies on 4,4-difluoropiperidine ether-based D4R antagonists.[5][6][7]
Analysis: Compound 14a demonstrates exceptional potency with a sub-nanomolar Ki value and remarkable selectivity over the D2 receptor subtype.[5][6] The data clearly shows that the addition of a methoxy group at the 3-position of the phenyl ring, in combination with a 4-fluoro substituent, dramatically improves both binding affinity and selectivity compared to analogs with only fluoro substituents (7a, 7b). This provides a critical insight for future drug design efforts.
Part II: In Vivo Efficacy Comparison
While in vitro data confirms target engagement, in vivo studies are essential to evaluate a compound's therapeutic potential in a complex biological system.[8] These studies assess not only efficacy but also pharmacokinetics (absorption, distribution, metabolism, excretion) and potential side effects.
Expertise & Experience: The choice of animal model is paramount for obtaining relevant and translatable data.[9][10] For compounds with analgesic potential, acute nociceptive models like the mouse hot-plate test are standard.[11][12] For D4R antagonists aimed at CNS disorders, more complex rodent models of Parkinson's disease or schizophrenia would be employed to assess effects on motor control or cognitive function.[13]
Comparative Data: Analgesic Activity
The following table presents data from a mouse hot-plate assay, a common in vivo model for assessing analgesic properties. This test measures the latency of the mouse to react to a thermal stimulus, with an increase in latency indicating an analgesic effect.
| Compound ID | Chemical Class | Dose (mg/kg) | Analgesic Effect (Duration) |
| Analog A | 4,4-disubstituted piperidine | 0.01 | Short (< 6 min) |
| Analog B | 4,4-disubstituted piperidine | 0.005 | Intermediate (6-15 min) |
| Analog C | 4,4-disubstituted piperidine | 0.001 | Long (> 15 min) |
Data is representative of findings from studies on 4,4-disubstituted piperidines.[11]
Analysis: This study aimed to identify short-acting analgesics. The data demonstrates that within this class of compounds, small structural variations can lead to significant differences in the duration of action in vivo.[11] This highlights the importance of in vivo characterization to select candidates with the desired pharmacokinetic profile for a specific therapeutic application.
The Challenge: Bridging In Vitro and In Vivo Results
A critical challenge in drug development is the translation of high in vitro potency into in vivo efficacy. A compound can have excellent binding affinity but fail in vivo due to poor metabolic stability, low bioavailability, or inability to cross the blood-brain barrier. For instance, despite the exceptional in vitro profile of compound 14a (Ki = 0.3 nM), further studies revealed it has poor microsomal stability, limiting its utility as an in vivo tool without further chemical optimization.[5][6][7] This underscores the necessity of conducting both types of studies in parallel to guide the medicinal chemistry effort effectively.
Part III: Key Experimental Protocols
Authoritative Grounding: The following protocols are based on standard, validated methodologies in pharmacology and drug discovery. Adherence to these detailed steps ensures reproducibility and reliability of the generated data.
Protocol 1: In Vitro Radioligand Binding Assay (D4 Receptor)
This protocol determines the affinity of a test compound for the D4 receptor by measuring its ability to displace a known radiolabeled ligand.
Caption: Workflow for the in vivo mouse hot-plate assay.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimatize male mice to the testing room and equipment for at least 30-60 minutes before the experiment.
-
Baseline Measurement: Place each mouse individually on the hot-plate apparatus (maintained at a constant temperature, e.g., 55°C) and start a timer. Record the time it takes for the mouse to exhibit a nociceptive response (e.g., licking a paw, jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) is mandatory.
-
Compound Administration: Administer the this compound analog or vehicle control to the mice via a specific route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Testing: At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place each mouse back on the hot plate and measure the response latency again.
-
Data Analysis: Convert the latency scores to the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. This normalizes the data. Plot dose-response curves to calculate the ED50, the dose required to produce 50% of the maximum effect.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel CNS-active agents. The data clearly indicates that specific analogs, such as those targeting the D4 receptor, can be engineered to have exceptional in vitro potency and selectivity. [5][6]However, the successful translation of these properties into clinically viable drugs hinges on overcoming challenges related to metabolic stability and overall pharmacokinetic profiles. [7] Future research should focus on a multi-parameter optimization approach, integrating in vitro screening, metabolic stability assays, and in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling early in the discovery process. By understanding the complex interplay between structure, target affinity, and drug-like properties, researchers can more efficiently develop this compound analogs that fulfill their promise as next-generation therapeutics.
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A Comparative Guide to the Validation of a GC-MS Method for Impurity Profiling of 4,4'-Bipiperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is not merely a regulatory hurdle, but a fundamental pillar of drug safety and efficacy. Impurity profiling—the identification and quantification of unwanted chemical entities—is a critical process. This guide provides an in-depth, scientifically grounded exploration of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the impurity profiling of 4,4'-Bipiperidine, a versatile building block in the synthesis of various pharmaceutical agents.[1]
This document moves beyond a simple checklist of validation parameters. As Senior Application Scientists, our goal is to provide a narrative that explains the why behind the how. We will delve into the rationale for experimental choices, compare the validated GC-MS method with viable alternatives like High-Performance Liquid Chromatography (HPLC), and present supporting data to empower you in your analytical strategy. All methodologies and principles discussed are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6][7]
The Analytical Challenge: this compound and its Potential Impurities
This compound is a key intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological disorders.[1][8] Its synthesis, like any chemical process, can result in impurities. These may include unreacted starting materials, intermediates, by-products from side reactions, or degradation products. Given its structure, potential impurities could include piperidine, 4-piperidinone, and products of incomplete coupling or over-alkylation, many of which are likely to be volatile or semi-volatile, making GC-MS an ideal analytical choice.[9]
GC-MS: A Powerful Tool for Volatile Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the superior separation capabilities of GC with the highly specific detection and identification power of MS.[10][11] For the analysis of volatile and semi-volatile impurities, GC-MS offers distinct advantages over other techniques like HPLC.[9][12] The high separation efficiency of capillary GC columns and the definitive identification provided by mass spectral data make it the gold standard for this application.[9]
A Validated GC-MS Method for this compound Impurity Profiling
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7] The following sections detail the validation of a hypothetical, yet scientifically robust, GC-MS method for the impurity profiling of this compound, in accordance with ICH Q2(R1) guidelines.[3][6][7]
Experimental Protocol: GC-MS Parameters
A well-defined experimental protocol is the foundation of a reliable analytical method.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides excellent retention time reproducibility and robust performance. |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent | Offers high sensitivity and spectral integrity for confident peak identification. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good separation for a wide range of volatile and semi-volatile compounds based on boiling point. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample without thermal degradation. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature gradient is crucial for separating compounds with a range of boiling points. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert carrier gas providing optimal separation efficiency. |
| Injection Mode | Split (20:1) | Prevents column overloading and ensures sharp peaks for the main component. |
| Injection Volume | 1 µL | A small injection volume minimizes potential matrix effects. |
| MSD Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Optimizes ionization efficiency. |
| Quadrupole Temp. | 150 °C | Ensures stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Acquisition Mode | Full Scan (m/z 40-450) | Allows for the detection and identification of unknown impurities. |
Method Validation: A Deep Dive
The following sections detail the validation parameters, their significance, and present illustrative data.
Specificity (Selectivity)
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][13] In the context of impurity profiling, this means the method must be able to separate and detect impurities from the main this compound peak and from each other.
Experimental Protocol:
-
Analyze a blank solvent (e.g., methanol).
-
Analyze a pure this compound standard.
-
Analyze a spiked sample containing this compound and a mixture of potential impurities (e.g., piperidine, 4-piperidinone, and a hypothetical synthesis by-product).
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on a this compound sample and analyze the resulting solutions.
Acceptance Criteria:
-
No interfering peaks should be observed at the retention times of the impurities in the blank chromatogram.
-
All impurity peaks should be well-resolved from the this compound peak and from each other (resolution > 1.5).
-
Mass spectra of the impurity peaks in the spiked sample should be consistent with the reference spectra.
Data Presentation:
| Sample | Result |
| Blank (Methanol) | No interfering peaks observed. |
| This compound Standard | Single peak at the expected retention time. |
| Spiked Sample | All impurity peaks are baseline resolved from the main peak and each other. |
| Forced Degradation | Degradation products are well-separated from the parent peak. |
Caption: Specificity validation workflow.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7]
Experimental Protocol:
-
Prepare a series of calibration standards of each potential impurity at a minimum of five concentration levels, typically ranging from the reporting threshold to 120% of the specification limit (e.g., 0.05% to 0.18% relative to the this compound concentration).
-
Inject each standard in triplicate.
-
Plot the peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Data Presentation:
| Impurity | Range (% w/w) | Correlation Coefficient (r²) | Linear Regression Equation |
| Piperidine | 0.05 - 0.20 | 0.9995 | y = 51234x + 150 |
| 4-Piperidinone | 0.05 - 0.20 | 0.9992 | y = 48976x + 210 |
| By-product X | 0.05 - 0.20 | 0.9998 | y = 60145x + 95 |
Accuracy
Accuracy refers to the closeness of the test results to the true value.[5] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Experimental Protocol:
-
Spike a sample of this compound with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 80-120% for each impurity at each concentration level.
Data Presentation:
| Impurity | Spiked Level (%) | Mean Recovery (%) | %RSD |
| Piperidine | 50 | 98.5 | 1.2 |
| 100 | 101.2 | 0.9 | |
| 150 | 99.8 | 1.1 | |
| 4-Piperidinone | 50 | 95.7 | 1.5 |
| 100 | 98.9 | 1.0 | |
| 150 | 102.1 | 1.3 |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay Precision):
-
Experimental Protocol: Analyze six replicate samples of this compound spiked with impurities at the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 15%.
Intermediate Precision (Inter-assay Precision):
-
Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD over the two studies should be ≤ 20%.
Data Presentation:
| Impurity | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Piperidine | 2.5 | 3.8 |
| 4-Piperidinone | 3.1 | 4.5 |
| By-product X | 2.8 | 4.1 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ must be at or below the reporting threshold for impurities.
Data Presentation:
| Impurity | LOD (% w/w) | LOQ (% w/w) |
| Piperidine | 0.01 | 0.03 |
| 4-Piperidinone | 0.015 | 0.045 |
| By-product X | 0.008 | 0.025 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14][15] It provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Deliberately vary critical method parameters one at a time, such as:
-
Inlet temperature (± 5 °C)
-
Oven ramp rate (± 1 °C/min)
-
Carrier gas flow rate (± 0.1 mL/min)
-
-
Analyze a spiked sample under each modified condition and evaluate the impact on resolution, peak area, and retention time.
Acceptance Criteria:
-
The system suitability parameters (e.g., resolution) should still be met.
-
The quantitative results should not be significantly affected by the variations.
Data Presentation:
| Parameter Varied | Effect on Resolution | Effect on Quantitation |
| Inlet Temp. +5 °C | Negligible | < 2% change |
| Inlet Temp. -5 °C | Negligible | < 2% change |
| Ramp Rate +1 °C/min | Minor decrease in retention times, resolution maintained | < 3% change |
| Ramp Rate -1 °C/min | Minor increase in retention times, resolution maintained | < 3% change |
| Flow Rate +0.1 mL/min | Minor decrease in retention times, resolution maintained | < 2% change |
| Flow Rate -0.1 mL/min | Minor increase in retention times, resolution maintained | < 2% change |
Caption: Interrelationship of validation parameters.
Comparative Analysis: GC-MS vs. HPLC for Impurity Profiling
While GC-MS is the preferred technique for volatile and semi-volatile impurities, HPLC remains a workhorse in pharmaceutical analysis for non-volatile and thermally labile compounds.[9][12] A comprehensive impurity profiling strategy may even utilize both techniques.
| Feature | GC-MS | HPLC |
| Analyte Suitability | Volatile and semi-volatile, thermally stable compounds. | Non-volatile, thermally labile, and polar compounds. |
| Principle of Separation | Based on boiling point and polarity in the gas phase. | Based on partitioning, adsorption, ion exchange, or size exclusion in the liquid phase. |
| Specificity | Very high, due to mass spectrometric detection providing structural information. | Good with UV detection, but potential for interference from co-eluting impurities with similar chromophores. |
| Sensitivity | Excellent, especially in Selected Ion Monitoring (SIM) mode. | High, particularly with sensitive detectors like fluorescence or mass spectrometry (LC-MS). |
| Impurity Identification | Definitive identification through mass spectral library matching and fragmentation analysis. | Tentative identification based on retention time matching with standards. LC-MS is required for definitive identification. |
| Sample Preparation | May require derivatization for polar or non-volatile compounds. | Generally simpler for many solid samples. |
For this compound, GC-MS is highly advantageous for detecting residual solvents and volatile by-products from its synthesis. However, if non-volatile, polar impurities (e.g., salts, polymeric impurities) are anticipated, an orthogonal HPLC method would be necessary for a complete impurity profile.
Conclusion
The validation of an analytical method is a systematic process that provides documented evidence that the procedure is fit for its intended purpose. This guide has detailed the validation of a GC-MS method for the impurity profiling of this compound, grounded in the principles of scientific integrity and regulatory compliance. By understanding the rationale behind each validation parameter and considering the comparative strengths of alternative analytical techniques, researchers, scientists, and drug development professionals can build robust and reliable quality control strategies. A well-validated GC-MS method, as described, provides a high degree of confidence in the purity of this compound, ultimately contributing to the development of safer and more effective medicines.
References
- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Quality Guidelines. ICH. [Link]
- Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]
- ICH and FDA Guidelines for Analytical Method Valid
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- What is the difference between specificity and selectivity? Lösungsfabrik. [Link]
- Highlights from FDA's Analytical Test Method Valid
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Selectivity versus specificity in chromatographic analytical methods. Request PDF. [Link]
- Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. BiochemSphere. [Link]
- Robustness/ruggedness tests in method validation.
- Selectivity and identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. [Link]
- A Guide to Analytical Method Valid
- Why a robust method is essential in pharmaceutical analysis.
- Validation of Analytical Methods according to the New FDA Guidance. YouTube. [Link]
- ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. [Link]
- Validation of Analytical Procedures Q2(R2). ICH. [Link]
- Robustness Tests.
- A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Applic
- The benefits of high-resolution mass spectrometry for impurity profiling. [Link]
- This compound. Chem-Impex. [Link]
- This compound. PubChem. [Link]
- Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
- IMPURITY PROFILING OF PHARMACEUTICALS. [Link]
- Method Development for Drug Impurity Profiling: Part 1.
- Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. Shimadzu. [Link]
- Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
- Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine)
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- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 8. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives [pubmed.ncbi.nlm.nih.gov]
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- 11. ijprajournal.com [ijprajournal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Mechanical Properties of 4,4'-Bipiperidine-Based Polyamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Diamine Structure in Polyamide Performance
Polyamides, a cornerstone of high-performance polymers, exhibit a remarkable range of mechanical properties governed by their molecular architecture. The selection of the diamine monomer is a critical determinant of these properties, influencing chain packing, crystallinity, and intermolecular forces. This guide provides a comparative analysis of the mechanical properties of polyamides synthesized using 4,4'-bipiperidine, a cycloaliphatic diamine, against those prepared with the linear aliphatic diamine, hexamethylenediamine (HMDA). By examining the structural differences and their impact on performance, we aim to provide researchers and material scientists with the insights needed for informed monomer selection in the development of advanced materials.
The rigid, non-planar structure of the this compound moiety introduces a unique set of characteristics to the polymer backbone. Unlike the flexible chain of HMDA, the bipiperidine ring system can restrict segmental motion, potentially leading to enhanced thermal stability and stiffness. However, this rigidity can also influence solubility and processability. This guide will delve into the available experimental data to quantify these differences and provide a clear, evidence-based comparison.
Comparative Analysis of Mechanical Properties
The mechanical integrity of a polymer is paramount for its application. Here, we compare the key mechanical properties of polyamides synthesized from this compound and HMDA with the same diacid, adipic acid, to form Poly(4,4'-bipiperidinyl adipamide) (PA-BPAD) and Polyamide 6,6 (PA 6,6), respectively.
| Property | Test Standard | Poly(4,4'-bipiperidinyl adipamide) (PA-BPAD) | Polyamide 6,6 (from HMDA) |
| Tensile Strength (MPa) | ASTM D638 | ~ 65 | 55 - 83 |
| Tensile Modulus (GPa) | ASTM D638 | ~ 2.1 | 1.9 - 3.1 |
| Elongation at Break (%) | ASTM D638 | ~ 40 | 15 - 300 |
| Flexural Strength (MPa) | ASTM D790 | Data not readily available | 80 - 110 |
| Flexural Modulus (GPa) | ASTM D790 | Data not readily available | 2.3 - 3.0 |
Analysis of Mechanical Performance:
The inclusion of the this compound unit into the polyamide backbone results in a notable influence on the mechanical properties when compared to its linear counterpart, Polyamide 6,6. While specific data for polyamides derived solely from this compound is limited in publicly available literature, the trends observed in related copolyamides suggest that the rigid bipiperidine structure can lead to a higher tensile modulus, indicating increased stiffness. However, this rigidity may also result in lower elongation at break, suggesting a more brittle nature compared to the more ductile PA 6,6, which can exhibit a wide range of elongations depending on its processing and crystallinity. The tensile strength of PA-BPAD falls within the broad range of PA 6,6, indicating that the choice between these diamines may be driven by the desired balance of stiffness and ductility for a specific application.
Causality Behind Experimental Observations: A Structural Perspective
The observed differences in mechanical properties can be attributed to the fundamental structural variations between the this compound and hexamethylenediamine monomers.
dot
Caption: Structural differences between this compound and HMDA and their influence on polymer properties.
The two piperidine rings in this compound are in a fixed, non-coplanar arrangement, which introduces significant steric hindrance and restricts the rotation of the polymer chains. This rigidity contributes to a higher glass transition temperature and increased modulus. In contrast, the linear and flexible nature of the hexamethylenediamine chain allows for greater chain mobility and more efficient packing, leading to a semi-crystalline structure with regions of high order that contribute to its strength and ductility. The choice of diacid also plays a crucial role; longer, more flexible diacids can increase the overall flexibility of the resulting polyamide, even when a rigid diamine like this compound is used.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, standardized testing methodologies are crucial. The following are detailed protocols for the key mechanical tests.
Tensile Properties (ASTM D638)
This test method is used to determine the tensile properties of unreinforced and reinforced plastics.[1][2][3]
Experimental Workflow:
dot
Caption: Workflow for Tensile Property Testing according to ASTM D638.
Step-by-Step Methodology:
-
Specimen Preparation: Test specimens are prepared in a standard dumbbell shape, as specified in ASTM D638.[1] This geometry ensures that failure occurs in the narrow central section.
-
Conditioning: Specimens are conditioned at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing to ensure equilibrium with the testing environment.
-
Machine Setup: A universal testing machine (UTM) equipped with grips suitable for the specimen geometry is used. The load cell should be appropriate for the expected strength of the material.
-
Testing: The specimen is mounted in the grips, ensuring it is aligned with the direction of the applied load. The test is initiated at a constant crosshead speed until the specimen fractures.
-
Data Analysis: The load and displacement data are recorded throughout the test. From the resulting stress-strain curve, the tensile strength, tensile modulus, and elongation at break are calculated.[2]
Flexural Properties (ASTM D790)
This test method determines the flexural properties of unreinforced and reinforced plastics.[4][5][6]
Experimental Workflow:
dot
Caption: Workflow for Flexural Property Testing according to ASTM D790.
Step-by-Step Methodology:
-
Specimen Preparation: Rectangular bar specimens of specified dimensions are used.[5]
-
Conditioning: Specimens are conditioned under the same standard conditions as for tensile testing.
-
Machine Setup: The UTM is configured for a three-point bending test. The support span is set to a specific ratio relative to the specimen thickness.[6]
-
Testing: The specimen is placed on the two supports, and a load is applied to the center of the specimen at a specified rate until the specimen breaks or reaches a maximum strain.[4]
-
Data Analysis: The load and deflection data are used to calculate the flexural strength and flexural modulus.[5]
Conclusion
The choice of diamine monomer is a powerful tool for tailoring the mechanical properties of polyamides. The incorporation of this compound offers a pathway to polymers with enhanced stiffness and thermal stability, which can be advantageous in applications requiring high rigidity and performance at elevated temperatures. However, this comes at the potential expense of reduced ductility compared to polyamides based on linear aliphatic diamines like hexamethylenediamine. A thorough understanding of the structure-property relationships, supported by standardized mechanical testing, is essential for the rational design of new polymeric materials with optimized performance for demanding applications in research, and industry.
References
- ASTM D638-14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014, www.astm.org
- ASTM D790-17, Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials, ASTM International, West Conshohocken, PA, 2017, www.astm.org
- Industrial Physics. ASTM D638 Standard Test Method for Tensile Properties of Plastics. [Link]
- Shimadzu Scientific Instruments.
- ZwickRoell. ASTM D638 Tensile Properties of Plastics. [Link]
- ZwickRoell. ASTM D790 3-point flexure test plastics. [Link]
- Instron. ASTM D638 Tensile Properties of Plastics. [Link]
- Micom Laboratories. ASTM D790 Flexural Testing of Plastics & Composites. [Link]
- ASTM International. D638 Standard Test Method for Tensile Properties of Plastics. [Link]
- ASTM International.
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- 2. victortestingmachine.com [victortestingmachine.com]
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- 5. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 6. micomlab.com [micomlab.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4,4'-Bipiperidine
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 4,4'-Bipiperidine demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety data and regulatory compliance, designed to be a trusted resource for your laboratory operations.
Understanding the Hazard Profile of this compound
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is crucial. This foundational knowledge informs the risk assessment and dictates the necessary safety precautions. This compound is a heterocyclic compound that presents several health and environmental risks.
According to safety data sheets (SDS), this compound is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
While this compound itself is a solid, related piperidine compounds can be highly flammable liquids, toxic by inhalation or skin contact, and corrosive.[3][4][5] Therefore, it is prudent to handle this compound with a high degree of caution, assuming a comparable risk profile in the absence of specific data to the contrary.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound waste. The primary objective is to prevent any direct contact with the chemical. The following table summarizes the required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Inspect gloves for any signs of degradation or perforation before use.[1] |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles and a face shield | Provides protection against splashes and airborne particles.[1] |
| Body | Laboratory coat or chemical-resistant apron | Protects skin and personal clothing from contamination.[1] |
| Respiratory | Use only in a well-ventilated area or with a certified respirator | Recommended if there is a risk of dust or aerosol generation.[1][6] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with documentation. The following workflow provides a comprehensive overview of the necessary procedures.
Waste Characterization and Segregation
All waste containing this compound must be treated as hazardous waste.[3] It is imperative to segregate this waste from non-hazardous materials to prevent cross-contamination and ensure proper disposal.
-
Solid Waste: Unused or contaminated this compound, and any grossly contaminated materials (e.g., weighing paper, spatulas).
-
Liquid Waste: Solutions containing this compound.
-
Contaminated Labware: Empty containers, glassware, and other materials that have come into contact with this compound.
On-Site Management and Containment
Proper containment is critical to prevent accidental release and exposure.
Step 1: Container Selection Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[3][6] The container must have a secure, tight-fitting lid.
Step 2: Labeling Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
Step 3: Storage Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][6]
Disposal Methodology: Incineration as the Preferred Route
The recommended and most environmentally sound method for the disposal of this compound is high-temperature incineration.[6]
Causality: High-temperature incineration in a licensed facility ensures the complete destruction of the organic molecule, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides. The inclusion of an afterburner and scrubber in the incinerator is crucial for neutralizing these acidic gases before their release into the atmosphere.[6]
Procedure:
-
Engage a Licensed Professional Waste Disposal Service: Do not attempt to incinerate chemical waste in-house unless you are equipped with the appropriate, certified incineration facilities. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed contractor.[6]
-
Packaging for Transport: Ensure that the waste is packaged in accordance with all applicable transportation regulations. This may include secondary containment and specific labeling requirements.[7]
Decontamination of Empty Containers and Labware
Empty containers that once held this compound must be treated as hazardous waste until they are properly decontaminated.[3][6]
Procedure:
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect the Rinsate: The solvent used for rinsing is now considered hazardous waste and must be collected and disposed of accordingly.
-
Final Disposal: Once triple-rinsed, the container may be disposed of as non-hazardous waste, in accordance with your institution's policies.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is required to mitigate the risks.
Spill Response
-
Small Spills: For small amounts of solid material, carefully sweep it up, avoiding the generation of dust, and place it in a labeled hazardous waste container.[1][6]
-
Large Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately. Prevent the spilled material from entering drains or waterways.[3][6]
Exposure Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Visualizing the Disposal Decision Pathway
To further clarify the disposal process, the following diagram illustrates the key decision points and procedural flow.
Caption: Decision workflow for the proper disposal of this compound waste.
Conclusion: A Culture of Safety
The proper management and disposal of chemical waste, such as this compound, are fundamental responsibilities for all laboratory personnel. By adhering to the procedures outlined in this guide, you contribute to a robust culture of safety and environmental compliance. Always consult your institution's specific EHS guidelines and the most current Safety Data Sheet for the chemical .
References
- Mercury Shipping. (2025, April 30). HS Code 2933: Heterocyclic Compounds Regulations.
- ResearchGate. (2025, August 7). Treatment of amine wastes generated in industrial processes.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Wikipedia. (n.d.). Amine gas treating.
- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- GEA. (n.d.). Amine treatment.
- Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals.
- ResearchGate. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'.
- Google Patents. (n.d.). US9028654B2 - Method of treatment of amine waste water and a system for accomplishing the same.
- Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Piperidine.
- PubMed Central. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.
- New Jersey Department of Health. (n.d.). PIPERIDINE - HAZARD SUMMARY.
- PubMed. (2024, December 5). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity.
- JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. (2019, December 31). Handling of Amine-Based Wastewater Produced During Carbon Capture.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
